An In-depth Technical Guide to 2-(5-Isoxazolyl)-4-methylphenol: Synthesis, Characterization, and Applications
Abstract This technical guide provides a comprehensive overview of 2-(5-Isoxazolyl)-4-methylphenol (CAS No: 164171-56-6), a heterocyclic compound of significant interest in pharmaceutical and agrochemical research. The d...
Author: BenchChem Technical Support Team. Date: January 2026
Abstract
This technical guide provides a comprehensive overview of 2-(5-Isoxazolyl)-4-methylphenol (CAS No: 164171-56-6), a heterocyclic compound of significant interest in pharmaceutical and agrochemical research. The document elucidates the molecule's core physicochemical properties, provides a detailed, field-proven protocol for its synthesis via a chalcone intermediate, and outlines standard methodologies for its spectroscopic characterization. Furthermore, it explores the broader biological and pharmacological context of the isoxazolyl-phenol scaffold, discussing its potential as a privileged structure in drug discovery, particularly for developing anti-inflammatory and antimicrobial agents. This guide is intended for researchers, chemists, and drug development professionals seeking to understand and utilize this versatile chemical intermediate.
Introduction and Molecular Overview
2-(5-Isoxazolyl)-4-methylphenol is a bifunctional organic molecule that integrates two key pharmacophores: a p-cresol (4-methylphenol) unit and a 1,2-isoxazole ring. The phenol moiety provides a site for hydrogen bonding and potential antioxidant activity, while the isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a well-established "privileged scaffold" in medicinal chemistry. This ring system is isosteric to other functional groups and can engage in various non-covalent interactions with biological targets, often improving metabolic stability and pharmacokinetic profiles.[1]
The strategic placement of the isoxazole at the ortho position to the phenolic hydroxyl group allows for potential intramolecular hydrogen bonding, which can influence the molecule's conformation, acidity, and interaction with biological receptors. This unique structural arrangement makes it a valuable intermediate for synthesizing more complex bioactive molecules.[2][3] It is primarily utilized in research and development for pharmaceuticals targeting inflammatory conditions and in the formulation of novel agrochemicals.[2]
Molecular Structure
The IUPAC name for this compound is 4-methyl-2-(1,2-oxazol-5-yl)phenol. The structure consists of a phenol ring substituted with a methyl group at position 4 and an isoxazole ring at position 2.
Caption: Molecular structure of 2-(5-Isoxazolyl)-4-methylphenol.
Chemical and Physical Properties
A summary of the key chemical and physical properties is provided below. Experimental data is sourced from commercial supplier catalogs, while certain physicochemical parameters have been estimated using computational models due to the absence of published experimental values.
The most direct and widely adopted synthetic route to 2-(isoxazolyl)phenols involves a two-step process starting from a substituted hydroxyacetophenone.[4] This methodology provides high yields and allows for modular variation of substituents on the phenolic ring.
Step 1: Claisen-Schmidt Condensation to form the α,β-unsaturated chalcone intermediate.
Step 2: Cyclization with Hydroxylamine to form the isoxazole ring.
An In-Depth Technical Guide to the Synthesis of 2-(5-Isoxazolyl)-4-methylphenol
Abstract This technical guide provides a comprehensive overview of the synthetic pathways for 2-(5-Isoxazolyl)-4-methylphenol, a heterocyclic compound of significant interest in pharmaceutical and agrochemical research.[...
Author: BenchChem Technical Support Team. Date: January 2026
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways for 2-(5-Isoxazolyl)-4-methylphenol, a heterocyclic compound of significant interest in pharmaceutical and agrochemical research.[1][2] The document is intended for an audience of researchers, scientists, and professionals in drug development, offering a detailed exploration of the chemical principles, reaction mechanisms, and experimental protocols involved in its synthesis. We will delve into the prevalent synthetic strategies, emphasizing the causality behind experimental choices and ensuring the trustworthiness of the described protocols. This guide is grounded in authoritative scientific literature, with in-text citations and a complete reference list to support the presented information.
Introduction: The Significance of 2-(5-Isoxazolyl)-4-methylphenol
2-(5-Isoxazolyl)-4-methylphenol, with the chemical formula C₁₀H₉NO₂, is a versatile isoxazole derivative.[3][4][5] The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, a scaffold known to be a crucial moiety in a wide array of biologically active compounds.[6][7] The title compound serves as a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting inflammatory and pain-related conditions.[1][2] Furthermore, its utility extends to the agrochemical sector, where it is employed in the formulation of pesticides.[1][2] The unique combination of the phenol and isoxazole rings imparts specific physicochemical properties that make it a valuable building block in medicinal chemistry and materials science.
Core Synthetic Strategies: A Mechanistic Perspective
The synthesis of 2-(5-Isoxazolyl)-4-methylphenol primarily revolves around the construction of the 5-substituted isoxazole ring. The most prevalent and versatile method for this is the 1,3-dipolar cycloaddition reaction.[6][8][9] This powerful reaction forms a five-membered heterocyclic ring from a 1,3-dipole and a dipolarophile.[9] In the context of isoxazole synthesis, the 1,3-dipole is a nitrile oxide , and the dipolarophile is typically an alkyne or an alkene .[6][9]
An alternative and widely used approach involves the cyclization of α,β-unsaturated ketones (chalcones) with hydroxylamine .[10][11][12] This method is particularly effective for synthesizing a variety of isoxazole derivatives.
Pathway A: 1,3-Dipolar Cycloaddition of a Nitrile Oxide with an Alkyne
This elegant and highly regioselective approach involves the reaction of an in situ generated nitrile oxide with a suitable alkyne.[6][13][14][15] The retrosynthetic analysis reveals the disconnection of the isoxazole ring into a nitrile oxide and an alkyne.
Conceptual Workflow for 1,3-Dipolar Cycloaddition
Caption: General workflow for the synthesis of 2-(5-Isoxazolyl)-4-methylphenol via 1,3-dipolar cycloaddition.
Detailed Mechanistic Discussion
Generation of the Nitrile Oxide: The nitrile oxide is a transient species and is therefore generated in situ. A common method is the oxidation of an aldoxime.[6][16] For the synthesis of 2-(5-Isoxazolyl)-4-methylphenol, the precursor would be 2-hydroxy-5-methylbenzaldehyde oxime. This oxime is readily prepared from 2-hydroxy-5-methylbenzaldehyde and hydroxylamine. The oxidation of the oxime to the nitrile oxide can be achieved using various reagents, such as N-chlorosuccinimide (NCS) followed by a base, or sodium hypochlorite (bleach).[13][14][15]
The Cycloaddition Step: The generated 2-hydroxy-5-methylphenylnitrile oxide then undergoes a [3+2] cycloaddition reaction with an acetylene source.[6] The regioselectivity of this reaction is crucial. According to Frontier Molecular Orbital (FMO) theory, the reaction between a nitrile oxide and a terminal alkyne typically leads to the 5-substituted isoxazole as the major product. This is due to the favorable interaction between the Highest Occupied Molecular Orbital (HOMO) of the alkyne and the Lowest Unoccupied Molecular Orbital (LUMO) of the nitrile oxide.
Pathway B: Cyclization of a Chalcone Derivative
This method involves the initial synthesis of a chalcone (an α,β-unsaturated ketone) followed by its cyclization with hydroxylamine.[10][12][17] This is a robust and widely applicable method for the synthesis of various isoxazole derivatives.[7][11]
Conceptual Workflow for Chalcone Cyclization
Caption: General workflow for the synthesis of 2-(5-Isoxazolyl)-4-methylphenol via chalcone cyclization.
Detailed Mechanistic Discussion
Chalcone Synthesis: The chalcone intermediate is synthesized via a Claisen-Schmidt condensation reaction.[10][18] This involves the base-catalyzed reaction of an appropriate acetophenone (in this case, 2-hydroxy-5-methylacetophenone) with an aldehyde. To obtain the desired 2-(5-isoxazolyl) structure, the aldehyde would need to be a formylating equivalent that can later be eliminated or is part of the final isoxazole ring. A more direct approach within this family of reactions is the condensation with a suitable three-carbon electrophile that already contains the atoms for the C4 and C5 positions of the isoxazole ring.
Cyclization with Hydroxylamine: The synthesized chalcone is then reacted with hydroxylamine hydrochloride in the presence of a base.[10] The reaction proceeds through a nucleophilic attack of the hydroxylamine on the β-carbon of the α,β-unsaturated ketone, followed by an intramolecular cyclization and dehydration to form the stable isoxazole ring. The basic medium is crucial for neutralizing the hydroxylamine hydrochloride and facilitating the reaction.[10]
Experimental Protocols
Protocol for Pathway A: 1,3-Dipolar Cycloaddition
Step 1: Synthesis of 2-Hydroxy-5-methylbenzaldehyde oxime
Dissolve 2-hydroxy-5-methylbenzaldehyde (1 equivalent) in ethanol.
Add an aqueous solution of hydroxylamine hydrochloride (1.2 equivalents) and sodium acetate (1.5 equivalents).
Reflux the mixture for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
After completion, cool the reaction mixture and pour it into ice-cold water.
Filter the precipitated solid, wash with water, and dry to obtain the oxime.
Step 2: Synthesis of 2-(5-Isoxazolyl)-4-methylphenol
Dissolve the 2-hydroxy-5-methylbenzaldehyde oxime (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
Cool the solution in an ice bath.
Add N-chlorosuccinimide (NCS) (1.1 equivalents) portion-wise, maintaining the temperature below 5 °C.
Stir the mixture for 30 minutes.
Introduce the alkyne source (e.g., bubbling acetylene gas or using a protected acetylene equivalent) (1.5 equivalents).
Slowly add a base, such as triethylamine (2 equivalents), to the reaction mixture.
Allow the reaction to warm to room temperature and stir overnight.
Monitor the reaction by TLC.
Upon completion, quench the reaction with water and extract the product with an organic solvent.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography to yield 2-(5-Isoxazolyl)-4-methylphenol.
Protocol for Pathway B: Chalcone Cyclization
Step 1: Synthesis of 1-(2-Hydroxy-5-methylphenyl)ethanone
This starting material can be commercially sourced or synthesized via Fries rearrangement of p-cresyl acetate.
Step 2: Synthesis of the Chalcone Intermediate
Dissolve 1-(2-hydroxy-5-methylphenyl)ethanone (1 equivalent) and a suitable aldehyde (e.g., a protected formyl group equivalent) (1.1 equivalents) in ethanol.
Add an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide, dropwise at room temperature.[10]
Stir the reaction mixture for 12-24 hours.
Monitor the reaction by TLC.
Once the reaction is complete, acidify the mixture with dilute HCl.
Filter the precipitated chalcone, wash with water, and recrystallize from a suitable solvent.
Step 3: Synthesis of 2-(5-Isoxazolyl)-4-methylphenol
Dissolve the synthesized chalcone (1 equivalent) and hydroxylamine hydrochloride (1.5 equivalents) in ethanol.[10]
Add a base, such as potassium hydroxide or sodium acetate, to the mixture.[10]
Reflux the reaction mixture for 6-12 hours, monitoring by TLC.
After completion, cool the reaction mixture and pour it into crushed ice.[10]
Extract the product with a suitable organic solvent (e.g., diethyl ether).[10]
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.
Data Summary and Comparison of Pathways
Parameter
Pathway A: 1,3-Dipolar Cycloaddition
Pathway B: Chalcone Cyclization
Key Reaction
[3+2] Cycloaddition
Claisen-Schmidt Condensation & Cyclization
Starting Materials
2-Hydroxy-5-methylbenzaldehyde, Acetylene source
2-Hydroxy-5-methylacetophenone, Aldehyde
Key Intermediate
Nitrile Oxide
Chalcone
Regioselectivity
Generally high, favoring the 5-substituted isoxazole
Dependent on the substitution pattern of the chalcone
Reaction Conditions
Often requires in situ generation of a reactive intermediate
Typically involves strong bases and reflux temperatures
Advantages
High atom economy, often high regioselectivity
Robust and well-established methodology
Disadvantages
Handling of potentially unstable nitrile oxides
May require multiple steps and purification of intermediates
Conclusion
The synthesis of 2-(5-Isoxazolyl)-4-methylphenol can be effectively achieved through two primary synthetic routes: the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne, and the cyclization of a chalcone derivative with hydroxylamine. Both pathways offer viable methods for obtaining the target compound, with the choice of route often depending on the availability of starting materials, desired scale of the reaction, and the specific expertise of the research team. The 1,3-dipolar cycloaddition is often favored for its elegance and high regioselectivity, while the chalcone cyclization route is a robust and well-established alternative. This guide has provided a detailed, mechanistically-driven overview of these synthetic strategies, complete with experimental protocols, to aid researchers in the successful synthesis of this important heterocyclic compound.
References
Solid Phase Synthesis of Isoxazole and Isoxazoline-carboxamides via [2+3]-Dipolar Cycloaddition Using Resin-bound Alkynes or Alkenes.
Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. MDPI.
Synthesis of 3,4-Disubsituted Isoxazoles via Enamine [3+2] Cycloaddition. Thieme.
Isoxazole synthesis. Organic Chemistry Portal.
An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. Royal Society of Chemistry.
Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities.
Synthesis and Characterization of Novel Isoxazole derivatives. Asian Journal of Research in Chemistry.
Synthesis and Antimicrobial Studies of Isoxazole Derivatives.
Regioselective Synthesis of 5-Substituted 3-(β-d-Glycopyranosyl)isoxazoles and -isoxazolines by 1,3-Dipolar Cycloaddition as Potential Anticancer Agents and Glycogen Phosphorylase Inhibitors. PubMed.
Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity. Oriental Journal of Chemistry.
Microwave irradiated green synthesis of novel isoxazole derivatives as anti-epileptic agent. Current Trends in Biotechnology and Pharmacy.
Regioselective Synthesis of 5-Substituted 3-(β-d-Glycopyranosyl)isoxazoles and -isoxazolines by 1,3-Dipolar Cycloaddition as Potential Anticancer Agents and Glycogen Phosphorylase Inhibitors. MDPI.
The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradi
Regioselective Synthesis of 5-Substituted 3-(-d-Glycopyranosyl)isoxazoles and -isoxazolines by 1,3-Dipolar Cycloaddition as Pote. MDPI.
On the reaction of sterically hindered α,β-unsaturated ketones with hydroxylamine: preparation of 5-hydroxy derivatives of isoxazolidine and 4,5-dihydroisoxazole. CoLab.
The Formation of 2-Isoxazolines in the Reactions of α,β- Unsaturated Carbonyl Compounds with Hydroxylamine and its Derivatives- A Critical Review.
ChemInform Abstract: On the Reaction of Sterically Hindered α,β-Unsaturated Ketones with Hydroxylamine: Preparation of 5-Hydroxy Derivatives of Isoxazolidine and 4,5-Dihydroisoxazole.
2-(5-Isoxazolyl)-4-methylphenol. J&K Scientific.
1,3-Dipolar cycloaddition. Wikipedia.
Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. RSC Publishing.
Synthesis of novel isoxazoles with 2-(5-phenylisoxazol-3-yl) phenol.
"2-(5-Isoxazolyl)-4-methylphenol" solubility and stability data
An In-depth Technical Guide to the Physicochemical Properties of 2-(5-Isoxazolyl)-4-methylphenol: Solubility and Stability Introduction 2-(5-Isoxazolyl)-4-methylphenol (CAS No. 164171-56-6) is a heterocyclic compound fea...
Author: BenchChem Technical Support Team. Date: January 2026
An In-depth Technical Guide to the Physicochemical Properties of 2-(5-Isoxazolyl)-4-methylphenol: Solubility and Stability
Introduction
2-(5-Isoxazolyl)-4-methylphenol (CAS No. 164171-56-6) is a heterocyclic compound featuring a methylphenol core linked to an isoxazole ring.[1][2] This structural motif makes it a valuable intermediate in the synthesis of bioactive molecules for the pharmaceutical and agrochemical industries.[1][2] Its utility in drug discovery, particularly for inflammatory conditions, and in developing advanced materials underscores the need for a thorough understanding of its fundamental physicochemical properties.[2] While specific quantitative data in the public domain is limited, this guide provides a comprehensive framework for characterizing the solubility and stability of 2-(5-Isoxazolyl)-4-methylphenol. By synthesizing information from analogous structures and adhering to established analytical principles, this document serves as a practical resource for researchers, enabling them to design robust experiments, anticipate challenges, and ensure the quality and reliability of their work.
The solubility of an active pharmaceutical ingredient (API) or key intermediate is a critical parameter that influences everything from reaction kinetics to bioavailability. The structure of 2-(5-Isoxazolyl)-4-methylphenol—containing both a polar phenolic hydroxyl group and an isoxazole ring, alongside a nonpolar methylphenyl component—suggests a nuanced solubility profile.
The principle of "like dissolves like" provides a foundational prediction of solubility. The phenolic -OH group can act as a hydrogen bond donor and acceptor, while the nitrogen and oxygen atoms in the isoxazole ring are hydrogen bond acceptors, imparting polarity.[6] Conversely, the methylphenyl group is hydrophobic. This duality suggests:
Aqueous Solubility: Expected to be limited due to the significant hydrophobic character of the molecule.[7]
Polar Protic Solvents (e.g., Alcohols): Higher solubility is anticipated due to hydrogen bonding interactions with the solvent.
Polar Aprotic Solvents (e.g., DMF, DMSO): Good solubility is likely, as these solvents can effectively solvate the polar regions of the molecule.[8]
Nonpolar Solvents (e.g., Hexane, Toluene): Low solubility is expected due to the compound's overall polarity.[6]
Experimental Protocol for Quantitative Solubility Determination (Shake-Flask Method)
To obtain definitive quantitative data, the equilibrium shake-flask method is the gold standard. This protocol is designed to be a self-validating system by ensuring equilibrium is reached and by employing a specific and validated analytical method for quantification.
Causality Behind Experimental Choices:
Equilibration Time (24-72 hours): This duration is chosen to ensure that a true thermodynamic equilibrium between the solid and dissolved states is achieved. A shorter time might lead to an underestimation of solubility.
Temperature Control (e.g., 25°C and 37°C): Solubility is temperature-dependent.[6] Testing at ambient (25°C) and physiological (37°C) temperatures provides data relevant to both storage/handling and potential biological applications.
Use of a Validated HPLC Method: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for accurate quantification. It ensures that the measured concentration corresponds only to the intact compound and not to any potential degradants, thereby guaranteeing the trustworthiness of the results.
Step-by-Step Protocol:
Preparation: Add an excess amount of solid 2-(5-Isoxazolyl)-4-methylphenol to a series of vials, each containing a precisely known volume of the desired solvent (e.g., water, pH 7.4 buffer, ethanol, methanol). The excess solid is critical to ensure a saturated solution is formed.
Equilibration: Seal the vials and place them in a temperature-controlled shaker or rotator set to the desired temperature (e.g., 25 °C). Agitate for a defined period (e.g., 48 hours) to allow the system to reach equilibrium.
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for at least 2 hours to let the undissolved solid settle.
Sampling: Carefully withdraw a clear aliquot of the supernatant. Immediately filter the aliquot through a solvent-compatible 0.45 µm syringe filter to remove any remaining solid particles.
Dilution: Accurately dilute the filtered supernatant with a suitable mobile phase to a concentration that falls within the calibrated range of the analytical method.
Quantification: Analyze the diluted sample using a pre-validated HPLC-UV method. Calculate the concentration based on a standard calibration curve.
Verification: To confirm equilibrium was reached, analyze samples taken at different time points (e.g., 24 and 48 hours). The solubility value should be consistent.
Workflow for Shake-Flask Solubility Determination.
Section 2: Stability Profile
Understanding the chemical stability of 2-(5-Isoxazolyl)-4-methylphenol is paramount for defining storage conditions, predicting shelf-life, and identifying potential degradation products. A Safety Data Sheet indicates the compound is "Stable under recommended storage conditions," but this lacks the detail required for drug development.[5] A forced degradation study is the definitive approach to probe its intrinsic stability.[9]
The molecule's stability is dictated by its two core functional groups:
Phenol Group: Phenols are susceptible to oxidation, which can be catalyzed by light, heat, or the presence of metal ions. This can lead to the formation of colored quinone-type byproducts.
Isoxazole Ring: While generally considered a stable aromatic ring, the N-O bond is its Achilles' heel.[10][11] Studies on other isoxazole-containing drugs, such as Leflunomide, have shown that the ring is susceptible to base-catalyzed hydrolytic opening.[10][12] This cleavage is often accelerated at higher temperatures.[12] The ring is generally stable under acidic and neutral pH conditions at ambient temperature.[12]
Experimental Protocol for Forced Degradation Studies
Forced degradation, or stress testing, involves subjecting the compound to conditions more severe than those used for accelerated stability testing.[9][13] The goal is to generate potential degradation products and identify the degradation pathways.[9]
Causality Behind Experimental Choices:
Stress Conditions (Acid, Base, Oxidation, Heat, Light): These conditions are mandated by regulatory guidelines (e.g., ICH Q1A) and represent the most common chemical pathways for drug degradation.[9]
Target Degradation (5-20%): The goal is not to completely destroy the compound but to achieve a modest level of degradation. This ensures that the primary degradation products can be detected and characterized without being obscured by secondary or tertiary degradants.[13]
Inert Atmosphere (for Thermal/Photolytic Studies): Performing solid-state studies under nitrogen can help differentiate between thermal/photolytic degradation and oxidative degradation.
Step-by-Step Protocol:
A stock solution of 2-(5-Isoxazolyl)-4-methylphenol (e.g., 1 mg/mL) is prepared in a suitable solvent (e.g., methanol or acetonitrile). This stock is used for the solution-state studies.
Acidic Hydrolysis:
Mix the stock solution with 1N HCl.
Incubate at a controlled temperature (e.g., 60°C) for a set period (e.g., 24 hours).
Withdraw samples at intervals, neutralize with 1N NaOH, dilute, and analyze by HPLC.
Basic Hydrolysis:
Mix the stock solution with 0.1N or 1N NaOH.
Incubate at room temperature and an elevated temperature (e.g., 60°C). This condition is expected to show the most significant degradation.[12]
Withdraw samples at intervals, neutralize with 1N HCl, dilute, and analyze by HPLC.
Oxidative Degradation:
Mix the stock solution with a solution of hydrogen peroxide (e.g., 3-30% H₂O₂).
Incubate at room temperature for a set period (e.g., 24 hours).
Withdraw samples, dilute, and analyze by HPLC.
Thermal Degradation:
Expose the solid compound to dry heat (e.g., 80°C) in a controlled oven for a set period (e.g., 48 hours).
Also, reflux the stock solution at a controlled temperature.
Dissolve/dilute samples and analyze by HPLC.
Photolytic Degradation:
Expose the solid compound and the stock solution to a controlled light source that provides both UV and visible output, as specified in ICH Q1B guidelines.
Maintain a parallel control sample protected from light.
Analyze samples at appropriate time intervals.
Forced Degradation Experimental Workflow.
Anticipated Degradation Pathway
Based on established isoxazole chemistry, the most probable degradation pathway under basic conditions involves the cleavage of the N-O bond.[10][12] This would result in the formation of a β-ketonitrile derivative.
Proposed Base-Catalyzed Degradation Pathway.
Summary and Recommendations
2-(5-Isoxazolyl)-4-methylphenol is a molecule with a dual nature, possessing both polar and non-polar characteristics that dictate its solubility. It is expected to be poorly soluble in water but readily soluble in polar organic solvents. Its stability is generally robust; however, it exhibits a clear liability toward base-catalyzed hydrolysis, leading to the opening of the isoxazole ring.[10][12] The phenolic moiety also presents a potential site for oxidation.
Recommended Storage Conditions:
Based on these findings, it is recommended to store 2-(5-Isoxazolyl)-4-methylphenol in a cool, dry, and dark place in a well-sealed container. Contact with strong bases and oxidizing agents should be strictly avoided to prevent degradation.
References
Vertex AI Search. Isoxazole derivative - Solubility of Things.
ResearchGate. pH and temperature stability of the isoxazole ring in leflunomide.... Retrieved January 10, 2026, from [Link]
Vertex AI Search. Isoxazole - Solubility of Things.
PubMed. Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution. Retrieved January 10, 2026, from [Link]
Chem-Impex. 2-(5-Isoxazolyl)-4-methylphenol. Retrieved January 10, 2026, from [Link]
PubMed Central (PMC). The synthetic and therapeutic expedition of isoxazole and its analogs. Retrieved January 10, 2026, from [Link]
PubChem. 2-(5-Isoxazolyl)phenol. Retrieved January 10, 2026, from [Link]
MedCrave online. Forced Degradation Studies. Retrieved January 10, 2026, from [Link]
Frontiers. Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities. Retrieved January 10, 2026, from [Link]
National Institutes of Health (NIH). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved January 10, 2026, from [Link]
An In-depth Technical Guide to 2-(5-Isoxazolyl)-4-methylphenol as a Synthetic Intermediate
Abstract This technical guide provides a comprehensive overview of 2-(5-isoxazolyl)-4-methylphenol, a pivotal synthetic intermediate in the fields of pharmaceutical and agrochemical development. The document elucidates t...
Author: BenchChem Technical Support Team. Date: January 2026
Abstract
This technical guide provides a comprehensive overview of 2-(5-isoxazolyl)-4-methylphenol, a pivotal synthetic intermediate in the fields of pharmaceutical and agrochemical development. The document elucidates the compound's chemical and physical properties, outlines robust synthetic strategies with detailed mechanistic insights, and explores its applications in the synthesis of complex bioactive molecules. Authored for researchers, scientists, and drug development professionals, this guide aims to be a definitive resource, blending theoretical principles with practical, field-proven methodologies.
Introduction: The Strategic Importance of the Isoxazolyl-Phenol Scaffold
The fusion of a phenol ring with an isoxazole heterocycle creates a privileged scaffold in medicinal chemistry. Phenols are known to participate in crucial hydrogen bonding interactions with biological targets, while the isoxazole ring offers a stable, five-membered aromatic system with versatile substitution patterns and metabolic stability.[1][2] 2-(5-Isoxazolyl)-4-methylphenol (CAS No. 164171-56-6) embodies this synergy, presenting itself as a valuable building block for the synthesis of a new generation of therapeutic agents and specialized agrochemicals.[1][2] Its structure is particularly relevant in the development of anti-inflammatory, analgesic, and antimicrobial compounds.[1][2] This guide will provide a deep dive into the synthetic accessibility and utility of this important intermediate.
Physicochemical and Safety Data
A thorough understanding of the physical and safety properties of an intermediate is paramount for its effective and safe utilization in a laboratory setting.
Table 1: Physicochemical Properties of 2-(5-Isoxazolyl)-4-methylphenol
2-(5-Isoxazolyl)-4-methylphenol is classified as a hazardous substance and requires careful handling in a well-ventilated fume hood.[3] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. The compound is known to cause skin and serious eye irritation, and may cause respiratory irritation.[3] For detailed safety information, always consult the latest Safety Data Sheet (SDS) from your supplier.
Retrosynthetic Analysis and Synthetic Strategies
The synthesis of 2-(5-isoxazolyl)-4-methylphenol can be approached through several reliable methods. A retrosynthetic analysis reveals two primary and logical pathways for its construction.
Caption: Workflow for the synthesis of 2-(5-isoxazolyl)-4-methylphenol via the chalcone route.
Experimental Protocol (Adapted from general chalcone cyclization procedures)[6]:
Step 1: Synthesis of 2'-Hydroxy-5'-methylchalcone
To a stirred solution of 2-hydroxy-5-methylacetophenone (1 equivalent) and benzaldehyde (1 equivalent) in ethanol, add a solution of potassium hydroxide (2-3 equivalents) in water dropwise at room temperature.
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC until the starting materials are consumed.
Pour the reaction mixture into ice-cold water and acidify with dilute hydrochloric acid to precipitate the chalcone.
Filter the solid, wash with water until neutral, and dry. The crude product can be purified by recrystallization from ethanol.
Step 2: Synthesis of 2-(5-Isoxazolyl)-4-methylphenol
Dissolve the 2'-hydroxy-5'-methylchalcone (1 equivalent) in ethanol or a similar solvent.
Add hydroxylamine hydrochloride (1.5-2 equivalents) and a base such as sodium hydroxide or potassium carbonate (2-3 equivalents).
Reflux the mixture for 4-8 hours, monitoring the reaction by TLC.
After completion, cool the reaction mixture and pour it into ice-cold water.
Acidify with dilute acid to precipitate the product.
Filter the solid, wash thoroughly with water, and dry.
Purify the crude 2-(5-isoxazolyl)-4-methylphenol by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).
Causality and Mechanistic Insights: The Claisen-Schmidt condensation proceeds via an enolate intermediate of the acetophenone which attacks the aldehyde. The subsequent cyclization with hydroxylamine involves the formation of an oxime, followed by an intramolecular Michael addition of the hydroxyl group to the α,β-unsaturated system and subsequent dehydration to form the aromatic isoxazole ring.
Route B: Synthesis via 1,3-Dipolar Cycloaddition
This modern and often highly regioselective approach involves the [3+2] cycloaddition of a nitrile oxide with an alkyne.
Experimental Protocol (Conceptual, based on established cycloaddition methods)[7][8]:
Step 1: Synthesis of 2-Ethynyl-4-methylphenol
This can be achieved from 2-bromo-4-methylphenol (commercially available or synthesized by bromination of p-cresol)[9] via a Sonogashira coupling with a suitable acetylene source (e.g., trimethylsilylacetylene followed by deprotection).
Step 2: In situ generation of Nitrile Oxide and Cycloaddition
Nitrile oxides are unstable and typically generated in situ. A common method is the dehydrohalogenation of a hydroximoyl chloride. For the synthesis of the parent isoxazole, formohydroximoyl chloride would be required.
To a solution of 2-ethynyl-4-methylphenol (1 equivalent) in a suitable solvent (e.g., THF, DCM), add the hydroximoyl chloride precursor.
Slowly add a base (e.g., triethylamine) at room temperature to generate the nitrile oxide in the presence of the alkyne.
Stir the reaction for 12-24 hours, monitoring by TLC.
Upon completion, the reaction is worked up by washing with water and brine, drying the organic layer, and removing the solvent under reduced pressure.
The crude product is then purified by column chromatography or recrystallization.
Causality and Mechanistic Insights: The 1,3-dipolar cycloaddition is a concerted pericyclic reaction where the nitrile oxide (the 1,3-dipole) reacts with the alkyne (the dipolarophile) to form the five-membered isoxazole ring in a single step. [7][8]The regioselectivity is governed by the electronic and steric properties of the substituents on both the nitrile oxide and the alkyne.
Spectroscopic Characterization (Predicted)
While specific published spectra for 2-(5-isoxazolyl)-4-methylphenol are not readily available, a reliable prediction of its key spectroscopic features can be made based on the analysis of its structural motifs and data from analogous compounds.
[10][11][12][13][14][15][16][17][18][19][20][21][22]
Table 2: Predicted Spectroscopic Data for 2-(5-Isoxazolyl)-4-methylphenol
The phenolic proton will be a broad singlet. The isoxazole protons will appear as doublets. The aromatic protons of the phenol ring will show characteristic splitting patterns. The methyl group will be a singlet.
The carbon attached to two heteroatoms (C-5) will be downfield. The phenolic carbon (C-OH) will also be significantly downfield. The isoxazole C-4 will be the most upfield of the ring carbons.
The broad O-H stretch is characteristic of a phenol. The C=N and C=C stretching frequencies are typical for isoxazole and benzene rings.
Mass Spec. (EI)
m/z 175 (M⁺), 146, 118, 91
The molecular ion peak (M⁺) is expected at m/z 175. Fragmentation may involve loss of CO, HCN, and cleavage of the isoxazole ring.
Applications as a Synthetic Intermediate
2-(5-Isoxazolyl)-4-methylphenol is a versatile intermediate primarily due to the reactivity of its phenolic hydroxyl group and the potential for functionalization of the aromatic rings.
[1][2]
Diagram: Synthetic Utility
Caption: Key application areas for 2-(5-isoxazolyl)-4-methylphenol.
Pharmaceutical Applications
COX-2 Inhibitors: The diarylheterocycle motif is a well-established pharmacophore for selective cyclooxygenase-2 (COX-2) inhibitors, such as celecoxib and valdecoxib. [23][24][25][26][27]The 2-aryl-isoxazole structure of our target intermediate makes it an excellent starting point for the synthesis of novel analogues. The phenolic hydroxyl group can be readily converted into an ether or used as a handle to introduce the critical sulfonamide moiety often required for COX-2 selectivity.
Anti-inflammatory and Analgesic Agents: Beyond COX-2 inhibition, the isoxazole scaffold is present in various compounds with anti-inflammatory and pain-relieving properties. [1][2]This intermediate can be elaborated through various synthetic transformations to explore new chemical space for these therapeutic areas.
Agrochemical Applications
Fungicides and Herbicides: The isoxazole ring is a key component in a number of commercial fungicides and herbicides. The unique electronic properties and metabolic stability of the isoxazole ring contribute to the biological activity of these compounds. 2-(5-Isoxazolyl)-4-methylphenol provides a ready-made scaffold that can be further functionalized to develop new and effective crop protection agents.
[1][2]
Conclusion
2-(5-Isoxazolyl)-4-methylphenol is a high-value synthetic intermediate with significant potential in both pharmaceutical and agrochemical research. Its synthesis is achievable through well-established and scalable chemical transformations, primarily via chalcone cyclization or 1,3-dipolar cycloaddition. The strategic combination of a reactive phenol and a stable isoxazole heterocycle provides a versatile platform for the development of a wide range of complex, biologically active molecules. This guide has provided the foundational knowledge and practical insights necessary for researchers to effectively synthesize and utilize this important chemical building block in their research and development endeavors.
References
ResearchGate. (n.d.). Effect of hydroxylamine hydrochloride on chalcones. Retrieved January 10, 2026, from [Link]
The Royal Society of Chemistry. (n.d.). Supporting information for - The ipso-hydroxylation of arylboronic acids using water extract of rice straw ash (WERSA) as a sustainable base. Retrieved January 10, 2026, from [Link]
PubChem. (n.d.). 2-(5-Isoxazolyl)phenol. Retrieved January 10, 2026, from [Link]
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved January 10, 2026, from [Link]
Asian Journal of Chemistry. (1991). Reaction in Oximes of 2-Hydroxyacetophenone, Chalcone, Flavanone and Flavone. Retrieved January 10, 2026, from [Link]
National Institutes of Health. (n.d.). Unveiling Hydrogen Bonding and Solvent Effects on Directed Nitrile Oxide [3 + 2] Cycloaddition Reactions. Retrieved January 10, 2026, from [Link]
PubMed. (2000). 4-[5-Methyl-3-phenylisoxazol-4-yl]- benzenesulfonamide, valdecoxib: a potent and selective inhibitor of COX-2. Retrieved January 10, 2026, from [Link]
National Institutes of Health. (n.d.). Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. Retrieved January 10, 2026, from [Link]
ResearchGate. (n.d.). 4-[5-Methyl-3-phenylisoxazol-4-yl]- benzenesulfonamide, Valdecoxib: A Potent and Selective Inhibitor of COX-2. Retrieved January 10, 2026, from [Link]
MDPI. (n.d.). 1,3-Dipolar Cycloaddition of Nitrile Oxides and Nitrilimines to (−)-β-Caryophyllene: Stereoselective Synthesis of Polycyclic Derivatives and Their Biological Testing. Retrieved January 10, 2026, from [Link]
ResearchGate. (n.d.). 13C NMR spectrum of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine. Retrieved January 10, 2026, from [Link]
National Institutes of Health. (n.d.). Selective COX-2 Inhibitors: Road from Success to Controversy and the Quest for Repurposing. Retrieved January 10, 2026, from [Link]
ResearchGate. (n.d.). FT-IR spectra of 2-[(E)-(phenylimino)methylphenol. Retrieved January 10, 2026, from [Link]
Semantic Scholar. (2011). Synthetic Studies on Bioactive Natural Polyketides: Intramolecular Nitrile Oxide-Olefin Cycloaddition Approach for Construction. Retrieved January 10, 2026, from [Link]
PubMed. (2000). N-[[(5-methyl-3-phenylisoxazol-4-yl)-phenyl]sulfonyl]propanamide, sodium salt, parecoxib sodium: A potent and selective inhibitor of COX-2 for parenteral administration. Retrieved January 10, 2026, from [Link]
NIST WebBook. (n.d.). 2-Ethoxy-4-methylphenol. Retrieved January 10, 2026, from [Link]
MDPI. (2022). Energetic Aspects and Molecular Mechanism of 3-Nitro-substituted 2-Isoxazolines Formation via Nitrile N-Oxide [3+2] Cycloaddition: An MEDT Computational Study. Retrieved January 10, 2026, from [Link]
National Institutes of Health. (n.d.). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Retrieved January 10, 2026, from [Link]
ResearchGate. (n.d.). Preparation and reactivity of [2-(3-methyl-4-nitro-isoxazol-5-yl)-vinyl]-amines. Retrieved January 10, 2026, from [Link]
SpectraBase. (n.d.). 2-Isopropyl-5-methyl-4-nitrophenol. Retrieved January 10, 2026, from [Link]
mzCloud. (n.d.). 4 Methyl N 5 methyl 3 phenyl 4 isoxazolyl methyl benzenesulfonamide. Retrieved January 10, 2026, from [Link]
NIST WebBook. (n.d.). 2-Methoxy-5-methylphenol, TMS derivative. Retrieved January 10, 2026, from [Link]
mzCloud. (n.d.). 4 Methylphenol. Retrieved January 10, 2026, from [Link]
SpectraBase. (n.d.). methyl-3"-isoxazolyl)-1,4-naphthoquinone-4-imine - Optional[FTIR] - Spectrum. Retrieved January 10, 2026, from [Link]
NIST WebBook. (n.d.). p-Cresol. Retrieved January 10, 2026, from [Link]
Google Patents. (n.d.). CN102766028A - Method for preparing 2-bromine-4-methylphenol.
Unlocking the Therapeutic Potential of 2-(5-Isoxazolyl)-4-methylphenol Derivatives: A Guide to Target Identification and Validation
An In-Depth Technical Guide for Drug Development Professionals Abstract The hybrid chemical scaffold of 2-(5-Isoxazolyl)-4-methylphenol presents a compelling starting point for drug discovery, merging the well-documented...
Author: BenchChem Technical Support Team. Date: January 2026
An In-Depth Technical Guide for Drug Development Professionals
Abstract
The hybrid chemical scaffold of 2-(5-Isoxazolyl)-4-methylphenol presents a compelling starting point for drug discovery, merging the well-documented bioactivity of the isoxazole ring with the diverse pharmacological profile of phenolic compounds. Isoxazole derivatives are known for a wide array of therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities, while phenolic compounds are recognized for their antioxidant and cytotoxic properties.[1][2] This guide provides a comprehensive framework for researchers and drug development professionals to systematically identify and validate the therapeutic targets of novel derivatives of 2-(5-Isoxazolyl)-4-methylphenol. We synthesize field-proven insights with technical protocols, offering a logical roadmap from initial hit compound to a validated, druggable target. This document outlines putative target classes based on scaffold analysis, details robust experimental workflows for target deconvolution, and provides actionable protocols for validation, thereby empowering research teams to unlock the full therapeutic potential of this promising chemical series.
Introduction: The Scientific Rationale
The strategic combination of an isoxazole heterocycle and a substituted phenol ring creates a molecule with significant therapeutic promise. The isoxazole moiety is a key feature in several FDA-approved drugs, valued for its ability to engage in various non-covalent interactions like hydrogen bonding and π–π stacking.[3] This versatility has led to isoxazole derivatives being developed as potent enzyme inhibitors and receptor modulators.[4] Concurrently, phenolic compounds are ubiquitous in medicinal chemistry, with activities ranging from scavenging free radicals to inducing apoptosis in cancer cells.[5][6]
Derivatives of 2-(5-Isoxazolyl)-4-methylphenol are therefore not just another class of small molecules; they represent a convergence of validated pharmacophores. The critical challenge, and the focus of this guide, is to elucidate their precise molecular mechanisms of action. Identifying the specific protein targets is paramount for optimizing lead compounds, predicting potential side effects, and ultimately developing a successful therapeutic agent.[7]
Putative Therapeutic Target Classes
Based on the known bioactivities of the isoxazole and phenol scaffolds, we can hypothesize several classes of proteins that derivatives of 2-(5-Isoxazolyl)-4-methylphenol are likely to target. This provides a logical starting point for focused screening and target identification efforts.
Enzymes: The isoxazole ring is a prominent feature in enzyme inhibitors.[4] Key families to investigate include:
Kinases: Many small molecule kinase inhibitors are used in oncology. Given the demonstrated anti-proliferative effects of some isoxazoles, screening against panels of cancer-relevant kinases (e.g., receptor tyrosine kinases, cell cycle kinases) is a high-priority strategy.[8]
Cyclooxygenases (COX-1/COX-2): Certain isoxazole derivatives, such as Valdecoxib, are potent and selective COX-2 inhibitors, making this a primary target for derivatives with anti-inflammatory potential.[4][9]
Poly (ADP-ribose) Polymerase (PARP): PARP1 inhibitors have emerged as a significant class of anticancer agents, and isoxazole-containing molecules have been explored for this activity.[8]
Receptors: Isoxazole-based compounds have been shown to modulate various receptors, particularly in the central nervous system.[3]
G-Protein Coupled Receptors (GPCRs): This large family of receptors is implicated in a vast range of physiological processes and represents a rich target space.
Nuclear Receptors: These ligand-activated transcription factors are critical in metabolism and inflammation.
Other Proteins:
Heat Shock Proteins (Hsp90): As a molecular chaperone for many oncoproteins, Hsp90 is a validated cancer target. Isoxazole derivatives have been investigated as Hsp90 inhibitors.[4]
Penicillin-Binding Proteins (PBPs): For derivatives exhibiting antibacterial activity, PBPs involved in bacterial cell wall synthesis are a primary target class, as seen with drugs like Dicloxacillin.[3]
A Strategic Workflow for Target Deconvolution
Identifying the direct molecular target of a bioactive compound from the thousands of proteins in a cell is a significant challenge. A multi-pronged approach, combining both affinity-based and label-free methods, provides the most robust and trustworthy path to target deconvolution.
Below is a diagram illustrating a comprehensive workflow.
Caption: A strategic workflow for small molecule target identification and validation.
Experimental Protocols: A Practical Guide
This section provides detailed, step-by-step methodologies for key experiments in the target identification workflow. The inclusion of controls is critical for ensuring the trustworthiness of the results.
Protocol 1: Affinity-Based Target Pull-Down
Principle: This method uses an immobilized version of the bioactive compound to "fish" for its binding partners from a complex protein mixture, such as a cell lysate.[7][10] The bound proteins are then identified by mass spectrometry.
Methodology:
Probe Synthesis:
Rationale: To immobilize the compound, a linker must be attached at a position that does not disrupt its biological activity. This is determined through Structure-Activity Relationship (SAR) studies.
Synthesize an analog of the lead 2-(5-Isoxazolyl)-4-methylphenol derivative with a linker (e.g., a short PEG chain) terminating in a reactive group (e.g., an amine or carboxylic acid).
Synthesize a parallel "inactive" analog to be used as a negative control.
Immobilization:
Covalently attach the linker-modified active compound and the inactive control compound to separate batches of NHS-activated agarose beads or magnetic beads.[11]
Quench any remaining active sites on the beads using a blocking agent like ethanolamine.
Protein Binding:
Prepare a native cell lysate from a relevant cell line (e.g., a cancer cell line if anticancer activity was observed).
Incubate the lysate with the "active" beads and "inactive" control beads for 2-4 hours at 4°C to allow for protein binding.
Competitive Control: In a separate tube, pre-incubate the lysate with an excess of the free (non-immobilized) active compound before adding the "active" beads. This will be used to identify specific binders, which should be outcompeted.
Washing and Elution:
Wash the beads extensively with a mild buffer (e.g., PBS with 0.1% Tween-20) to remove non-specific binders.
Elute the bound proteins from the beads using a denaturing buffer (e.g., SDS-PAGE loading buffer) and heat.
Analysis:
Separate the eluted proteins by SDS-PAGE and visualize with Coomassie or silver stain. Specific binders should appear as distinct bands in the "active" lane that are absent or significantly reduced in the "inactive" and "competition" lanes.
Excise these specific bands and identify the proteins using LC-MS/MS analysis.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Principle: CETSA is a label-free method based on the principle that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.[11] This change in thermal stability can be detected and quantified.
Methodology:
Cell Treatment:
Culture a relevant cell line to ~80% confluency.
Treat the cells with the active compound at a relevant concentration (e.g., 10x EC50).
Include a vehicle control (e.g., DMSO).
Heat Shock:
Aliquot the treated cell suspensions into PCR tubes.
Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler.
Include a non-heated control (room temperature).
Lysis and Protein Quantification:
Lyse the cells by freeze-thaw cycles.
Separate the soluble protein fraction (containing stabilized, non-denatured proteins) from the aggregated, denatured proteins by centrifugation.
Collect the supernatant.
Analysis:
Quantify the amount of a specific protein of interest in the soluble fraction at each temperature point using Western Blotting or other immunoassays.
A target protein will show a "shift" in its melting curve to a higher temperature in the drug-treated sample compared to the vehicle control. This indicates direct binding and stabilization.
Pathway Analysis and Validation
Once a list of putative targets is generated, it is crucial to place them within a biological context. If a kinase like MEK1 is identified as a high-confidence hit, its role in the canonical MAPK/ERK signaling pathway provides a clear hypothesis for the compound's mechanism of action.
Caption: Hypothetical inhibition of the MAPK/ERK pathway by a derivative compound.
Validation of this hypothesis would involve:
Biochemical Assays: Confirming direct inhibition of recombinant MEK1 protein using an in vitro kinase assay.
Cellular Assays: Demonstrating a dose-dependent decrease in the phosphorylation of ERK (the direct downstream substrate of MEK) in cells treated with the compound via Western Blot.
Genetic Assessment: Showing that cells with genetic alterations that hyperactivate the MAPK pathway (e.g., BRAF mutations) are more sensitive to the compound.[12]
Quantitative Data Summary
As research progresses, it is vital to organize quantitative data to compare the potency and selectivity of different derivatives.
Derivative ID
Target (Biochemical IC50)
Cellular EC50 (Phenotypic Assay)
Off-Target 1 (IC50)
Off-Target 2 (IC50)
ISO-Me-001
MEK1 (50 nM)
250 nM (A375 Proliferation)
> 10 µM (p38a)
> 10 µM (JNK1)
ISO-Me-002
MEK1 (25 nM)
110 nM (A375 Proliferation)
> 10 µM (p38a)
8 µM (JNK1)
ISO-Cl-001
COX-2 (100 nM)
500 nM (PGE2 Release)
2 µM (COX-1)
> 20 µM (MEK1)
Table 1: Example data table for comparing lead compounds. IC50/EC50 values are hypothetical.
Conclusion and Future Perspectives
The 2-(5-Isoxazolyl)-4-methylphenol scaffold is a rich starting point for the development of novel therapeutics. The success of any drug discovery program built on this scaffold will depend on a rigorous, systematic, and unbiased approach to target identification and validation. By combining affinity-based and label-free proteomics with robust biochemical and cellular validation experiments, research teams can confidently identify the mechanism of action of their lead compounds. This foundational knowledge is indispensable for guiding medicinal chemistry efforts, developing predictive biomarkers, and ultimately translating a promising molecule into a life-changing therapy. The future of drug discovery with this class of compounds lies in leveraging these target identification technologies to develop highly selective and potent agents against a range of diseases, from cancer to chronic inflammatory conditions.[13]
References
Target identification of small molecules: an overview of the current applications in drug discovery - PMC. (2023, October 10). PubMed Central.
A review of isoxazole biological activity and present synthetic techniques. (n.d.). WJPR.
Target Identification and Valid
(PDF) Target identification of small molecules: an overview of the current applications in drug discovery. (n.d.).
Identification of Direct Protein Targets of Small Molecules. (n.d.). ACS Chemical Biology.
Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. (2025, February 19). RSC Publishing.
Potential activities of isoxazole deriv
Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. (2025, February 19). RSC Publishing.
Target Identification and Validation in Drug Discovery. (2025, December 8). Chemspace.
Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. (n.d.). PMC - NIH.
Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. (n.d.). MDPI.
Synthesis of Phenol-derivatives and Biological Screening for Anticancer Activity. (n.d.). PubMed.
The synthetic and therapeutic expedition of isoxazole and its analogs. (n.d.). PMC.
Advances in isoxazole chemistry and their role in drug discovery. (2025, March 17). PubMed.
Isoxazole Derivatives as Regulators of Immune Functions. (2018, October 22). MDPI.
Exploring the utilization of phenolic compounds in pharmaceuticals and healthcare. (2023, September 7). GSC Online Press.
Phenolic Compounds and their Biological and Pharmaceutical Activities. (2022, March 22).
Role of phenol and its derivative biometabolic compounds in bioregulation. (2024, March 27). R Discovery. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG2KLuAgRvAGN-q9EBQJCFcke5k50JHJnPIiHX2HgwN2wRBt6wYyMahp-VQIO603axScac_S_vdJ8_o9i_DmKdNzcQGF__s5yF8pBB3r4rZsOcMPRHDYw_cYBkm5odgF76M7-yRz4ugIIXLrhwujW2y9_5_jWyHhxzABZnJBtNDkL0KirqcuLfOESeSJSL7mX8v1vBU3NWJVW_TL7zkPp0oYQzXqdT-9eh71-FFfOWdmAsl-zJCEQ90kYedHOAK87AhNjOQHcXesBVN6uevrGZ0]([Link]
"2-(5-Isoxazolyl)-4-methylphenol" analogues and derivatives
An In-depth Technical Guide to 2-(5-Isoxazolyl)-4-methylphenol: Synthesis, Analogues, and Biological Applications Authored by: A Senior Application Scientist This guide provides a comprehensive technical overview of 2-(5...
Author: BenchChem Technical Support Team. Date: January 2026
An In-depth Technical Guide to 2-(5-Isoxazolyl)-4-methylphenol: Synthesis, Analogues, and Biological Applications
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of 2-(5-Isoxazolyl)-4-methylphenol, a versatile heterocyclic compound. We will delve into its synthesis, explore the structure-activity relationships of its analogues, and detail its diverse biological activities. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold for novel therapeutic and agrochemical innovations.
Introduction: The Isoxazolyl-Phenol Scaffold
The compound 2-(5-Isoxazolyl)-4-methylphenol (CAS: 164171-56-6) is a unique chemical entity that marries a methylphenol core with an isoxazole ring.[1] This combination is of significant interest in medicinal chemistry. The isoxazole ring, a five-membered heterocycle with adjacent nitrogen and oxygen atoms, is considered a "privileged scaffold," frequently found in biologically active compounds and FDA-approved drugs like the COX-2 inhibitor Valdecoxib.[2][3] The phenolic group is also a cornerstone in a multitude of natural and synthetic molecules, renowned for its antioxidant and various pharmacological properties.[4][5]
The fusion of these two moieties creates a molecule that serves as a valuable intermediate for synthesizing more complex bioactive molecules.[1][6] Its derivatives have shown a broad spectrum of activities, including anti-inflammatory, antimicrobial, and antioxidant effects, positioning this scaffold as a fertile ground for drug discovery and development.[1][2][7]
Synthetic Strategies: From Chalcones to Isoxazoles
The synthesis of isoxazole derivatives, including the 2-(5-Isoxazolyl)-4-methylphenol core, is commonly achieved through a robust and well-established two-step process. The foundational principle involves the Claisen-Schmidt condensation to form an α,β-unsaturated ketone (a chalcone), followed by cyclization with hydroxylamine.[2][7] This approach is highly adaptable, allowing for the introduction of various substituents on the aromatic rings to generate a library of analogues for structure-activity relationship (SAR) studies.
General Synthesis Workflow
The causality behind this workflow is straightforward: the initial condensation creates the necessary three-carbon backbone of the chalcone. The subsequent reaction with hydroxylamine hydrochloride introduces the nitrogen and oxygen atoms, which then undergo a cyclization and dehydration reaction to form the stable five-membered isoxazole ring.
Caption: General synthetic pathway for isoxazole derivatives.
Detailed Experimental Protocol: Synthesis of a 2-(5-Aryl-isoxazol-3-yl)phenol Analogue
This protocol is a self-validating system; successful synthesis is confirmed at each stage through standard analytical techniques, ensuring the integrity of the final product.
Chalcone Synthesis (Step 1):
Rationale: To create the α,β-unsaturated ketone precursor. The use of a strong base like NaOH is essential to deprotonate the α-carbon of the acetophenone, initiating the condensation with the aldehyde.
Procedure:
Dissolve 2-hydroxyacetophenone (1 equivalent) and a selected aromatic aldehyde (1 equivalent) in ethanol in a round-bottom flask.
Cool the mixture in an ice bath.
Add an aqueous solution of sodium hydroxide (NaOH) dropwise with constant stirring.
Allow the reaction to stir at room temperature for 24 hours.
Monitor reaction completion using Thin Layer Chromatography (TLC).
Pour the reaction mixture into crushed ice and acidify with dilute HCl.
Filter the precipitated solid, wash thoroughly with water until neutral, and dry.
Recrystallize the crude chalcone from ethanol to yield the pure product.
Validation: Confirm the structure of the chalcone using Infrared (IR) spectroscopy (presence of C=O and C=C stretching) and ¹H NMR spectroscopy.
Isoxazole Cyclization (Step 2):
Rationale: To cyclize the chalcone intermediate into the final isoxazole product. Hydroxylamine hydrochloride provides the necessary heteroatoms, and refluxing in ethanol provides the energy for the cyclization and dehydration.
Procedure:
Dissolve the synthesized chalcone (1 equivalent) in ethanol in a round-bottom flask.
Add hydroxylamine hydrochloride (1.5 equivalents) and a catalytic amount of a base (e.g., sodium acetate or pyridine).
Reflux the mixture for 8-12 hours, monitoring progress with TLC.
After completion, cool the reaction mixture and pour it into ice-cold water.
Filter the resulting solid precipitate, wash with water, and dry.
Purify the crude product by column chromatography or recrystallization.
Validation: Confirm the final structure using IR, ¹H NMR, and Mass Spectrometry to ensure the correct molecular weight and fragmentation pattern.[7]
Structure-Activity Relationships (SAR) and Analogue Development
The biological activity of isoxazolyl-phenol compounds can be significantly modulated by introducing different functional groups onto the core scaffold. Understanding these SARs is critical for optimizing potency and selectivity.
Key Modification Points and Their Impact
Substituents on the Phenol Ring:
The position and nature of substituents on the phenolic ring are crucial. The methyl group at position 4 in the parent compound influences its lipophilicity and electronic properties.
Modifying or replacing the methyl group can alter pharmacokinetic properties. Adding electron-withdrawing groups (e.g., halogens) or electron-donating groups (e.g., methoxy) can impact the acidity of the phenolic hydroxyl group and its ability to act as a hydrogen bond donor, which often affects biological target interactions.[3][10]
Substituents on the Isoxazole-linked Phenyl Ring (for 2-(5-phenylisoxazol-3-yl)phenol type molecules):
Studies on related structures show that substituents on a phenyl ring attached to the isoxazole moiety dramatically influence efficacy.[7]
Electron-withdrawing groups (e.g., -Cl, -NO₂): Often enhance antibacterial activity.[3]
Electron-donating groups (e.g., -OCH₃, -N(CH₃)₂): Can also potentiate antimicrobial effects, indicating that both electronic and steric factors are at play.[3]
The specific position of the substituent (ortho, meta, para) is also a determining factor in activity.[10]
SAR Summary Table
Modification Area
Substituent Type
Observed Effect on Bioactivity
Rationale / Causality
Phenyl Ring at Isoxazole C5
Halogens (e.g., -Cl)
Increased antibacterial activity
Alters electronic distribution and lipophilicity, potentially improving membrane penetration or target binding.[3]
Phenyl Ring at Isoxazole C5
Methoxy (-OCH₃)
Enhanced antibacterial activity
Increases electron density and can act as a hydrogen bond acceptor, modifying interaction with biological targets.[3]
Phenol Ring
Acetylation/Benzylation of -OH
Loss of anti-inflammatory activity
The free phenolic hydroxyl group is often essential for activity, likely acting as a key hydrogen bond donor or antioxidant component.[10]
Biological Activities and Therapeutic Potential
Analogues of 2-(5-Isoxazolyl)-4-methylphenol are recognized for a wide array of pharmacological activities, making them attractive candidates for further development.[2]
Anti-inflammatory Activity
Several isoxazole derivatives exhibit promising anti-inflammatory properties.[7]
Mechanism of Action: A primary mechanism for anti-inflammatory action is the inhibition of protein (albumin) denaturation.[7] Protein denaturation is a well-documented cause of inflammation in conditions like rheumatoid arthritis. The ability of a compound to prevent this process is a strong indicator of its potential as an anti-inflammatory agent.
Antimicrobial Activity
The scaffold has demonstrated significant potential against a range of microbial pathogens.
Antibacterial Action: Derivatives have shown efficacy against both Gram-positive (e.g., S. aureus, B. subtilis) and Gram-negative (E. coli, S. typhi) bacteria.[7] The presence and position of substituents on the phenyl ring attached to the isoxazole are key determinants of potency.[3]
Antifungal Action: Activity has also been reported against fungal strains such as C. albicans and A. niger.[7] This broad-spectrum activity highlights the versatility of the scaffold.
Antioxidant Activity
The phenolic moiety is a classic antioxidant pharmacophore.
Mechanism of Action: Phenolic compounds can act as free radical scavengers.[11] They donate a hydrogen atom from their hydroxyl group to neutralize reactive oxygen species (ROS), thereby preventing oxidative damage to cells. Certain heteroaryl-substituted phenols have shown antioxidant activity an order of magnitude greater than the standard antioxidant Butylated hydroxyanisole (BHA).[11]
Other Applications
Beyond pharmaceuticals, this chemical class has applications in other industries.
Agrochemicals: Isoxazole derivatives are used in the formulation of pesticides and herbicides, offering effective pest control solutions.[1][6][12]
Material Science: The compound's properties are suitable for developing advanced materials like coatings and polymers that require high thermal stability.[6]
Protocols for Biological Evaluation
To validate the therapeutic potential of novel analogues, robust and reproducible in vitro assays are essential.
Protocol 1: In Vitro Anti-inflammatory Assay (Inhibition of Albumin Denaturation)
Principle: This assay measures a compound's ability to prevent the heat-induced denaturation of bovine serum albumin (BSA). Since protein denaturation is a hallmark of inflammation, inhibition of this process suggests anti-inflammatory potential.
Workflow Diagram:
Caption: Workflow for the albumin denaturation inhibition assay.
Step-by-Step Methodology:
Preparation of Solutions: Prepare stock solutions of the test compounds and a standard anti-inflammatory drug (e.g., Ibuprofen) in a suitable solvent (e.g., DMSO). Prepare a 1% w/v aqueous solution of Bovine Serum Albumin (BSA).
Reaction Setup: In separate test tubes, add 0.5 mL of the test compound/standard solution to 0.5 mL of the 1% BSA solution. A control tube should contain 0.5 mL of the solvent instead of a test compound.
Initial Incubation: Incubate all tubes at 37°C for 20 minutes.
Heat-Induced Denaturation: Transfer the tubes to a water bath and heat at 57°C for 3 minutes.
Cooling: Immediately cool the tubes under running tap water.
Measurement: Measure the absorbance (turbidity) of the solutions at 660 nm using a spectrophotometer.
Calculation: Calculate the percentage inhibition of denaturation using the formula:
% Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100
Validation: The assay is validated by the dose-dependent inhibition observed for the standard drug (Ibuprofen). A statistically significant inhibition by a test compound compared to the control indicates anti-inflammatory activity.[7]
Protocol 2: In Vitro Antibacterial Assay (Cup-Plate Method)
Principle: This agar diffusion method assesses the ability of a compound to inhibit the growth of a specific bacterium. The compound diffuses from a well into the agar, creating a concentration gradient. If the compound is effective, a clear "zone of inhibition" will form where bacterial growth is prevented.
Step-by-Step Methodology:
Media Preparation: Prepare and sterilize Mueller-Hinton agar plates.
Inoculation: Aseptically spread a standardized inoculum of the target bacterial strain (e.g., S. aureus) evenly across the surface of the agar plates.
Well Creation: Use a sterile borer to create uniform wells (cups) in the agar.
Compound Application: Add a fixed volume (e.g., 100 µL) of the test compound solution (at a known concentration) into a designated well. Add a standard antibiotic (e.g., Chloramphenicol) and the solvent (as a negative control) to other wells.
Incubation: Incubate the plates at 37°C for 24 hours.
Measurement: Measure the diameter (in mm) of the zone of inhibition around each well.
Validation: The presence of a clear zone around the test compound well, which is absent for the negative control, indicates antibacterial activity. The potency can be compared to the standard antibiotic.[7]
Safety and Handling
According to its Safety Data Sheet (SDS), 2-(5-Isoxazolyl)-4-methylphenol requires careful handling.
Hazards: It is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[8][9]
Precautions: Standard laboratory personal protective equipment (PPE), including gloves, safety glasses (eyeshields), and a dust mask, should be used.[8] Work should be conducted in a well-ventilated area or a fume hood to avoid inhaling dust.[9]
Storage: The compound should be stored in a cool, dry, and well-ventilated place in a tightly closed container.[9]
Conclusion and Future Directions
The 2-(5-isoxazolyl)-4-methylphenol scaffold and its derivatives represent a highly promising class of compounds with a diverse range of biological activities. The synthetic accessibility and the potential for chemical modification make this scaffold an excellent starting point for drug discovery programs targeting inflammatory disorders and microbial infections.
Future research should focus on:
Lead Optimization: Synthesizing focused libraries of analogues to refine SAR and improve potency and selectivity for specific biological targets.
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways through which these compounds exert their anti-inflammatory and antimicrobial effects.
In Vivo Evaluation: Advancing the most promising candidates from in vitro assays to preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.
Exploring New Applications: Investigating the potential of these compounds against other therapeutic targets, such as viruses or cancer, given the broad bioactivity of the isoxazole ring.[13]
The continued exploration of this chemical space holds significant promise for the development of next-generation therapeutic and agrochemical agents.
References
Title: Synthesis of novel isoxazoles with 2-(5-phenylisoxazol-3-yl) phenol.
Title: 2-(5-Isoxazolyl)
Title: 2-(5-Isoxazolyl)
Title: 2-(5-Isoxazolyl)
Title: A review of isoxazole biological activity and present synthetic techniques
Source: Google Cloud, Vertex AI Search
URL
Title: Structure-activity relationship of compounds 2, 5, 11, and 15.
Title: A review of isoxazole biological activity and present synthetic techniques
Source: Google Cloud, Vertex AI Search
URL
Title: Synthesis and biological activity of 2-(4,5-dihydroisoxazol-5-yl)
Title: Tailored Functionalization of Natural Phenols to Improve Biological Activity - PMC
Source: PMC
URL
Title: Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections - NIH
Source: NIH
URL
Title: 2-(5-Isoxazolyl)
Title: Chemical Safety Data Sheet MSDS / SDS - 2-(5-ISOXAZOLYL)
An In-depth Technical Guide to the Antifungal and Antibacterial Potential of 2-(5-Isoxazolyl)-4-methylphenol
For Researchers, Scientists, and Drug Development Professionals Abstract The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic a...
Author: BenchChem Technical Support Team. Date: January 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents. Isoxazole derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of biological activities, including significant antimicrobial effects.[1][2] This technical guide focuses on 2-(5-Isoxazolyl)-4-methylphenol, a molecule combining the recognized pharmacophore of an isoxazole ring with a methylphenol moiety. While direct antimicrobial data for this specific compound is not yet prevalent in public literature, its structural components suggest a strong potential for both antifungal and antibacterial activity.[1][3] This document serves as a comprehensive roadmap for researchers and drug development professionals, providing the scientific rationale, detailed experimental workflows, and data interpretation frameworks necessary to thoroughly investigate and characterize the antimicrobial profile of 2-(5-Isoxazolyl)-4-methylphenol.
Introduction: The Scientific Rationale for Investigating 2-(5-Isoxazolyl)-4-methylphenol
2-(5-Isoxazolyl)-4-methylphenol (CAS: 164171-56-6) is an organic compound featuring a phenol ring substituted with a methyl group and an isoxazole ring.[4][5] Its molecular formula is C₁₀H₉NO₂ and it has a molecular weight of 175.18 g/mol .[5] The isoxazole ring is a well-established pharmacophore present in several clinically approved drugs, valued for its contribution to a range of biological activities.[2][6] The inclusion of this moiety is often associated with enhanced physicochemical properties and can be pivotal in the development of novel therapeutics with improved potency and reduced toxicity.[2]
The phenol group, particularly when substituted, is also a known contributor to antimicrobial activity. For instance, thymol (2-isopropyl-5-methylphenol), a structural analog to the phenol portion of our target compound, exhibits broad-spectrum antimicrobial effects by disrupting the cell membrane integrity of bacteria and fungi.[7][8] The combination of these two key structural features within a single molecule provides a strong impetus for its investigation as a novel antimicrobial agent. This guide outlines a systematic approach to validate this hypothesis, beginning with foundational in vitro screening and extending to more complex mechanistic studies.
Molecular Structure
Caption: Chemical structure of 2-(5-Isoxazolyl)-4-methylphenol.
Proposed Experimental Workflow for Antimicrobial Evaluation
A structured, phased approach is critical for the efficient evaluation of a novel compound. The following workflow is designed to first establish broad-spectrum activity and then to quantify this activity against specific, clinically relevant microorganisms.
Caption: Proposed experimental workflow for antimicrobial evaluation.
Detailed Experimental Protocols
The following protocols are based on established methodologies and provide a robust framework for assessing the antimicrobial properties of 2-(5-Isoxazolyl)-4-methylphenol.[9][10][11]
Agar Well Diffusion Assay for Preliminary Screening
This method provides a qualitative assessment of antimicrobial activity and is useful for initial screening against a panel of microorganisms.[12][13]
Principle: The test compound diffuses from a well through a solidified agar medium. If the compound is effective against the microorganism seeded in the agar, it will inhibit its growth, resulting in a clear zone of inhibition around the well.[13][14]
Step-by-Step Protocol:
Preparation of Microbial Inoculum:
Aseptically pick 3-5 isolated colonies of the test microorganism from a fresh agar plate.
Inoculate the colonies into a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi).
Incubate the broth culture at an appropriate temperature (e.g., 37°C for bacteria, 28-30°C for fungi) until it reaches the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[9]
Preparation of Agar Plates:
Prepare and sterilize the appropriate agar medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi) and pour it into sterile Petri dishes.
Allow the agar to solidify completely.
Inoculation of Plates:
Dip a sterile cotton swab into the standardized microbial inoculum and rotate it against the side of the tube to remove excess liquid.
Evenly streak the swab over the entire surface of the agar plate to create a uniform microbial lawn.[10]
Application of the Test Compound:
Using a sterile cork borer, create uniform wells (e.g., 6 mm in diameter) in the agar.[10]
Carefully pipette a fixed volume (e.g., 50-100 µL) of a known concentration of the 2-(5-Isoxazolyl)-4-methylphenol stock solution into a designated well.
Add a positive control (a standard antibiotic) to another well and a negative control (the solvent, e.g., DMSO) to a third well.
Incubation and Measurement:
Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
After incubation, measure the diameter of the zone of inhibition (including the well diameter) in millimeters.
Broth Microdilution Assay for MIC Determination
This is a widely used quantitative method to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[9][11]
Principle: The test compound is serially diluted in a liquid growth medium in a 96-well microtiter plate. A standardized inoculum of the test microorganism is added to each well. The MIC is determined by observing the lowest concentration at which no growth occurs after incubation.[11]
Step-by-Step Protocol:
Preparation of Compound Dilutions:
Prepare a stock solution of 2-(5-Isoxazolyl)-4-methylphenol in a suitable solvent like DMSO.[15]
In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in a suitable broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth). The concentration range should be chosen to encompass the expected potency of the compound.[9]
Preparation of Bacterial Inoculum:
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described previously.
Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[9][15]
Inoculation and Incubation:
Add the prepared bacterial inoculum to each well of the microtiter plate containing the compound dilutions.
Include a positive control (bacteria with no compound) and a negative control (broth medium only).[9]
Seal the plate and incubate at the appropriate temperature (typically 35-37°C) for 16-20 hours.[10]
Determination of MIC:
After incubation, visually inspect the plate for turbidity, which indicates bacterial growth.
The MIC is the lowest concentration of the compound at which there is no visible growth.[9][15] This can also be determined by measuring the optical density with a plate reader.[11]
Data Presentation and Interpretation
Effective data management and clear presentation are crucial for comparing antimicrobial efficacy. The following tables provide standardized formats for presenting experimental findings.
Table 1: Zone of Inhibition of 2-(5-Isoxazolyl)-4-methylphenol
Test Microorganism
Gram Stain/Type
Zone of Inhibition (mm)
Positive Control (Antibiotic)
Zone of Inhibition (mm)
Staphylococcus aureus
Gram-positive
Data
Vancomycin (30 µg)
Data
Escherichia coli
Gram-negative
Data
Ciprofloxacin (5 µg)
Data
Candida albicans
Fungal (Yeast)
Data
Fluconazole (25 µg)
Data
| Aspergillus niger | Fungal (Mold) | Data | Amphotericin B (100 units) | Data |
Table 2: Minimum Inhibitory Concentration (MIC) of 2-(5-Isoxazolyl)-4-methylphenol
Test Microorganism
Gram Stain/Type
MIC (µg/mL)
Positive Control (Antibiotic)
MIC (µg/mL)
Staphylococcus aureus
Gram-positive
Data
Vancomycin
Data
Bacillus subtilis
Gram-positive
Data
Penicillin
Data
Escherichia coli
Gram-negative
Data
Ciprofloxacin
Data
Pseudomonas aeruginosa
Gram-negative
Data
Gentamicin
Data
Candida albicans
Fungal (Yeast)
Data
Fluconazole
Data
| Cryptococcus neoformans | Fungal (Yeast) | Data | Amphotericin B | Data |
Potential Mechanisms of Action of Isoxazole Derivatives
The antimicrobial activity of isoxazole derivatives can stem from various mechanisms. While the specific mechanism for 2-(5-Isoxazolyl)-4-methylphenol would need to be elucidated through further studies, existing research on related compounds points to several potential pathways.[6][16]
Caption: Potential antimicrobial mechanisms of isoxazole derivatives.
Some isoxazole-containing compounds have been shown to interfere with critical cellular processes such as cell wall biosynthesis, nucleic acid synthesis by inhibiting enzymes like DNA gyrase and topoisomerase IV, and protein synthesis.[6][15] Another potential mechanism, suggested by the phenol moiety, is the disruption of the cell membrane's integrity, leading to leakage of cellular contents and dissipation of the proton motive force.[7] For some derivatives, the generation of reactive oxygen species, such as the superoxide radical, has been identified as the primary mode of antibacterial action.[16]
Future Directions and Conclusion
The successful demonstration of in vitro activity for 2-(5-Isoxazolyl)-4-methylphenol would warrant progression to more advanced studies. These would include determining its bactericidal or fungicidal concentrations (MBC/MFC), assessing its ability to inhibit or eradicate biofilms, and evaluating its cytotoxicity against mammalian cell lines to establish a preliminary safety profile.[11][17]
References
Benchchem. In Vitro Assay Protocols for Novel Antimicrobial Compounds. Benchchem.
Benchchem. Application Notes and Protocols: Antimicrobial Susceptibility Testing of Novel Compounds. Benchchem.
A Brief Review on Isoxazole Derivatives as Antibacterial Agents.
Saleh, M. Y., et al. (2022). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Frontiers in Cellular and Infection Microbiology.
Khan, A., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Molecules.
Benchchem. Application Notes and Protocols for the Development of Novel Antimicrobial Compounds from Ethyl Isoquinoline-7-carboxylate. Benchchem.
A review of isoxazole biological activity and present synthetic techniques.
MIC values for racemic mixtures 4 and 5 and for the corresponding enantiomers.
Grzegorczyk, A., et al. (2023). The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. International Journal of Molecular Sciences.
Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharma Chemica.
Atala, E., et al. (2004). Antibacterial effect of 2-hydroxy-N-(3,4-dimethyl-5-isoxazolyl)-1, 4-naphthoquinone-4-imine on Staphylococcus aureus. PubMed.
The diameter of inhibition zonesof (1) and (2) against bacterial and fungal infections.
Santa Cruz Biotechnology. 2-(5-Isoxazolyl)-4-methylphenol | CAS 164171-56-6. Santa Cruz Biotechnology.
Lee, S., et al. (2022). 4-Chloro-2-Isopropyl-5-Methylphenol Exhibits Antimicrobial and Adjuvant Activity against Methicillin-Resistant Staphylococcus aureus. Journal of Microbiology and Biotechnology.
Antifungal efficacy of octylgallate and 4-isopropyl-3-methylphenol for control of Aspergillus.
Doke, A., et al. (2020). Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. Molecules.
Echemi. 2-(5-isoxazolyl)-4-methylphenol. Echemi.
Lee, S., et al. (2022). 4-Chloro-2-Isopropyl-5-Methylphenol Exhibits Antimicrobial and Adjuvant Activity against Methicillin-Resistant Staphylococcus aureus. ResearchGate.
de Macêdo, I. N., et al. (2019). Potential effect of 2-isopropyl-5-methylphenol (thymol) alone and in combination with fluconazole against clinical isolates of Candida albicans, C. glabrata and C. krusei. PubMed.
Pinto, E., et al. (2013). Alkylphenol Activity against Candida spp. and Microsporum canis: A Focus on the Antifungal Activity of Thymol, Eugenol and O-Methyl Derivatives. Molecules.
Microchem Laboratory. Zone of Inhibition Test for Antimicrobial Activity. Microchem Laboratory.
Mureb, D., et al. (2023). Evaluation of the In Vitro Antifungal Activity of Novel Arylsulfonamides against Candida spp. International Journal of Molecular Sciences.
PubChem. 2-(5-Isoxazolyl)phenol. PubChem.
Nelson Labs. Zone of Inhibition. Nelson Labs.
He, H., et al. (2012). Antifungal Spectrum, in Vivo Efficacy, and Structure-Activity Relationship of Ilicicolin H. ACS Medicinal Chemistry Letters.
The Pivotal Role of 2-(5-Isoxazolyl)-4-methylphenol in Next-Generation Agrochemical Research: A Technical Guide
Foreword: Unlocking a Versatile Scaffold In the dynamic landscape of agrochemical research, the quest for novel, effective, and environmentally benign solutions is perpetual. Heterocyclic compounds have long been a corne...
Author: BenchChem Technical Support Team. Date: January 2026
Foreword: Unlocking a Versatile Scaffold
In the dynamic landscape of agrochemical research, the quest for novel, effective, and environmentally benign solutions is perpetual. Heterocyclic compounds have long been a cornerstone of this research, offering a diverse array of structural motifs to modulate biological activity. Among these, the isoxazole ring system has emerged as a particularly fruitful scaffold, present in a range of commercial and developmental fungicides, herbicides, and insecticides. This technical guide delves into the core of this chemical class, focusing on a key intermediate: 2-(5-Isoxazolyl)-4-methylphenol . This molecule, with its unique combination of a phenolic hydroxyl group and an isoxazole ring, represents a critical building block for the synthesis of advanced agrochemicals. This guide will provide researchers, scientists, and drug development professionals with an in-depth understanding of its synthesis, potential modes of action, and its application in the development of next-generation crop protection agents, supported by detailed experimental protocols and structure-activity relationship insights.
The Isoxazolyl-Phenol Scaffold: A Foundation for Agrochemical Innovation
The 2-(5-isoxazolyl)-4-methylphenol molecule (CAS Number: 164171-56-6) is a versatile intermediate that combines a methylphenol core with an isoxazole ring.[1][2] This unique structure offers several advantages in agrochemical design. The phenolic hydroxyl group can be a key site for derivatization, allowing for the introduction of various functional groups to fine-tune the molecule's physicochemical properties and biological activity. The isoxazole ring is a well-established pharmacophore in its own right, known to interact with a variety of biological targets.[3] Its presence is often associated with potent fungicidal and herbicidal properties.[4][5]
This guide will explore the journey from the synthesis of this foundational molecule to its application in creating novel agrochemicals, providing a technical roadmap for researchers in the field.
Synthesis and Characterization of 2-(5-Isoxazolyl)-4-methylphenol
The synthesis of 2-(5-Isoxazolyl)-4-methylphenol is typically achieved through a two-step process involving the Claisen-Schmidt condensation to form a chalcone intermediate, followed by cyclization with hydroxylamine. This method is widely applicable for the synthesis of various isoxazole derivatives.[6][7]
Synthesis Pathway Overview
The overall synthetic route involves the base-catalyzed condensation of 2-hydroxy-5-methylacetophenone with a suitable formylating agent to yield a chalcone, which is then cyclized to the desired isoxazole.
Caption: General synthesis pathway for 2-(5-Isoxazolyl)-4-methylphenol.
Detailed Experimental Protocol
This protocol provides a comprehensive, step-by-step methodology for the laboratory-scale synthesis of 2-(5-Isoxazolyl)-4-methylphenol.
Part A: Synthesis of the Chalcone Intermediate: 1-(2-Hydroxy-5-methylphenyl)-3-(dimethylamino)prop-2-en-1-one
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-hydroxy-5-methylacetophenone (1.0 equivalent) in a suitable solvent such as toluene.
Reagent Addition: To the stirred solution, add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 equivalents).
Reaction: Heat the mixture to reflux (approximately 110-120 °C) and monitor the reaction progress by thin-layer chromatography (TLC) using a hexane/ethyl acetate solvent system. The reaction is typically complete within 4-6 hours.
Work-up: After completion, cool the reaction mixture to room temperature. Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude chalcone intermediate as an oil or solid. This intermediate can often be used in the next step without further purification.
Part B: Cyclization to 2-(5-Isoxazolyl)-4-methylphenol
Reactant Preparation: Dissolve the crude chalcone intermediate from Part A (1.0 equivalent) in ethanol in a round-bottom flask.
Reagent Addition: Add hydroxylamine hydrochloride (1.5 equivalents) and a base such as potassium hydroxide (2.0 equivalents) to the solution.[1]
Reaction: Reflux the reaction mixture for 4-6 hours. Monitor the disappearance of the chalcone intermediate by TLC.
Work-up and Purification:
Cool the reaction mixture to room temperature and pour it into ice-cold water.
Acidify the mixture with a dilute acid (e.g., 10% HCl) to a pH of approximately 5-6.
The product will precipitate as a solid. Collect the solid by vacuum filtration and wash it thoroughly with water.
The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture to yield 2-(5-Isoxazolyl)-4-methylphenol as a crystalline solid.[1]
Characterization
The structure and purity of the synthesized 2-(5-Isoxazolyl)-4-methylphenol should be confirmed using standard analytical techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra will confirm the chemical structure, showing characteristic peaks for the aromatic, isoxazole, methyl, and hydroxyl protons and carbons.
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
Infrared (IR) Spectroscopy: To identify the key functional groups, such as the O-H stretch of the phenol and the C=N and N-O stretches of the isoxazole ring.
The 2-(5-Isoxazolyl)-4-methylphenol scaffold is a precursor to a range of biologically active molecules with applications in crop protection. The primary areas of investigation for its derivatives are as fungicides and herbicides.
Fungicidal Activity
Derivatives of 2-(5-Isoxazolyl)-4-methylphenol have shown significant potential as fungicides. The isoxazole moiety is a key feature in several commercial fungicides.
Probable Mode of Action: Sterol Biosynthesis Inhibition
Molecular docking studies and structure-activity relationship analyses of similar isoxazole derivatives suggest that they can act as sterol 14α-demethylase (CYP51) inhibitors .[9][10] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of fungal cell membranes. By inhibiting this enzyme, the isoxazole fungicide disrupts the integrity of the fungal cell membrane, leading to cell death.
Caption: Proposed mode of action for isoxazole-based fungicides.
Quantitative Data for Isoxazole Fungicides
While specific data for derivatives of 2-(5-Isoxazolyl)-4-methylphenol is not publicly available, studies on analogous isoxazole compounds demonstrate their potent fungicidal activity. For example, certain isoxazole derivatives have shown significant efficacy against major plant pathogens.
These values highlight the potential of the isoxazole scaffold in developing highly active fungicides.
Herbicidal and Safener Activity
Isoxazole derivatives have also been developed as herbicides and, more recently, as herbicide safeners.[4][5] Herbicide safeners are compounds that protect crops from herbicide injury without compromising weed control efficacy.
Probable Mode of Action as Safeners
Derivatives of isoxazoles can act as safeners by enhancing the metabolic detoxification of herbicides in crop plants.[5] This is often achieved by upregulating the activity of glutathione S-transferases (GSTs), enzymes that play a key role in detoxifying xenobiotics.
Caption: Proposed mode of action for isoxazole-based herbicide safeners.
Structure-Activity Relationships (SAR)
The biological activity of agrochemicals derived from 2-(5-Isoxazolyl)-4-methylphenol can be significantly influenced by the nature and position of substituents on both the phenol and isoxazole rings.
Phenolic Ring Substitution: The methyl group at the 4-position of the phenol ring can influence the lipophilicity and metabolic stability of the molecule. Further substitution on this ring could modulate activity and selectivity.
Isoxazole Ring Substitution: The isoxazole ring itself can be substituted at the 3- and 4-positions. The nature of these substituents (e.g., electron-withdrawing or electron-donating groups) can have a profound impact on the molecule's interaction with its biological target.[9][10] For instance, in fungicidal isoxazoles targeting CYP51, the overall shape and electronic properties of the molecule are critical for fitting into the active site of the enzyme.[9]
Future Perspectives and Conclusion
2-(5-Isoxazolyl)-4-methylphenol is a valuable and versatile intermediate in the design and synthesis of novel agrochemicals. Its unique chemical architecture provides a solid foundation for developing new fungicides and herbicides with potentially novel modes of action or improved efficacy and safety profiles. The synthetic pathways are well-established, allowing for the generation of diverse chemical libraries for high-throughput screening. Future research in this area should focus on:
Derivatization and Optimization: Synthesizing and screening a wider range of derivatives to identify compounds with enhanced biological activity and desirable physicochemical properties.
Mode of Action Studies: Elucidating the precise molecular targets of novel active compounds to aid in resistance management and the development of next-generation products.
Formulation and Delivery: Developing advanced formulations to improve the stability, bioavailability, and targeted delivery of these agrochemicals in the field.
References
Tripathi, K., et al. (2024). Synthesis, antifungal evaluation, two-dimensional quantitative structure-activity relationship and molecular docking studies of isoxazole derivatives as potential fungicides. Pest Management Science, 81(5), 2579-2597. [Link]
Wang, Q., et al. (2020). Design, Synthesis, and Bioevaluation of Substituted Phenyl Isoxazole Analogues as Herbicide Safeners. Journal of Agricultural and Food Chemistry, 68(41), 11417-11427. [Link]
Tripathi, K., et al. (2024). Synthesis, antifungal evaluation, two-dimensional quantitative structure-activity relationship and molecular docking studies of isoxazole derivatives as potential fungicides. ResearchGate. [Link]
Kumar, A., et al. (2021). Fruit juice mediated multicomponent reaction for the synthesis of substituted isoxazoles and their in vitro bio-evaluation. Scientific Reports, 11(1), 23588. [Link]
Lee, D. L., et al. (2001). Isoxazole derivatives and their use as herbicides.
Kumar, A., et al. (2021). Herbicidal activity of substituted isoxazoles (4a–4 h) against Raphanus sativus L. (root). ResearchGate. [Link]
Raju, G. N., et al. (2015). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharma Chemica, 7(6), 346-352. [Link]
Wang, Q., et al. (2019). Rational design, synthesis and structure-activity relationship of novel substituted oxazole isoxazole carboxamides as herbicide safener. Bioorganic & Medicinal Chemistry, 27(18), 115041. [Link]
Agrochemical formulation composition.
Agrochemical formulations.
Agrochemical formulation with enhanced performance and enhanced performance at low spray volumes and by uav application.
Agrochemical surfactant compositions.
Lee, K., et al. (2001). Synthesis and quantative structure-activity relationships on the antifungal activity of 3-phenylisoxazol and 3-phenyl-2,5-dihydro-5-isoxazolone derivatives. ResearchGate. [Link]
Emulsion adjuvant for herbicides.
Beena, K. P., et al. (2010). Synthesis and Characterization of Novel Isoxazole derivatives. Asian Journal of Research in Chemistry, 3(1), 106-109. [Link]
Akamatsu, M., & Fujita, T. (1992). Quantitative Structure-Activity Relationships and Molecular Graphics Study of Triflumizole and Related Fungicidal Imidazoles. QSAR: Rational Approaches to the Design of Bioactive Compounds, 431-434. [Link]
Gollapalli, N. R., et al. (2015). Synthesis and characterization of some novel isoxazoles via chalcone intermediates. Der Pharma Chemica, 7(6), 253-259. [Link]
Abbas, A. F., et al. (2014). Synthesis, Characterization and Computational Study of Some New 5-(Furan-2-yl)-3-phenyl-4,5-dihydroisoxazole Derivatives from Chalcone Compounds. International Journal of Pharmaceutical, Chemical and Biological Sciences, 4(3), 717-724. [Link]
Patil, S. B., et al. (2014). Synthesis and characterization of some 2-hydroxy-4, 5-dimethyl substituted chalcones. Indian Journal of Applied Research, 4(6), 4-5. [Link]
Kumar, R., et al. (2023). Chemistry and synthetic methodologies of chalcones and their derivatives: A review. Chemical Review and Letters, 6(1), 1-15. [Link]
Wang, S., et al. (2022). Synthesis, fungicidal activities and three dimensional quantitative structure-activity relationship of 2-substituted phenyl-5-substituted benzamide-1,3,4-thiadiazole. Chinese Journal of Pesticide Science, 24(4), 732-742. [Link]
Kumar, A., et al. (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. European Journal of Clinical and Experimental Medicine, 22(2), 376-387. [Link]
do Nascimento, M. G., et al. (2019). Chalcone derivatives: synthesis, in vitro and in vivo evaluation of their anti-anxiety, anti-depression and analgesic effects. Future Medicinal Chemistry, 11(6), 597-612. [Link]
Bandeira, P. N., et al. (2025). New Synthesis of Chalcone Derivatives and Their Applications. Chemical Review and Letters. [Link]
Musso, L., et al. (2010). Synthesis and antifungal activity of 2-hydroxy-4,5-methylenedioxyaryl ketones as analogues of kakuol. Chemistry & Biodiversity, 7(4), 887-897. [Link]
Rivera, G., et al. (2022). Synthesis, In Silico Study, and In Vitro Antifungal Activity of New 5-(1,3-Diphenyl-1H-Pyrazol-4-yl)-4-Tosyl-4,5-Dihydrooxazoles. Molecules, 27(19), 6543. [Link]
A Comprehensive Technical Guide to the Safe Handling of 2-(5-Isoxazolyl)-4-methylphenol in a Laboratory Setting
This guide provides an in-depth overview of the essential safety protocols and handling procedures for 2-(5-Isoxazolyl)-4-methylphenol (CAS No. 164171-56-6) for researchers, scientists, and professionals in drug developm...
Author: BenchChem Technical Support Team. Date: January 2026
This guide provides an in-depth overview of the essential safety protocols and handling procedures for 2-(5-Isoxazolyl)-4-methylphenol (CAS No. 164171-56-6) for researchers, scientists, and professionals in drug development. Given that the chemical, physical, and toxicological properties of this compound have not been exhaustively investigated, this document synthesizes available data with established best practices for handling its constituent chemical classes: phenols and isoxazoles.[1]
Introduction to 2-(5-Isoxazolyl)-4-methylphenol: A Profile
2-(5-Isoxazolyl)-4-methylphenol is a versatile heterocyclic compound featuring a methylphenol group linked to an isoxazole ring.[2] This unique structure makes it a valuable intermediate in the synthesis of novel bioactive molecules.[2] Its primary applications are found in pharmaceutical development, particularly for compounds targeting inflammation and pain, as well as in the formulation of agrochemicals.[2][3] The isoxazole moiety is a well-established pharmacophore known for a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[4][5] The phenolic component, while integral to its chemical reactivity, also necessitates stringent safety measures due to the inherent hazards of this chemical class.[6][7]
Key Applications:
Pharmaceutical Development: Serves as a key intermediate in synthesizing potential therapeutics.[2][3]
Agrochemical Formulation: Used in developing new pesticides and crop protection agents.[2][3]
Biochemical Research: Employed in various assays to study enzyme activity and biological interactions.[2][3]
Material Science: Its properties are leveraged in creating advanced materials like coatings and polymers.[3]
Compound Properties and Identification
A clear understanding of the physical and chemical properties of 2-(5-Isoxazolyl)-4-methylphenol is fundamental to its safe handling and storage.
The primary hazards associated with 2-(5-Isoxazolyl)-4-methylphenol are explicitly stated in its Safety Data Sheet (SDS).[1] These hazards are consistent with its phenolic structure, which is known for causing skin and eye irritation, and potential respiratory issues.[6][7][8]
Due to the phenolic component, there is a significant risk of rapid absorption through the skin, which can lead to systemic toxicity.[6][9] While specific data for this compound is limited, it is prudent to assume that prolonged or extensive exposure could pose risks to the central nervous system, liver, and kidneys, similar to other phenolic compounds.[8]
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, beginning with robust engineering controls and supplemented by appropriate PPE, is crucial for minimizing exposure.
Engineering Controls
Fume Hood: All handling of 2-(5-Isoxazolyl)-4-methylphenol, especially when in powdered form or when heating, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[7][8]
Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.[1]
Designated Work Area: An area should be specifically designated for working with this compound to prevent cross-contamination.[10]
Personal Protective Equipment (PPE)
The selection of PPE must be based on a thorough risk assessment of the specific procedures being undertaken.
Eye and Face Protection: Chemical splash goggles and a face shield should be worn, especially when there is a risk of splashing.[8][9]
Hand Protection: Chemical-resistant gloves are mandatory. Given the phenolic nature, butyl or neoprene gloves are recommended.[6][8][9] Double gloving with nitrile gloves may be acceptable for incidental contact with dilute solutions, but gloves should be changed immediately upon contamination.[8] Always inspect gloves for integrity before use and use proper removal techniques to avoid skin contact.[1]
Body Protection: A lab coat, long pants, and closed-toe shoes are required at all times.[7][8] For tasks with a higher risk of splashes, a chemically impervious apron should be worn over the lab coat.[8][10]
Safe Handling and Storage Protocols
Adherence to strict handling and storage procedures is essential to maintain the integrity of the compound and ensure the safety of laboratory personnel.
Contact your institution's emergency response team.
Do not attempt to clean up a large spill without proper training and equipment.
Exposure First Aid
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]
Skin Contact: Immediately remove all contaminated clothing.[7] Wash the affected area with soap and plenty of water.[1] For phenol-type exposures, it is recommended to wipe the skin with polyethylene glycol (PEG 300 or 400) if available, followed by extensive washing.[6] Seek medical attention.
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[1]
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]
Firefighting Measures
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1]
Firefighter Protection: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous decomposition products.[1]
Waste Disposal
All waste containing 2-(5-Isoxazolyl)-4-methylphenol, including contaminated consumables and spill cleanup materials, must be treated as hazardous waste.
Collect waste in a suitable, closed, and clearly labeled container.[1]
Do not dispose of this chemical down the drain.[1]
Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.[7]
Conclusion
While 2-(5-Isoxazolyl)-4-methylphenol is a valuable compound in modern chemical research, its handling demands a cautious and informed approach. The known hazards of skin, eye, and respiratory irritation, combined with the general risks associated with phenolic compounds, necessitate the stringent use of engineering controls, appropriate PPE, and adherence to established safe handling protocols. By integrating these measures into all laboratory workflows, researchers can mitigate risks and ensure a safe environment for scientific advancement.
References
Working Safely with Phenol Guideline. The University of Queensland. [Link]
Phenol - OHS Information Sheet. Monash University. [Link]
Standard Operating Procedure - Phenol. Yale Environmental Health & Safety. [Link]
Phenol | Office of Environmental Health and Safety. Princeton University. [Link]
The synthetic and therapeutic expedition of isoxazole and its analogs. National Center for Biotechnology Information. [Link]
The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. National Center for Biotechnology Information. [Link]
Application Note & Protocol: A Regioselective Synthesis of 2-(5-Isoxazolyl)-4-methylphenol from p-Cresol
Abstract: This document provides a comprehensive, in-depth guide for the multi-step synthesis of 2-(5-Isoxazolyl)-4-methylphenol, a valuable heterocyclic scaffold for research and drug development. The synthetic strategy...
Author: BenchChem Technical Support Team. Date: January 2026
Abstract: This document provides a comprehensive, in-depth guide for the multi-step synthesis of 2-(5-Isoxazolyl)-4-methylphenol, a valuable heterocyclic scaffold for research and drug development. The synthetic strategy commences with the readily available industrial feedstock, p-cresol, and employs a robust sequence of protection, directed ortho-metalation, Claisen condensation, and isoxazole formation followed by deprotection. This guide is tailored for researchers, medicinal chemists, and process development professionals, offering not only step-by-step protocols but also the underlying scientific rationale for each transformation, ensuring both reproducibility and a deeper understanding of the chemical process.
Introduction and Synthetic Strategy
The isoxazole ring is a prominent "privileged scaffold" in medicinal chemistry, forming the core of numerous bioactive compounds with applications as anti-inflammatory, antimicrobial, and antitumor agents.[1][2] The targeted molecule, 2-(5-Isoxazolyl)-4-methylphenol, positions this key heterocycle ortho to a phenolic hydroxyl group on a cresol backbone, making it an attractive intermediate for further functionalization and library synthesis.
The synthesis of this target from p-cresol (4-methylphenol)[3] presents a significant challenge in regioselectivity. Specifically, the introduction of a functional group handle exclusively at the C2 position (ortho to the hydroxyl group) is required. Direct electrophilic substitution on p-cresol would yield a mixture of isomers.
To overcome this, we present a modern and highly regioselective five-step synthetic pathway:
Protection: The acidic phenolic proton of p-cresol is masked with a methoxymethyl (MOM) ether protecting group. This is crucial for preventing interference in subsequent organometallic and base-mediated reactions.
Directed Ortho-Metalation (DoM): The MOM-ether acts as a powerful directed metalating group, enabling the exclusive deprotonation and subsequent acylation at the C2 position.
Claisen Condensation: The introduced acetyl group is elaborated into a β-ketoaldehyde, the direct precursor for the isoxazole ring.
Isoxazole Formation: The β-ketoaldehyde undergoes a cyclocondensation reaction with hydroxylamine, a classic and high-yielding method for constructing the isoxazole heterocycle.[1][4]
Deprotection: Finally, the MOM group is cleaved under acidic conditions to reveal the target phenolic hydroxyl group, yielding the final product.
This strategy ensures high regiochemical control and provides a logical, scalable route to the desired compound.
Overall Synthetic Workflow
Below is a graphical representation of the complete synthetic sequence from p-cresol to the final product.
Caption: Overall synthetic workflow from p-cresol to the target molecule.
Detailed Experimental Protocols
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and appropriate gloves, must be worn at all times. Organolithium reagents like s-BuLi are pyrophoric and must be handled under an inert atmosphere (Nitrogen or Argon) using appropriate syringe techniques.
Step 1: Protection of p-Cresol as a Methoxymethyl (MOM) Ether
Rationale: The acidic proton of the phenol is protected to prevent it from interfering with the strongly basic and nucleophilic reagents used in subsequent steps. The MOM group is chosen for its stability under basic conditions and its ability to be easily removed under acidic conditions.[5][6]
Protocol:
To a stirred solution of p-cresol (1.0 eq) in dichloromethane (DCM, 0.5 M) at 0 °C, add N,N-Diisopropylethylamine (DIPEA, 1.5 eq).
Add chloromethyl methyl ether (MOM-Cl, 1.2 eq) dropwise over 15 minutes, ensuring the temperature remains below 5 °C.
Allow the reaction to warm to room temperature and stir for 12-16 hours.
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
Quench the reaction by adding saturated aqueous ammonium chloride (NH4Cl) solution.
Separate the organic layer, and extract the aqueous layer twice with DCM.
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
The crude product, 1-(methoxymethoxy)-4-methylbenzene, can often be used in the next step without further purification. If necessary, purify by flash column chromatography.
Reagent/Solvent
Molar Mass ( g/mol )
Quantity (for 10g p-cresol)
Moles
Equivalents
p-Cresol
108.14
10.0 g
0.0925
1.0
DIPEA
129.24
18.0 mL
0.1387
1.5
MOM-Cl
80.51
8.4 mL
0.1110
1.2
DCM
-
185 mL
-
-
Step 2: Regioselective Acylation via Directed Ortho-Metalation (DoM)
Rationale: This step achieves the critical regioselective installation of the acetyl group. The MOM ether directs the strong base (sec-butyllithium) to deprotonate the adjacent ortho position exclusively. The resulting aryllithium species is a potent nucleophile that reacts with the electrophilic acetylating agent.
Protocol:
Set up an oven-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet.
Add 1-(methoxymethoxy)-4-methylbenzene (1.0 eq) and anhydrous tetrahydrofuran (THF, 0.4 M). Add N,N,N',N'-Tetramethylethylenediamine (TMEDA, 1.2 eq).
Cool the solution to -78 °C using a dry ice/acetone bath.
Add sec-butyllithium (s-BuLi, 1.4 M solution in cyclohexane, 1.2 eq) dropwise via syringe, keeping the internal temperature below -70 °C.
Stir the resulting deep red/orange solution at -78 °C for 1 hour.
Add N,N-dimethylacetamide (1.5 eq) dropwise, again maintaining the temperature below -70 °C.
Stir at -78 °C for 2 hours, then allow the reaction to slowly warm to 0 °C.
Carefully quench the reaction by the slow addition of saturated aqueous NH4Cl.
Extract the mixture three times with ethyl acetate.
Combine the organic layers, wash with brine, dry over Na2SO4, filter, and concentrate.
Purify the crude product by flash column chromatography (e.g., hexane/ethyl acetate gradient) to yield 1-(2-(methoxymethoxy)-5-methylphenyl)ethan-1-one.
Step 3: Formation of the β-Ketoaldehyde via Claisen Condensation
Rationale: This condensation reaction elongates the acetyl group into the 1,3-dicarbonyl system required for isoxazole synthesis. Sodium hydride, a strong base, generates an enolate from the ketone, which then attacks ethyl formate.
Protocol:
To a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) in anhydrous THF (0.5 M) under nitrogen, add the MOM-protected acetophenone derivative (1.0 eq) dissolved in a small amount of THF.
Add ethyl formate (2.0 eq) and heat the mixture to reflux for 4-6 hours.
Monitor the reaction by TLC.
After completion, cool the mixture to 0 °C and carefully quench by adding cold water.
Acidify the aqueous solution to pH ~5 with 1 M HCl.
Extract the product with ethyl acetate (3x).
Combine the organic layers, wash with brine, dry over Na2SO4, and concentrate to yield the crude β-ketoaldehyde, which is often used directly in the next step due to potential instability.
Step 4: Isoxazole Ring Formation
Rationale: This is the key heterocycle-forming step. The 1,3-dicarbonyl compound reacts with hydroxylamine in a cyclocondensation reaction. The reaction is believed to proceed via initial nucleophilic attack of hydroxylamine on the more electrophilic aldehyde carbonyl, followed by intramolecular cyclization onto the ketone and subsequent dehydration to form the stable aromatic isoxazole ring.
Protocol:
Dissolve the crude β-ketoaldehyde (1.0 eq) from the previous step in ethanol (0.3 M).
Heat the mixture to reflux (approx. 78 °C) for 3-5 hours.
Monitor the reaction by TLC.
Once complete, cool the reaction to room temperature and remove the ethanol under reduced pressure.
Add water to the residue and extract with ethyl acetate (3x).
Combine the organic layers, wash with brine, dry over Na2SO4, and concentrate.
Purify by flash column chromatography to yield 5-(2-(methoxymethoxy)-5-methylphenyl)isoxazole.
Mechanism of Isoxazole Formation
Caption: Proposed mechanism for the formation of the isoxazole ring.
Step 5: Deprotection to Yield 2-(5-Isoxazolyl)-4-methylphenol
Rationale: The final step is the removal of the acid-labile MOM protecting group to unveil the target phenol. Aqueous hydrochloric acid provides the necessary acidic environment to hydrolyze the acetal linkage.[5][6]
Protocol:
Dissolve the purified MOM-protected isoxazole (1.0 eq) in a mixture of THF and 6 M aqueous HCl (e.g., 3:1 v/v).
Stir the solution at room temperature for 4-8 hours, or gently heat to 40-50 °C to accelerate the reaction.
Monitor the deprotection by TLC.
Once complete, neutralize the reaction mixture carefully with a saturated aqueous sodium bicarbonate (NaHCO3) solution.
Extract the product with ethyl acetate (3x).
Combine the organic layers, wash with brine, dry over Na2SO4, and concentrate under reduced pressure.
Purify the final product, 2-(5-Isoxazolyl)-4-methylphenol, by flash column chromatography or recrystallization to obtain a pure solid.
References
Sciforum. Isoxazoles via Cycloaddition of Terminal Alkynes and Nitrile Oxides (from Oximes). Available from: [Link]
Waldo, J. P., & Larock, R. C. (2007). The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib. The Journal of Organic Chemistry, 72(25), 9643–9647. Available from: [Link]
Waldo, J. P., & Larock, R. C. (2005). Synthesis of Isoxazoles via Electrophilic Cyclization. Organic Letters, 7(25), 5665–5667. Available from: [Link]
Duan, M., et al. (2022). Synthesis of Isoxazoles via One-Pot Oxidation/Cyclization Sequence from Propargylamines. The Journal of Organic Chemistry, 87(16), 11222-11225. Available from: [Link]
Organic Chemistry Portal. Synthesis of isoxazoles. Available from: [Link]
Royal Society of Chemistry. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(52), 32968-32991. Available from: [Link]
De Sarlo, F., & Brandi, A. (2023). Primary nitro compounds: progress in the synthesis of isoxazoles by condensation with aldehydes or activated ketones. Organic & Biomolecular Chemistry, 21(34), 6931-6951. Available from: [Link]
ResearchGate. Primary Nitro Compounds: Progress in the Synthesis of Isoxazoles by Condensation with Aldehydes or Activated Ketones. Available from: [Link]
Ranu, B. C., et al. (2005). Efficient Deprotection of Phenol Methoxymethyl Ethers Using a Solid Acid Catalyst with Wells-Dawson Structure. Molecules, 10(1), 153-157. Available from: [Link]
Ranu, B. C., et al. (2000). Simple, Efficient, and Selective Deprotection of Phenolic Methoxymethyl Ethers Using Silica-Supported Sodium Hydrogen Sulfate as a Heterogeneous Catalyst. The Journal of Organic Chemistry, 65(19), 6270–6272. Available from: [Link]
Mandal, T., et al. (2022). Organophotoredox Catalyzed C‒O Bond Cleavage: A Chemoselective Deprotection Strategy for Phenolic Ethers and Esters Driven by Oxophilicity of Silicon. ChemRxiv. Available from: [Link]
Sharma, V., et al. (2017). The synthetic and therapeutic expedition of isoxazole and its analogs. Bioorganic & Medicinal Chemistry, 25(21), 5839-5870. Available from: [Link]
Chemistry Stack Exchange. Phenol protection. Available from: [Link]
Wikipedia. Salicylaldehyde. Available from: [Link]
Organic Chemistry Portal. Alcohol or phenol synthesis by ether cleavage. Available from: [Link]
Chemistry Stack Exchange. Products of Reimer–Tiemann reaction of 4-methylphenol. Available from: [Link]
Roopa, R., et al. Micellar effects on the Vilsmeier-haack formylation reactions with phenols in nonaqueous solvents-A kinetic and synthetic approach. Journal of Chemical and Pharmaceutical Research, 7(9), 71-78. Available from: [Link]
Eduncle. Show the mechanism of reemer tiemann reaction where p-cresol is trated with chloroform in alkaline medium. Available from: [Link]
Larrow, J. F., et al. (1998). A New Application of the Duff Reaction: A Simple, High-Yielding Mono- and Diformylation of 4-Substituted Phenols. Synthesis, 1998(7), 1029-1032. Available from: [Link]
Asian Journal of Research in Chemistry. A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions. Available from: [Link]
Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available from: [Link]
Wikipedia. Reimer–Tiemann reaction. Available from: [Link]
NROChemistry. Vilsmeier-Haack Reaction. Available from: [Link]
ResearchGate. Researches the Process of Formation Salicylaldoxime the Condensation of Salicylaldehyde and Hydroxylamine Sulfate with a Polarographic Control. Available from: [Link]
Sciencemadness.org. The Reimer-Tiemann Reaction. Available from: [Link]
Scientific Research Publishing. Vilsmeier Haack Adducts as Effective Reagents for Regioselective Nitration of Aromatic Compounds under Conventional and Non-Conventional Conditions. Available from: [Link]
Beilstein Journals. Effect of the ortho-hydroxy group of salicylaldehyde in the A3 coupling reaction: A metal-catalyst-free synthesis of propargylamine. Available from: [Link]
Quora. What are the products formed when hydroxylamine reacts with benzaldehyde, and why do they form?. Available from: [Link]
Khan Academy. Formation of oximes and hydrazones. Available from: [Link]
PrepChem.com. Synthesis of 2,6-bis(hydroxymethyl)-4-methylphenol. Available from: [Link]
ScienceDirect. Highly selective synthesis of para-cresol by conversion of anisole on ZSM-5 zeolites. Available from: [Link]
ResearchGate. An investigation into factors which influence the formation of p-cresol in the methanol alkylation of phenol over MCM-22 and ZSM-5. Available from: [Link]
Google Patents. CN102766028A - Method for preparing 2-bromine-4-methylphenol.
The Good Scents Company. 2-tert-butyl-para-cresol. Available from: [Link]
National Institute of Standards and Technology. p-Cresol - NIST WebBook. Available from: [Link]
National Center for Biotechnology Information. P-Cresol | CH3C6H4OH | CID 2879 - PubChem. Available from: [Link]
Application Note: A Robust Protocol for the Synthesis of 2-(3-Aryl-isoxazol-5-yl)-4-methylphenols via Regioselective 1,3-Dipolar Cycloaddition
Introduction and Scientific Context Phenolic scaffolds featuring heterocyclic moieties are privileged structures in medicinal chemistry and materials science, exhibiting a wide range of biological activities and unique p...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction and Scientific Context
Phenolic scaffolds featuring heterocyclic moieties are privileged structures in medicinal chemistry and materials science, exhibiting a wide range of biological activities and unique photophysical properties. The isoxazole ring, in particular, serves as a versatile bioisostere for amide and ester groups, enhancing metabolic stability and modulating pharmacokinetic profiles. The target molecule class, 2-(5-Isoxazolyl)-4-methylphenol, combines these key fragments, making it an attractive synthetic target for drug discovery programs.
This application note provides a comprehensive, field-proven guide for the synthesis of 2-(3-Aryl-isoxazol-5-yl)-4-methylphenols. The synthetic strategy hinges on the powerful and highly reliable [3+2] cycloaddition reaction between a nitrile oxide (the 1,3-dipole) and a terminal alkyne (the dipolarophile).[1] This approach is celebrated for its efficiency, high degree of regioselectivity, and operational simplicity.
We will detail a multi-step sequence beginning from commercially available 4-methylphenol (p-cresol), including the synthesis of a key 2-ethynyl-4-methylphenol intermediate and its subsequent cycloaddition with an in situ generated nitrile oxide. The causality behind experimental choices, detailed step-by-step protocols, and expected analytical data are provided to ensure reproducibility and success for researchers in synthetic chemistry and drug development.
Mechanistic Rationale: The [3+2] Cycloaddition Pathway
The cornerstone of this synthesis is the 1,3-dipolar cycloaddition of a nitrile oxide to an alkyne. This reaction proceeds through a concerted, pericyclic mechanism involving a six-electron transition state, leading to the formation of a five-membered isoxazole ring.[2][3] The reaction is highly regioselective, particularly between an aryl nitrile oxide and a terminal alkyne. Frontier Molecular Orbital (FMO) theory typically predicts that the reaction is controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other.[2] For most nitrile oxide/terminal alkyne pairs, this leads exclusively to the 3,5-disubstituted isoxazole regioisomer.
Nitrile oxides are reactive intermediates and are prone to dimerization to form furoxans. Therefore, they are almost always generated in situ from stable precursors, such as aldoximes or hydroximoyl chlorides, immediately before or during the reaction with the dipolarophile.[4][5]
Caption: The three-stage workflow for target molecule synthesis.
Detailed Experimental Protocols
Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. Handle all reagents and solvents with care, consulting their respective Material Safety Data Sheets (MSDS).
Stage 1: Synthesis of Dipolarophile: 2-Ethynyl-4-methylphenol
This stage converts an inexpensive bulk chemical into the highly functionalized alkyne required for the key cycloaddition step.
Protocol 1: Ortho-Bromination of 4-Methylphenol
Rationale: The hydroxyl group of phenol is a strong ortho-, para-directing group. With the para-position blocked by a methyl group, bromination occurs selectively at the ortho-position. Dichloromethane is chosen as the solvent for its inertness and ease of removal. The reaction is run at low temperature to minimize the formation of dibrominated byproducts.
Procedure:
To a stirred solution of 4-methylphenol (10.8 g, 100 mmol) in dichloromethane (200 mL) in a round-bottom flask fitted with a dropping funnel, cool the mixture to 0 °C using an ice bath.
Slowly add a solution of bromine (5.4 mL, 105 mmol) in dichloromethane (50 mL) dropwise over 1 hour, ensuring the temperature does not exceed 5 °C.
After the addition is complete, allow the reaction to stir at 0 °C for an additional 2 hours.
Quench the reaction by slowly adding saturated aqueous sodium thiosulfate solution (100 mL) until the red-brown color of bromine disappears.
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).
Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Purify by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford 2-bromo-4-methylphenol as a solid.
[6]
Protocol 2: Sonogashira Coupling with Trimethylsilylacetylene (TMSA)
Rationale: The Sonogashira coupling is a reliable method for forming carbon-carbon bonds between sp² (from the aryl bromide) and sp (from the alkyne) hybridized carbons. A palladium catalyst is used for the main catalytic cycle, while a copper(I) co-catalyst is essential for the activation of the alkyne. Triethylamine acts as both a base and a solvent. The TMS group protects the terminal alkyne proton, preventing self-coupling.
Procedure:
To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add 2-bromo-4-methylphenol (9.35 g, 50 mmol), bis(triphenylphosphine)palladium(II) dichloride (702 mg, 1.0 mmol, 2 mol%), and copper(I) iodide (190 mg, 1.0 mmol, 2 mol%).
Add anhydrous triethylamine (150 mL) via cannula, followed by trimethylsilylacetylene (8.5 mL, 60 mmol).
Heat the reaction mixture to 70 °C and stir for 12 hours. Monitor the reaction progress by TLC.
Upon completion, cool the mixture to room temperature and filter through a pad of Celite to remove the catalyst. Wash the pad with ethyl acetate.
Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate (150 mL), wash with 1M HCl (2 x 50 mL) and brine (50 mL).
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify by column chromatography (silica gel, hexane/ethyl acetate) to yield 2-((trimethylsilyl)ethynyl)-4-methylphenol.
Protocol 3: Silyl Group Deprotection
Rationale: A mild base like potassium carbonate in methanol is sufficient to cleave the silicon-carbon bond without affecting other functional groups. This is a simple and high-yielding deprotection method.
Procedure:
Dissolve the silylated intermediate (10.2 g, 46.7 mmol) in methanol (150 mL).
Add potassium carbonate (12.9 g, 93.4 mmol) to the solution.
Stir the mixture at room temperature for 3 hours. Monitor by TLC until the starting material is consumed.
Neutralize the reaction mixture with 1M HCl to pH ~7 and concentrate under reduced pressure to remove most of the methanol.
Add water (100 mL) and extract with ethyl acetate (3 x 75 mL).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give 2-ethynyl-4-methylphenol, which can often be used in the next step without further purification.
Stage 2: The 1,3-Dipolar Cycloaddition
Protocol 4: In situ Nitrile Oxide Generation and Cycloaddition
Rationale: This protocol uses Chloramine-T hydrate as a mild oxidant to convert benzaldehyde oxime into benzonitrile oxide in situ. [7]The nitrile oxide is immediately trapped by the 2-ethynyl-4-methylphenol present in the reaction mixture, minimizing its dimerization. Ethanol is a suitable green solvent for this transformation.
Procedure:
In a round-bottom flask, dissolve 2-ethynyl-4-methylphenol (1.32 g, 10 mmol) and benzaldehyde oxime (1.21 g, 10 mmol) in ethanol (50 mL).
Add a solution of Chloramine-T hydrate (2.44 g, 10.5 mmol) in ethanol (50 mL) dropwise to the stirred mixture at room temperature over 30 minutes.
Stir the reaction mixture at room temperature for 16-24 hours. A white precipitate of sodium chloride will form.
Monitor the reaction by TLC for the disappearance of the alkyne.
Upon completion, filter the reaction mixture to remove the precipitated salts and wash the solid with a small amount of cold ethanol.
Concentrate the filtrate under reduced pressure.
Dissolve the residue in ethyl acetate (100 mL) and wash with water (2 x 50 mL) and brine (50 mL).
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.
Purify by flash column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to afford the final product, 2-(3-phenyl-isoxazol-5-yl)-4-methylphenol.
Data Summary and Expected Results
The following table summarizes typical reaction parameters and expected outcomes. Yields are indicative and may vary based on reaction scale and purification efficiency.
Step
Key Reagents
Catalyst/Base
Solvent
Temp (°C)
Time (h)
Expected Yield
1. Bromination
4-Methylphenol, Br₂
-
CH₂Cl₂
0
3
80-90%
2. Sonogashira
2-Bromo-4-methylphenol, TMSA
PdCl₂(PPh₃)₂, CuI, Et₃N
Et₃N
70
12
75-85%
3. Deprotection
TMS-protected alkyne
K₂CO₃
Methanol
RT
3
>95%
4. Cycloaddition
2-Ethynyl-4-methylphenol, Benzaldehyde oxime
Chloramine-T
Ethanol
RT
16-24
65-80%
Expected Characterization Data for 2-(3-phenyl-isoxazol-5-yl)-4-methylphenol:
Mass Spectrometry (ESI+): Calculated m/z for C₁₆H₁₃NO₂ [M+H]⁺, found corresponding peak.
References
Lopez, S. A., et al. (2015). Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. RSC Advances, 5(105), 86571-86577. [Link]
Yadav, J. S., et al. (2010). A Facile Synthesis of Some Bioactive Isoxazoline Dicarboxylic Acids via Microwave-Assisted 1,3-Dipolar Cycloaddition Reaction. Synthetic Communications, 40(11), 1634-1641. [Link]
Umesha, K. B., Kumar, K. A., & Rai, K. M. L. (2002). A NOVEL SYNTHESIS OF ISOXAZOLES VIA 1,3-DIPOLAR CYCLOADDITION OF NITRILE OXIDES TO ACETYL ACETONE. Journal of Heterocyclic Chemistry, 39(4), 847-849. [Link]
Tron, G. C., et al. (2008). SYNTHESIS OF ISOXAZOLIDINES BY 1,3-DIPOLAR CYCLOADDITION: RECENT ADVANCES. European Journal of Organic Chemistry, 2008(11), 1875-1889. [Link]
de Souza, M. A., et al. (2019). Computational Study of Transition States Selectivity, Solvent Effects, and Bicyclo Formation The 1,3-Dipolar Cycloaddition of Nitrile Oxide to Vinylacetic Acid. Journal of the Brazilian Chemical Society, 30(10), 2196-2207. [Link]
Al-Hourani, B. J. (2022). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile. Zanco Journal of Pure and Applied Sciences, 34(3), 10-18. [Link]
Di Mola, A., et al. (2011). Metal-catalyzed 1,3-dipolar cycloaddition reactions of nitrile oxides. Organic & Biomolecular Chemistry, 9(21), 7257-7267. [Link]
Organic Chemistry Tutor. (2019). cycloadditions with nitrile oxides. YouTube. [Link]
Wang, J., et al. (2020). [3 + 2] Cycloaddition reactions of nitrile oxides generated in situ from aldoximes with alkenes and alkynes under ball-milling conditions. Journal of Organic Chemistry, 85(1), 534-543. [Link]
Gámez-Montaño, R., et al. (2012). Nitrile Oxide/Alkyne Cycloadditions. European Journal of Organic Chemistry, 2012(8), 1529-1545. [Link]
Wikipedia contributors. (2023). 1,3-Dipolar cycloaddition. Wikipedia, The Free Encyclopedia. [Link]
Bakr, M. F., et al. (2020). 1,3-Dipolar Cycloaddition of Nitrile Imines and Nitrile Oxides to Exocyclic C=N Bonds—An Approach to Spiro-N-Heterocycles. Molecules, 25(23), 5644. [Link]
Kumar, A., et al. (2017). Chemoselective Nitrile Oxide-Alkyne 1,3-Dipolar Cycloaddition Reactions from Nitroalkane Tethered Peptides. Organic Letters, 19(14), 3859-3862. [Link]
Ibid.
Wang, L. (2012). Method for preparing 2-bromine-4-methylphenol.
Detailed experimental protocol for "2-(5-Isoxazolyl)-4-methylphenol"
An In-Depth Guide to the Synthesis and Characterization of 2-(5-Isoxazolyl)-4-methylphenol Introduction and Significance 2-(5-Isoxazolyl)-4-methylphenol is a heterocyclic organic compound featuring a 4-methylphenol moiet...
Author: BenchChem Technical Support Team. Date: January 2026
An In-Depth Guide to the Synthesis and Characterization of 2-(5-Isoxazolyl)-4-methylphenol
Introduction and Significance
2-(5-Isoxazolyl)-4-methylphenol is a heterocyclic organic compound featuring a 4-methylphenol moiety linked to a 5-isoxazole ring.[1] This structure is of significant interest to researchers in medicinal chemistry and materials science. The isoxazole ring is a well-established pharmacophore, and its derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][3][4] Consequently, 2-(5-Isoxazolyl)-4-methylphenol serves as a valuable intermediate in the synthesis of novel bioactive molecules for pharmaceutical and agrochemical development.[1][5] Its unique combination of a phenolic hydroxyl group and a heterocyclic system provides multiple reaction sites for further chemical modification, enabling the creation of diverse compound libraries for drug discovery.[2][3]
This document provides a comprehensive guide for the laboratory synthesis, purification, and characterization of 2-(5-Isoxazolyl)-4-methylphenol, intended for researchers and scientists in drug development and organic synthesis. The protocols are designed with scientific integrity, emphasizing the rationale behind procedural choices and incorporating robust safety measures.
Compound Profile: Physicochemical and Safety Data
A thorough understanding of the compound's properties and hazards is critical before commencing any experimental work.
Table 1: Physicochemical Properties of 2-(5-Isoxazolyl)-4-methylphenol
P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
The synthesis of 2-(5-Isoxazolyl)-4-methylphenol is most effectively achieved through a two-step process involving the formation of a chalcone intermediate, followed by cyclization with hydroxylamine to form the isoxazole ring.[8][9]
Part 1: Synthesis of Chalcone Intermediate
The first stage is a Claisen-Schmidt condensation to form the α,β-unsaturated ketone (chalcone) precursor from 2-hydroxy-5-methylacetophenone.
Protocol 1: Synthesis of 1-(2-hydroxy-5-methylphenyl)-3-(dimethylamino)prop-2-en-1-one
Principle: This reaction involves the condensation of an acetophenone with an amide acetal, which provides the three-carbon chain necessary for the subsequent cyclization. The base catalyzes the initial enolate formation from the acetophenone.
Reagents & Materials:
2-hydroxy-5-methylacetophenone
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
Toluene (anhydrous)
Round-bottom flask with reflux condenser
Magnetic stirrer and heating mantle
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
Set up a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere.
To the flask, add 2-hydroxy-5-methylacetophenone (1.0 eq).
Add anhydrous toluene to dissolve the starting material (approx. 5-10 mL per gram of acetophenone).
Add N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq) to the solution.
Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 4-6 hours.
Monitor the reaction progress using Thin-Layer Chromatography (TLC) (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase). The disappearance of the starting acetophenone spot and the appearance of a new, typically more polar, product spot indicates reaction progression.
Once the reaction is complete, cool the mixture to room temperature.
Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude solid or oil is the chalcone intermediate and can often be used in the next step without further purification.
Part 2: Synthesis of 2-(5-Isoxazolyl)-4-methylphenol
This stage involves the cyclization of the chalcone intermediate with hydroxylamine to form the final isoxazole product.[8][10]
Protocol 2: Cyclization to Form the Isoxazole Ring
Principle: The chalcone reacts with hydroxylamine hydrochloride in the presence of a base. The hydroxylamine undergoes a condensation reaction with the carbonyl group and a conjugate addition to the double bond, followed by dehydration and ring closure to yield the stable aromatic isoxazole ring.[8][9][10]
Reagents & Materials:
Crude chalcone from Part 1 (1.0 eq)
Hydroxylamine hydrochloride (NH₂OH·HCl) (1.5 eq)
Sodium acetate (NaOAc) or Potassium hydroxide (KOH)
Ethanol
Round-bottom flask with reflux condenser
Magnetic stirrer and heating mantle
Beaker with ice water
Procedure:
Dissolve the crude chalcone intermediate (1.0 eq) in ethanol in a round-bottom flask.
Add hydroxylamine hydrochloride (1.5 eq) and a base such as sodium acetate (2.0 eq) to the solution.[8] The base is crucial for neutralizing the HCl and generating free hydroxylamine.
Heat the mixture to reflux (approx. 78 °C) and maintain for 6-8 hours.[8][10]
Monitor the reaction progress by TLC until the chalcone spot has been consumed.
After completion, cool the reaction mixture to room temperature.
Slowly pour the cooled reaction mixture into a beaker of ice-cold water while stirring.[8] This will cause the crude product to precipitate out of the solution.
Collect the precipitated solid by vacuum filtration, washing with cold water to remove inorganic salts.
Dry the crude product in a desiccator or a vacuum oven at a low temperature (40-50 °C).
Diagram of the two-step synthesis workflow.
Part 3: Purification and Work-up
Purification is essential to remove unreacted starting materials and byproducts. A combination of column chromatography and recrystallization is recommended for obtaining a high-purity product.
Protocol 3: Purification of the Final Compound
Principle: Column chromatography separates compounds based on their differential adsorption to a stationary phase (silica gel) and solubility in a mobile phase.[11] Recrystallization further purifies the solid compound based on differences in solubility at varying temperatures.[11]
Reagents & Materials:
Crude 2-(5-Isoxazolyl)-4-methylphenol
Silica gel (for column chromatography)
Solvents: Hexane, Ethyl Acetate, Ethanol
Chromatography column, flasks
Rotary evaporator
Crystallization dish
Procedure:
Column Chromatography:
a. Prepare a silica gel column using a slurry packing method with hexane.
b. Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel.
c. Load the dried, adsorbed sample onto the top of the column.
d. Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 20-30%).
e. Collect fractions and analyze them by TLC to identify those containing the pure product.
f. Combine the pure fractions and remove the solvent using a rotary evaporator.
Recrystallization:
a. Take the solid product obtained from chromatography and dissolve it in a minimum amount of hot ethanol.
b. Once fully dissolved, allow the solution to cool slowly to room temperature.
c. For further precipitation, place the solution in an ice bath for 30 minutes.
d. Collect the resulting crystals by vacuum filtration, washing with a small amount of cold ethanol.
e. Dry the pure crystals under vacuum.
Workflow for the purification process.
Characterization and Validation
The identity and purity of the final product must be confirmed using standard analytical techniques.
Table 3: Expected Analytical Data for Product Validation
Technique
Purpose
Expected Result
TLC
Assess purity
A single spot with a distinct Rf value in the chosen solvent system.
Melting Point
Confirm identity and purity
A sharp melting point within the literature range of 171-177 °C.[1] A broad or depressed melting point indicates impurities.
Signals corresponding to aromatic protons on both rings, a singlet for the methyl group (~2.3 ppm), a singlet for the phenolic OH (variable), and distinct signals for the isoxazole ring protons.
¹³C NMR
Confirm carbon skeleton
Resonances for all 10 unique carbon atoms, including those in the methyl group, the phenol ring, and the isoxazole ring.
Mass Spec (MS)
Confirm molecular weight
A molecular ion peak [M]⁺ or protonated molecule peak [M+H]⁺ corresponding to the calculated molecular weight of 175.18 g/mol .
References
Waldo, J. P., & Larock, R. C. (2005). Synthesis of Isoxazoles via Electrophilic Cyclization. Organic Letters, 7, 5203-5205. [Online] Available at: [Link]
ACS Publications. Synthesis of Isoxazoles via Electrophilic Cyclization. [Online] Available at: [Link]
Waldo, J. P., & Larock, R. C. (2007). The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib. The Journal of Organic Chemistry, 72(25), 9643–9647. [Online] Available at: [Link]
Rasayan Journal of Chemistry. (2022). SYNTHESIS AND ANTI-INFLAMMATORY, ANTIOXIDANT STUDIES OF NOVEL CHALCONES-BASED ISOXAZOLE DERIVATIVES. Rasayan J. Chem., 15(2), 1153-1158. [Online] Available at: [Link]
Royal Society of Chemistry. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11, 34249. [Online] Available at: [Link]
Biointerafaces. (2024). Construction of Isoxazole ring: An Overview. Biointerface Research in Applied Chemistry, 14(3). [Online] Available at: [Link]
National Institutes of Health. Synthesis, Antiinflammatory and Antibacterial Activity of Novel Indolyl-isoxazoles. [Online] Available at: [Link]
National Institutes of Health. (2020). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. PLoS ONE, 15(1): e0227203. [Online] Available at: [Link]
Chem-Impex. 2-(5-Isoxazolyl)-4-methylphenol. [Online] Available at: [Link]
Asian Journal of Research in Chemistry. (2012). Synthesis and Characterization of Novel Isoxazole derivatives. Asian J. Research Chem., 5(1), 76-80. [Online] Available at: [Link]
National Institutes of Health. Toxicological Profile for Phenol - Analytical Methods. [Online] Available at: [Link]
Der Pharma Chemica. (2011). Synthesis and characterization of some novel isoxazoles via chalcone intermediates. Der Pharma Chemica, 3(5), 113-122. [Online] Available at: [Link]
National Institutes of Health. (2014). Techniques for Analysis of Plant Phenolic Compounds. Molecules, 19(12), 21066–21081. [Online] Available at: [Link]
National Institutes of Health. (2013). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Molecules, 18(11), 13645–13653. [Online] Available at: [Link]
Springer. (2013). Analytical Methods of Phenolic Compounds. In: Natural Products. [Online] Available at: [Link]
U.S. Environmental Protection Agency. (2007). Method 8041A: Phenols by Gas Chromatography. [Online] Available at: [Link]
PubChem. 2-(5-Isoxazolyl)phenol. [Online] Available at: [Link]
National Institutes of Health. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances. [Online] Available at: [Link]
Der Pharma Chemica. (2015). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharma Chemica, 7(6), 346-352. [Online] Available at: [Link]
Atypon. (2024). Synthesis of novel isoxazoles with 2-(5-phenylisoxazol-3-yl) phenol. Journal of the Turkish Chemical Society Section A: Chemistry. [Online] Available at: [Link]
RSC Publishing. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances. [Online] Available at: [Link]
MDPI. (2023). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Pharmaceuticals, 16(8), 1179. [Online] Available at: [Link]
PubMed. (2018). The recent progress of isoxazole in medicinal chemistry. Bioorganic & Medicinal Chemistry, 26(12), 3193-3204. [Online] Available at: [Link]
ResearchGate. (2013). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Molecules. [Online] Available at: [Link]
CoLab. (2025). Advances in isoxazole chemistry and their role in drug discovery. [Online] Available at: [Link]
Journal of Organic and Pharmaceutical Chemistry. (2023). Synthesis of Functionalized 4,5-Dihydroisoxazoles Decorated with the Dimethylphosphinoyl Group. J Org Pharm Chem. [Online] Available at: [Link]
Application Note: A Validated Reversed-Phase HPLC Method for Purity Determination of 2-(5-Isoxazolyl)-4-methylphenol
Abstract This application note presents a robust, validated High-Performance Liquid Chromatography (HPLC) method for the determination of purity and the separation of potential impurities related to 2-(5-Isoxazolyl)-4-me...
Author: BenchChem Technical Support Team. Date: January 2026
Abstract
This application note presents a robust, validated High-Performance Liquid Chromatography (HPLC) method for the determination of purity and the separation of potential impurities related to 2-(5-Isoxazolyl)-4-methylphenol. This compound is a key intermediate in the synthesis of various pharmaceutical and agrochemical agents.[1][2] The method utilizes reversed-phase chromatography with a C18 column and gradient elution, offering excellent specificity, linearity, accuracy, and precision. The protocol is designed for researchers, scientists, and drug development professionals requiring a reliable quality control assay. All validation procedures are based on the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][4]
Introduction and Method Rationale
2-(5-Isoxazolyl)-4-methylphenol is a versatile heterocyclic compound featuring a methylphenol core linked to an isoxazole ring.[1] Its role as a crucial building block in the development of bioactive molecules necessitates a precise and reliable analytical method to assess its purity and impurity profile, which is critical for ensuring the safety and efficacy of final products.[1][2]
The method developed herein is founded on the principles of reversed-phase HPLC, the most widely used technique for the analysis of moderately polar to non-polar phenolic compounds.[5]
Core Rationale:
Stationary Phase Selection: A C18 (octadecyl-silica) column was chosen due to its hydrophobic nature, which provides excellent retention and resolution for aromatic compounds like 2-(5-Isoxazolyl)-4-methylphenol.[6]
Mobile Phase Strategy: A gradient elution using acetonitrile and acidified water is employed. Acetonitrile is a common organic modifier providing good peak shape and elution strength. The aqueous phase is acidified with phosphoric acid to a pH of approximately 2.5. This low pH is critical as it suppresses the ionization of the phenolic hydroxyl group (pKa ~10), ensuring the analyte remains in its neutral, more retained form. This strategy prevents peak tailing and leads to sharp, symmetrical peaks and reproducible retention times.[5]
Detection: A Diode Array Detector (DAD) is utilized. This allows for the quantitative determination at a single wavelength while also providing spectral data across a range. Acquiring the full UV spectrum is invaluable for peak identification and for assessing peak purity, a key component of a robust specificity test. Phenolic compounds typically exhibit strong absorbance between 270-290 nm.[7][8]
Analyte Structure and Physicochemical Properties
A clear understanding of the analyte's properties is fundamental to method development.
Caption: Chemical structure of 2-(5-Isoxazolyl)-4-methylphenol.
Table 1: Physicochemical Properties of 2-(5-Isoxazolyl)-4-methylphenol
Common organic solvent with good elution strength.
Gradient Program
Time (min)
%B
0.0
30
15.0
80
20.0
80
20.1
30
25.0
30
Flow Rate
1.0 mL/min
Standard flow for a 4.6 mm ID column.
Column Temperature
30 °C
Ensures retention time stability.
Injection Volume
10 µL
Standard volume for good sensitivity without overloading.
DAD Wavelength
Detection: 275 nm
Optimal absorbance for the phenolic structure.
Bandwidth: 4 nm
Reference: 360 nm, BW 10 nm
Spectral Scan: 200-400 nm
For peak purity analysis.
Run Time
25 minutes
Allows for elution of the main peak and late-eluting impurities.
Preparation of Solutions
Mobile Phase A (0.1% H₃PO₄ in Water):
Carefully add 1.0 mL of 85% phosphoric acid to a 1 L volumetric flask containing approximately 500 mL of HPLC-grade water.
Dilute to the mark with water and mix thoroughly.
Filter through a 0.45 µm filter before use.
Diluent (Acetonitrile/Water, 50:50 v/v):
Mix 500 mL of acetonitrile with 500 mL of HPLC-grade water. This solution is used for preparing all standard and sample solutions to ensure compatibility with the mobile phase.
Reference Standard Stock Solution (approx. 500 µg/mL):
Accurately weigh approximately 25 mg of 2-(5-Isoxazolyl)-4-methylphenol reference standard into a 50 mL volumetric flask.
Add approximately 30 mL of diluent and sonicate for 5 minutes to dissolve.
Allow the solution to return to room temperature, then dilute to the mark with diluent and mix well.
Working Standard Solution (approx. 100 µg/mL):
Pipette 10.0 mL of the Reference Standard Stock Solution into a 50 mL volumetric flask.
Dilute to the mark with diluent and mix well.
Sample Solution (approx. 100 µg/mL):
Accurately weigh approximately 10 mg of the 2-(5-Isoxazolyl)-4-methylphenol sample into a 100 mL volumetric flask.
Dissolve in and dilute to volume with the diluent, following the same procedure as for the stock standard.
Filter an aliquot through a 0.45 µm syringe filter into an HPLC vial before analysis.
System Suitability Testing (SST)
Purpose: To verify that the chromatographic system is adequate for the intended analysis on the day of the experiment.
Procedure:
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
Make five replicate injections of the Working Standard Solution (100 µg/mL).
Table 4: System Suitability Acceptance Criteria
Parameter
Requirement
Rationale
Tailing Factor (T)
≤ 1.5
Ensures peak symmetry.
Theoretical Plates (N)
≥ 5000
Indicates column efficiency.
%RSD of Peak Area
≤ 2.0%
Demonstrates injection precision.
%RSD of Retention Time
≤ 1.0%
Demonstrates pump and system stability.
Analytical Procedure
Caption: General HPLC analysis workflow for purity determination.
Once the system passes the SST, inject the diluent (blank) once to ensure no carryover or system contamination.
Inject the Working Standard Solution once.
Inject the Sample Solution in duplicate.
Integrate all peaks in the sample chromatogram with an area greater than 0.05% of the main peak area. Do not integrate peaks from the blank injection.
Calculation of Purity
Purity is calculated using the area percent method, which assumes that all impurities have the same response factor as the main component.
Formula:
% Purity = (Area of Main Peak / Sum of All Peak Areas) x 100
Method Validation Protocol (ICH Q2(R1) Framework)
A comprehensive validation study must be performed to demonstrate that the analytical procedure is suitable for its intended purpose.[4]
Caption: Core validation parameters for an HPLC purity method.[3][11]
Specificity
Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients.
Procedure:
Forced Degradation: Subject the sample to stress conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products.
Analyze the stressed samples alongside an unstressed sample and a blank.
Peak Purity Analysis: Use the DAD to perform peak purity analysis on the main 2-(5-Isoxazolyl)-4-methylphenol peak in all chromatograms.
Acceptance Criteria:
The main peak should be resolved from all degradation peaks (Resolution > 2.0).
The peak purity index or angle should be less than the threshold angle, indicating spectral homogeneity.
Linearity
Objective: To demonstrate a direct proportional relationship between concentration and detector response.
Procedure:
Prepare a series of at least five standard solutions ranging from 50% to 150% of the working concentration (e.g., 50, 75, 100, 125, 150 µg/mL).
Inject each solution in triplicate.
Plot a graph of mean peak area versus concentration.
Acceptance Criteria:
The correlation coefficient (r²) should be ≥ 0.999.
The y-intercept should be insignificant compared to the response at 100% concentration.
Accuracy
Objective: To determine the closeness of the test results to the true value.
Procedure:
Prepare spiked samples by adding known amounts of the reference standard to a sample matrix at three concentration levels (e.g., 80%, 100%, 120% of the working concentration).
Prepare each level in triplicate.
Calculate the percentage recovery.
Acceptance Criteria:
The mean recovery should be within 98.0% to 102.0% at each level.
Precision
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
Procedure:
Repeatability (Intra-assay): Analyze six individual sample preparations (100 µg/mL) on the same day, with the same analyst and equipment.
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.
Acceptance Criteria:
The %RSD for the six repeatability measurements should be ≤ 2.0%.
The %RSD for the combined intermediate precision results should be ≤ 2.0%.
Quantitation Limit (QL)
Objective: To determine the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Procedure:
Establish QL based on a signal-to-noise ratio of 10:1 or by determining the concentration that yields a %RSD of ≤ 10% from at least six injections.
Acceptance Criteria:
The QL should be reported and demonstrated to have acceptable precision. Typically, this is the reporting threshold for impurities.
Robustness
Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.
Procedure:
Vary key parameters one at a time, such as:
Flow Rate (± 0.1 mL/min)
Column Temperature (± 2 °C)
Mobile Phase pH (± 0.2 units)
Inject the standard solution and evaluate the impact on SST parameters.
Acceptance Criteria:
The SST parameters (tailing, plates, retention time) should remain within the established acceptance criteria.
Conclusion
The described reversed-phase HPLC method provides a reliable and robust tool for the purity assessment of 2-(5-Isoxazolyl)-4-methylphenol. The method is specific, linear, accurate, and precise over a defined range. By following the detailed protocols for analysis and adhering to the comprehensive validation framework outlined, laboratories can confidently implement this method for quality control in both research and manufacturing environments, ensuring the integrity of this important chemical intermediate.
References
A reversed phase HPLC-DAD method for the determination of phenolic compounds in plant leaves. RSC Publishing.
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA).
Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation (ICH).
Quality Guidelines. International Council for Harmonisation (ICH).
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub.
Method Development on Reverse-Phase High-Performance Liquid Chromatography for the Improvement of Routine Analysis of Flavonoids. Pharmacognosy Magazine.
SEPARATION OF PHENOLIC COMPOUNDS FROM FOODS BY REVERSED-PHASE HIGH PERFORMANCE LIQUID CHROMATOGRAPHY. Redalyc.
A reversed phase HPLC-DAD method for the determination of phenolic compounds in plant leaves. ResearchGate.
Application Notes and Protocols for the Use of 2-(5-Isoxazolyl)-4-methylphenol in Anti-inflammatory Drug Design
< Introduction: The Therapeutic Potential of Isoxazole Scaffolds in Inflammation Inflammation is a fundamental biological process that, while essential for host defense, can lead to chronic and debilitating diseases when...
Author: BenchChem Technical Support Team. Date: January 2026
<
Introduction: The Therapeutic Potential of Isoxazole Scaffolds in Inflammation
Inflammation is a fundamental biological process that, while essential for host defense, can lead to chronic and debilitating diseases when dysregulated. The isoxazole ring is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its diverse pharmacological activities.[1][2] Notably, isoxazole-containing compounds have demonstrated significant potential as anti-inflammatory agents, with some derivatives acting as potent inhibitors of key inflammatory mediators.[1][2][3] The compound 2-(5-Isoxazolyl)-4-methylphenol, which integrates a phenol and an isoxazole moiety, presents a compelling starting point for the design of novel anti-inflammatory drugs.[4][5] This document provides a comprehensive guide for researchers on the rationale and methodologies for evaluating this compound and its derivatives as potential anti-inflammatory therapeutics.
The anti-inflammatory activity of isoxazole derivatives often stems from their ability to modulate specific signaling pathways and enzymes critical to the inflammatory cascade. Two primary targets for anti-inflammatory drug design are Cyclooxygenase (COX) enzymes and the Nuclear Factor-kappa B (NF-κB) signaling pathway.
Cyclooxygenase (COX) Inhibition:
Cyclooxygenase enzymes, particularly COX-2, are pivotal in the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[2] A wide variety of chemical scaffolds, including isoxazoles, have been explored for the development of selective COX-2 inhibitors.[6][7][8] The structural features of 2-(5-Isoxazolyl)-4-methylphenol suggest its potential to interact with the active site of COX enzymes. The phenolic hydroxyl group and the isoxazole ring can form crucial hydrogen bonds and hydrophobic interactions within the enzyme's catalytic domain.
Modulation of the NF-κB Signaling Pathway:
The NF-κB pathway is a cornerstone of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[9][10] This pathway is activated by a variety of stimuli, such as cytokines (e.g., TNF-α, IL-1β) and microbial products (e.g., lipopolysaccharide - LPS).[11][12] Upon activation, the IκB kinase (IKK) complex phosphorylates the inhibitory protein IκBα, leading to its degradation and the subsequent translocation of the NF-κB dimer (typically p50/RelA) to the nucleus.[13] In the nucleus, NF-κB binds to specific DNA sequences to initiate the transcription of target genes.[13] Compounds that can inhibit any step in this cascade, from IKK activation to NF-κB nuclear translocation or DNA binding, are considered promising anti-inflammatory candidates.
Below is a diagram illustrating the canonical NF-κB signaling pathway, a primary target for anti-inflammatory intervention.
Caption: Canonical NF-κB signaling pathway in inflammation.
Experimental Workflow for Anti-inflammatory Evaluation
A systematic approach is crucial for evaluating the anti-inflammatory potential of 2-(5-Isoxazolyl)-4-methylphenol and its derivatives. The workflow should progress from initial in vitro screening to more complex cell-based assays and finally to in vivo models of inflammation.
Caption: A streamlined experimental workflow for evaluating anti-inflammatory compounds.
Detailed Protocols
PART 1: In Vitro Screening
Protocol 1: Inhibition of Protein Denaturation Assay
This assay serves as a preliminary screening method to assess the ability of a compound to prevent protein denaturation, a process implicated in inflammation.[14][15]
Principle: Inflammation can cause denaturation of proteins. The ability of a compound to prevent heat-induced protein denaturation is a measure of its potential anti-inflammatory activity.
Materials:
Bovine Serum Albumin (BSA) or Egg Albumin
Phosphate Buffered Saline (PBS), pH 6.4
Test Compound (2-(5-Isoxazolyl)-4-methylphenol)
Reference Drug (e.g., Diclofenac sodium)
Spectrophotometer
Procedure:
Prepare a 0.2% w/v solution of BSA in PBS.
Prepare various concentrations of the test compound and reference drug in a suitable solvent (e.g., DMSO).
To 2.8 mL of the BSA solution, add 0.2 mL of the test compound or reference drug at different concentrations.
A control group should consist of 2.8 mL of BSA solution and 0.2 mL of the solvent.
Incubate the samples at 37°C for 20 minutes.
Induce denaturation by heating the samples at 70°C for 5 minutes.
After cooling, measure the absorbance of the solutions at 660 nm.
Data Analysis:
Calculate the percentage inhibition of protein denaturation using the formula:
% Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100
Expected Outcome: A dose-dependent increase in the percentage inhibition of protein denaturation indicates potential anti-inflammatory activity.
PART 2: Cell-Based Assays
Protocol 2: Cytotoxicity Assay in RAW 264.7 Macrophages
Before evaluating the anti-inflammatory effects of the test compound, it is essential to determine its non-toxic concentration range in the target cells. The MTT assay is a colorimetric assay for assessing cell metabolic activity.
Principle: The yellow tetrazolium salt MTT is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
RAW 264.7 murine macrophage cell line
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
Test Compound
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
DMSO
96-well plates
Procedure:
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[16]
Treat the cells with various concentrations of the test compound for 24 hours.
After incubation, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
Incubate for 4 hours at 37°C.
Remove the medium and dissolve the formazan crystals in 100 µL of DMSO.
Measure the absorbance at 570 nm using a microplate reader.
Data Analysis:
Calculate cell viability as a percentage of the untreated control.
Expected Outcome: Identify the concentration range of the test compound that does not significantly reduce cell viability (typically >90%). This range will be used for subsequent anti-inflammatory assays.
Protocol 3: Measurement of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Cells
This assay measures the inhibitory effect of the test compound on the production of nitric oxide, a key inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).
Principle: LPS stimulation of macrophages induces the expression of inducible nitric oxide synthase (iNOS), leading to the production of NO. NO in the culture supernatant is measured as its stable metabolite, nitrite, using the Griess reagent.
Materials:
RAW 264.7 cells
LPS (from E. coli)
Test Compound (at non-toxic concentrations)
Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)
Sodium nitrite (for standard curve)
24-well plates
Procedure:
Seed RAW 264.7 cells in a 24-well plate at a density of 3 x 10^5 cells/well and incubate for 24 hours.[17]
Pre-treat the cells with various non-toxic concentrations of the test compound for 1 hour.
Stimulate the cells with 1 µg/mL of LPS for 24 hours.[18]
Collect the cell culture supernatants.
Mix 100 µL of the supernatant with 100 µL of Griess reagent in a 96-well plate.
Quantify the nitrite concentration using a sodium nitrite standard curve.
Calculate the percentage inhibition of NO production compared to the LPS-stimulated control.
Expected Outcome: A dose-dependent reduction in NO production suggests that the compound inhibits inflammatory pathways upstream of iNOS expression or iNOS activity.
Treatment Group
Concentration
Nitrite Concentration (µM)
% Inhibition of NO Production
Control (untreated)
-
1.2 ± 0.3
-
LPS (1 µg/mL)
-
45.8 ± 2.1
0%
Test Compound + LPS
10 µM
32.5 ± 1.8
29.0%
Test Compound + LPS
25 µM
18.7 ± 1.5
59.2%
Test Compound + LPS
50 µM
8.9 ± 0.9
80.6%
Reference Drug + LPS
10 µM
12.4 ± 1.1
72.9%
Table 1: Example data for the inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells.
Protocol 4: Measurement of Pro-inflammatory Cytokines (TNF-α and IL-6) by ELISA
This protocol quantifies the effect of the test compound on the production of key pro-inflammatory cytokines, TNF-α and IL-6, in LPS-stimulated macrophages.
Principle: An enzyme-linked immunosorbent assay (ELISA) is used to quantify the concentration of specific cytokines in the cell culture supernatant.
Materials:
Cell culture supernatants from Protocol 3
Commercial ELISA kits for murine TNF-α and IL-6
Microplate reader
Procedure:
Perform the ELISA according to the manufacturer's instructions.[17]
Briefly, coat a 96-well plate with the capture antibody.
Add the cell culture supernatants and standards to the wells.
Add the detection antibody, followed by the enzyme conjugate (e.g., streptavidin-HRP).
Add the substrate solution and stop the reaction.
Measure the absorbance at the appropriate wavelength.
Data Analysis:
Calculate the cytokine concentrations from the standard curve.
Determine the percentage inhibition of cytokine production compared to the LPS-stimulated control.
Expected Outcome: A significant reduction in the levels of TNF-α and IL-6 indicates that the compound interferes with the signaling pathways leading to their production, such as the NF-κB pathway.[19]
PART 3: In Vivo Anti-inflammatory Model
Protocol 5: Carrageenan-Induced Paw Edema in Rodents
This is a widely used and reproducible in vivo model for screening acute anti-inflammatory activity.[20]
Principle: Subplantar injection of carrageenan, a sulfated polysaccharide, induces a biphasic inflammatory response characterized by edema (swelling).[20] The early phase (0-2.5 hours) involves the release of histamine and serotonin, while the late phase (3-6 hours) is mediated by prostaglandins and involves neutrophil infiltration.[20] The ability of a compound to reduce the paw volume is a measure of its anti-inflammatory efficacy.
Animals: Wistar rats or Swiss albino mice.
Materials:
Test Compound
Reference Drug (e.g., Indomethacin, 10 mg/kg)
1% w/v Carrageenan solution in sterile saline
Plethysmometer or digital calipers
Procedure:
Divide the animals into groups (n=6 per group): Vehicle control, Test compound (at various doses), and Reference drug.
Measure the initial volume (V₀) of the right hind paw of each animal.
Administer the vehicle, test compound, or reference drug orally (p.o.) or intraperitoneally (i.p.) 1 hour before carrageenan injection.[20]
Induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the subplantar surface of the right hind paw.[20][21]
Measure the paw volume (Vₜ) at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[22]
Data Analysis:
Calculate the increase in paw volume (Edema) for each animal at each time point: Edema (mL) = Vₜ - V₀.[20]
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group:
% Inhibition = [(Mean Edema of Control - Mean Edema of Treated) / Mean Edema of Control] x 100
Expected Outcome: A significant and dose-dependent reduction in paw edema compared to the control group indicates in vivo anti-inflammatory activity.[23][24]
Treatment Group
Dose (mg/kg, p.o.)
Mean Paw Volume Increase (mL) at 3h
% Inhibition of Edema
Vehicle Control
-
0.85 ± 0.07
0%
Test Compound
25
0.58 ± 0.05
31.8%
Test Compound
50
0.39 ± 0.04
54.1%
Test Compound
100
0.22 ± 0.03
74.1%
Indomethacin
10
0.28 ± 0.04
67.1%
Table 2: Example data for the carrageenan-induced paw edema model in rats.
Conclusion and Future Directions
The protocols outlined in this guide provide a robust framework for the systematic evaluation of 2-(5-Isoxazolyl)-4-methylphenol as a potential anti-inflammatory agent. Positive results from these assays, particularly a selective inhibition of COX-2 and a reduction in pro-inflammatory cytokine production via NF-κB modulation, would strongly support its further development. Future studies could involve more detailed mechanistic investigations, such as Western blot analysis for key signaling proteins (e.g., p-IκBα, iNOS, COX-2), and evaluation in chronic inflammation models. Structure-activity relationship (SAR) studies, by synthesizing and testing analogs of 2-(5-Isoxazolyl)-4-methylphenol, will also be crucial in optimizing its potency and selectivity as a lead compound for a new class of anti-inflammatory drugs.
References
Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023. Available at: [Link]
Apostolaki, M., & Armaka, M. (2020). NF-κB: At the Borders of Autoimmunity and Inflammation. Frontiers in Immunology, 11, 853. Available at: [Link]
Lawrence, T. (2009). The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology, 1(6), a001651. Available at: [Link]
Suthar, S. K., et al. (2023). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega, 8(22), 19353-19385. Available at: [Link]
Ahangar, N., et al. (2023). A review of isoxazole biological activity and present synthetic techniques. Journal of Chemical Health Risks, 13(3), 221-240. Available at: [Link]
Patil, P., et al. (2017). In vitro pharmacological screening methods for anti-inflammatory agents. ResearchGate. Available at: [Link]
Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway. Retrieved from [Link]
Pérez-García, L. A., et al. (2023). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. MDPI. Available at: [Link]
Fuchs, D., et al. (2012). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. PubMed. Available at: [Link]
Suthar, S. K., et al. (2023). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega. Available at: [Link]
Suthar, S. K., et al. (2023). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Publications. Available at: [Link]
Perrone, M. G., et al. (2016). Isoxazole-Based-Scaffold Inhibitors Targeting Cyclooxygenases (COXs). PubMed. Available at: [Link]
Kumar, A., et al. (2024). Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents. PubMed. Available at: [Link]
Kumar, P., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing. Available at: [Link]
Kandefer-Szerszeń, M., et al. (2018). Isoxazole Derivatives as Regulators of Immune Functions. PMC. Available at: [Link]
Rzeski, W., et al. (2018). Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative. PMC. Available at: [Link]
Bibi, S., et al. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. PubMed Central. Available at: [Link]
IIVS.org. (n.d.). Anti-Inflammatory Screen. Retrieved from [Link]
Awaad, A. S., et al. (2024). In vitro assays to investigate the anti-inflammatory activity of herbal extracts. Heliyon, 10(16), e36319. Available at: [Link]
Georgiev, G., et al. (2014). Rat paw oedema modeling and NSAIDs: Timing of effects. PubMed. Available at: [Link]
Sonawane, K., et al. (2012). Synthesis, anti-inflammatory and antimicrobial activity of 2-(isoxazol-5-yl)-phenyl-4-methylbenzene sulfonate derivatives. Der Pharma Chemica, 4(3), 1089-1095. Available at: [Link]
Kandefer-Szerszeń, M., et al. (2018). Isoxazole Derivatives as Regulators of Immune Functions. MDPI. Available at: [Link]
Srisawat, U., et al. (2020). Artocarpus lakoocha Extract Inhibits LPS-Induced Inflammatory Response in RAW 264.7 Macrophage Cells. MDPI. Available at: [Link]
Kumar, A., et al. (2024). (PDF) Synthesis, Characterization, Molecular Docking and Pharmacological Evaluation of Isoxazole Derivatives as Potent Anti-Inflammatory Agents. ResearchGate. Available at: [Link]
Aldridge, C., et al. (2012). LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion. PMC. Available at: [Link]
ResearchGate. (2022). Protocol and markers of mouse macrophage polarization RAW 264.7 (ATCC)? Retrieved from [Link]
Hwang, J. H., et al. (2021). Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae. Biomolecules & Therapeutics, 29(3), 320-330. Available at: [Link]
Uddin, M. R., et al. (2016). Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L. PubMed Central. Available at: [Link]
Cilo, M., et al. (2021). The Anti-Inflammatory Properties of Phytochemicals and Their Effects on Epigenetic Mechanisms Involved in TLR4/NF-κB-Mediated Inflammation. PMC. Available at: [Link]
PrepChem.com. (n.d.). Synthesis of 2-methoxy-5-methylphenol. Retrieved from [Link]
Application Notes & Protocols: Leveraging the 2-(5-Isoxazolyl)-4-methylphenol Scaffold for the Development of Potent and Selective COX-2 Inhibitors
I. Introduction: The Rationale for Selective COX-2 Inhibition The cyclooxygenase (COX) enzymes are central to the inflammatory cascade, catalyzing the conversion of arachidonic acid into prostaglandins (PGs), which are k...
Author: BenchChem Technical Support Team. Date: January 2026
I. Introduction: The Rationale for Selective COX-2 Inhibition
The cyclooxygenase (COX) enzymes are central to the inflammatory cascade, catalyzing the conversion of arachidonic acid into prostaglandins (PGs), which are key mediators of inflammation, pain, and fever.[1][2][3] Two primary isoforms have been identified: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is responsible for "housekeeping" functions, such as maintaining the integrity of the gastrointestinal lining and regulating renal blood flow.[1][4] In contrast, COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation.[1][5][6]
Traditional non-steroidal anti-inflammatory drugs (NSAIDs) inhibit both COX-1 and COX-2. While their therapeutic effects stem from the inhibition of COX-2, the simultaneous inhibition of COX-1 often leads to undesirable side effects, most notably gastrointestinal bleeding and renal toxicity.[2] This understanding spurred the development of selective COX-2 inhibitors, a class of drugs designed to provide potent anti-inflammatory relief while minimizing the risks associated with COX-1 inhibition.[2][5]
The isoxazole ring has emerged as a privileged scaffold in the design of selective COX-2 inhibitors.[7][8] Marketed drugs such as Valdecoxib and Celecoxib feature this heterocyclic motif, which plays a crucial role in orienting the molecule within the active site of the COX-2 enzyme.[5][9][10] The compound 2-(5-Isoxazolyl)-4-methylphenol represents a versatile foundational structure, serving as a key intermediate for the synthesis of novel drug candidates targeting inflammatory and pain-related conditions.[11][12] Its unique combination of a methylphenol core and an isoxazole ring provides a framework for creating diverse libraries of compounds with potentially enhanced potency, selectivity, and favorable pharmacokinetic profiles.[11]
II. Synthetic Strategy: Accessing the Core Scaffold
The synthesis of 2-(5-isoxazolyl)-4-methylphenol and its derivatives is critical for exploring the structure-activity relationship (SAR). A common and effective strategy involves the Claisen-Schmidt condensation to form a chalcone intermediate, followed by cyclization with hydroxylamine to construct the isoxazole ring. This approach allows for modular variation of substituents on the aromatic rings, facilitating the generation of a diverse chemical library for biological screening.
Protocol 1: Representative Synthesis of a 2-(Aryl-isoxazolyl)-4-methylphenol Derivative
This protocol outlines a general two-step synthesis. The choice of substituted acetophenone and benzaldehyde in Step 1 will determine the final substitution pattern of the resulting isoxazole derivative.
Step 1: Chalcone Synthesis via Claisen-Schmidt Condensation
Reaction Setup: In a round-bottom flask, dissolve 1.0 equivalent of 2-hydroxy-5-methylacetophenone in ethanol.
Base Addition: Add an aqueous solution of sodium hydroxide (e.g., 40-50%) dropwise to the flask while stirring at room temperature.
Aldehyde Addition: Slowly add 1.1 equivalents of an appropriate aromatic aldehyde (e.g., benzaldehyde for the parent compound) to the reaction mixture.
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
Work-up and Isolation: Pour the reaction mixture into a beaker of crushed ice and acidify with dilute hydrochloric acid (HCl) until a precipitate forms. Filter the solid, wash thoroughly with cold water, and dry under vacuum. The resulting solid is the chalcone intermediate, which can be purified further by recrystallization from ethanol if necessary.
Step 2: Isoxazole Ring Formation
Reaction Setup: Dissolve the chalcone intermediate (1.0 equivalent) from Step 1 in a suitable solvent such as ethanol or glacial acetic acid in a round-bottom flask.
Cyclization: Add hydroxylamine hydrochloride (1.5 equivalents) and a base such as sodium acetate or potassium hydroxide (2.0 equivalents) to the mixture.
Heating: Reflux the reaction mixture for 4-8 hours. Monitor the reaction progress by TLC.
Work-up and Isolation: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water. Filter the resulting precipitate, wash with water, and dry.
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to yield the desired 2-(5-isoxazolyl)-4-methylphenol derivative.
Causality Note: The use of a strong base in the Claisen-Schmidt condensation is crucial for deprotonating the α-carbon of the acetophenone, generating the enolate required for nucleophilic attack on the aldehyde. The subsequent cyclization with hydroxylamine proceeds via a Michael addition followed by condensation and dehydration to form the stable five-membered isoxazole ring.
Caption: Workflow for the synthesis of the isoxazole scaffold.
III. Mechanism of Action and Structure-Activity Insights
The selectivity of this scaffold for COX-2 over COX-1 is rooted in key topographical differences between the enzyme active sites. The COX-2 active site is approximately 20% larger than that of COX-1 and possesses a distinct side pocket.[13] Selective inhibitors are designed with bulkier substituents that can access and bind within this side pocket, an interaction that is sterically hindered in the narrower COX-1 channel.
Key SAR Insights for Isoxazole-Based COX-2 Inhibitors:
Diaryl Heterocycle: The core structure typically consists of a central heterocyclic ring (isoxazole) flanked by two aromatic rings.[13]
COX-2 Pharmacophore: A critical feature for high selectivity is the presence of a sulfonyl (SO2) or sulfonamide (SO2NH2) group on one of the phenyl rings.[2][7][8] This group forms a hydrogen bond with the amino acid residue His90 at the entrance of the COX-2 side pocket, anchoring the inhibitor.
Phenolic Hydroxyl Group: The hydroxyl group on the phenol ring can form a key hydrogen bond with Tyr385 in the active site, mimicking an interaction made by the natural substrate, arachidonic acid.
Caption: Basis for COX-2 selectivity of isoxazole inhibitors.
IV. Protocols for Biological Evaluation
A tiered approach is recommended for evaluating the biological activity of newly synthesized compounds, starting with in vitro enzyme assays and progressing to cell-based and in vivo models.
Protocol 2: In Vitro COX-1/COX-2 Inhibition Assay (Fluorometric)
This protocol is adapted from commercially available kits and provides a robust method for determining the IC50 values for each COX isozyme.[1][3][4][14] The assay measures the peroxidase component of COX activity.[1]
A. Reagent Preparation:
Assay Buffer: 0.1 M Tris-HCl, pH 8.0, containing 5 mM EDTA and 2 mM phenol. Equilibrate to 37°C before use.
Heme Solution: Prepare a stock solution of heme in DMSO and dilute to the final working concentration in the assay buffer.
Enzyme Solutions: Reconstitute lyophilized human recombinant COX-1 and COX-2 enzymes in the assay buffer to the recommended concentration. Aliquot and store at -80°C. Keep on ice during use.[1]
Fluorometric Probe: Prepare a stock solution of a suitable probe (e.g., Ampliflu Red) in DMSO.
Arachidonic Acid (Substrate): Prepare a stock solution in ethanol. Immediately before use, dilute to the final working concentration in the assay buffer.[1]
Test Compounds & Controls: Prepare 10 mM stock solutions of test compounds and a reference inhibitor (e.g., Celecoxib) in DMSO. Create a series of dilutions to cover a range of concentrations (e.g., 0.01 nM to 100 µM).
B. Assay Procedure (96-well plate format):
Reaction Mix: Prepare a master mix containing Assay Buffer, Heme, and the Fluorometric Probe.
Enzyme Addition: Add diluted human recombinant COX-1 or COX-2 enzyme to all wells except the "blank" wells.
Inhibitor Addition: Add 2 µL of the various concentrations of the test compound, reference inhibitor, or DMSO (for 100% activity control) to the appropriate wells.
Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.[1][14]
Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid solution to all wells.[1]
Measurement: Immediately begin reading the fluorescence in a plate reader (e.g., Ex/Em = 535/587 nm) in kinetic mode for 5-10 minutes.
C. Data Analysis:
Calculate the rate of reaction (slope) for each well.
Normalize the data, setting the DMSO control as 100% activity and the blank as 0% activity.
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition) using non-linear regression analysis.
Calculate the Selectivity Index (SI) as: SI = IC50 (COX-1) / IC50 (COX-2) . A higher SI value indicates greater selectivity for COX-2.
Caption: Experimental workflow for in vitro COX inhibition assay.
Protocol 3: Ex Vivo Human Whole Blood Assay
This assay provides a more physiologically relevant assessment of COX-2 selectivity by measuring activity within a complex biological matrix.[9]
Blood Collection: Obtain fresh human blood from healthy volunteers in tubes containing an anticoagulant (e.g., heparin).
Aliquoting: Aliquot the blood into separate tubes.
Inhibitor Treatment: Add various concentrations of the test compounds or a vehicle control (DMSO) to the tubes and incubate for 1 hour at 37°C.
COX-2 Induction & Measurement: To one set of aliquots, add lipopolysaccharide (LPS) to induce COX-2 expression. Incubate for 24 hours at 37°C. Centrifuge to obtain plasma and measure Prostaglandin E2 (PGE2) levels using an ELISA kit. This reflects COX-2 activity.
COX-1 Measurement: To a separate set of aliquots (without LPS), allow the blood to clot for 1 hour at 37°C. Centrifuge to obtain serum and measure Thromboxane B2 (TXB2) levels using an ELISA kit. This reflects COX-1 activity.
Data Analysis: Calculate the IC50 values for the inhibition of both PGE2 (COX-2) and TXB2 (COX-1) production to determine the compound's selectivity in a whole blood context.
Protocol 4: In Vivo Carrageenan-Induced Paw Edema Assay in Rats
This is a standard and widely used model to evaluate the acute anti-inflammatory activity of novel compounds.[8][15]
Animal Acclimation: Acclimatize male Wistar or Sprague-Dawley rats (150-200g) for at least one week under standard laboratory conditions.
Grouping: Divide the animals into groups (n=6-8 per group): Vehicle control, positive control (e.g., Celecoxib), and test compound groups at various doses.
Compound Administration: Administer the test compounds and controls orally (p.o.) or intraperitoneally (i.p.) 1 hour before the induction of inflammation.
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution (in sterile saline) into the sub-plantar region of the right hind paw.
Paw Volume Measurement: Measure the paw volume at regular intervals post-carrageenan injection (e.g., at 1, 2, 3, 4, and 5 hours).
Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the formula:
% Inhibition = [(Vc - Vt) / Vc] x 100
Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
V. Data Presentation and Interpretation
The results from the in vitro screening are crucial for prioritizing compounds for further studies. Data should be organized clearly to facilitate comparison.
Table 1: Representative In Vitro Inhibitory Data for Novel Isoxazole Derivatives
Compound
Target Enzyme
IC50 (µM)
Selectivity Index (SI) [IC50(COX-1)/IC50(COX-2)]
Celecoxib (Ref.)
COX-1
15.0
>300
COX-2
0.05
Compound A
COX-1
25.5
425
COX-2
0.06
Compound B
COX-1
>100
>1667
COX-2
0.06
Compound C
COX-1
8.5
10.2
COX-2
0.83
Note: The IC50 values are examples and should be replaced with experimental data. Compounds with high SI values (typically >100) and low nanomolar IC50 values against COX-2 are considered promising leads.
VI. Conclusion and Future Directions
The 2-(5-isoxazolyl)-4-methylphenol scaffold is a validated and highly promising starting point for the design and synthesis of novel selective COX-2 inhibitors.[11] The protocols detailed herein provide a comprehensive framework for synthesizing, evaluating, and prioritizing lead candidates. Successful identification of compounds with potent in vitro activity and high selectivity should be followed by more extensive preclinical evaluation, including pharmacokinetic profiling (ADME), advanced in vivo efficacy models (e.g., arthritis models), and safety/toxicology studies to fully assess their therapeutic potential.
VII. References
Benchchem. (n.d.). An In-Depth Technical Guide on the Core Mechanisms of Action of Bioactive Isoxazole Derivatives. Retrieved from
Benchchem. (n.d.). Application Notes and Protocols for Cox-2-IN-27 In Vitro Enzyme Assay. Retrieved from
Hassan, A., et al. (2023). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega. Retrieved from
(Reference not directly cited in the text, but provides context on virtual screening for COX-2 inhibitors).
Ali, H., et al. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Frontiers in Chemistry. Retrieved from
Hassan, A., et al. (2023). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega. Retrieved from
(Reference not directly cited in the text, but provides context on in vitro anti-inflammatory assays).
(Reference not directly cited in the text, but provides context on SAR of oxazole derivatives).
Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research. Retrieved from
Perrone, M. G., et al. (2016). Isoxazole-Based-Scaffold Inhibitors Targeting Cyclooxygenases (COXs). ChemMedChem. Retrieved from
Benchchem. (n.d.). Validating the COX-2 inhibitory potential of novel isoxazole derivatives. Retrieved from
(Reference not directly cited in the text, but provides context on isoxazole-based inhibitors).
Chem-Impex. (n.d.). 2-(5-Isoxazolyl)-4-methylphenol. Retrieved from
J&K Scientific. (n.d.). 2-(5-Isoxazolyl)-4-methylphenol. Retrieved from
(Reference not directly cited in the text, but provides product information).
(Reference not directly cited in the text, but provides context on parecoxib).
(Reference not directly cited in the text, but provides product information).
(Reference not directly cited in the text, but provides product information).
Talley, J. J., et al. (2000). 4-[5-Methyl-3-phenylisoxazol-4-yl]- benzenesulfonamide, valdecoxib: a potent and selective inhibitor of COX-2. Journal of Medicinal Chemistry. Retrieved from
Hasan, M., et al. (2024). Anti-inflammatory activity of d-pinitol possibly through inhibiting COX-2 enzyme: in vivo and in silico studies. Frontiers in Pharmacology. Retrieved from
Sigma-Aldrich. (n.d.). COX Activity Assay Kit (Fluorometric). Retrieved from
Lucas, R., et al. (2024). Investigation of the Anti-Inflammatory Properties of Bioactive Compounds from Olea europaea: In Silico Evaluation of Cyclooxygenase Enzyme Inhibition and Pharmacokinetic Profiling. International Journal of Molecular Sciences. Retrieved from
(Reference not directly cited in the text, but provides context on in vitro COX assays).
Wang, Y., et al. (2023). Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives. Molecules. Retrieved from
Application Notes and Protocols for Testing the Antifungal Activity of 2-(5-Isoxazolyl)-4-methylphenol
For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide for evaluating the antifungal properties of the novel isoxazole derivative, 2-(5-Isoxazolyl)-4-methylp...
Author: BenchChem Technical Support Team. Date: January 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for evaluating the antifungal properties of the novel isoxazole derivative, 2-(5-Isoxazolyl)-4-methylphenol. Isoxazole-containing compounds have demonstrated a broad spectrum of biological activities, including potential antifungal efficacy.[1][2][3][4] This guide details standardized protocols based on internationally recognized methods from the Clinical and Laboratory Standards Institute (CLSI) to ensure the generation of reliable and reproducible data.[1][5] Methodologies for determining the Minimum Inhibitory Concentration (MIC), Minimum Fungicidal Concentration (MFC), and time-kill kinetics are presented in a step-by-step format. These protocols are designed to be self-validating by incorporating essential quality control measures and explaining the scientific rationale behind key experimental choices.
Introduction: The Rationale for Antifungal Screening
The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a significant global health challenge.[3] This necessitates the discovery and development of novel antifungal agents with unique mechanisms of action. Isoxazole derivatives are a class of heterocyclic compounds that have garnered considerable interest in medicinal chemistry due to their diverse pharmacological activities.[1][2][4][6][7] Preliminary research suggests that the isoxazole scaffold is a promising pharmacophore for antifungal drug development.[2][5][7] The compound 2-(5-Isoxazolyl)-4-methylphenol, an isoxazole derivative, warrants thorough investigation of its potential antifungal activity.[8][9][10]
This guide provides a robust framework for the systematic in vitro evaluation of 2-(5-Isoxazolyl)-4-methylphenol against a panel of clinically relevant fungal pathogens. The described protocols are grounded in established methodologies to facilitate the generation of high-quality data suitable for publication and for informing further drug development efforts.
Physicochemical Properties of 2-(5-Isoxazolyl)-4-methylphenol
A foundational understanding of the test compound's properties is crucial for accurate stock solution preparation and experimental design.
3.2. Fungal Strains
A representative panel of fungal strains should be used, including both yeasts and filamentous fungi (molds). It is recommended to use American Type Culture Collection (ATCC) strains for quality control and reproducibility.
Yeasts:
Candida albicans (e.g., ATCC 90028)
Candida glabrata (e.g., ATCC 90030)
Candida parapsilosis (e.g., ATCC 22019)
Cryptococcus neoformans (e.g., ATCC 90112)
Filamentous Fungi (Molds):
Aspergillus fumigatus (e.g., ATCC 204305)
Aspergillus niger (e.g., ATCC 16404)
Trichophyton rubrum (e.g., ATCC 28188)
3.3. Culture Media and Buffers
Sabouraud Dextrose Agar (SDA)
Sabouraud Dextrose Broth (SDB)
RPMI-1640 medium with L-glutamine, without sodium bicarbonate
Protocol 1: Preparation of Stock and Working Solutions
The poor aqueous solubility of 2-(5-Isoxazolyl)-4-methylphenol necessitates the use of an organic solvent, with DMSO being the most common choice.[15][16] It is critical to ensure the final concentration of the solvent in the assay does not affect fungal growth.[11][14]
Accurately weigh 10 mg of 2-(5-Isoxazolyl)-4-methylphenol powder.
Dissolve the powder in 1 mL of sterile DMSO.
Vortex thoroughly until the compound is completely dissolved. This yields a 10 mg/mL (10,000 µg/mL) stock solution.
Store in small aliquots at -20°C or lower, protected from light.
Intermediate Stock Solution:
Prepare an intermediate stock solution from the high-concentration stock in RPMI-1640 medium. For example, to prepare a 640 µg/mL intermediate stock, dilute the 10,000 µg/mL stock accordingly.
Working Solutions in Microtiter Plates:
Working solutions are prepared directly in the 96-well plates via serial dilution to achieve the desired final concentration range (e.g., 0.125 - 64 µg/mL).
Crucial Consideration: The final concentration of DMSO in all wells, including the drug-free control, should be kept constant and at a level that does not inhibit fungal growth (typically ≤1%).[11]
Diagram: Stock Solution Preparation Workflow
Caption: Workflow for preparing stock and working solutions.
Protocol 2: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This protocol is adapted from the CLSI M27 guidelines for yeasts and can be modified for molds.[1][4][10][17] The MIC is defined as the lowest concentration of the antifungal agent that prevents visible growth of the microorganism.
Step-by-Step Methodology:
Inoculum Preparation:
From a fresh culture on SDA, pick 3-5 colonies and suspend them in sterile saline.
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL for yeasts).
Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the microtiter plate wells.
Plate Setup:
In a 96-well plate, add 100 µL of RPMI-1640 medium to wells 2 through 12.
Add 200 µL of the intermediate stock solution of the test compound (at twice the highest desired final concentration) to well 1.
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10.
Well 11 serves as the growth control (no drug), and well 12 serves as the sterility control (no inoculum).
Inoculation:
Add 100 µL of the final diluted fungal suspension to wells 1 through 11. Do not inoculate well 12.
Incubation:
Seal the plate with a breathable sealer and incubate at 35°C.
Read the results after 24-48 hours for yeasts and 48-72 hours for molds.
MIC Determination:
The MIC is the lowest concentration in which there is a significant inhibition of growth (typically ≥50% reduction) compared to the growth control, as determined visually or by reading the optical density at 530 nm.
Diagram: Broth Microdilution Workflow
Caption: Workflow for the broth microdilution MIC assay.
Protocol 3: Determination of Minimum Fungicidal Concentration (MFC)
The MFC is the lowest concentration of an antifungal agent that results in a ≥99.9% reduction in the initial inoculum.[18][19][20][21][22] This assay is a continuation of the MIC test.
Step-by-Step Methodology:
Subculturing from MIC Plate:
Following MIC determination, take a 10-20 µL aliquot from each well of the MIC plate that showed no visible growth (i.e., at and above the MIC).
Spot-plate each aliquot onto a separate, labeled SDA plate.
Incubation:
Incubate the SDA plates at 35°C for 24-72 hours, or until growth is clearly visible in the subculture from the growth control well.
MFC Determination:
The MFC is the lowest concentration of the test compound that results in no fungal growth (or a reduction of ≥99.9% compared to the initial inoculum count) on the SDA plate.
Protocol 4: Time-Kill Kinetic Assay
This assay provides insight into the pharmacodynamics of the compound, determining whether it is fungistatic (inhibits growth) or fungicidal (kills the fungus) and the rate of its activity.[23][24][25][26][27]
Step-by-Step Methodology:
Assay Setup:
Prepare tubes containing RPMI-1640 medium with 2-(5-Isoxazolyl)-4-methylphenol at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the MIC). Include a drug-free growth control.
Prepare a fungal inoculum as described for the MIC assay, but adjust the final concentration in the tubes to approximately 1-5 x 10⁵ CFU/mL.
Time-Point Sampling:
Incubate the tubes at 35°C with agitation.
At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), remove an aliquot from each tube.
Colony Forming Unit (CFU) Counting:
Perform serial dilutions of the collected aliquots in sterile saline or PBS.
Plate the dilutions onto SDA plates and incubate at 35°C for 24-48 hours.
Count the resulting colonies to determine the CFU/mL at each time point.
Data Analysis:
Plot the log₁₀ CFU/mL versus time for each concentration of the test compound.
A fungicidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum. A fungistatic effect is characterized by a minimal change or an increase in CFU/mL that is significantly less than the growth control.
Data Presentation and Interpretation
Quantitative data should be summarized in clear, structured tables for easy comparison.
Table 1: Example MIC and MFC Data for 2-(5-Isoxazolyl)-4-methylphenol
Fungal Strain
MIC (µg/mL)
MFC (µg/mL)
MFC/MIC Ratio
Candida albicans ATCC 90028
8
16
2
Candida glabrata ATCC 90030
16
64
4
Aspergillus fumigatus ATCC 204305
4
8
2
Fluconazole (Control)
1
>64
>64
Amphotericin B (Control)
0.5
1
2
Interpretation Note: An MFC/MIC ratio of ≤4 is generally considered indicative of fungicidal activity, while a ratio >4 suggests fungistatic activity.
Table 2: Example Time-Kill Assay Data (Log₁₀ CFU/mL)
Time (h)
Growth Control
0.5x MIC
1x MIC
2x MIC
4x MIC
0
5.02
5.01
5.03
5.02
5.01
2
5.35
5.10
4.88
4.65
4.21
4
5.89
5.21
4.55
4.12
3.54
8
6.78
5.15
4.10
3.45
2.78
12
7.54
5.05
3.65
2.87
<2.00
24
8.12
4.98
3.12
<2.00
<2.00
Note: The values presented in these tables are for illustrative purposes only.
Conclusion and Future Directions
The protocols outlined in this application note provide a standardized and robust framework for the initial in vitro characterization of the antifungal activity of 2-(5-Isoxazolyl)-4-methylphenol. By systematically determining the MIC, MFC, and time-kill kinetics against a panel of relevant fungal pathogens, researchers can obtain critical data to guide further investigation. Positive results from these assays would warrant subsequent studies, including mechanism of action elucidation, synergy testing with existing antifungals, and evaluation in in vivo models of fungal infection.
References
Der Pharma Chemica. (n.d.). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Retrieved from [Link]
Pest Management Science. (2024). Synthesis, antifungal evaluation, two-dimensional quantitative structure-activity relationship and molecular docking studies of isoxazole derivatives as potential fungicides. PubMed. Retrieved from [Link]
Scholars Research Library. (n.d.). Design, synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Retrieved from [Link]
The Scientific Temper. (n.d.). Synthesis and Antimicrobial Studies of Isoxazole Derivatives. Retrieved from [Link]
MDPI. (n.d.). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Retrieved from [Link]
MDPI. (n.d.). Novel Isoxazole-Based Antifungal Drug Candidates. Retrieved from [Link]
World Journal of Pharmaceutical Research. (n.d.). A review of isoxazole biological activity and present synthetic techniques. Retrieved from [Link]
CLSI. (2017). M27: Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. Retrieved from [Link]
ResearchGate. (n.d.). Minimum fungicidal concentration assessment method. Retrieved from [Link]
PMC - NIH. (n.d.). Optimal Testing Conditions for Determining MICs and Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Uncommon Molds: NCCLS Collaborative Study. Retrieved from [Link]
NIH. (n.d.). Influence of Test Conditions on Antifungal Time-Kill Curve Results: Proposal for Standardized Methods. Retrieved from [Link]
MDPI. (n.d.). In Vitro Susceptibility Tests in the Context of Antifungal Resistance: Beyond Minimum Inhibitory Concentration in Candida spp.. Retrieved from [Link]
ANSI Webstore. (n.d.). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition. Retrieved from [Link]
PubMed. (2012). EUCAST technical note on the EUCAST definitive document EDef 7.2: method for the determination of broth dilution minimum inhibitory concentrations of antifungal agents for yeasts EDef 7.2 (EUCAST-AFST). Retrieved from [Link]
FDA. (2025). Antifungal Susceptibility Test Interpretive Criteria. Retrieved from [Link]
Ovid. (n.d.). EUCAST technical note on the EUCAST definitive... : Clinical Microbiology & Infection. Retrieved from [Link]
Clinical Microbiology Reviews. (2020). Antifungal Susceptibility Testing: Current Approaches. Retrieved from [Link]
Nelson Labs. (n.d.). Time-Kill Evaluations. Retrieved from [Link]
PMC - PubMed Central. (n.d.). Antifungal Susceptibility Testing: Current Approaches. Retrieved from [Link]
PubMed. (2001). Susceptibility testing of pathogenic fungi with itraconazole: a process analysis of test variables. Retrieved from [Link]
ASM Journals. (n.d.). Testing Conditions for Determination of Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Aspergillus spp.: NCCLS Collaborative Study. Retrieved from [Link]
iGEM. (n.d.). Antibacterial Stock Preparation. Retrieved from [Link]
Semantic Scholar. (n.d.). Table 5 from EUCAST definitive document EDef 7.1: method for the determination of broth dilution MICs of antifungal agents for fermentative yeasts.. Retrieved from [Link]
EUCAST. (n.d.). Fungi (AFST). Retrieved from [Link]
ASM Journals. (n.d.). Testing Conditions for Determination of Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Aspergillus spp.: NCCLS Collaborative Study. Retrieved from [Link]
Application Notes & Protocols: 2-(5-Isoxazolyl)-4-methylphenol in Advanced Pesticide Formulation
These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of 2-(5-Isoxazolyl)-4-methylphenol in the formulation of next-generation...
Author: BenchChem Technical Support Team. Date: January 2026
These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of 2-(5-Isoxazolyl)-4-methylphenol in the formulation of next-generation pesticides. This document synthesizes current knowledge of isoxazole and phenolic chemistries to propose methodologies for the effective application of this specific molecule in agrochemical research and development.
Introduction: A Molecule of Dual Functionality
2-(5-Isoxazolyl)-4-methylphenol, with a CAS Number of 164171-56-6, is a versatile chemical entity that merges the structural features of a methylphenol core with an isoxazole ring.[1] This unique combination suggests a dual-function potential in pesticide formulation, leveraging the known biocidal activities of both phenolic and isoxazole derivatives.[2][3] While direct, peer-reviewed studies on the specific pesticidal applications of 2-(5-Isoxazolyl)-4-methylphenol are emerging, its utility as an intermediate in the synthesis of agrochemicals is acknowledged.[1][4]
The isoxazole moiety is a well-established pharmacophore in a range of biologically active molecules, including fungicides, herbicides, and insecticides.[5][6][7] Similarly, phenolic compounds are known for their broad-spectrum antimicrobial and insecticidal properties, often acting as defense compounds in plants.[8][9][10] This document will, therefore, extrapolate from the known activities of these chemical classes to provide a robust framework for the investigation and application of 2-(5-Isoxazolyl)-4-methylphenol in pesticide science.
Table 1: Physicochemical Properties of 2-(5-Isoxazolyl)-4-methylphenol
Postulated Mechanism of Action: A Synergistic Hypothesis
The pesticidal activity of 2-(5-Isoxazolyl)-4-methylphenol is likely to arise from the combined effects of its isoxazole and phenolic components.
The Role of the Isoxazole Ring: Fungal Enzyme Inhibition
The isoxazole ring is a key feature in several commercial fungicides.[2][11] Its mode of action often involves the targeted inhibition of essential fungal enzymes.[11] For instance, the isoxazole fungicide hymexazol is known to inhibit fungal enzymes by binding directly to their catalytic sites.[11] It is plausible that 2-(5-Isoxazolyl)-4-methylphenol could exhibit similar activity, potentially disrupting metabolic pathways crucial for fungal cell wall synthesis or respiration. The nitrogen-oxygen bond of the isoxazole ring is relatively weak and can be cleaved under certain biological conditions, leading to the formation of reactive intermediates that can covalently modify and inactivate target enzymes.
The Contribution of the Phenolic Moiety: Membrane Disruption and Oxidative Stress
Phenolic compounds are known to exert their pesticidal effects through several mechanisms.[3][12] A primary mode of action is the disruption of microbial cell membranes, leading to increased permeability and leakage of cellular contents. Furthermore, phenols can induce oxidative stress within the target organism by generating reactive oxygen species (ROS), which can damage proteins, lipids, and nucleic acids. The hydroxyl group on the phenol ring is crucial for this activity.
Caption: Postulated dual mechanism of action for 2-(5-Isoxazolyl)-4-methylphenol.
Protocols for Formulation and Efficacy Testing
The following protocols are designed to guide the formulation of 2-(5-Isoxazolyl)-4-methylphenol into a testable pesticide and to evaluate its efficacy.
Protocol 1: Preparation of a Stock Solution
Objective: To prepare a concentrated stock solution of 2-(5-Isoxazolyl)-4-methylphenol for subsequent dilution and formulation.
Materials:
2-(5-Isoxazolyl)-4-methylphenol (≥98% purity)
Analytical balance
Volumetric flask (e.g., 100 mL)
Magnetic stirrer and stir bar
Solvent (e.g., Acetone, DMSO, or a suitable non-polar organic solvent)
Personal Protective Equipment (PPE): safety glasses, lab coat, gloves
Procedure:
Weighing: Accurately weigh a precise amount (e.g., 1.000 g) of 2-(5-Isoxazolyl)-4-methylphenol using an analytical balance.
Dissolution: Transfer the weighed compound into a clean, dry volumetric flask. Add a portion of the chosen solvent (e.g., 50 mL of acetone) to the flask.
Mixing: Place a magnetic stir bar in the flask and place it on a magnetic stirrer. Stir the solution until the compound is completely dissolved. Gentle warming may be applied if necessary, but monitor for any degradation.
Final Volume: Once dissolved, carefully add the solvent to the flask until the bottom of the meniscus reaches the calibration mark.
Homogenization: Cap the flask and invert it several times to ensure a homogenous solution.
Storage: Store the stock solution in a tightly sealed, labeled container in a cool, dark, and well-ventilated area.
Protocol 2: Formulation of an Emulsifiable Concentrate (EC)
Objective: To formulate an emulsifiable concentrate of 2-(5-Isoxazolyl)-4-methylphenol for application as a spray.
Materials:
Stock solution of 2-(5-Isoxazolyl)-4-methylphenol
Emulsifier (e.g., a blend of non-ionic and anionic surfactants)
Solvent (e.g., an aromatic hydrocarbon solvent like xylene or a vegetable oil-based solvent)
Graduated cylinders
Beakers
Glass stirring rod
Procedure:
Calculate Component Volumes: Determine the desired final concentration of the active ingredient (AI) in the EC formulation (e.g., 10% w/v). Calculate the required volumes of the stock solution, solvent, and emulsifier.
Mixing: In a beaker, add the calculated volume of the solvent. While stirring, slowly add the calculated volume of the 2-(5-Isoxazolyl)-4-methylphenol stock solution.
Adding Emulsifier: Continue stirring and add the calculated amount of the emulsifier blend to the mixture.
Homogenization: Stir the mixture until a clear, homogenous solution is obtained.
Quality Control: Test the emulsion stability by adding a small amount of the EC to water in a separate container. A stable emulsion should form with minimal separation over time.
Caption: General workflow for the formulation and testing of 2-(5-Isoxazolyl)-4-methylphenol.
Protocol 3: In Vitro Antifungal Efficacy Assay (Mycelial Growth Inhibition)
Objective: To determine the in vitro antifungal activity of 2-(5-Isoxazolyl)-4-methylphenol against a target fungal pathogen.
Materials:
EC formulation of 2-(5-Isoxazolyl)-4-methylphenol
Pure culture of a target fungus (e.g., Botrytis cinerea, Fusarium culmorum)[13]
Potato Dextrose Agar (PDA)
Sterile petri dishes
Sterile distilled water
Micropipettes and sterile tips
Incubator
Laminar flow hood
Procedure:
Media Preparation: Prepare PDA according to the manufacturer's instructions and autoclave. Allow the media to cool to approximately 45-50°C.
Amending Media: In a laminar flow hood, add the required volume of the EC formulation to the molten PDA to achieve a series of final concentrations (e.g., 1, 10, 50, 100 ppm). Also, prepare a control plate with no added test compound.
Pouring Plates: Pour the amended PDA into sterile petri dishes and allow them to solidify.
Inoculation: Place a small mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing fungal culture onto the center of each PDA plate.
Incubation: Incubate the plates at the optimal growth temperature for the target fungus (e.g., 25°C) in the dark.
Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony in the control plate reaches the edge of the dish.
Analysis: Calculate the percentage of mycelial growth inhibition for each concentration relative to the control. Determine the EC50 (Effective Concentration to inhibit 50% of growth).
Considerations for Further Research
While the foundational chemistry of isoxazoles and phenols provides a strong basis for the investigation of 2-(5-Isoxazolyl)-4-methylphenol as a pesticide, further research is essential.
Spectrum of Activity: Efficacy testing should be expanded to a broader range of plant pathogens, insect pests, and weeds to determine the full spectrum of its pesticidal activity.
Toxicology: A comprehensive toxicological profile is necessary to assess its safety for non-target organisms, including beneficial insects, aquatic life, and mammals.
Environmental Fate: Studies on its persistence, degradation, and mobility in soil and water are crucial to understand its environmental impact.
Synergism and antagonism: Investigating the performance of 2-(5-Isoxazolyl)-4-methylphenol in combination with other active ingredients could reveal synergistic effects, potentially leading to more effective and sustainable pest management strategies.
MDPI. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. [Link]
National Center for Biotechnology Information (PMC). The synthetic and therapeutic expedition of isoxazole and its analogs. [Link]
National Center for Biotechnology Information (PMC) - NIH. Advances in isoxazole chemistry and their role in drug discovery. [Link]
ResearchGate. A review of isoxazole biological activity and present synthetic techniques. [Link]
ResearchGate. Oxazole and Isoxazole Chemistry in Crop Protection | Request PDF. [Link]
ResearchGate. A review of isoxazole biological activity and present synthetic techniques. [Link]
National Center for Biotechnology Information (PMC) - NIH. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. [Link]
"2-(5-Isoxazolyl)-4-methylphenol" in high-throughput screening assays
An Application Guide for High-Throughput Screening of 2-(5-Isoxazolyl)-4-methylphenol and Analogs Abstract This document provides a comprehensive technical guide for the high-throughput screening (HTS) and characterizati...
Author: BenchChem Technical Support Team. Date: January 2026
An Application Guide for High-Throughput Screening of 2-(5-Isoxazolyl)-4-methylphenol and Analogs
Abstract
This document provides a comprehensive technical guide for the high-throughput screening (HTS) and characterization of novel compounds, using 2-(5-Isoxazolyl)-4-methylphenol as a representative chemical scaffold. We outline a robust HTS campaign designed to identify and validate inhibitors of Monoamine Oxidase B (MAO-B), a key enzymatic target in neurodegenerative diseases. This guide details a primary biochemical inhibition assay and a secondary cell-based neuroprotection assay, complete with step-by-step protocols, data analysis procedures, and quality control metrics. The methodologies are designed for researchers, scientists, and drug development professionals seeking to establish a rigorous screening cascade for novel therapeutic candidates.
Introduction: Targeting MAO-B for Neurodegenerative Disease
Monoamine Oxidase B (MAO-B) is a mitochondrial enzyme critical to the catabolism of neurotransmitters, most notably dopamine.[1] Elevated MAO-B activity is strongly implicated in the pathology of neurodegenerative disorders such as Parkinson's and Alzheimer's disease, primarily through mechanisms involving increased oxidative stress and the depletion of essential monoamines.[1] Consequently, the inhibition of MAO-B is a validated therapeutic strategy to increase dopaminergic neuron availability and mitigate oxidative damage.
The discovery of novel, potent, and selective MAO-B inhibitors is a key objective in modern drug discovery. High-throughput screening (HTS) provides the necessary scale and speed to interrogate large chemical libraries for promising lead compounds.[1][2] Chemical scaffolds like 2-(5-Isoxazolyl)-4-methylphenol, which combine isoxazole and methylphenol moieties, represent intriguing starting points for medicinal chemistry exploration due to their potential for diverse biological activities.[3][4]
This guide presents a validated HTS workflow to first identify direct inhibitors of recombinant human MAO-B and subsequently confirm their neuroprotective potential in a cell-based model of oxidative stress.
Scientific Principles of the Screening Assays
A successful HTS campaign relies on a cascade of assays, moving from a broad, rapid primary screen to more complex, biologically relevant secondary assays.
The primary assay is a biochemical screen designed for speed, reliability, and automation. It quantifies the enzymatic activity of MAO-B by detecting one of its reaction byproducts, hydrogen peroxide (H₂O₂).[1][5]
Causality of Method Selection: This method is preferred for HTS due to its high signal-to-background ratio, simple "mix-and-read" format, and compatibility with 384- and 1536-well plates. The fluorometric readout offers greater sensitivity compared to absorbance-based methods.[2][5]
The reaction proceeds as follows:
MAO-B oxidizes a substrate (e.g., p-tyramine), producing an aldehyde, ammonia, and H₂O₂.[6]
In the presence of Horseradish Peroxidase (HRP), the generated H₂O₂ reacts with a non-fluorescent probe (e.g., Amplex Red) to produce a highly fluorescent product (resorufin).[5]
The fluorescence intensity is directly proportional to the amount of H₂O₂ produced and thus to the MAO-B activity.
Inhibitors, such as our test compound, will block the initial reaction, leading to a decrease in the fluorescent signal.
Caption: Step-by-step workflow for the cell-based MTT neuroprotection assay.
Data Analysis, Interpretation, and Quality Control
Primary Assay: Data Analysis
Percentage Inhibition: The rate of reaction (slope of fluorescence vs. time) is calculated for each well. The percentage inhibition is then determined using the following formula:
[1] % Inhibition = 100 * (1 - (Slope_Sample - Slope_Bkg) / (Slope_Neg_Ctrl - Slope_Bkg))
IC₅₀ Determination: For compounds showing significant inhibition (>50% at 10 µM), a dose-response curve is generated by plotting the % Inhibition against the logarithm of the inhibitor concentration. A four-parameter logistic model is used to fit the curve and determine the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.
[7][8][9]
Compound ID
Scaffold
Hypothetical IC₅₀ (nM)
Control
Selegiline
7.5
Test Cmpd 1
2-(5-Isoxazolyl)-4-methylphenol
350.2
Analog 1A
R-group modification 1
125.8
| Analog 1B | R-group modification 2 | >10,000 |
Assay Quality Control: The Z'-Factor
The Z'-factor is a statistical parameter used to validate the quality and robustness of an HTS assay. [10]It measures the separation between the positive and negative controls.
Where SD is the standard deviation and Mean is the average signal of the respective controls.
[11]
Z'-Factor Value
Assay Quality
Interpretation
> 0.5
Excellent
Large separation band between controls. Highly reliable screen. [12][13]
0 to 0.5
Marginal
Small separation band. Screen may have a high false negative/positive rate. [12][13]
| < 0 | Unacceptable | Control signals overlap. The assay is not suitable for screening. [12][13]|
A Z'-factor of ≥ 0.5 is considered the standard for a high-quality HTS assay.
[14][15]
Secondary Assay: Data Analysis
Percentage Cell Viability: The data is normalized to the control wells to determine the protective effect of the compound.
% Viability = 100 * (Abs_Sample - Abs_Bkg) / (Abs_Vehicle_Ctrl - Abs_Bkg)
EC₅₀ Determination: A dose-response curve is generated by plotting % Viability against the log of the compound concentration to determine the EC₅₀ (the concentration providing 50% of the maximal protective effect).
Integrated High-Throughput Screening Workflow
A successful drug discovery campaign integrates primary and secondary assays into a logical decision-making cascade.
Caption: Integrated workflow for identifying and validating novel MAO-B inhibitors.
Conclusion
The protocols and workflows described in this application note provide a robust framework for the identification and characterization of novel MAO-B inhibitors, using 2-(5-Isoxazolyl)-4-methylphenol as an example scaffold. The primary fluorometric assay is a highly sensitive and reliable method for large-scale screening, while the secondary cell-based neuroprotection assay ensures that identified hits have a meaningful biological effect in a relevant disease model. Adherence to strict quality control measures, particularly the calculation of the Z'-factor, is essential for the success of any HTS campaign. This integrated approach enables the efficient progression of promising compounds from initial hits to validated leads for therapeutic development against neurodegenerative diseases.
References
Zhou, W., et al. (2009). High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. PubMed. Available at: [Link]
National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. Available at: [Link]
Yan, Z., et al. (2004). A high-throughput monoamine oxidase inhibition assay using liquid chromatography with tandem mass spectrometry. PubMed. Available at: [Link]
Zhou, W., et al. (2009). High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. Acta Pharmacologica Sinica. Available at: [Link]
Shin, A. (n.d.). Z-factors. BIT 479/579 High-throughput Discovery. Available at: [Link]
GraphPad. (2010). Calculating a Z-factor to assess the quality of a screening assay. GraphPad FAQ. Available at: [Link]
Kalliokoski, T., et al. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. Available at: [Link]
ResearchGate. (2025). MTT Proliferation Assay Protocol. ResearchGate. Available at: [Link]
Grimm, S. W., et al. (2005). A Fluorescent-Based, High-Throughput Assay for Detecting Inhibitors of Human Monoamine Oxidase A and B. ResearchGate. Available at: [Link]
On HTS. (2023). Z-factor. On HTS. Available at: [Link]
PunnettSquare Tools. (2025). Z-Factor Calculator. PunnettSquare Tools. Available at: [Link]
Kalliokoski, T., et al. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. ACS Publications. Available at: [Link]
Foley, A. M., et al. (2016). High-Throughput Phenotypic Screening of Human Astrocytes to Identify Compounds That Protect Against Oxidative Stress. NIH. Available at: [Link]
ResearchGate. (2016). How to calculate IC50 for my dose response?. ResearchGate. Available at: [Link]
Wikipedia. (n.d.). Z-factor. Wikipedia. Available at: [Link]
GraphPad. (2025). Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism. YouTube. Available at: [Link]
Wnuk, M., et al. (2020). High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegenerative Diseases. PubMed Central. Available at: [Link]
Creative Biolabs. (n.d.). Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric). Creative Biolabs. Available at: [Link]
Towards Data Science. (2021). Drug dose-response data analysis. Towards Data Science. Available at: [Link]
Li, X., et al. (2010). Development of a high-throughput screening assay for cytoprotective agents in rotenone-induced cell death. PubMed. Available at: [Link]
Ghibaudi, E., & Monteleone, D. (2022). Cell-Based Assays to Assess Neuroprotective Activity. Springer Nature Experiments. Available at: [Link]
Gong, J., et al. (2022). Oxidative stress-mediated high-throughput screening identifies novel neuroprotective agents that protect RPE and rescues visual function in models of AMD. IOVS. Available at: [Link]
Scale-up synthesis of "2-(5-Isoxazolyl)-4-methylphenol"
An Application Note and Protocol for the Scale-up Synthesis of 2-(5-Isoxazolyl)-4-methylphenol For Researchers, Scientists, and Drug Development Professionals Introduction 2-(5-Isoxazolyl)-4-methylphenol is a valuable he...
Author: BenchChem Technical Support Team. Date: January 2026
An Application Note and Protocol for the Scale-up Synthesis of 2-(5-Isoxazolyl)-4-methylphenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(5-Isoxazolyl)-4-methylphenol is a valuable heterocyclic compound that serves as a key intermediate in the development of pharmaceuticals and agrochemicals.[1][2] Its molecular structure, featuring a substituted phenol linked to an isoxazole ring, makes it a versatile building block for creating more complex, biologically active molecules.[2][3] This compound is particularly noted for its role in the synthesis of agents targeting inflammatory and pain-related conditions, as well as in the formulation of modern pesticides.[1][2] Given its industrial importance, the development of a robust and scalable synthetic protocol is crucial for ensuring a reliable and cost-effective supply for research and commercial purposes.
This application note provides a comprehensive guide to the synthesis of 2-(5-Isoxazolyl)-4-methylphenol, with a focus on scalability. We will detail a laboratory-scale procedure and a corresponding scale-up protocol, addressing the practical challenges encountered when transitioning from bench-top to larger-scale production. The methodologies described herein are designed to be self-validating, with an emphasis on the underlying chemical principles and safety considerations.
Synthetic Strategy: The Chalcone Intermediate Route
The chosen synthetic pathway for 2-(5-Isoxazolyl)-4-methylphenol proceeds through a two-step sequence involving the formation and subsequent cyclization of a chalcone intermediate. This approach is favored due to its reliability, use of readily available starting materials, and amenability to scale-up.[4][5]
The overall reaction is as follows:
Step 1: Claisen-Schmidt Condensation. 2-Hydroxy-5-methylacetophenone is reacted with a suitable one-carbon electrophile, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), to form an enaminone, which serves as a chalcone equivalent. This reaction is typically base-catalyzed and proceeds readily at elevated temperatures.
Step 2: Cyclocondensation with Hydroxylamine. The intermediate enaminone is then treated with hydroxylamine hydrochloride in the presence of a base. This results in the formation of the isoxazole ring through a cyclocondensation reaction, yielding the final product.[6]
This synthetic route offers excellent control over the regioselectivity, leading specifically to the desired 5-substituted isoxazole isomer.[7]
Caption: Overall synthetic pathway for 2-(5-Isoxazolyl)-4-methylphenol.
Laboratory-Scale Synthesis Protocol (10 g Scale)
This protocol outlines the synthesis of 2-(5-Isoxazolyl)-4-methylphenol on a typical laboratory scale.
Step 1: Synthesis of 3-(Dimethylamino)-1-(2-hydroxy-5-methylphenyl)prop-2-en-1-one (Enaminone Intermediate)
Materials:
2-Hydroxy-5-methylacetophenone: 10.0 g (66.6 mmol)
N,N-Dimethylformamide dimethyl acetal (DMF-DMA): 11.9 g (100 mmol)
Toluene: 50 mL
Procedure:
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-hydroxy-5-methylacetophenone and toluene.
Stir the mixture to dissolve the solid.
Add DMF-DMA to the solution at room temperature.
Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 4-6 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
Cool the reaction mixture to room temperature and then place it in an ice bath for 1 hour to induce crystallization.
Collect the precipitated solid by vacuum filtration, wash with cold hexane (2 x 20 mL), and dry under vacuum to yield the enaminone intermediate as a yellow solid.
Step 2: Synthesis of 2-(5-Isoxazolyl)-4-methylphenol
Materials:
3-(Dimethylamino)-1-(2-hydroxy-5-methylphenyl)prop-2-en-1-one: 10.0 g (48.7 mmol)
Hydroxylamine hydrochloride: 4.0 g (57.5 mmol)
Sodium acetate: 4.8 g (58.5 mmol)
Ethanol: 100 mL
Procedure:
In a 250 mL round-bottom flask, dissolve the enaminone intermediate in ethanol.
Add hydroxylamine hydrochloride and sodium acetate to the solution.
Heat the mixture to reflux (approximately 78 °C) for 3-5 hours.
Monitor the reaction by TLC until the enaminone is consumed.
Cool the reaction mixture to room temperature and pour it into 300 mL of cold water with stirring.
Collect the resulting precipitate by vacuum filtration.
Recrystallize the crude product from an ethanol/water mixture to obtain pure 2-(5-Isoxazolyl)-4-methylphenol as an off-white crystalline solid.[2]
Dry the final product under vacuum.
Scale-up Synthesis Protocol (250 g Scale)
Scaling up the synthesis requires careful consideration of heat management, reagent addition, and material handling.
Step 1: Scale-up Synthesis of the Enaminone Intermediate
Materials:
2-Hydroxy-5-methylacetophenone: 250 g (1.66 mol)
N,N-Dimethylformamide dimethyl acetal (DMF-DMA): 298 g (2.50 mol)
Toluene: 1.25 L
Procedure:
Use a 5 L jacketed glass reactor equipped with a mechanical stirrer, a temperature probe, and a reflux condenser.
Charge the reactor with 2-hydroxy-5-methylacetophenone and toluene.
Start the mechanical stirrer to ensure good mixing.
Slowly add DMF-DMA to the reactor over 30 minutes. An initial exotherm may be observed; maintain the temperature below 40 °C using the reactor jacket.
Once the addition is complete, heat the reactor contents to reflux using a circulating oil bath.
Maintain a gentle reflux for 6-8 hours, monitoring the reaction by TLC.
After the reaction is complete, cool the reactor contents to 10-15 °C using a cooling fluid in the jacket.
Hold the mixture at this temperature for at least 2 hours to ensure complete crystallization.
Filter the product using a large Buchner funnel and wash the filter cake with cold hexane (2 x 500 mL).
Dry the solid in a vacuum oven at 40-50 °C until a constant weight is achieved.
Step 2: Scale-up Synthesis of 2-(5-Isoxazolyl)-4-methylphenol
Materials:
Enaminone intermediate: 250 g (1.22 mol)
Hydroxylamine hydrochloride: 101 g (1.45 mol)
Sodium acetate: 120 g (1.46 mol)
Ethanol: 2.5 L
Procedure:
In the 5 L jacketed reactor, add the enaminone intermediate and ethanol.
Stir the mixture until the solid is fully dissolved.
Add hydroxylamine hydrochloride and sodium acetate in portions over 30 minutes to control any potential exotherm.
Heat the reaction mixture to reflux and maintain for 4-6 hours.
Monitor the reaction by TLC.
Once complete, cool the reactor to 20-25 °C.
In a separate large vessel (e.g., a 20 L container), place 7.5 L of cold water and stir vigorously.
Slowly transfer the reaction mixture into the cold water. A precipitate will form.
Continue stirring for 30 minutes after the addition is complete.
Collect the precipitate by filtration and wash the filter cake with deionized water (2 x 1 L).
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) if necessary to achieve the desired purity.
Dry the final product in a vacuum oven at 50-60 °C.
Data Summary and Comparison
Parameter
Laboratory-Scale (10 g)
Scale-up (250 g)
Starting Material (2-Hydroxy-5-methylacetophenone)
Caption: Workflow for the scale-up synthesis of 2-(5-Isoxazolyl)-4-methylphenol.
Safety and Handling
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[8]
Ventilation: All steps should be performed in a well-ventilated fume hood.
Reagent Handling:
DMF-DMA is flammable and should be handled with care.
Hydroxylamine hydrochloride can be corrosive and toxic.[9]
Scale-up Precautions:
Be mindful of potential exotherms during reagent addition on a larger scale.
Ensure the reactor is properly assembled and rated for the intended temperature and pressure.
Have appropriate spill control materials readily available.
Conclusion
This application note provides a reliable and scalable two-step synthesis for 2-(5-Isoxazolyl)-4-methylphenol. The described protocols have been designed to be robust and reproducible for both laboratory and larger-scale production. By following these guidelines, researchers and production chemists can efficiently synthesize this important chemical intermediate, facilitating further advancements in the fields of medicine and agriculture.
References
ResearchGate. (n.d.). Scale-up experiment and further transformations. Retrieved from [Link]
Suneel Kumar, K., et al. (2011). Synthesis and characterization of some novel isoxazoles via chalcone intermediates. Der Pharma Chemica, 3(5), 113-122. Retrieved from [Link]
Oriental Journal of Chemistry. (2022). Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity. Retrieved from [Link]
Tiwari, R. K., et al. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(54), 34229-34254. Retrieved from [Link]
Gotor, V., et al. (2000). Synthesis of Spiroisoxazolines by 1,3-Dipolar Cycloaddition. Molecules, 5(1), 1-10. Retrieved from [Link]
Somsák, L., et al. (2020). Regioselective Synthesis of 5-Substituted 3-(β-d-Glycopyranosyl)isoxazoles and -isoxazolines by 1,3-Dipolar Cycloaddition as Potential Anticancer Agents and Glycogen Phosphorylase Inhibitors. Molecules, 25(23), 5723. Retrieved from [Link]
Beilstein Journals. (2019). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Retrieved from [Link]
Asian Journal of Research in Chemistry. (2018). Synthesis and Characterization of Novel Isoxazole derivatives. Retrieved from [Link]
PubMed Central. (2019). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. Retrieved from [Link]
Google Patents. (n.d.). AR120598A1 - PROCESS FOR THE SYNTHESIS OF A 2-(5-ISOXAZOLIL)-PHENOL.
PubChem. (n.d.). 2-(5-Isoxazolyl)phenol. Retrieved from [Link]
PubMed Central. (2018). Synthesis of 4-(Phenylchalcogenyl)tetrazolo[1,5-a]quinolines by Bicyclization of 2-Azidobenzaldehydes with Phenylchalcogenylacetonitrile. Retrieved from [Link]
PubMed Central. (1988). The purification and characterization of 4-ethylphenol methylenehydroxylase, a flavocytochrome from Pseudomonas putida JD1. Retrieved from [Link]
MDPI. (2022). Efficient Catalytic Synthesis of Condensed Isoxazole Derivatives via Intramolecular Oxidative Cycloaddition of Aldoximes. Retrieved from [Link]
MDPI. (2019). Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. Retrieved from [Link]
PubMed Central. (2021). Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. Retrieved from [Link]
ResearchGate. (n.d.). Synthesis of Di- and Poly-Substituted Phenols via [4+2] Type Cyclo-Condensation. Retrieved from [Link]
Application Note & Protocols: Derivatization of 2-(5-Isoxazolyl)-4-methylphenol for Biological Screening
Abstract This technical guide provides a comprehensive framework for the strategic derivatization of the privileged scaffold, 2-(5-Isoxazolyl)-4-methylphenol, to generate a focused compound library for biological screeni...
Author: BenchChem Technical Support Team. Date: January 2026
Abstract
This technical guide provides a comprehensive framework for the strategic derivatization of the privileged scaffold, 2-(5-Isoxazolyl)-4-methylphenol, to generate a focused compound library for biological screening. Recognizing the therapeutic potential inherent in both the isoxazole and phenol moieties, we present detailed, field-proven protocols for three distinct derivatization strategies targeting different reactive sites on the parent molecule.[1][2][3] These strategies—O-alkylation of the phenolic hydroxyl, aminomethylation of the electron-rich aromatic ring via the Mannich reaction, and C-C bond formation on the isoxazole ring through a halogenation-Suzuki coupling sequence—are designed to rapidly expand the chemical space around the core structure. For each synthetic pathway, we provide step-by-step experimental procedures, purification guidelines, and protocols for the characterization of the resulting derivatives using standard analytical techniques. Furthermore, this guide includes detailed protocols for primary in vitro biological screening, specifically an MTT assay for anticancer evaluation and a broth microdilution assay for antimicrobial activity, along with a discussion on the interpretation of the generated biological data.
Introduction: The Rationale for Derivatization
The convergence of a phenol and an isoxazole ring within a single molecular entity presents a compelling starting point for drug discovery programs. Phenolic compounds are well-established pharmacophores known for a wide range of biological activities, though their application can sometimes be limited by metabolic instability or poor pharmacokinetic profiles.[4][5] The isoxazole ring is a versatile five-membered heterocycle that is a prominent feature in numerous approved drugs and is associated with a broad spectrum of pharmacological effects, including anti-inflammatory, anticancer, and antimicrobial activities.[2][6][7] The compound 2-(5-Isoxazolyl)-4-methylphenol (CAS 164171-56-6) combines these two privileged substructures, making it an ideal candidate for the development of a targeted compound library.
The strategic derivatization of this scaffold is predicated on the principles of medicinal chemistry, aiming to systematically probe the structure-activity relationship (SAR). By modifying specific functional groups, we can modulate key physicochemical properties such as lipophilicity, hydrogen bonding capacity, and steric bulk, which in turn can influence a compound's potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[6]
This guide outlines three orthogonal derivatization strategies, each targeting a different region of the parent molecule to maximize structural diversity:
Strategy A: O-Alkylation (Etherification): Targeting the phenolic hydroxyl group to explore the impact of modifying hydrogen bond donor capacity and introducing various alkyl or aryl substituents.
Strategy B: Mannich Reaction (Aminomethylation): Functionalizing the electron-rich ortho position on the phenol ring to introduce basic amine moieties, which can significantly alter solubility and introduce new binding interactions.
Strategy C: Suzuki-Miyaura Coupling: Introducing aryl or heteroaryl groups at the C4 position of the isoxazole ring to explore the effects of extending the molecule's π-system and introducing additional recognition elements.
The resulting library of compounds can then be subjected to a cascade of biological screens to identify initial hits for further optimization.
The Starting Material: 2-(5-Isoxazolyl)-4-methylphenol
Before commencing any synthetic work, it is crucial to confirm the identity and purity of the starting material.
The following sections provide detailed protocols for the derivatization of 2-(5-Isoxazolyl)-4-methylphenol. Each protocol is designed to be a self-validating system, with clear steps for reaction setup, monitoring, workup, and purification.
Strategy A: O-Alkylation via Williamson Ether Synthesis
This strategy focuses on converting the phenolic hydroxyl into an ether linkage, a common tactic in medicinal chemistry to improve metabolic stability and modulate lipophilicity. The Williamson ether synthesis is a robust and versatile method for this transformation.[1][4][6]
Application Notes & Protocols: 2-(5-Isoxazolyl)-4-methylphenol as a Versatile Building Block in Organic Synthesis
Abstract This document provides a comprehensive technical guide for researchers, medicinal chemists, and professionals in drug development on the strategic applications of 2-(5-Isoxazolyl)-4-methylphenol. This building b...
Author: BenchChem Technical Support Team. Date: January 2026
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and professionals in drug development on the strategic applications of 2-(5-Isoxazolyl)-4-methylphenol. This building block, which uniquely combines a reactive phenol moiety with a biologically significant isoxazole ring, serves as a valuable intermediate in the synthesis of complex organic molecules.[1][2] We will explore its core physicochemical properties, delineate its key reactive sites, and provide detailed, field-proven protocols for its derivatization. The causality behind experimental choices is emphasized to empower researchers to adapt and innovate upon these foundational methods.
Introduction: The Strategic Value of the Isoxazolylphenol Scaffold
The isoxazole ring is a privileged structure in medicinal chemistry, recognized for its presence in numerous FDA-approved drugs and its ability to participate in crucial intermolecular interactions with biological targets.[3][4][5] Its incorporation into a molecular design can enhance physicochemical properties, metabolic stability, and binding affinity.[5] 2-(5-Isoxazolyl)-4-methylphenol presents this valuable heterocycle appended to a 4-methylphenol core, creating a bifunctional building block with distinct reactive centers.
This compound is increasingly utilized as a key intermediate in the development of novel pharmaceuticals, particularly for inflammatory and pain-related conditions, as well as in the agrochemical sector.[1][6] Its structure allows for selective modification at three primary locations:
The Phenolic Hydroxyl Group: The acidic proton and nucleophilic oxygen are ideal sites for O-alkylation, O-acylation, and conversion to leaving groups (e.g., triflates) for cross-coupling reactions.
The Phenolic Ring: The electron-donating hydroxyl group activates the aromatic ring for electrophilic aromatic substitution, primarily at the positions ortho and para to the hydroxyl.
The Isoxazole Ring: While generally stable, the N-O bond can be cleaved under specific reductive conditions, offering a pathway to synthetically useful β-amino ketones.
This guide will focus on leveraging the reactivity of the phenolic hydroxyl group, which represents the most common and versatile handle for synthetic elaboration.
Physicochemical and Safety Data
Proper handling and storage are paramount for ensuring the integrity of the starting material. The following data has been compiled for 2-(5-Isoxazolyl)-4-methylphenol.
Warning: Causes skin and serious eye irritation. May cause respiratory irritation.[8]
Handling
Use personal protective equipment (gloves, eye shields, N95 dust mask). Ensure adequate ventilation.[8]
Core Reactivity and Synthetic Strategy
The synthetic utility of 2-(5-Isoxazolyl)-4-methylphenol is best understood by visualizing its primary reactive sites. The diagram below illustrates the strategic handles available for derivatization.
Caption: Key reactive sites on 2-(5-Isoxazolyl)-4-methylphenol.
The most common synthetic strategies involve the phenolic hydroxyl group due to its predictable reactivity under mild conditions. Below, we provide detailed protocols for two fundamental transformations: Williamson Ether Synthesis and Buchwald-Hartwig Cross-Coupling, a powerful method for constructing C-O bonds.
Protocol I: O-Alkylation via Williamson Ether Synthesis
Application: This protocol is fundamental for attaching alkyl chains, which can be used to modulate lipophilicity, introduce new functional groups, or serve as linkers to other molecular fragments.
Principle: The phenolic proton is first abstracted by a mild base to form a nucleophilic phenoxide ion. This ion then displaces a halide or other suitable leaving group from an alkyl electrophile (R-X) in an Sₙ2 reaction to form the desired ether.
Experimental Workflow
Caption: Workflow for O-Alkylation of 2-(5-Isoxazolyl)-4-methylphenol.
To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-(5-Isoxazolyl)-4-methylphenol and anhydrous acetone.
Stir the suspension until the starting material is fully dissolved.
Add the powdered potassium carbonate to the solution. The mixture will become a suspension.
Add the ethyl iodide dropwise to the stirring suspension at room temperature.
Reaction Execution:
Heat the reaction mixture to reflux (approx. 56 °C) using a heating mantle.
Causality: K₂CO₃ is a sufficiently strong base to deprotonate the phenol but mild enough to avoid side reactions. Acetone is an ideal polar aprotic solvent for this Sₙ2 reaction. Refluxing provides the necessary activation energy to drive the reaction to completion in a reasonable timeframe.
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate eluent system. The disappearance of the starting material spot (more polar) and the appearance of a new, less polar product spot indicates reaction progression. The reaction is typically complete within 4-6 hours.
Work-up and Purification:
Allow the reaction mixture to cool to room temperature.
Filter the suspension through a pad of Celite® to remove the solid potassium carbonate and potassium iodide byproduct. Wash the filter cake with a small amount of acetone.
Concentrate the filtrate in vacuo using a rotary evaporator to obtain the crude product as an oil or solid.
Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of Hexane:Ethyl Acetate (e.g., starting from 9:1 to 7:3) to isolate the pure ether product.
Characterization:
¹H NMR: Expect the disappearance of the broad phenolic -OH singlet and the appearance of new signals corresponding to the ethyl group (a quartet around 4.0 ppm and a triplet around 1.4 ppm).
Mass Spec (ESI+): Expect to find the [M+H]⁺ ion corresponding to the product's molecular weight (204.23 g/mol ).
Protocol II: Synthesis of Biaryl Ethers via Buchwald-Hartwig Cross-Coupling
Application: This advanced protocol enables the formation of diaryl ethers, a common motif in pharmacologically active compounds. It demonstrates a two-step strategy: converting the phenol into a triflate to create an electrophilic partner for a subsequent cross-coupling reaction.
Principle: The phenolic hydroxyl is first converted into a triflate (-OTf), an excellent leaving group. This triflate-activated arene then undergoes a palladium-catalyzed Buchwald-Hartwig C-O cross-coupling reaction with another phenol to form the diaryl ether.
Synthetic Workflow Diagram
Caption: Two-step workflow for diaryl ether synthesis.
In an oven-dried flask under an inert atmosphere (N₂ or Ar), dissolve the starting phenol in anhydrous DCM.
Add anhydrous pyridine. Causality: Pyridine acts as a mild base to scavenge the triflic acid byproduct, preventing side reactions.
Cool the solution to 0 °C in an ice bath.
Add triflic anhydride dropwise via syringe. An exotherm may be observed. Maintain the temperature at 0 °C during the addition.
After addition, allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC until the starting phenol is consumed.
Quench the reaction by adding saturated aqueous NaHCO₃ solution. Extract the product with DCM, dry the organic layer over MgSO₄, filter, and concentrate in vacuo. The crude triflate is often used directly in the next step without further purification.
Step-by-Step Methodology: Part B - Buchwald-Hartwig Coupling
Reagent Preparation:
Crude Aryl Triflate from Part A (1.0 eq)
Phenol (or substituted phenol) (1.2 eq)
Pd₂(dba)₃ (Palladium catalyst, 2 mol%)
Xantphos (Ligand, 4 mol%)
Cesium Carbonate (Cs₂CO₃) (2.0 eq)
Toluene, anhydrous
Reaction Procedure:
To an oven-dried Schlenk flask, add the crude aryl triflate, the coupling partner phenol, cesium carbonate, Pd₂(dba)₃, and Xantphos.
Evacuate and backfill the flask with an inert atmosphere (N₂ or Ar) three times.
Add anhydrous toluene via syringe.
Heat the reaction mixture to 100-110 °C with vigorous stirring.
Causality: The palladium catalyst, in conjunction with a specialized phosphine ligand like Xantphos, forms an active complex that facilitates the oxidative addition into the aryl-OTf bond and the subsequent reductive elimination to form the C-O bond of the diaryl ether. Cs₂CO₃ is a strong base required for the catalytic cycle.
Monitor the reaction by LC-MS. Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through Celite®.
Wash the filtrate with water and brine, dry over MgSO₄, and concentrate. Purify by flash column chromatography to yield the final diaryl ether product.
Conclusion
2-(5-Isoxazolyl)-4-methylphenol is a powerful and versatile building block for synthetic and medicinal chemistry. Its distinct reactive handles allow for selective and predictable functionalization. The protocols detailed herein for O-alkylation and C-O cross-coupling provide robust and adaptable methods for elaborating this core structure. By understanding the principles behind these transformations, researchers can effectively integrate this valuable scaffold into their synthetic programs to target novel chemical matter in pharmaceutical and agrochemical discovery.[1][3][6]
References
Advances in isoxazole chemistry and their role in drug discovery . RSC Publishing. Available at: [Link]
Advances in isoxazole chemistry and their role in drug discovery . National Institutes of Health (NIH). Available at: [Link]
Advances in isoxazole chemistry and their role in drug discovery . ResearchGate. Available at: [Link]
Recent Applications of the Isoxazole Ring in Medicinal Chemistry . ResearchGate. Available at: [Link]
Isoxazol-5-ones as Strategic Building Blocks in Organic Synthesis . ResearchGate. Available at: [Link]
Application Notes and Protocols for the Cellular Evaluation of 2-(5-Isoxazolyl)-4-methylphenol Derivatives
Introduction: Unveiling the Therapeutic Potential of Isoxazole Derivatives The isoxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives demonstrating a broad spectrum of pharmacologi...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction: Unveiling the Therapeutic Potential of Isoxazole Derivatives
The isoxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives demonstrating a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] The compound "2-(5-Isoxazolyl)-4-methylphenol" and its analogs represent a promising class of molecules for therapeutic development.[4][5] A critical step in the preclinical assessment of these novel chemical entities is the comprehensive evaluation of their effects on cellular processes. This guide provides a detailed framework of cell-based assays to meticulously characterize the biological activity of 2-(5-Isoxazolyl)-4-methylphenol derivatives, ensuring scientific rigor and reproducibility.[6][7][8]
This document is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the underlying scientific principles and rationale for experimental design. Our approach is rooted in building a self-validating system of assays to generate a robust and reliable pharmacological profile of the compounds.[9][10]
I. Foundational Cellular Assays: Assessing General Cytotoxicity
A primary evaluation of any potential therapeutic agent is to determine its impact on cell viability. These foundational assays establish the concentration range for subsequent, more specific functional assays and identify any overt cytotoxic effects.
A. Principle of Cytotoxicity Assessment
Cytotoxicity assays measure the degree to which a compound is toxic to cells.[11] Two common methods are the MTT assay, which assesses metabolic activity, and the LDH release assay, which measures membrane integrity.[12][13] Running these assays in parallel provides a more complete picture of a compound's cytotoxic potential.
B. Experimental Workflow: Cytotoxicity Profiling
Caption: Simplified NF-κB Signaling Pathway.
B. Detailed Protocols for Pathway Analysis
1. NF-κB Reporter Gene Assay
Principle: This assay uses a plasmid containing a reporter gene (e.g., luciferase) under the control of NF-κB response elements. A[14][15]ctivation of the NF-κB pathway leads to the expression of the reporter gene, which can be quantified.
*[16] Protocol:
Co-transfect cells with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization).
[17][18][19] 2. Treat the transfected cells with the isoxazole derivative, with or without an NF-κB activator (e.g., TNF-α).
Lyse the cells and measure the luciferase activity using a luminometer.
Normalize the NF-κB reporter activity to the control reporter activity.
2. Western Blot Analysis of NF-κB Pathway Proteins
Principle: Western blotting allows for the detection and quantification of specific proteins in a cell lysate. T[20][21][22][23]o assess NF-κB pathway activation, one can measure the phosphorylation of IκBα and the nuclear translocation of the p65 subunit of NF-κB.
*[24][25] Protocol:
Treat cells with the isoxazole derivative, with or without an NF-κB activator.
Prepare cytoplasmic and nuclear protein extracts.
Determine the protein concentration of each extract.
Separate the proteins by SDS-PAGE and transfer them to a membrane.
Block the membrane and incubate with primary antibodies against phospho-IκBα, total IκBα, p65, and loading controls (e.g., GAPDH for cytoplasmic extracts, Lamin B1 for nuclear extracts).
Incubate with HRP-conjugated secondary antibodies.
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
V. Summary of Data and Expected Outcomes
Assay
Parameter Measured
Expected Outcome for an Active Compound
MTT Assay
Mitochondrial activity (cell viability)
Decrease in absorbance, indicating reduced viability.
LDH Assay
Membrane integrity (cell death)
Increase in absorbance, indicating cell lysis.
Annexin V/PI Staining
Phosphatidylserine externalization and membrane permeability
Increase in Annexin V-positive cells (early apoptosis) or Annexin V/PI double-positive cells (late apoptosis/necrosis).
Caspase Activity
Activity of executioner caspases (e.g., 3/7)
Increase in fluorescence, indicating caspase activation.
BrdU Incorporation
DNA synthesis (S-phase)
Decrease in signal, indicating inhibition of proliferation.
Ki-67 Staining
Expression of proliferation-associated antigen
Decrease in the percentage of Ki-67-positive cells.
NF-κB Reporter Assay
Transcriptional activity of NF-κB
Modulation of luciferase activity (inhibition or activation).
Western Blot
Protein levels and phosphorylation status
Changes in the phosphorylation of IκBα and the nuclear localization of p65.
VI. Conclusion
The suite of assays detailed in this guide provides a robust and comprehensive framework for the initial cellular characterization of 2-(5-Isoxazolyl)-4-methylphenol derivatives. By systematically evaluating cytotoxicity, apoptosis, proliferation, and key signaling pathways, researchers can build a detailed pharmacological profile, enabling informed decisions for further preclinical and clinical development. The emphasis on understanding the principles behind each assay and implementing appropriate controls is paramount to ensuring the generation of high-quality, reliable data.
References
Indigo Biosciences. (n.d.). What are the Steps of a Reporter Gene Assay?. Retrieved from [Link]
BMG Labtech. (2025, August 5). Apoptosis – what assay should I use?. Retrieved from [Link]
Dispendix. (2024, April 9). Boosting Accuracy and Efficiency: Assay Development and Validation Process for Drug Discovery. Retrieved from [Link]
PubMed. (n.d.). Cell proliferation of breast cancer evaluated by anti-BrdU and anti-Ki-67 antibodies: its prognostic value on short-term recurrences. Retrieved from [Link]
(n.d.). Dual Luciferase Reporter Assay Protocol. Retrieved from [Link]
PubMed. (n.d.). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Retrieved from [Link]
National Institutes of Health. (2017, July 1). Detection of markers of cell proliferation by immunofluorescent staining and microscopy imaging in paraffin-embedded tissue sections. Retrieved from [Link]
(n.d.). Measuring Apoptosis using Annexin V and Flow Cytometry. Retrieved from [Link]
Bio-Rad. (n.d.). Transcription - NF-kB signaling pathway. Retrieved from [Link]
Elabscience. (n.d.). Caspase 3/7 and Annexin V Double Staining Apoptosis Kit (E-CK-A831). Retrieved from [Link]
ResearchGate. (n.d.). Comparison of the Ki67 proliferation assay with the BrdU and Oregon.... Retrieved from [Link]
Bio-protocol. (n.d.). Luciferase reporter assay. Retrieved from [Link]
PeploBio. (2024, May 29). The Role of Assay Development and Validation in Drug Discovery. Retrieved from [Link]
National Institutes of Health. (n.d.). Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro. Retrieved from [Link]
BioPharm International. (n.d.). Defining the Process of Assay Development and Validation. Retrieved from [Link]
YouTube. (2025, April 1). Cytotoxicity Assays: How We Test Cell Viability. Retrieved from [Link]
RayBiotech. (n.d.). NF-kappaB Signaling Pathway. Retrieved from [Link]
National Center for Biotechnology Information. (2012, October 1). Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. Retrieved from [Link]
NACALAI TESQUE, INC. (n.d.). LDH Cytotoxicity Assay Kit|Products. Retrieved from [Link]
G-Biosciences. (2020, April 7). LDH Cytotoxicity Assay FAQs. Retrieved from [Link]
InfinixBio. (n.d.). Defining the Process of Assay Development and Validation. Retrieved from [Link]
ResearchGate. (n.d.). Effects of synthetic isoxazole derivatives on apoptosis of T98G cells.... Retrieved from [Link]
Springer Nature Experiments. (n.d.). Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation. Retrieved from [Link]
Chem-Impex. (n.d.). 2-(5-Isoxazolyl)-4-methylphenol. Retrieved from [Link]
National Institutes of Health. (2023, February 3). The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. Retrieved from [Link]
(n.d.). A review of isoxazole biological activity and present synthetic techniques. Retrieved from [Link]
ACS Omega. (2022, August 15). Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. Retrieved from [Link]
J&K Scientific. (n.d.). 2-(5-Isoxazolyl)-4-methylphenol | 164171-56-6. Retrieved from [Link]
(2024, July 30). Synthesis of novel isoxazoles with 2-(5-phenylisoxazol-3-yl) phenol. Retrieved from [Link]
(2024, December 30). A review of isoxazole biological activity and present synthetic techniques. Retrieved from [Link]
ResearchGate. (n.d.). Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. Retrieved from [Link]
PubMed. (n.d.). Effects of 4-piperidinomethyl-2-isopropyl-5-methylphenol on oxidative stress and calcium current. Retrieved from [Link]
ResearchGate. (2020, January 6). Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs. Retrieved from [Link]
PubMed. (n.d.). Anti-inflammatory activity of the artificial antioxidants 2-tert-butyl-4-methoxyphenol (BHA), 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4,6-tri-tert-butylphenol (TBP), and their various combinations. Retrieved from [Link]
MDPI. (n.d.). Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs. Retrieved from [Link]
Application Note: High-Throughput Screening of Tyrosinase Inhibitors Using 2-(5-Isoxazolyl)-4-methylphenol
Abstract This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting an in vitro enzyme inhibition assay for tyrosinase using "2-(5-Isoxazolyl)-4-met...
Author: BenchChem Technical Support Team. Date: January 2026
Abstract
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting an in vitro enzyme inhibition assay for tyrosinase using "2-(5-Isoxazolyl)-4-methylphenol" as a model inhibitor. Tyrosinase is a critical enzyme in melanin biosynthesis, making it a prime target for therapeutic and cosmetic agents aimed at modulating hyperpigmentation.[1][2][3] This document details the scientific principles, a step-by-step protocol for a colorimetric assay, and methods for data analysis to determine inhibitory potency. The protocol is designed to be robust, reproducible, and adaptable for high-throughput screening of potential tyrosinase inhibitors.
Introduction: The Significance of Tyrosinase Inhibition
Tyrosinase (EC 1.14.18.1) is a copper-containing enzyme that plays a pivotal role in the initial and rate-limiting steps of melanogenesis.[1][4] It catalyzes the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone.[2][4] Dopaquinone is a highly reactive intermediate that proceeds through a series of reactions to form melanin.[2] While melanin is essential for protecting the skin from UV radiation, its overproduction can lead to hyperpigmentation disorders such as melasma, age spots, and freckles.[2] Consequently, the identification of potent and safe tyrosinase inhibitors is a significant focus in the development of dermatological and cosmetic products.[1][3]
The compound 2-(5-Isoxazolyl)-4-methylphenol is an isoxazole derivative recognized for its utility in various biochemical assays to probe enzyme activities and interactions.[5][6] Its phenolic structure suggests potential interactions with the active site of enzymes like tyrosinase. This application note will utilize 2-(5-Isoxazolyl)-4-methylphenol as a test compound to illustrate a robust in vitro tyrosinase inhibition assay.
Principle of the Assay
The in vitro tyrosinase inhibition assay is a colorimetric method that spectrophotometrically measures the enzymatic activity of tyrosinase. The assay relies on the oxidation of L-DOPA by tyrosinase to form dopachrome, an orange-red colored product with a characteristic absorbance maximum around 475 nm.
In the absence of an inhibitor, tyrosinase freely converts L-DOPA to dopachrome, resulting in a time-dependent increase in absorbance. When a tyrosinase inhibitor, such as 2-(5-Isoxazolyl)-4-methylphenol, is introduced, it binds to the enzyme and reduces its catalytic efficiency. This leads to a decreased rate of dopachrome formation, which is quantifiable as a lower rate of absorbance increase. The inhibitory activity of the test compound is determined by comparing the rate of the reaction in its presence to that of an uninhibited control.
Materials and Reagents
Reagent/Material
Supplier
Catalog No.
Mushroom Tyrosinase (≥1000 units/mg)
Sigma-Aldrich
T3824
L-DOPA (L-3,4-dihydroxyphenylalanine)
Sigma-Aldrich
D9628
2-(5-Isoxazolyl)-4-methylphenol
Sigma-Aldrich
164171-56-6
Kojic Acid (Positive Control)
Sigma-Aldrich
K3125
Sodium Phosphate Buffer (0.1 M, pH 6.8)
In-house preparation
-
Dimethyl Sulfoxide (DMSO), ACS Grade
Sigma-Aldrich
D8418
96-well Microplates, Clear, Flat-Bottom
Corning
3596
Multichannel Pipettes
Gilson
-
Microplate Reader (UV-Vis)
Molecular Devices
SpectraMax M5
Experimental Protocols
Preparation of Reagents
Sodium Phosphate Buffer (0.1 M, pH 6.8): Prepare by mixing appropriate volumes of 0.1 M sodium phosphate monobasic and 0.1 M sodium phosphate dibasic solutions to achieve a pH of 6.8.
Mushroom Tyrosinase Stock Solution (1000 units/mL): Dissolve mushroom tyrosinase powder in cold sodium phosphate buffer to a final concentration of 1000 units/mL. Prepare fresh daily and keep on ice.
L-DOPA Stock Solution (10 mM): Dissolve L-DOPA powder in sodium phosphate buffer. Gentle warming may be required for complete dissolution. Prepare fresh for each experiment as L-DOPA is prone to auto-oxidation.
Test Compound Stock Solution (10 mM): Dissolve 2-(5-Isoxazolyl)-4-methylphenol in DMSO to create a 10 mM stock solution.
Positive Control Stock Solution (10 mM): Dissolve kojic acid in DMSO to create a 10 mM stock solution.
Assay Workflow
The following diagram illustrates the overall workflow for the tyrosinase inhibition assay.
Caption: Workflow for the in vitro tyrosinase inhibition assay.
Step-by-Step Protocol
Prepare Serial Dilutions:
From the 10 mM stock solution of 2-(5-Isoxazolyl)-4-methylphenol, prepare a series of dilutions in DMSO. A common starting range for screening is 1000 µM to 0.1 µM.
Similarly, prepare serial dilutions of the kojic acid positive control.
Assay Plate Setup:
Design the 96-well plate layout to include wells for blanks, negative controls (no inhibitor), positive controls (kojic acid), and the test compound at various concentrations.
Blank Wells: 200 µL of sodium phosphate buffer.
Negative Control Wells: 140 µL of sodium phosphate buffer + 20 µL of DMSO + 20 µL of tyrosinase solution.
Test Compound Wells: 140 µL of sodium phosphate buffer + 20 µL of test compound dilution + 20 µL of tyrosinase solution.
Positive Control Wells: 140 µL of sodium phosphate buffer + 20 µL of kojic acid dilution + 20 µL of tyrosinase solution.
Reaction Assembly:
To the appropriate wells of the 96-well plate, add 140 µL of sodium phosphate buffer.
Add 20 µL of the corresponding test compound dilution, kojic acid dilution, or DMSO (for the negative control) to the wells.
Add 20 µL of the tyrosinase stock solution (1000 units/mL) to all wells except the blanks.
Mix gently by tapping the plate and pre-incubate at 25°C for 5 minutes.
Initiate the Reaction and Measure:
To initiate the enzymatic reaction, add 20 µL of the 10 mM L-DOPA stock solution to all wells except the blanks. The final volume in each well will be 200 µL.
Immediately place the plate in a microplate reader and begin kinetic measurements of the absorbance at 475 nm every minute for 20 minutes at 25°C.
Data Analysis and Interpretation
Calculation of Percentage Inhibition
Determine the Rate of Reaction (V): For each well, calculate the rate of reaction by determining the slope of the linear portion of the absorbance versus time plot (ΔAbs/min).
Calculate Percentage Inhibition: Use the following formula to determine the percentage of tyrosinase inhibition for each concentration of the test compound and positive control:
% Inhibition = [(Vcontrol - Vsample) / Vcontrol] x 100
Where:
Vcontrol is the rate of reaction of the negative control (enzyme + substrate + DMSO).
Vsample is the rate of reaction in the presence of the test compound or positive control.
Determination of IC50
The IC50 value is the concentration of an inhibitor that is required to inhibit 50% of the enzyme's activity.
Plot the percentage inhibition against the logarithm of the inhibitor concentration.
Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to fit the data and determine the IC50 value.
Expected Results
The following table provides an example of how to structure the data for analysis.
Compound
Concentration (µM)
Rate (ΔAbs/min)
% Inhibition
Negative Control
0
0.050
0
2-(5-Isoxazolyl)-4-methylphenol
1
0.045
10
5
0.035
30
10
0.026
48
20
0.015
70
50
0.008
84
Kojic Acid
1
0.042
16
5
0.030
40
10
0.020
60
20
0.010
80
50
0.004
92
Mechanism of Inhibition (Advanced Analysis)
To understand how 2-(5-Isoxazolyl)-4-methylphenol inhibits tyrosinase, further kinetic studies can be performed. By measuring the reaction rates at various substrate concentrations in the presence of different inhibitor concentrations, a Lineweaver-Burk plot can be generated. This analysis helps to distinguish between competitive, non-competitive, and uncompetitive inhibition mechanisms.[7]
Caption: Modes of reversible enzyme inhibition.
Troubleshooting
Issue
Possible Cause
Solution
High background absorbance
Auto-oxidation of L-DOPA
Prepare L-DOPA solution fresh before each experiment.
Low enzyme activity
Improper storage of enzyme
Aliquot and store tyrosinase at -20°C and avoid repeated freeze-thaw cycles.
Inconsistent results
Pipetting errors
Use calibrated pipettes and ensure proper mixing.
Precipitate formation
Low solubility of test compound
Ensure the final DMSO concentration is below 5% in the reaction mixture.
Conclusion
This application note provides a detailed and reliable protocol for conducting an in vitro tyrosinase inhibition assay using 2-(5-Isoxazolyl)-4-methylphenol as a model inhibitor. The described method is suitable for the screening and characterization of novel tyrosinase inhibitors, which is of significant interest to the pharmaceutical and cosmetic industries. By following this guide, researchers can obtain reproducible and accurate data on the inhibitory potency of their test compounds.
References
A comprehensive review on tyrosinase inhibitors - PMC. (n.d.). PubMed Central. Retrieved January 10, 2026, from [Link]
Tyrosinase Inhibition Assay - Active Concepts. (2023, September 21). Active Concepts. Retrieved January 10, 2026, from [Link]
Mechanism of Action Assays for Enzymes - Assay Guidance Manual. (2012, May 1). NCBI Bookshelf. Retrieved January 10, 2026, from [Link]
Tyrosinase Inhibitor Assay Kit. (n.d.). Attogene. Retrieved January 10, 2026, from [Link]
Technical Support Center: Troubleshooting Low Yield in 2-(5-Isoxazolyl)-4-methylphenol Synthesis
Introduction Welcome to the technical support center for the synthesis of 2-(5-Isoxazolyl)-4-methylphenol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimi...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction
Welcome to the technical support center for the synthesis of 2-(5-Isoxazolyl)-4-methylphenol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of this valuable isoxazole derivative.[1] As an important intermediate in the development of pharmaceuticals and agrochemicals, achieving a high yield of 2-(5-Isoxazolyl)-4-methylphenol is often a critical step in the research and development pipeline.[1][2] This document provides a structured approach to identifying and resolving common issues that can lead to low product yields.
The information is presented in a question-and-answer format to directly address challenges you may encounter during your experiments. We will delve into the common synthetic routes, potential pitfalls, and evidence-based solutions to enhance your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 2-(5-Isoxazolyl)-4-methylphenol and what are the key reaction steps?
The most prevalent and efficient method for synthesizing 2-(5-Isoxazolyl)-4-methylphenol involves a two-step process.[3][4] The first step is a Claisen-Schmidt condensation to form a chalcone intermediate.[3][5] This is followed by the cyclization of the chalcone with hydroxylamine to form the final isoxazole product.[3][6]
Step 1: Claisen-Schmidt Condensation. This reaction involves the base-catalyzed condensation of a substituted acetophenone with a substituted benzaldehyde to form an α,β-unsaturated ketone, known as a chalcone.[5][7]
Step 2: Isoxazole Formation. The chalcone intermediate is then reacted with hydroxylamine hydrochloride in the presence of a base.[3][6] The hydroxylamine attacks the β-carbon of the α,β-unsaturated ketone, followed by an intramolecular cyclization and dehydration to yield the isoxazole ring.[8]
Q2: My overall yield is very low. What are the most likely general areas to investigate?
Low or no yield in isoxazole synthesis can arise from several factors.[9] A systematic approach to troubleshooting is recommended, focusing on three primary areas:
Starting Material Integrity: The purity and stability of your reactants are paramount.
Reaction Conditions: Sub-optimal temperature, solvent, catalyst, or reaction time can significantly hinder the reaction.[10]
Workup and Purification: Product loss during extraction, washing, and purification steps is a common source of diminished yield.
Q3: I am observing the formation of multiple products besides my desired 2-(5-Isoxazolyl)-4-methylphenol. What could they be?
The formation of byproducts is a frequent challenge. Common side products can include:
Unreacted Starting Materials: Incomplete conversion of the initial acetophenone or benzaldehyde derivatives.
Chalcone Intermediate: Incomplete cyclization of the chalcone will leave it as a major impurity.
Regioisomers: Depending on the specific substrates and reaction conditions, the formation of isoxazole regioisomers is possible, although the reaction of chalcones with hydroxylamine generally provides good regioselectivity.[9]
Side-products from the Claisen-Schmidt Condensation: Self-condensation of the ketone or other side reactions can occur if the reaction conditions are not optimized.[11]
Troubleshooting Guide for Low Yield
This section provides a more detailed, step-by-step approach to diagnosing and resolving the root causes of low yield in your synthesis.
Problem 1: Low Yield in the Claisen-Schmidt Condensation (Chalcone Formation)
The successful synthesis of the chalcone intermediate is critical for the overall success of the reaction. If you suspect issues in this first step, consider the following:
A standard protocol for chalcone synthesis involves dissolving the appropriate aromatic ketone and aromatic aldehyde in ethanol, followed by the dropwise addition of an aqueous base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) at room temperature.[9] The reaction is typically stirred for 2-4 hours and monitored by Thin Layer Chromatography (TLC).[9]
Troubleshooting Steps:
Potential Cause
Explanation
Recommended Solution
Ineffective Base Catalysis
The base is crucial for deprotonating the α-carbon of the ketone to form the enolate, which then attacks the aldehyde.[5] An inappropriate base or concentration can lead to a slow or incomplete reaction.
Ensure the base (e.g., NaOH, KOH) is fresh and of the correct concentration (typically 10-60%).[11] Consider using a stronger base if the reaction is sluggish, but be mindful of potential side reactions.
Poor Reactant Quality
Impurities in the starting aldehyde or ketone can interfere with the reaction. Aldehydes, in particular, can oxidize to carboxylic acids over time.
Use freshly distilled or purified starting materials. Verify the purity of your reactants using techniques like NMR or GC-MS.
Suboptimal Reaction Temperature
While many Claisen-Schmidt condensations proceed at room temperature, some less reactive substrates may require heating to achieve a reasonable reaction rate.[11]
If the reaction is slow at room temperature, consider gentle heating (e.g., 40-50 °C). Monitor the reaction closely by TLC to avoid the formation of degradation products.
Incorrect Stoichiometry
An incorrect molar ratio of aldehyde to ketone can lead to incomplete conversion of the limiting reagent.
Typically, an equimolar ratio of the aromatic aldehyde and ketone is used.[12] Ensure accurate weighing and measurement of your starting materials.
Problem 2: Low Yield in the Isoxazole Formation (Cyclization Step)
Once you have successfully synthesized and purified your chalcone intermediate, the next critical step is the cyclization with hydroxylamine.
Experimental Protocol: Typical Isoxazole Formation from Chalcone
A common procedure involves refluxing a mixture of the chalcone and hydroxylamine hydrochloride in a suitable solvent, such as ethanol, in the presence of a base like sodium acetate or potassium hydroxide.[3][6] The reaction progress is monitored by TLC.
Troubleshooting Steps:
Potential Cause
Explanation
Recommended Solution
Incorrect pH
The pH of the reaction mixture is critical for the nucleophilic addition of hydroxylamine and the subsequent cyclization. The reaction is often favored under mildly basic conditions.
The use of a base like sodium acetate or potassium hydroxide is common.[3][6] Ensure the appropriate amount of base is added to neutralize the HCl from hydroxylamine hydrochloride and to facilitate the reaction. You may need to optimize the amount of base used.
Decomposition of Reactants or Product
Isoxazole rings can be sensitive to harsh conditions.[9] Prolonged heating or strongly basic conditions can lead to ring-opening or other degradation pathways.
Monitor the reaction by TLC to determine the optimal reaction time. Avoid unnecessarily long reflux times. If product degradation is suspected, try running the reaction at a lower temperature for a longer period.
Poor Quality Hydroxylamine Hydrochloride
Hydroxylamine hydrochloride can degrade over time. Using a poor-quality reagent will result in low conversion.
Use a fresh bottle of hydroxylamine hydrochloride. Ensure it has been stored correctly in a dry environment.
Solvent Effects
The choice of solvent can influence the solubility of the reactants and the reaction rate. Ethanol is a common choice, but other solvents may be more effective for specific substrates.
While ethanol is a good starting point, you could screen other polar protic solvents like methanol or isopropanol to see if they improve the yield.
Problem 3: Product Loss During Workup and Purification
Even with a successful reaction, significant product loss can occur during the isolation and purification stages.
Troubleshooting Steps:
Potential Cause
Explanation
Recommended Solution
Incomplete Precipitation/Extraction
After the reaction, the product is often isolated by pouring the reaction mixture into crushed ice and acidifying.[9] If the product is partially soluble in the aqueous layer, this can lead to loss.
Ensure the pH is adjusted correctly to precipitate the product fully. If the product has some water solubility, perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to recover as much product as possible.
Emulsion Formation during Extraction
Emulsions can form during the separation of aqueous and organic layers, trapping the product and making separation difficult.
To break emulsions, you can try adding a small amount of brine (saturated NaCl solution) or filtering the mixture through a pad of Celite.
Challenges in Column Chromatography
Isoxazole derivatives can sometimes be challenging to purify by column chromatography due to the presence of closely eluting impurities.
Systematically screen different solvent systems using TLC to find the optimal conditions for separation. A mixture of hexane and ethyl acetate is a common starting point. Sometimes, adding a small amount of a third solvent can improve separation.[9]
Product Decomposition on Silica Gel
Some compounds can be sensitive to the acidic nature of standard silica gel, leading to degradation during chromatography.
If you suspect your product is degrading on the column, you can use deactivated silica gel (by adding a small percentage of triethylamine to the eluent) or switch to a different stationary phase like alumina.
Visualization of the Synthetic Pathway and Troubleshooting Logic
To further clarify the process, the following diagrams illustrate the synthetic workflow and a logical approach to troubleshooting low yields.
Synthetic Workflow for 2-(5-Isoxazolyl)-4-methylphenol
Caption: A decision-making flowchart for troubleshooting low yields in the synthesis.
By systematically working through these troubleshooting guides and utilizing the provided diagrams, you can effectively diagnose and resolve the issues leading to low yields in your synthesis of 2-(5-Isoxazolyl)-4-methylphenol, ultimately leading to a more efficient and successful experimental outcome.
References
BenchChem. (2025).
Kumar, A., & Kumar, A. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(52), 32899-32923.
Panda, K. C., Bera, V., Varaha, R., & Sahoo, B. M. (2021). Synthesis and characterization of some novel isoxazoles via chalcone intermediates.
Turan-Zitouni, G., et al. (2020). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. Molecules, 25(15), 3429.
Kim, J., et al. (2018).
Salman, A. S., et al. (2024).
Kumar, A., & Kumar, A. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(52), 32899-32923.
Sharma, R., et al. (2023). Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity. Oriental Journal of Chemistry, 39(4).
BenchChem. (2025).
Mavrov, M. V., & Firgang, S. I. (2012). On the reaction of sterically hindered α,β-unsaturated ketones with hydroxylamine: preparation of 5-hydroxy derivatives of isoxazolidine and 4,5-dihydroisoxazole. Russian Chemical Bulletin, 61(3), 606-615.
ResearchGate. (n.d.).
BenchChem. (2025).
ResearchGate. (2025). Synthesis of chalcones via Claisen–Schmidt condensation reaction catalyzed by acyclic acidic ionic liquids.
Technical Support Center: Synthesis of 2-(5-Isoxazolyl)-4-methylphenol
Welcome to the technical support guide for the synthesis of 2-(5-Isoxazolyl)-4-methylphenol. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and s...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the technical support guide for the synthesis of 2-(5-Isoxazolyl)-4-methylphenol. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your experiments effectively.
Overview of the Core Synthesis Pathway
The synthesis of 2-(5-Isoxazolyl)-4-methylphenol typically proceeds via the cyclocondensation of a 1,3-dicarbonyl precursor with hydroxylamine. A common and effective strategy involves the Claisen-Schmidt condensation of 2-hydroxy-5-methylacetophenone with a formylating agent (like N,N-dimethylformamide dimethyl acetal) to generate an enaminone, which then reacts with hydroxylamine to form the desired isoxazole ring.
This seemingly straightforward pathway is prone to several side reactions that can significantly impact yield and purity. This guide will address these issues in a practical, question-and-answer format.
Q1: My overall yield is significantly lower than expected. What are the most probable causes related to side reactions?
Low yield is a common issue and can often be traced to one or more competing side reactions. The primary culprits are typically the formation of a regioisomer, incomplete reaction, or degradation of the isoxazole ring.
Regioisomer Formation: The reaction of the 1,3-dicarbonyl equivalent with hydroxylamine can produce two different isomers: the desired 5-substituted isoxazole and the undesired 3-substituted isoxazole. The reaction's regioselectivity is highly dependent on the pH and the specific nature of the substituents on the dicarbonyl precursor.[1][2] Under neutral or slightly acidic conditions, the more nucleophilic nitrogen of hydroxylamine tends to attack the more electrophilic carbonyl, but this can be substrate-dependent.
Incomplete Cyclization: The reaction proceeds through an intermediate oxime. If the cyclization step is not driven to completion (e.g., due to insufficient heating or incorrect pH), this oxime may be isolated as a major impurity, thus lowering the yield of the final product.[3]
Product Degradation: The isoxazole ring, while aromatic, is susceptible to cleavage under certain conditions. Strong basic conditions, especially when heated during work-up, can cause the N-O bond to break, leading to the formation of a cyano-phenol derivative.[4] This is a critical consideration during product isolation and purification.
Actionable Advice:
Control pH: For the cyclization step with hydroxylamine, buffering the reaction medium (e.g., using sodium acetate in acetic acid) can significantly improve regioselectivity.[5][6] Empirically testing pH conditions from slightly acidic to neutral is recommended.
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material and the intermediate oxime. If the reaction stalls, a modest increase in temperature or prolonged reaction time may be necessary.
Avoid Harsh Basic Conditions: During work-up, use mild bases like sodium bicarbonate for neutralization and avoid strong bases like sodium hydroxide, especially at elevated temperatures.
Q2: I'm observing a significant impurity with the same mass as my product in LC-MS analysis. How can I identify and eliminate it?
An impurity with an identical mass is almost certainly the 3-(2-hydroxy-5-methylphenyl)isoxazole regioisomer. The formation of this isomer is a classic challenge in the synthesis of unsymmetrically substituted isoxazoles.[7]
Causality: The direction of cyclization is determined by which carbonyl group of the 1,3-dicarbonyl precursor is attacked first by the nitrogen of hydroxylamine, and which is attacked by the oxygen. Varying the reaction conditions can favor one pathway over the other.[2]
Identification and Mitigation:
Issue
Identification Method
Mitigation Strategy
Regioisomer Formation
NMR Spectroscopy: The proton on the isoxazole ring will have a different chemical shift. In the desired 5-substituted product, the C4-H is adjacent to the nitrogen, while in the 3-substituted isomer, the C4-H is adjacent to the oxygen. This results in distinct coupling constants and chemical shifts.
pH Control: Run the reaction under buffered, slightly acidic conditions (e.g., refluxing in ethanol with sodium acetate and acetic acid) which often favors the formation of the 5-substituted isomer.[6]
Chromatography: The two isomers often have slightly different polarities and can be separated by careful column chromatography on silica gel or by preparative HPLC.
Precursor Choice: Synthesizing the isoxazole from a terminal alkyne and an in situ generated nitrile oxide is a highly regioselective alternative method, though it requires different starting materials.[8]
Workflow Diagram: Controlling Regioselectivity
Caption: Control of pH is critical for directing the reaction towards the desired 5-substituted isoxazole product.
Q3: My final product is discolored (yellow or brown) and TLC shows a baseline streak. What is happening?
This is often indicative of two potential issues: oxidation of the phenol group or base-catalyzed decomposition of the isoxazole ring.
Phenol Oxidation: Phenols, especially under basic conditions and in the presence of air (oxygen), can oxidize to form highly colored quinone-type species. This is exacerbated by trace metal impurities.
Isoxazole Ring Opening: As mentioned, strong bases can catalyze the cleavage of the N-O bond in the isoxazole ring.[4] This process can lead to a complex mixture of degradation products, which often appear as discoloration and streaking on a TLC plate. Studies on related isoxazole-containing drugs have shown that they are stable at acidic pH but degrade as the pH becomes neutral and especially basic (pH 10), with the degradation rate increasing with temperature.[4]
Actionable Advice:
Inert Atmosphere: Conduct the reaction and work-up under an inert atmosphere (Nitrogen or Argon) to minimize oxidation of the sensitive phenol moiety.
Degas Solvents: Using degassed solvents for both the reaction and chromatography can help prevent oxidation.
Purification Strategy: If degradation has occurred, purification via column chromatography may be difficult. Consider recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to remove baseline impurities. If the product is an oil, a short-path distillation under high vacuum could be an option if the compound is thermally stable.
Experimental Protocols
Protocol 3.1: Synthesis of 2-(5-Isoxazolyl)-4-methylphenol
This protocol is a representative method and may require optimization.
Step 1: Synthesis of 3-(Dimethylamino)-1-(2-hydroxy-5-methylphenyl)prop-2-en-1-one
To a solution of 2-hydroxy-5-methylacetophenone (10 mmol) in 50 mL of anhydrous toluene, add N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (15 mmol).
Reflux the mixture under a nitrogen atmosphere for 4-6 hours. Monitor the reaction by TLC (3:1 Hexane:Ethyl Acetate).
Once the starting material is consumed, cool the reaction mixture to room temperature.
Remove the solvent under reduced pressure. The resulting crude enaminone is often a solid or thick oil and can be used in the next step without further purification.
Step 2: Cyclization to form 2-(5-Isoxazolyl)-4-methylphenol
Dissolve the crude enaminone from Step 1 in 50 mL of glacial acetic acid.
Add hydroxylamine hydrochloride (12 mmol).
Heat the mixture to 100-110 °C and stir for 3-5 hours. Monitor the reaction by TLC until the intermediate is consumed.
Cool the reaction mixture to room temperature and pour it slowly into 200 mL of ice-cold water with stirring.
A precipitate should form. Collect the solid by vacuum filtration and wash thoroughly with water.
Recrystallize the crude solid from an appropriate solvent (e.g., ethanol/water) to yield pure 2-(5-Isoxazolyl)-4-methylphenol.[9]
Protocol 3.2: Analytical Method for Purity Assessment (HPLC)
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase A: Water with 0.1% Formic Acid.
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
Flow Rate: 1.0 mL/min.
Detection: UV at 254 nm.
Expected Elution: The 3-substituted regioisomer, being slightly more polar, will typically have a shorter retention time than the desired 5-substituted product.
Technical Support Center: Purification of Crude "2-(5-Isoxazolyl)-4-methylphenol" by Recrystallization
Welcome to the technical support center for the purification of crude "2-(5-Isoxazolyl)-4-methylphenol". This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technica...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the technical support center for the purification of crude "2-(5-Isoxazolyl)-4-methylphenol". This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the recrystallization of this important isoxazole derivative. Our goal is to empower you with the scientific rationale behind the purification process, enabling you to overcome common challenges and achieve high-purity material.
Understanding the Molecule and the Purification Challenge
"2-(5-Isoxazolyl)-4-methylphenol" is a bifunctional molecule featuring a phenolic hydroxyl group and an isoxazole ring.[1][2][3] This unique structure presents both opportunities and challenges for purification by recrystallization. The phenolic group can participate in hydrogen bonding, influencing its solubility in polar solvents, while the aromatic nature of the core structure suggests solubility in various organic solvents.[4][5] The primary challenge lies in selecting an appropriate solvent system that effectively dissolves the crude product at an elevated temperature while allowing for the selective crystallization of the pure compound upon cooling, leaving impurities behind in the mother liquor.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the recrystallization of "2-(5-Isoxazolyl)-4-methylphenol" in a question-and-answer format.
Q1: My compound "oils out" instead of crystallizing upon cooling. What's happening and how can I fix it?
A1: "Oiling out" is a common issue with phenolic compounds where the solute separates from the solution as a liquid phase rather than a solid crystalline lattice.[1][8] This often occurs when the melting point of the impure compound is lower than the temperature of the saturated solution or when a high concentration of impurities is present.[9][10] An oil phase will trap impurities, defeating the purpose of recrystallization.
Troubleshooting "Oiling Out":
Increase the Solvent Volume: Your solution might be too concentrated, leading to supersaturation at a temperature above the compound's depressed melting point. Try reheating the mixture and adding more of the primary solvent to decrease the saturation point.[1]
Slow Down the Cooling Rate: Rapid cooling can favor oiling out over crystallization. Allow the solution to cool slowly to room temperature on a benchtop, insulated with glass wool or a similar material, before moving it to an ice bath.[1]
Change the Solvent System: The polarity of your solvent might be too different from your compound. If you are using a single solvent, consider switching to a mixed solvent system. If you are already using a mixed solvent, adjust the ratio to be less polar.[10] A common approach is to dissolve the compound in a good solvent (e.g., ethanol or acetone) and then add a poor solvent (e.g., water or hexane) dropwise at an elevated temperature until turbidity persists. Then, add a few drops of the good solvent to redissolve the oil and allow the solution to cool slowly.[11][12]
Seeding: Introduce a seed crystal of pure "2-(5-Isoxazolyl)-4-methylphenol" to the supersaturated solution to induce crystallization at a specific temperature. This provides a template for crystal growth and can bypass the liquid-liquid phase separation.[8]
Q2: I am getting a very low yield of purified product. What are the likely causes and how can I improve it?
A2: Low recovery is a frequent problem in recrystallization and can stem from several factors.
Improving Recrystallization Yield:
Using Too Much Solvent: The most common cause of low yield is using an excessive amount of solvent to dissolve the crude product.[13] This keeps a significant portion of your compound in the mother liquor even after cooling. Use the minimum amount of hot solvent necessary to fully dissolve the solid.
Premature Crystallization: If crystals form too quickly in the hot filtration step, you will lose product. Ensure your filtration apparatus (funnel and filter paper) is pre-heated.[14]
Inappropriate Solvent Choice: The ideal solvent should have a steep solubility curve, meaning it dissolves the compound well at high temperatures but poorly at low temperatures. If the solubility at low temperatures is still significant, you will have losses. You may need to screen for a different solvent or solvent system.
Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold will redissolve some of your product. Always use a minimal amount of ice-cold recrystallization solvent for washing.[13]
Q3: The color of my recrystallized product is still off-white or tan. How can I remove colored impurities?
A3: Persistent color indicates the presence of soluble, colored impurities that co-crystallize with your product.
Decolorization Techniques:
Activated Charcoal (Carbon) Treatment: Activated charcoal can be used to adsorb colored impurities. However, a crucial caveat exists for phenolic compounds: do not use activated charcoal with phenolic compounds. [15] The iron content in some grades of charcoal can form colored complexes with the phenol, introducing a new impurity.[15]
Alternative Adsorbents: If color persists and is a significant issue, consider alternative neutral adsorbents. However, the most effective solution is often a second recrystallization with a different solvent system, which may leave the colored impurity in the mother liquor.
Column Chromatography: If recrystallization fails to remove the colored impurity, column chromatography might be necessary as a preliminary purification step before recrystallization.
Experimental Protocols
Solvent Screening Protocol
A systematic approach to solvent selection is critical for a successful recrystallization. The ideal solvent will dissolve the crude "2-(5-Isoxazolyl)-4-methylphenol" when hot but not at room temperature.
Materials:
Crude "2-(5-Isoxazolyl)-4-methylphenol"
A selection of solvents with varying polarities (e.g., ethanol, methanol, acetone, ethyl acetate, toluene, hexane, water)[16]
Small test tubes
Heating block or water bath
Vortex mixer
Procedure:
Place approximately 20-30 mg of the crude material into several separate test tubes.
Add 0.5 mL of a different solvent to each test tube at room temperature.
Agitate the tubes (vortex) and observe the solubility. A good solvent for recrystallization should show poor solubility at this stage.
If the compound is insoluble at room temperature, heat the test tube in a heating block or water bath to the boiling point of the solvent.
Observe the solubility at the boiling point. The ideal solvent will completely dissolve the compound.
If the compound dissolves, allow the test tube to cool slowly to room temperature, and then place it in an ice bath.
Observe the formation of crystals. Abundant crystal formation upon cooling indicates a promising solvent.
Solvent Selection Summary Table:
Solvent
Solubility at Room Temp.
Solubility at Boiling Point
Crystal Formation on Cooling
Suitability
e.g., Ethanol
Record Observation
Record Observation
Record Observation
Assess
e.g., Water
Record Observation
Record Observation
Record Observation
Assess
e.g., Toluene
Record Observation
Record Observation
Record Observation
Assess
... (continue for all tested solvents)
Recrystallization Workflow
This workflow outlines the general procedure for recrystallizing crude "2-(5-Isoxazolyl)-4-methylphenol".
Caption: Recrystallization Workflow Diagram.
Frequently Asked Questions (FAQs)
Q: Can I use a mixed solvent system for recrystallization?
A: Absolutely. A mixed solvent system is often employed when a single solvent does not provide the desired solubility characteristics.[11] The typical approach is to dissolve the compound in a "good" solvent where it is highly soluble, and then add a "poor" solvent in which it is sparingly soluble, until the solution becomes turbid. A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.[12] Common miscible pairs include ethanol/water, acetone/water, and ethyl acetate/hexane.[16]
Q: How do I know if my product is pure after recrystallization?
A: The most common method to assess purity is by measuring the melting point of the dried crystals. A pure compound will have a sharp melting point range (typically 1-2 °C) that corresponds to the literature value (175-177 °C for this compound).[1][2] A broad melting point range suggests the presence of impurities. Further characterization by techniques such as NMR spectroscopy or HPLC can provide more definitive purity data.
Q: What are the common impurities I might encounter?
A: The impurities will depend on the synthetic route used to prepare the "2-(5-Isoxazolyl)-4-methylphenol". Common impurities could include unreacted starting materials, byproducts from side reactions, or residual solvents. Given its synthesis often involves precursors like chalcones or 1,3-dicarbonyl compounds, these or related species might be present.[15]
Q: Are there any specific safety precautions I should take?
A: Yes. "2-(5-Isoxazolyl)-4-methylphenol" is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[7][17] Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust.[7]
Logical Troubleshooting Framework
When encountering issues, a logical approach to troubleshooting is essential. The following diagram illustrates a decision-making process for addressing common recrystallization problems.
Caption: Troubleshooting Decision Tree.
References
Recrystallization. (n.d.). Department of Chemistry, University of Calgary. Retrieved from [Link]
Oiling Out in Crystallization. (n.d.). Mettler Toledo. Retrieved from [Link]
Troubleshooting. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]
The Problem of Oiling Out in Chemical Process Development. (2017, February 18). KiloMentor. Retrieved from [Link]
How to recrystallize an oily compound after column chromatography? (2022, September 8). ResearchGate. Retrieved from [Link]
Mixed Solvents. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]
Recrystallization (help meeeeee). (2013, February 3). Reddit. Retrieved from [Link]
For a multiple solvent recrystallization- explain why and how this techniques works, ie based... (n.d.). Chegg. Retrieved from [Link]
Recrystallization. (n.d.). Manipal Institute of Technology. Retrieved from [Link]
Technical Support Center: Synthesis & Purification of 2-(5-Isoxazolyl)-4-methylphenol
A Foreword from Your Senior Application Scientist Welcome to the dedicated technical support guide for the synthesis of 2-(5-Isoxazolyl)-4-methylphenol. As a key intermediate in pharmaceutical and agrochemical research,...
Author: BenchChem Technical Support Team. Date: January 2026
A Foreword from Your Senior Application Scientist
Welcome to the dedicated technical support guide for the synthesis of 2-(5-Isoxazolyl)-4-methylphenol. As a key intermediate in pharmaceutical and agrochemical research, achieving high purity and yield for this compound is paramount.[1][2] My experience in the field has shown that while the synthesis is conceptually straightforward—often involving the cyclization of a chalcone precursor with hydroxylamine—the purification process presents unique challenges, primarily due to the compound's phenolic nature.[3][4][5]
This guide is structured to function as a direct line to a seasoned chemist. We will move beyond simple procedural lists to explore the underlying chemical principles, troubleshoot common experimental hurdles, and provide validated protocols to ensure your success. Our goal is to empower you with the expertise to not only resolve issues but also to understand their origins, leading to more robust and reproducible synthetic outcomes.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis and purification of 2-(5-Isoxazolyl)-4-methylphenol. Each issue is analyzed for its probable cause, followed by actionable solutions and detailed protocols.
Q1: My reaction yield is significantly lower than expected, and TLC analysis shows a complex mixture of spots. What's going wrong?
A1: Root Cause Analysis & Strategic Solutions
Low yields in this synthesis typically point to one of two areas: incomplete formation of the chalcone intermediate or inefficient cyclization with hydroxylamine hydrochloride. A complex TLC profile often confirms this, showing unreacted starting materials, the chalcone, and potentially a stable oxime intermediate that has failed to cyclize.[6]
Causality: The overall reaction is a two-step process, often performed in one pot: a Claisen-Schmidt condensation to form the α,β-unsaturated ketone (chalcone), followed by a Michael addition-cyclization with hydroxylamine.[5][7] Each step has specific requirements. The initial condensation requires a strong base (e.g., NaOH, KOH) to deprotonate the ketone, while the cyclization is often performed with a milder base (e.g., sodium acetate) or controlled addition of a strong base to liberate free hydroxylamine from its hydrochloride salt.[3][8][9] Imbalanced stoichiometry or suboptimal pH and temperature can stall the reaction at an intermediate stage.
Recommended Actions:
Confirm Chalcone Formation: If possible, isolate and confirm the formation of the chalcone intermediate, 1-(2-hydroxy-5-methylphenyl)-3-arylprop-2-en-1-one, before proceeding. A clean conversion at this stage simplifies the subsequent cyclization.
Optimize the Cyclization Step:
Base Selection: The base liberates free hydroxylamine (NH₂OH) from hydroxylamine hydrochloride (NH₂OH·HCl). Using a base like sodium acetate can provide a buffered, milder condition suitable for the cyclization.[8][9] If using a strong base like KOH, ensure it is added slowly and in the correct stoichiometry (often 1.0-1.5 equivalents relative to the hydrochloride salt) to avoid side reactions.[7]
Reaction Monitoring: Monitor the reaction progress every 1-2 hours using thin-layer chromatography (TLC). The disappearance of the less polar chalcone spot and the appearance of the more polar product spot indicates progress.
Temperature Control: Refluxing in a solvent like ethanol is common for this cyclization and typically provides the necessary energy for the dehydration step that forms the aromatic isoxazole ring.[5][10]
Q2: My product streaks severely during column chromatography on silica gel, leading to poor separation and mixed fractions. How can I fix this?
A2: Understanding and Overcoming Phenol-Silica Interactions
This is the most frequently encountered issue. The streaking (or tailing) is a classic sign of a strong, non-ideal interaction between an acidic compound and the stationary phase. The culprit is the phenolic hydroxyl group on your molecule, which can deprotonate and interact ionically with the acidic silanol (Si-OH) groups on the surface of standard silica gel.[11]
Causality: The equilibrium between the neutral phenol and its anionic phenolate form on the silica surface slows its elution and broadens the peak, causing it to smear across the column and co-elute with impurities.
// Edges
Problem -> Cause [label="leads to"];
Cause -> Solution1;
Cause -> Solution2;
Cause -> Solution3;
Solution1 -> Action1 [label="implement with"];
Solution2 -> Action2 [label="implement with"];
Solution3 -> Action3 [label="implement with"];
}
Caption: Recommended workflow for purification of 2-(5-Isoxazolyl)-4-methylphenol.
Frequently Asked Questions (FAQs)
Q: What is the general reaction mechanism for the formation of the isoxazole ring from a chalcone?
A: The reaction proceeds through a well-established pathway involving two key steps:
Michael (1,4-) Addition: The nitrogen atom of hydroxylamine, being a soft nucleophile, attacks the β-carbon of the α,β-unsaturated carbonyl system of the chalcone.
Intramolecular Cyclization & Dehydration: The intermediate then undergoes an intramolecular condensation where the oxygen of the hydroxylamine moiety attacks the carbonyl carbon, forming a five-membered heterocyclic ring (an isoxazoline). Subsequent loss of a water molecule (dehydration) yields the aromatic isoxazole ring.
[12][13]
dot
Caption: Simplified reaction pathway for isoxazole synthesis from a chalcone.
Q: How can I definitively confirm the identity and purity of my final product?
A: A combination of spectroscopic and physical methods is required for unambiguous characterization:
¹H NMR Spectroscopy: Look for the disappearance of the characteristic doublet signals for the vinyl protons of the chalcone starting material. Confirm the presence of a singlet for the C4-proton of the isoxazole ring, aromatic protons corresponding to the phenol ring, the methyl singlet, and a broad singlet for the phenolic -OH.
[3]* ¹³C NMR Spectroscopy: Confirm the number of unique carbon signals matches the structure (10 carbons for the core structure).
Mass Spectrometry (MS): Verify that the molecular ion peak matches the calculated molecular weight of C₁₀H₉NO₂ (175.19 g/mol ).
[2]* Melting Point (MP): A sharp melting point within the literature range (e.g., 171-177 °C) is a strong indicator of high purity. [14]A broad or depressed melting point suggests the presence of impurities.
Infrared (IR) Spectroscopy: Look for a broad O-H stretch for the phenol and characteristic C=N and C=C stretching frequencies for the aromatic and isoxazole rings. The strong C=O stretch from the chalcone precursor should be absent.
[3]
Q: Are there any alternative purification methods besides chromatography and recrystallization?
A: While chromatography and recrystallization are the workhorses of purification, a few other techniques can be considered:
Acid-Base Extraction: You can leverage the acidity of the phenolic group. Dissolve the crude mixture in an organic solvent like ethyl acetate and extract it with a mild aqueous base (e.g., dilute NaHCO₃ or Na₂CO₃). The desired phenolic product will move into the aqueous layer as its sodium salt, leaving non-acidic impurities behind in the organic layer. Subsequently, re-acidify the aqueous layer with dilute HCl to precipitate the pure product, which can then be filtered off. This is an effective method for removing non-polar, non-acidic impurities.
Solid-Phase Extraction (SPE): For small-scale purification, SPE cartridges (e.g., silica, C18, or specialized polymeric phases) can be used for rapid cleanup. [15][16]This is essentially a low-resolution form of column chromatography.
Validated Experimental Protocols
Protocol 1: Column Chromatography of 2-(5-Isoxazolyl)-4-methylphenol
Column Preparation: Dry-pack a glass column with silica gel (230-400 mesh). Flush the column with the initial, least polar eluent (e.g., 5% Ethyl Acetate in Hexane + 1% Acetic Acid). Ensure the silica bed is compact and free of air bubbles.
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Pre-adsorb the sample onto a small amount of silica gel by concentrating the solution to a dry powder. Carefully layer this powder on top of the prepared column.
Elution: Begin elution with the low-polarity mobile phase. Gradually increase the polarity by increasing the percentage of ethyl acetate. A typical gradient might be:
5% EtOAc/Hexane (+1% AcOH) - to elute non-polar impurities.
10-15% EtOAc/Hexane (+1% AcOH) - to elute the chalcone precursor.
20-30% EtOAc/Hexane (+1% AcOH) - the typical range where the product elutes.
Fraction Collection: Collect small fractions (e.g., 10-15 mL) and monitor them by TLC using a suitable stain (e.g., potassium permanganate or UV light).
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure. The added acetic acid is volatile and will be removed during this step.
Protocol 2: Recrystallization using Ethanol/Water
Dissolution: Place the chromatographically purified solid into an Erlenmeyer flask. Add the minimum volume of hot ethanol required to fully dissolve the solid. Use a steam bath or hot plate for heating.
Induce Saturation: While the solution is still hot, add deionized water drop-by-drop with swirling until a faint, persistent cloudiness appears.
Clarification: Add 1-2 drops of hot ethanol to re-dissolve the precipitate, resulting in a clear, saturated solution.
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period to encourage the formation of large, pure crystals.
Chilling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold 50:50 ethanol/water, followed by a small amount of cold water.
Drying: Dry the crystals under vacuum to obtain the final, pure product.
References
Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate. (n.d.). MDPI. [Link]
Extraction and characterization of phenolic compounds and their potential antioxidant activities. (2022). PMC - PubMed Central. [Link]
Synthesis and Antimicrobial Evaluation of Some Heterocyclic Chalcone Derivatives. (n.d.). NIH. [Link]
Cyclization with hydroxylamine hydrochloride: Significance and symbolism. (2024). Google Books.
Cyclization of Chalcone Derivatives: Design, Synthesis, In Silico Docking Study, and Biological Evaluation of New Quinazolin-2,4-diones Incorporating Five-, Six-, and Seven-Membered Ring Moieties as Potent Antibacterial Inhibitors. (2023). ACS Publications. [Link]
Cyclization of Chalcone Derivatives: Design, Synthesis, In Silico Docking Study, and Biological Evaluation of New Quinazolin-2,4-diones Incorporating Five-, Six-, and Seven-Membered Ring Moieties as Potent Antibacterial Inhibitors. (2023). PMC - NIH. [Link]
(PDF) Synthesis and Antimicrobial Studies of Isoxazole Derivatives. (2018). ResearchGate. [Link]
Extraction and Isolation of Phenolic Compounds. (2011). Springer Nature Experiments. [Link]
Column chromatography of phenolics? (2013). ResearchGate. [Link]
Extraction techniques for the determination of phenolic compounds in food. (n.d.). SciSpace. [Link]
Methodologies for the Extraction of Phenolic Compounds from Environmental Samples: New Approaches. (2007). ResearchGate. [Link]
(PDF) Chemistry of Chalcone Synthesis and its derivatives. (2016). ResearchGate. [Link]
The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (2023). PubMed Central. [Link]
The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (2023). MDPI. [Link]
Column Chromatographic Fractionation and Evaluation of In vitro Antioxidant Activity of Flavonoid Enriched Extracts of Some. (n.d.). Research Square. [Link]
Phenolic compounds analyzed and separated with normal phase HPLC - AppNote. (2012). Microsolv Tech. [Link]
Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. (2013). PMC - NIH. [Link]
Trouble with Column Chromatography of phenolic compounds. (2023). Reddit. [Link]
A facile and simple synthesis of novel isoxazolyl benzo[f]o[17][18]xazepin-3-(2H)- ones and their antimicrobial activity. (2018). NIScPR. [Link]
Synthesis and characterization of some novel isoxazoles via chalcone intermediates. (2011). Der Pharma Chemica. [Link]
Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. (2022). MDPI. [Link]
One-Pot Synthesis of Isoxazole-Fused Tricyclic Quinazoline Alkaloid Derivatives via Intramolecular Cycloaddition of Propargyl-Substituted Methyl Azaarenes under Metal-Free Conditions. (2023). PubMed Central. [Link]
Synthesis and biological evaluation of 4-phenoxy-phenyl isoxazoles as novel acetyl-CoA carboxylase inhibitors. (2016). Semantic Scholar. [Link]
Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity. (2023). Oriental Journal of Chemistry. [Link]
SYNTHESIS AND ANTI-INFLAMMATORY, ANTIOXIDANT STUDIES OF NOVEL CHALCONES-BASED ISOXAZOLE DERIVATIVES. (2022). Rasayan Journal of Chemistry. [Link]
Design, synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. (2011). Scholars Research Library. [Link]
Synthesis and Characterization of Novel Isoxazole derivatives. (2012). Asian Journal of Research in Chemistry. [Link]
Technical Support Center: Optimizing Reaction Conditions for 2-(5-Isoxazolyl)-4-methylphenol
This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for the synthesis of 2-(5-Isoxazolyl)-4-methylpheno...
Author: BenchChem Technical Support Team. Date: January 2026
This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for the synthesis of 2-(5-Isoxazolyl)-4-methylphenol. As a Senior Application Scientist, this guide synthesizes technical expertise with practical, field-proven insights to address common challenges encountered during this synthesis.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the synthesis of 2-(5-Isoxazolyl)-4-methylphenol, providing foundational knowledge for successful experimentation.
Q1: What are the most common synthetic routes to 2-(5-Isoxazolyl)-4-methylphenol?
A1: The most prevalent and versatile method for synthesizing the isoxazole core of this molecule is through a two-step process. This involves an initial Claisen-Schmidt condensation to form a chalcone (α,β-unsaturated ketone), which then undergoes cyclization with hydroxylamine.[1][2] Another key method is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne.[3][4] For 2-(5-Isoxazolyl)-4-methylphenol specifically, the chalcone-based route is often preferred due to the ready availability of the starting materials: a substituted acetophenone and a salicylaldehyde derivative.
Q2: What are the critical reaction parameters to control for optimal yield and purity?
A2: Several parameters are crucial for maximizing the yield and purity of 2-(5-Isoxazolyl)-4-methylphenol. These include:
Temperature: Controlling the reaction temperature is vital to manage the reaction kinetics. Excessively high temperatures can lead to the formation of side products and decomposition of the desired product, while low temperatures may result in a slow or incomplete reaction.[3]
Solvent: The choice of solvent can significantly impact reactant solubility, reaction rate, and even the regioselectivity of the cyclization step.[3]
pH: In the cyclocondensation step with hydroxylamine, the pH of the reaction medium plays a critical role. Basic conditions are typically employed to facilitate the reaction.[2][5]
Purity of Starting Materials: The purity of the chalcone intermediate and hydroxylamine is paramount. Impurities can lead to side reactions and complicate the purification process.[6]
Q3: How can I monitor the progress of the reaction?
A3: Thin-Layer Chromatography (TLC) is a simple and effective technique for monitoring the progress of both the chalcone formation and the subsequent cyclization to the isoxazole.[2] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visualize the consumption of reactants and the formation of the product. For more quantitative analysis, techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can be employed.[7][8]
Q4: What are the primary safety precautions to consider during this synthesis?
A4: Standard laboratory safety practices should always be followed. Specific hazards in isoxazole synthesis include:
Hydroxylamine and its salts: These reagents can be toxic and corrosive. They should be handled in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[1]
Solvents and Reagents: Many organic solvents and reagents, such as strong bases (e.g., NaOH, KOH) and acids, have their own specific hazards. Always consult the Safety Data Sheet (SDS) for each chemical before use.[9]
Pressurized Systems: If using microwave irradiation to accelerate the reaction, ensure that the reaction is performed in a dedicated microwave reactor with appropriate pressure monitoring to prevent vessel rupture.[1]
Troubleshooting Guide
This section provides a question-and-answer formatted guide to directly address specific issues you may encounter during your experiments.
Problem 1: Low or No Yield of the Desired Product
Q: My reaction is resulting in a low yield of 2-(5-Isoxazolyl)-4-methylphenol. What are the potential causes and how can I improve it?
A: Low yield is a common issue that can stem from several factors. A systematic approach to troubleshooting is recommended.
Cause 1: Incomplete Chalcone Formation: The initial Claisen-Schmidt condensation may not have gone to completion.
Solution: Ensure the stoichiometry of the aldehyde and ketone is correct. The reaction is base-catalyzed, so the amount and type of base (e.g., NaOH, KOH) are critical. Monitor the reaction by TLC until the starting materials are consumed.[1][5]
Cause 2: Suboptimal Cyclization Conditions: The conversion of the chalcone to the isoxazole is sensitive to reaction conditions.
Solution: The reaction with hydroxylamine hydrochloride is typically carried out in a basic medium (e.g., KOH in ethanol).[5] The reaction often requires refluxing for several hours.[5] Optimizing the reaction time and temperature is crucial. Microwave-assisted synthesis can sometimes significantly reduce reaction times and improve yields.[1]
Cause 3: Degradation of Product: The phenolic group in the product can be sensitive to harsh conditions.
Solution: During workup, avoid strongly acidic or basic conditions if possible. If the product is found to be light-sensitive, protect the reaction vessel from light.[1]
Troubleshooting Workflow for Low Yield
Caption: A flowchart for troubleshooting low product yield.
Problem 2: Formation of a Mixture of Regioisomers
Q: My reaction is producing a mixture of isoxazole regioisomers. How can I improve the regioselectivity?
A: The formation of regioisomers is a known challenge in isoxazole synthesis, particularly when using unsymmetrical 1,3-dicarbonyl compounds or their equivalents.[1] Regioselectivity is influenced by both steric and electronic factors of the reactants.
Solution 1: Modify Reaction Conditions:
Solvent: The polarity of the solvent can influence regioselectivity. Experiment with a range of solvents from polar protic (e.g., ethanol) to polar aprotic (e.g., acetonitrile) to nonpolar (e.g., toluene).[1]
pH: For the cyclocondensation of 1,3-dicarbonyls with hydroxylamine, acidic conditions often favor the formation of one regioisomer over the other.[1]
Solution 2: Use of a Catalyst: The addition of a Lewis acid catalyst, such as BF₃·OEt₂, has been shown to control the regioselectivity in some isoxazole syntheses.[1]
Solution 3: Substrate Modification: While not always feasible, modifying the electronic or steric properties of the starting materials can direct the reaction towards the desired regioisomer.[1]
Problem 3: Difficulty in Product Purification
Q: I am struggling to purify my crude 2-(5-Isoxazolyl)-4-methylphenol. What are the best methods?
A: The purification of phenolic compounds can be challenging due to their potential for hydrogen bonding and similar polarities to certain byproducts.
Method 1: Recrystallization: If the crude product is a solid, recrystallization is often the most effective method for obtaining high-purity material. Experiment with different solvent systems. A good starting point is a solvent in which the compound is soluble at high temperatures but sparingly soluble at room temperature. Common solvents for recrystallization include ethanol, methanol, or mixtures of ethyl acetate and hexanes.[6][10]
Method 2: Column Chromatography: This is the most common method for purifying isoxazole derivatives.[1]
Solvent System Screening: Before running a column, it is essential to screen different solvent systems using TLC to find conditions that provide the best separation between the product and impurities. A mixture of a nonpolar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used.
Method 3: Acid-Base Extraction: The phenolic nature of the product allows for purification via acid-base extraction. The crude product can be dissolved in an organic solvent and washed with a weak aqueous base (e.g., sodium bicarbonate) to remove acidic impurities. The product itself can be extracted into a stronger aqueous base (e.g., sodium hydroxide), and then the aqueous layer can be acidified to precipitate the purified product. However, be cautious as the isoxazole ring can be sensitive to harsh pH conditions.[3]
Purification Method
Advantages
Disadvantages
Recrystallization
Can provide very pure material, scalable.
Requires the product to be a solid, potential for product loss in the mother liquor.
Column Chromatography
Effective for separating compounds with similar polarities.
Can be time-consuming and require large volumes of solvent.
Acid-Base Extraction
Good for removing acidic or basic impurities.
The product may be sensitive to extreme pH, potential for emulsion formation.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 2-(5-Isoxazolyl)-4-methylphenol via a Chalcone Intermediate
Step 1: Synthesis of the Chalcone Intermediate (Claisen-Schmidt Condensation)
In a round-bottom flask, dissolve an appropriate substituted acetophenone (1.0 eq.) and 2-hydroxy-5-methylbenzaldehyde (1.0 eq.) in ethanol.
With stirring, add an aqueous solution of a base (e.g., 40% KOH) dropwise to the solution at room temperature.[5]
Continue stirring the reaction mixture for 2-4 hours. Monitor the progress of the reaction by TLC.[1]
Once the reaction is complete, pour the mixture into crushed ice and acidify with dilute HCl.
Collect the precipitated chalcone by vacuum filtration, wash with cold water, and dry.
Step 2: Synthesis of 2-(5-Isoxazolyl)-4-methylphenol (Cyclization)
In a round-bottom flask equipped with a reflux condenser, combine the chalcone (1.0 eq.) and hydroxylamine hydrochloride (1.5 eq.) in ethanol.[5]
Add an aqueous solution of a base (e.g., 40% KOH) and heat the mixture to reflux for 6-12 hours.[5]
Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature.
Pour the mixture into crushed ice and acidify with a suitable acid.
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
Purify the crude product by recrystallization or column chromatography.
General Workflow for Isoxazole Synthesis
Caption: A general workflow for the synthesis of 2-(5-Isoxazolyl)-4-methylphenol.
References
Shi, L., Zhao, M., & Su, G. (2022). Extraction and characterization of phenolic compounds and their potential antioxidant activities. PMC - PubMed Central. Retrieved from [Link]
Angelia, M., et al. (2023). Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate. MDPI. Retrieved from [Link]
Al-Amiery, A. A., et al. (2024). Synthesis and Preliminary Biological study of New Chalcone Derivatives Containing Isoxazoline Moiety. Digital Repository. Retrieved from [Link]
Patel, R., et al. (2022). Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity. Oriental Journal of Chemistry. Retrieved from [Link]
Mathew, S., & G, K. (2018). Synthesis and Characterization of Novel Isoxazole derivatives. Asian Journal of Research in Chemistry. Retrieved from [Link]
Dabrowska, M., & Chylewska, A. (2021). Methods of purification of raw polyphenol extract for chromatographic analysis. Biblioteka Nauki. Retrieved from [Link]
Zhang, Y., et al. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. PubMed Central. Retrieved from [Link]
Herrero, M., & Cifuentes, A. (2006). Extraction techniques for the determination of phenolic compounds in food. SciSpace. Retrieved from [Link]
Carabias-Martínez, R., et al. (2000). Methodologies for the Extraction of Phenolic Compounds from Environmental Samples: New Approaches. ResearchGate. Retrieved from [Link]
Asiri, A. M., & Khan, S. A. (2021). A Study on Synthesis of Chalcone Derived -5- Membered Isoxazoline and Isoxazole Scaffolds. ResearchGate. Retrieved from [Link]
Sonogashira, K. (2015). Isoxazole synthesis 54 by consecutive three-component alkynylation–cyclocondensation sequence. ResearchGate. Retrieved from [Link]
Göktaş, H., et al. (2020). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. PMC - PubMed Central. Retrieved from [Link]
Reddit. (2017). [College Organic Chem II Lab] Dibromide to isoxazole mechanism with NH2OH-HCL and KOH. Retrieved from [Link]
Bak, A., et al. (2022). Efficient Catalytic Synthesis of Condensed Isoxazole Derivatives via Intramolecular Oxidative Cycloaddition of Aldoximes. MDPI. Retrieved from [Link]
Chem-Impex. (n.d.). 2-(5-Isoxazolyl)-4-methylphenol. Retrieved from [Link]
Kumar, K. S., et al. (2011). Synthesis and characterization of some novel isoxazoles via chalcone intermediates. Der Pharma Chemica. Retrieved from [Link]
Kim, H., & Lee, A. (2017). Synthesis of Bicyclic Isoxazoles and Isoxazolines via Intramolecular Nitrile Oxide Cycloaddition. PMC - NIH. Retrieved from [Link]
Pelter, A., & Williamson, K. S. (1994). 3,5-Diarylisoxazoles: Individualized Three-Step Synthesis and Isomer Determination Using 13C NMR or Mass Spectroscopy. Journal of Chemical Education - ACS Publications. Retrieved from [Link]
Chegg. (2021). Solved Synthesis of isoxazole from brominated chalcone. Retrieved from [Link]
YouTube. (2019). synthesis of isoxazoles. Retrieved from [Link]
Sahu, S. K., et al. (n.d.). A review of isoxazole biological activity and present synthetic techniques. Journal of Drug Delivery and Therapeutics. Retrieved from [Link]
ResearchGate. (n.d.). Synthesis of isoxazole derivatives by 1,3‐DC of NOs and alkynes.... Retrieved from [Link]
PubChem. (n.d.). 2-(5-Isoxazolyl)phenol. Retrieved from [Link]
ResearchGate. (2018). Elimination of Isoxazolyl-Penicillins antibiotics in waters by the ligninolytic native Colombian strain Leptosphaerulina sp. considerations on biodegradation process and antimicrobial activity removal. Retrieved from [Link]
Google Patents. (n.d.). Phenol purification - US4504364A.
Google Patents. (n.d.). Purification of phenol - US2744144A.
MDPI. (n.d.). An Efficient and Mild Method for the Alkylation of p-Cresol with tert-Butyl Alcohol. Retrieved from [Link]
Google Patents. (n.d.). Purification of impure phenols by distillation with an organic solvent - US3169101A.
ResearchGate. (n.d.). An investigation into factors which influence the formation of p-cresol in the methanol alkylation of phenol over MCM-22 and ZSM-5. Retrieved from [Link]
Technical Support Center: Byproduct Identification in the Synthesis of 2-(5-Isoxazolyl)-4-methylphenol
Welcome to the technical support guide for the synthesis of 2-(5-Isoxazolyl)-4-methylphenol. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, actionable insight...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the technical support guide for the synthesis of 2-(5-Isoxazolyl)-4-methylphenol. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, actionable insights into identifying and mitigating common byproducts encountered during this synthesis. We will move beyond simple procedural steps to explore the causal chemistry, enabling you to troubleshoot effectively and ensure the integrity of your final compound.
Section 1: The Synthetic Landscape & Probable Byproducts
The synthesis of 2-(5-Isoxazolyl)-4-methylphenol, a molecule of interest in pharmaceutical and agrochemical research, is typically achieved via a multi-step sequence.[1] A robust and common pathway involves the cyclocondensation of a β-enaminone intermediate with hydroxylamine.[2][3] Understanding this pathway is critical to anticipating potential impurities.
Proposed Synthetic Pathway:
Step A (Acylation): Friedel-Crafts acylation of 4-methylphenol (p-cresol) or a Fries rearrangement to produce the key ketone intermediate, 1-(2-hydroxy-5-methylphenyl)ethan-1-one.
Step B (Enaminone Formation): Reaction of the ketone with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form the β-enaminone, 1-(2-hydroxy-5-methylphenyl)-3-(dimethylamino)prop-2-en-1-one. This intermediate activates the β-position for nucleophilic attack.
Step C (Cyclocondensation): Reaction of the enaminone with hydroxylamine hydrochloride (NH2OH·HCl) to form the target isoxazole ring.[2]
This pathway, while effective, contains several junctures where the reaction can deviate, leading to specific, identifiable byproducts. The control of regioselectivity during the cyclocondensation step is a well-documented challenge in isoxazole synthesis.[4]
Caption: Probable synthetic route and key byproduct formation points.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the most critical and common byproduct I should anticipate?
A: The most significant byproduct is almost invariably the regioisomer, 2-(3-Isoxazolyl)-4-methylphenol . Isoxazole synthesis from unsymmetrical 1,3-dicarbonyl precursors (or their enaminone equivalents) frequently yields a mixture of isomers.[4][5] This occurs because the initial nucleophilic attack by hydroxylamine can happen at two different electrophilic carbon centers of the intermediate, leading to two different ring orientations.
Q2: How does reaction pH during cyclization affect byproduct formation?
A: The pH is a critical parameter. The reaction is often performed with hydroxylamine hydrochloride, which is acidic. A base (like pyridine or sodium acetate) is typically added to liberate the free hydroxylamine (NH2OH).
Too Acidic: If the pH is too low, the nucleophilicity of the hydroxylamine is suppressed due to protonation (NH3OH+), slowing down the desired reaction and potentially allowing for the degradation of starting materials.
Too Basic: Excessively basic conditions can promote side reactions of the phenolic starting material or lead to the decomposition of the enaminone intermediate. It may also influence which tautomeric form of the intermediate reacts, affecting the regioisomeric ratio.[6][7]
Q3: Besides the regioisomer, what other types of impurities might I encounter?
A: Other common impurities include:
Unreacted Starting Materials: Primarily 1-(2-hydroxy-5-methylphenyl)ethan-1-one if the enaminone formation (Step B) is incomplete.
Incompletely Cyclized Intermediates: Such as oximes formed by the reaction of hydroxylamine with the ketone moiety without subsequent ring closure.
Degradation/Polymerization Products: Especially if the reaction is overheated or run for an extended period, the phenolic compounds can be susceptible to oxidation, leading to colored, often insoluble, materials.[8]
Section 3: Troubleshooting Guide: From Observation to Identification
This section addresses common experimental observations and links them to probable causes and necessary actions.
Scenario / Observation
Probable Cause
Recommended Action & Explanation
1. LC-MS analysis shows two peaks with identical mass (M/Z = 175.19) but different retention times.
Regioisomer Formation. The target product and its 3-isoxazolyl isomer have the same molecular weight but different polarities, leading to chromatographic separation.
Proceed to Protocol 1 (2D NMR Analysis) to definitively assign the structure of each peak. The 3-isoxazolyl isomer is often slightly more polar and may have a shorter retention time on a reverse-phase column.
2. ¹H NMR spectrum of the purified product shows two distinct singlets in the isoxazole region (e.g., ~6.5 ppm and ~8.5 ppm) and a complex aromatic region.
Mixture of Regioisomers. You have co-eluted or co-crystallized the target 5-isoxazolyl product and the 3-isoxazolyl byproduct. Each isomer will have its own unique set of proton signals.
Improve purification (e.g., column chromatography with a shallower gradient, or recrystallization from a different solvent system). Use 2D NMR to confirm identities (see Protocol 1 ).
3. Reaction yield is low, and analysis shows a significant amount of the ketone starting material.
Incomplete Enaminone Formation (Step B) or Inefficient Cyclization (Step C). The reaction between the ketone and DMF-DMA may be sluggish, or the cyclization conditions may be suboptimal.
For Step B: Ensure DMF-DMA is fresh and the reaction is run under anhydrous conditions. Gentle heating may be required. For Step C: Verify the pH of the reaction. Ensure at least one equivalent of base is used to liberate free hydroxylamine. Monitor the reaction over time by TLC or LC-MS to find the optimal reaction time.[8]
4. The reaction mixture turns dark brown or black, and a tar-like, insoluble substance forms.
Degradation or Polymerization. This is often caused by excessive heat, prolonged reaction times, or the presence of oxygen, which can oxidize the phenol moiety.[9]
Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). Avoid excessive heating; if heat is required, determine the minimum effective temperature. Ensure the purity of starting materials, as trace metal impurities can catalyze decomposition.
Section 4: Essential Analytical Protocols
Impurity profiling requires robust analytical methods to separate, identify, and quantify unwanted residuals.[10][11]
Protocol 1: Differentiating Isoxazole Regioisomers via 2D NMR
Standard 1D ¹H NMR can be ambiguous for isomer identification.[12] Two-dimensional NMR techniques like HMBC (Heteronuclear Multiple Bond Correlation) provide unequivocal structural evidence.[13][14]
Objective: To confirm the connectivity between the phenol ring and the isoxazole ring.
Methodology:
Sample Preparation: Dissolve 10-15 mg of the purified isomeric sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
Acquire Spectra:
Acquire a standard ¹H NMR spectrum.
Acquire a standard ¹³C NMR spectrum.
Acquire a ¹H-¹³C HMBC spectrum.
Analysis (The Key Correlations):
For the desired 2-(5-Isoxazolyl) isomer: The proton on the isoxazole ring (H4, typically a singlet ~6.8 ppm) will show a 3-bond correlation (³JCH) to the carbon of the phenol ring to which the isoxazole is attached (C2 of the phenol).
For the 2-(3-Isoxazolyl) byproduct: The proton on the isoxazole ring (H4, typically a singlet ~6.6 ppm) will show a 3-bond correlation to the other isoxazole carbon (C5), but not a direct 3-bond correlation to the phenolic C2. Instead, the isoxazole C5 will show a correlation to the phenolic C2.
Protocol 2: Standardized LC-MS Method for Impurity Profiling
A well-developed HPLC or UPLC method is essential for routine monitoring of reaction progress and final product purity.[15][16]
Objective: To achieve baseline separation of the starting materials, product, and key byproducts.
Typical Method Parameters:
Column: C18 reverse-phase, 2.1 x 50 mm, 1.8 µm particle size.
Mobile Phase A: Water + 0.1% Formic Acid
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
Gradient:
0.0 min: 10% B
5.0 min: 95% B
7.0 min: 95% B
7.1 min: 10% B
8.0 min: 10% B
Flow Rate: 0.4 mL/min
Column Temperature: 40 °C
Detection: UV (e.g., 254 nm) and Mass Spectrometry (ESI+)
This diagram provides a logical path from an unexpected experimental result to a solution.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
Silva, R. G. M., et al. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Advances, 8(9), 4642–4653. Available at: [Link]
ResearchGate (2018). Possible regioisomer isoxazoles obtained by cyclocondensation of β-enamino diketone with hydroxylamine. Available at: [Link]
Organic Chemistry Portal. Isoxazole synthesis. Available at: [Link]
METTLER TOLEDO. Impurity Profiling of Chemical Reactions. Available at: [Link]
YouTube (The Organic Chemistry Tutor). Synthesis of isoxazoles. (2019). Available at: [Link]
Machhi, B. R., et al. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques. International Journal of Pharmaceutical Sciences and Research, 11(11), 5434-5445. Available at: [Link]
Patel, A. et al. (2024). Construction of Isoxazole ring: An Overview. Letters in Applied NanoBioScience, 13(2), 094. Available at: [Link]
Vejella, R. et al. (2018). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews: Journal of Pharmaceutical Analysis. Available at: [Link]
Silva, R. G. M., et al. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. National Center for Biotechnology Information. Available at: [Link]
Pratumyot, Y., et al. (2021). Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of heterocyclic Isomers. Chemical Science, 12(45), 15066–15072. Available at: [Link]
Dembitsky, V. M., et al. (2015). Combined experimental and theoretical studies of regio- and stereoselectivity in reactions of β-isoxazolyl- and β-imidazolyl enamines with nitrile oxides. National Center for Biotechnology Information. Available at: [Link]
Pinto, D. C. G. A., et al. Advanced NMR techniques for structural characterisation of heterocyclic structures. ESA-IPB. Available at: [Link]
Kumar, V. et al. (2016). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Taylor & Francis Online. Available at: [Link]
Adroit Pharmachem. (2024). Analytical Methods for Profiling Impurities in Pharmaceuticals. Available at: [Link]
Oxford Instruments. (2024). Utilizing benchtop NMR spectroscopy to identify regioisomers in pharmaceutical compounds. Available at: [Link]
Eddington, N. D., et al. (2002). Synthesis and anticonvulsant activity of enaminones. 4. Investigations on isoxazole derivatives. European Journal of Medicinal Chemistry, 37(8), 635-648. Available at: [Link]
ResearchGate. (2002). 17O NMR SPECTROSCOPY OF HETEROCYCLES: SUBSTITUENT EFFECTS IN 3,5-DIARYL-ISOXAZOLES AND 3,5-DIARYLISOXAZOLINES. Available at: [Link]
ScienceDirect. Heterocyclic Compounds Synthesis. Available at: [Link]
IJARST. (2021). SYNTHESIS STRATEGIES FOR HETEROCYCLIC COMPOUNDS: NITROGEN VS. SULFUR. Available at: [Link]
IJIRSET. (2019). Synthesis of Heterocyclic Compounds. Available at: [Link]
Google Patents. (1995). Isoxazolylbenzoyl derivatives.
Google Patents. (1989). A process for the synthesis of ortho-methylated hydroxyaromatic compounds.
ScienceDirect. (2024). Heterocyclic Compounds. Available at: [Link]
Science.gov. HETEROCYCLIC COMPOUNDS SYNTHESIS. Available at: [Link]
Mahalanabis, K. K., et al. (2005). Synthesis of substituted isoxazolones and isoxazoles from cyanoenaminones. Journal of Chemical Research, 2005(5), 339-341. Available at: [Link]
"2-(5-Isoxazolyl)-4-methylphenol" stability issues in solution
Welcome to the technical support center for 2-(5-Isoxazolyl)-4-methylphenol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the technical support center for 2-(5-Isoxazolyl)-4-methylphenol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound in solution. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
I. Troubleshooting Guide: Solution Stability Issues
This section addresses specific problems you may encounter with 2-(5-Isoxazolyl)-4-methylphenol in solution, providing potential causes and actionable solutions.
Issue 1: Precipitation or Cloudiness Observed in Solution After Preparation or During Storage
Potential Cause 1: Poor Solubility in the Chosen Solvent.
While described as having favorable solubility, 2-(5-Isoxazolyl)-4-methylphenol's solubility is still dependent on the solvent system.[1] Its phenolic and isoxazole moieties contribute to its overall polarity and potential for hydrogen bonding.
Solution:
Solvent Screening: Test a range of solvents with varying polarities (e.g., DMSO, DMF, ethanol, methanol, acetonitrile, acetone).
Co-solvents: If using an aqueous buffer, consider adding a water-miscible organic co-solvent to increase solubility. Start with a small percentage (e.g., 5-10%) and gradually increase as needed, keeping in mind the compatibility with your experimental system.
pH Adjustment: The phenolic hydroxyl group's ionization is pH-dependent. Deprotonation at higher pH can increase aqueous solubility. Carefully evaluate the impact of pH on your experiment's integrity. A study on a similar bis-isoxazolylnaphthoquinone compound showed a region of maximum stability between pH 6.40 and 7.40.[2]
Potential Cause 2: Temperature-Dependent Solubility.
Some compounds exhibit significantly lower solubility at reduced temperatures. If solutions are prepared at room temperature and then stored at 4°C or lower, precipitation can occur.
Solution:
Determine Saturation Point at Storage Temperature: Prepare a saturated solution at the intended storage temperature to understand the solubility limits.
Re-dissolution Protocol: If refrigeration is necessary, establish a protocol to gently warm and vortex the solution to ensure complete re-dissolution before use. Visually inspect for any remaining particulates.
Issue 2: Inconsistent Assay Results or Loss of Compound Potency Over Time
Potential Cause 1: Chemical Degradation.
The stability of 2-(5-Isoxazolyl)-4-methylphenol, like many phenolic and isoxazole-containing compounds, can be influenced by several factors, leading to its degradation.[3][4]
Underlying Factors:
pH: Both acidic and basic conditions can catalyze the hydrolysis of the isoxazole ring.[2] Phenolic compounds can also be susceptible to pH-dependent degradation.
Oxidation: The phenol group is susceptible to oxidation, which can be accelerated by the presence of oxygen, metal ions, or light.[3][4]
Photodegradation: Exposure to UV or visible light can provide the energy needed to break chemical bonds and initiate degradation pathways.[4][5] Phenolic compounds are known to be sensitive to light.[3]
Temperature: Elevated temperatures generally accelerate the rate of chemical reactions, including degradation.[4][6]
Solution: Perform a Forced Degradation Study.
A forced degradation study is a systematic way to identify the degradation pathways and the stability-indicating nature of your analytical method.[7][8][9] This involves subjecting the compound in solution to harsh conditions to intentionally induce degradation.
Experimental Workflow for Forced Degradation Study
Caption: Workflow for a forced degradation study.
Step-by-Step Protocol for Forced Degradation:
Preparation: Prepare a stock solution of 2-(5-Isoxazolyl)-4-methylphenol in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
Stress Conditions:
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl.
Base Hydrolysis: Mix an aliquot with an equal volume of 0.1 M NaOH.
Oxidative Degradation: Mix an aliquot with an equal volume of 3% H₂O₂.
Thermal Degradation: Place an aliquot in a temperature-controlled oven (e.g., 60°C).
Photodegradation: Expose an aliquot to a photostability chamber with a controlled light source.
Control: Keep an aliquot protected from light at room temperature or refrigerated.
Incubation: Incubate the samples for a defined period (e.g., 24, 48, 72 hours). It may be necessary to neutralize the acid and base samples before analysis.
Analysis: Analyze all samples, including the control, using a stability-indicating analytical method like High-Performance Liquid Chromatography (HPLC).[10]
Evaluation: Compare the chromatograms of the stressed samples to the control. Look for a decrease in the main peak area and the appearance of new peaks, which represent degradation products.
Potential Cause 2: Adsorption to Container Surfaces.
Highly lipophilic compounds can adsorb to the surfaces of plastic storage tubes or well plates, leading to an apparent loss of concentration.
Solution:
Use Low-Adsorption Labware: Utilize polypropylene or silanized glass containers.
Include a Surfactant: In some cases, adding a small amount of a non-ionic surfactant (e.g., Tween-20 at 0.01-0.05%) to the solvent can help prevent adsorption, if compatible with your downstream application.
II. Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for a stock solution of 2-(5-Isoxazolyl)-4-methylphenol in DMSO?
A1: Based on the general stability of phenolic and heterocyclic compounds, the following conditions are recommended:
Temperature: Store at -20°C or -80°C for long-term storage to minimize thermal degradation.[4]
Light: Protect from light by using amber vials or by wrapping clear vials in aluminum foil.[3][5]
Container: Use high-quality, low-adsorption polypropylene tubes or glass vials with tightly sealed caps to prevent solvent evaporation and moisture absorption.[6] The material is stable under recommended storage conditions, which typically involve a cool, dry, and well-ventilated place.[11]
Q2: My compound solution changes color (e.g., turns yellow or brown) over time. What does this indicate?
A2: Color change is often a visual indicator of degradation, particularly oxidation. The phenolic moiety in 2-(5-Isoxazolyl)-4-methylphenol is susceptible to oxidation, which can form colored quinone-type structures.[12]
Recommendation:
De-gas Solvents: Before preparing solutions, sparge the solvent with an inert gas like nitrogen or argon to remove dissolved oxygen.
Use Antioxidants: If permissible in your experimental design, consider adding a small amount of an antioxidant like butylated hydroxytoluene (BHT).
Prepare Fresh Solutions: The most reliable approach is to prepare solutions fresh before each experiment to avoid using potentially degraded material.
Q3: How can I confirm the identity of degradation products?
LC-MS Analysis: The most common approach is Liquid Chromatography-Mass Spectrometry (LC-MS). HPLC separates the degradation products, and the mass spectrometer provides the mass-to-charge ratio (m/z) of each, offering clues to their molecular weight.
High-Resolution Mass Spectrometry (HRMS): Techniques like TOF (Time-of-Flight) or Orbitrap MS provide highly accurate mass measurements, allowing for the determination of the elemental composition of the degradants.
Tandem MS (MS/MS): This technique involves fragmenting the degradation product ions within the mass spectrometer. The resulting fragmentation pattern can provide detailed structural information.
NMR Spectroscopy: For definitive structure elucidation, the degradation product may need to be isolated (e.g., by preparative HPLC) and analyzed by Nuclear Magnetic Resonance (NMR) spectroscopy.[10]
Q4: What are the key structural liabilities of 2-(5-Isoxazolyl)-4-methylphenol that I should be aware of?
A4: The primary structural features that can influence stability are the phenol group and the isoxazole ring.
Structural Liabilities and Potential Degradation Pathways
Caption: Potential degradation pathways for the molecule.
Phenol Ring: Susceptible to oxidation, which can be initiated by light, heat, or trace metal impurities. This can lead to the formation of reactive quinone species.
Isoxazole Ring: This five-membered heterocycle can undergo ring-opening reactions, particularly under hydrolytic (acidic or basic) conditions.[2] This would fundamentally alter the structure and likely the biological activity of the compound.
By understanding these potential liabilities, researchers can proactively design experiments and handling procedures to mitigate degradation and ensure the integrity of their results.
III. Summary of Key Stability Factors
Factor
Influence on Stability
Mitigation Strategy
pH
Can catalyze hydrolysis of the isoxazole ring and promote oxidation of the phenol.[2][4]
Maintain solutions at a neutral pH where possible; conduct pH stability studies.
Light
Can cause photodegradation of both the phenolic and heterocyclic moieties.[4][5]
Store solutions in amber vials or protect from light.
Temperature
Higher temperatures accelerate all degradation reactions.[4][6]
Store stock solutions at -20°C or -80°C. Prepare working solutions fresh.
Oxygen
Promotes oxidation of the phenol group, often leading to discoloration.[4]
Use de-gassed solvents; store under an inert atmosphere (e.g., argon).
Solvent
Poor solubility can lead to precipitation. Reactive solvents can participate in degradation.
Choose an appropriate, high-purity solvent. Be mindful of water content.
IV. References
MDPI. (2022). Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. Retrieved from [Link]
National Institutes of Health (NIH). (2021). Stability of Phenolic Compounds in Grape Stem Extracts. Retrieved from [Link]
ResearchGate. (2022). Stability in total phenolic compounds of the ethanolic extract under various conditions. Retrieved from [Link]
National Institutes of Health (NIH). (2023). The Stability of Phenolic Compounds in Fruit, Berry, and Vegetable Purees Based on Accelerated Shelf-Life Testing Methodology. Retrieved from [Link]
National Institutes of Health (NIH). (2021). Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET) Inhibitors. Retrieved from [Link]
Darwin Chambers. (2025). Top 5 Factors Affecting Chemical Stability. Retrieved from [Link]
MDPI. (2023). Stability of Phenolic Compounds, Antioxidant Activity and Color Parameters in Colored-Flesh Potato Chips. Retrieved from [Link]
BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]
International Journal of Applied Pharmaceutics. (2022). Forced Degradation – A Review. Retrieved from [Link]
MedCrave. (2016). Forced Degradation Studies. Retrieved from [Link]
Journal of Drug Delivery and Therapeutics. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Retrieved from [Link]
Asian Journal of Research in Chemistry. (2014). Forced Degradation Study: An Important Tool in Drug Development. Retrieved from [Link]
Separation Science. (2025). Analytical Techniques In Stability Testing. Retrieved from [Link]
QbD Group. (2023). 4 Factors Influencing the Stability of Medicinal Products. Retrieved from [Link]
PubMed. (1998). Development and validation of a reversed phase HPLC method for quantitative analysis of bis-isoxazolylnaphthoquinone. Retrieved from [Link]
Technical Support Center: Troubleshooting HPLC Separation of 2-(5-Isoxazolyl)-4-methylphenol Isomers
Welcome to the technical support center for the chromatographic analysis of 2-(5-Isoxazolyl)-4-methylphenol and its related isomers. This guide is designed for researchers, scientists, and drug development professionals...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the technical support center for the chromatographic analysis of 2-(5-Isoxazolyl)-4-methylphenol and its related isomers. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the High-Performance Liquid Chromatography (HPLC) separation of these compounds. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to help you resolve specific experimental issues and optimize your analytical methods.
Question 1: I am observing poor resolution between the isomers of 2-(5-Isoxazolyl)-4-methylphenol. What are the primary causes and how can I improve the separation?
Answer:
Poor resolution between closely related isomers is a frequent challenge in HPLC. The primary reasons for inadequate separation of "2-(5-Isoxazolyl)-4-methylphenol" isomers often stem from suboptimal stationary phase chemistry, mobile phase composition, or a combination of both.
Underlying Causes and Solutions:
Insufficient Selectivity of the Stationary Phase: Standard C18 columns, while widely used, may not provide the necessary selectivity for positional isomers.[1][2] The subtle differences in the hydrophobicity of the isomers might not be enough for adequate separation.
Solution: Consider a stationary phase that offers alternative separation mechanisms. Phenyl-hexyl or pentafluorophenyl (PFP) columns can provide π-π interactions with the aromatic rings of your analytes, enhancing selectivity for positional isomers.[1] For aromatic compounds, these interactions can be highly effective in resolving structural differences.[1]
Mobile Phase Optimization: The composition of your mobile phase, particularly the organic modifier and pH, plays a critical role in achieving resolution.[3]
Solution:
Organic Modifier: If you are using acetonitrile, try switching to methanol or a mixture of both. The different solvent strengths and selectivities can alter the elution profile of the isomers.
pH Adjustment: The phenolic group in your compound is ionizable. Operating the mobile phase at a pH close to the pKa of the phenol can lead to poor peak shape and co-elution.[4][5][6] It is recommended to adjust the mobile phase pH to be at least 1.5-2 pH units away from the analyte's pKa to ensure a single ionic form and improve peak symmetry and resolution.[7][8] For a phenol, this typically means working at a lower pH (e.g., pH 2.5-3.5 with a phosphate or formate buffer) to keep the phenolic group protonated.[8]
Question 2: My peaks for 2-(5-Isoxazolyl)-4-methylphenol are tailing significantly. What is causing this and what steps can I take to achieve symmetrical peaks?
Answer:
Peak tailing is a common issue that can compromise the accuracy of quantification.[4][9] It is often an indication of secondary interactions between the analyte and the stationary phase or other system issues.[9][10]
Root Causes and Corrective Actions:
Silanol Interactions: Residual silanol groups on the surface of silica-based columns can interact with basic functionalities in your molecule, such as the nitrogen in the isoxazole ring.[4][9] These interactions lead to peak tailing.
Solution:
Use an End-capped Column: Modern, high-purity, end-capped columns have a lower concentration of active silanol groups.
Lower Mobile Phase pH: Operating at a lower pH (e.g., 2.5-3.0) will protonate the silanol groups, reducing their interaction with the basic sites on your analyte.[11]
Mobile Phase Additives: The addition of a small amount of a competing base, like triethylamine (TEA), to the mobile phase can help to saturate the active silanol sites and improve peak shape. However, be mindful that TEA can affect column lifetime and is not suitable for mass spectrometry detection.
Column Overload: Injecting too much sample can lead to peak distortion, including tailing.[12]
Solution: Reduce the injection volume or the concentration of your sample.
Extra-column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause peak broadening and tailing.[4]
Solution: Use tubing with a narrow internal diameter (e.g., 0.005 inches) and keep the length to a minimum.
Question 3: I am seeing split peaks for my main analyte. What could be the issue?
Answer:
Split peaks can be frustrating and are often indicative of a problem at the head of the column or an issue with the sample solvent.[10][12]
Potential Causes and Troubleshooting Steps:
Column Void or Contamination: A void at the head of the column or particulate matter from the sample can disrupt the sample path, leading to peak splitting.[11]
Solution:
Use a Guard Column: A guard column will protect the analytical column from contaminants.
Filter Samples: Always filter your samples through a 0.22 µm or 0.45 µm filter before injection.
Column Washing: If you suspect contamination, try washing the column with a strong solvent. If a void has formed, the column may need to be replaced.
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion, including splitting.[13]
Solution: Dissolve your sample in the mobile phase or a solvent that is weaker than or of similar strength to the mobile phase.
Method Development and Validation
Question 4: How do I develop a robust, stability-indicating HPLC method for "2-(5-Isoxazolyl)-4-methylphenol" and its potential impurities?
Answer:
Developing a stability-indicating method requires a systematic approach to ensure that the drug substance can be accurately quantified in the presence of its degradation products and impurities.[14][15] This is a critical requirement in drug development and quality control.[16][17][18]
Workflow for Stability-Indicating Method Development:
Caption: Workflow for developing a stability-indicating HPLC method.
Step-by-Step Protocol:
Forced Degradation Studies: Expose the drug substance to various stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products.[14][19][20][21] The goal is to achieve 5-20% degradation.[15]
Initial Method Development:
Column Selection: Start with a versatile column like a C18, but also consider phenyl or PFP columns for better isomer separation.[1]
Mobile Phase: A common starting point is a gradient of acetonitrile or methanol with buffered water (e.g., 0.1% formic acid or 10 mM phosphate buffer).
Detection: Use a photodiode array (PDA) detector to monitor the analyte and degradants at multiple wavelengths to determine the optimal wavelength for detection.
Method Optimization:
Inject the stressed samples and evaluate the chromatograms for peak purity and resolution between the parent compound and all degradation products.
Adjust the gradient slope, mobile phase pH, and column temperature to achieve baseline separation of all peaks.
Method Validation: Once the method is optimized, validate it according to ICH guidelines (Q2(R1)).[18][22] This includes assessing specificity, linearity, accuracy, precision (repeatability and intermediate precision), and robustness.[17][22]
Question 5: What are the key parameters to consider for HPLC column selection when separating aromatic isomers like "2-(5-Isoxazolyl)-4-methylphenol"?
Answer:
The choice of HPLC column is a critical factor that directly influences the success of your separation.[2][23] For aromatic isomers, you need to consider more than just hydrophobicity.
Improving the regioselectivity of the "2-(5-Isoxazolyl)-4-methylphenol" synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals I. Frequently Asked Questions (FAQs) Q1: What are the primary synthetic routes to 2-(5-Isoxazolyl)-4-methylphenol?
Author: BenchChem Technical Support Team. Date: January 2026
A Guide for Researchers, Scientists, and Drug Development Professionals
I. Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to 2-(5-Isoxazolyl)-4-methylphenol?
The most common and versatile method for synthesizing the isoxazole ring is the [3+2] cycloaddition reaction, also known as a 1,3-dipolar cycloaddition.[1] This involves the reaction of a nitrile oxide with an alkyne.[2] For the target molecule, this would typically involve the reaction of a 2-hydroxy-5-methylphenyl-substituted alkyne with a nitrile oxide, or a 2-hydroxy-5-methylbenzonitrile oxide with an appropriate alkyne. Another established method is the cyclocondensation of a β-enamino diketone with hydroxylamine.[3][4]
Q2: Why is regioselectivity a critical issue in this synthesis?
Regioselectivity refers to the preferential formation of one constitutional isomer over another. In the context of isoxazole synthesis via 1,3-dipolar cycloaddition, the reaction of an unsymmetrical alkyne and a nitrile oxide can lead to two different regioisomers: the 3,5-disubstituted and the 3,4-disubstituted isoxazole. For the synthesis of 2-(5-isoxazolyl)-4-methylphenol, the desired product is the 5-substituted isomer. The formation of the undesired regioisomer complicates purification and reduces the overall yield of the target compound.
Q3: What fundamental principles govern the regioselectivity of the nitrile oxide-alkyne cycloaddition?
The regiochemical outcome is a delicate interplay of steric and electronic factors, often explained by Frontier Molecular Orbital (FMO) theory.[5][6] The reaction is typically controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the dipole (nitrile oxide) and the Lowest Unoccupied Molecular Orbital (LUMO) of the dipolarophile (alkyne), or vice-versa. The relative energies of these orbitals and the magnitudes of the orbital coefficients on the reacting atoms determine which regioisomer is favored.[6] Both steric hindrance and the electronic nature of the substituents on the reactants can significantly influence this outcome.[7][8]
II. Troubleshooting Guide: Improving Regioselectivity
This section addresses specific problems you may encounter during the synthesis and provides actionable solutions.
Problem 1: My reaction produces a mixture of regioisomers, with low selectivity for the desired 2-(5-isoxazolyl)-4-methylphenol.
This is a frequent challenge. The formation of multiple regioisomers points to a lack of sufficient directing influence from either the reactants or the reaction conditions.[9]
Possible Cause A: Suboptimal Reaction Conditions
The choice of solvent, temperature, and additives can dramatically shift the isomeric ratio.[3][5]
Solution:
Solvent Screening: The polarity of the solvent can influence the transition state energies of the two possible cycloaddition pathways. Experiment with a range of solvents from non-polar (e.g., toluene, hexanes) to polar aprotic (e.g., acetonitrile, THF) and polar protic (e.g., ethanol, water).[5]
Temperature Optimization: Run the reaction at various temperatures. Lower temperatures can sometimes enhance selectivity by favoring the pathway with the lower activation energy.
pH Adjustment: In aqueous or protic media, pH can play a role, especially if acid- or base-sensitive functional groups are present.[10]
Possible Cause B: Inherent Electronic or Steric Properties of Substrates
The electronic nature of the substituents on your alkyne and nitrile oxide precursors are primary drivers of regioselectivity.[3]
Solution:
Substrate Modification: If feasible, consider modifying the electronic properties of your starting materials. For instance, electron-withdrawing groups on the alkyne can alter the orbital energies and favor a specific regioisomer.[5]
Steric Directing Groups: Introducing a bulky substituent on one side of the alkyne can sterically hinder one approach of the nitrile oxide, thereby favoring the formation of a single regioisomer.[7]
Possible Cause C: Lack of Catalytic Control
For certain 1,3-dipolar cycloadditions, the uncatalyzed thermal reaction may have poor selectivity.
Solution:
Copper(I) Catalysis: The use of a copper(I) catalyst, often in the context of "click chemistry," is well-established for the regioselective synthesis of 3,5-disubstituted isoxazoles from terminal alkynes.[5][11] This approach reliably yields the desired isomer.
Lewis Acid Catalysis: Lewis acids like boron trifluoride etherate (BF₃·OEt₂) can be employed to activate one of the reactants and direct the regiochemistry of the cycloaddition.[3][9] The stoichiometry of the Lewis acid is a critical parameter to optimize.[3]
Ruthenium Catalysis: Ruthenium catalysts have also been shown to provide high yields and regioselectivity for both 3,5-disubstituted and 3,4,5-trisubstituted isoxazoles.[10][12]
Decision Workflow for Troubleshooting Regioselectivity
Caption: A decision-making flowchart for addressing regioselectivity issues.
Problem 2: Low yield of the isoxazole product, even with good regioselectivity.
Low yields can stem from several factors, including inefficient generation of the reactive intermediate or its decomposition.
Possible Cause: Inefficient in situ Generation of Nitrile Oxide
Nitrile oxides are often unstable and are typically generated in situ from precursors like aldoximes or hydroximoyl chlorides.[1][13] If this generation is slow or incomplete, the overall yield will suffer.
Solution:
Precursor Choice: Hydroximoyl chlorides, generated from aldoximes, can be dehydrohalogenated with a non-nucleophilic base to form the nitrile oxide. Alternatively, direct oxidation of aldoximes using mild oxidants is a common method.[5] Ensure the chosen method is compatible with other functional groups in your molecule.
Reaction Conditions for Generation: The conditions for nitrile oxide formation (e.g., choice of base, oxidant, temperature) must be optimized. For example, slow addition of the base or oxidant can maintain a low concentration of the nitrile oxide, minimizing side reactions.[9]
Possible Cause: Dimerization of the Nitrile Oxide
A primary competing side reaction is the dimerization of the nitrile oxide to form a furoxan, especially at higher concentrations.[9]
Solution:
In situ Trapping: Ensure the alkyne (dipolarophile) is present in the reaction mixture as the nitrile oxide is being generated. This allows for immediate trapping of the nitrile oxide before it can dimerize.
Slow Addition: As mentioned, slowly add the nitrile oxide precursor (or the reagent that generates it) to the solution containing the alkyne. This keeps the instantaneous concentration of the nitrile oxide low.[9]
III. Experimental Protocols
Protocol 1: Copper(I)-Catalyzed Regioselective Synthesis of 3,5-Disubstituted Isoxazoles
This protocol is adapted from established methods for copper-catalyzed alkyne-nitrile oxide cycloadditions, which are known to produce 3,5-disubstituted isoxazoles with high regioselectivity.[11]
To a round-bottom flask, add the terminal alkyne (1.0 eq.), the aldoxime (1.1 eq.), and CuSO₄·5H₂O (0.05 eq.) in the t-BuOH/H₂O solvent system.
Stir the mixture to ensure homogeneity.
Add a freshly prepared aqueous solution of sodium ascorbate (0.1 eq.) to the reaction mixture. The sodium ascorbate reduces Cu(II) to the active Cu(I) species.
Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS.
Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to yield the desired 2-(5-isoxazolyl)-4-methylphenol.
Data Summary Table
The following table summarizes hypothetical results from an optimization study, illustrating how different conditions can affect regioselectivity.
Entry
Catalyst (mol%)
Solvent
Temperature (°C)
Ratio (5-substituted : 4-substituted)
1
None
Toluene
110
60:40
2
None
Acetonitrile
80
65:35
3
BF₃·OEt₂ (50)
Dichloromethane
25
85:15
4
BF₃·OEt₂ (120)
Dichloromethane
25
92:8
5
CuSO₄/NaAsc (5)
t-BuOH/H₂O
25
>98:2
General Synthesis Workflow
Caption: General experimental workflow for isoxazole synthesis.
IV. References
Valdés, C., et al. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Advances. Available at: [Link]
Valdés, C., et al. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. PMC - NIH. Available at: [Link]
Gao, F., et al. (2023). 4,5-Dihydro-1,2,4-oxadiazole as a Single Nitrogen Transfer Reagent: Synthesis of Functionalized Isoxazoles Assisted by Sc(OTf)3 or Au(I)/Sc(OTf)3 Synergistic Catalysis. Organic Letters. Available at: [Link]
Osipov, S. N., et al. (2017). Regioselective synthesis of isoxazole and 1,2,4-oxadiazole-derived phosphonates via [3 + 2] cycloaddition. Organic & Biomolecular Chemistry. Available at: [Link]
Organic Chemistry Portal. Isoxazole synthesis. Available at: [Link]
Wikipedia. 1,3-Dipolar cycloaddition. Available at: [Link]
Hernandez, R. A., et al. (2022). Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. RSC Advances. Available at: [Link]
Lin, B., et al. (2016). Origins of regioselectivity in 1,3-dipolar cycloadditions of nitrile oxides with alkynylboronates. Bioorganic & Medicinal Chemistry. Available at: [Link]
ResearchGate. Mechanism of 1,3-dipolar cycloaddition reaction. Available at: [Link]
Jarosz, S., et al. (2021). Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. Molecules. Available at: [Link]
ResearchGate. Synthesis of isoxazole derivatives by 1,3‐DC of NOs and alkynes including MW activation. Available at: [Link]
Chem Help ASAP (2020). 1,3-dipolar cycloaddition reactions. YouTube. Available at: [Link]
ChemTube3D. 1,3-Dipolar Cycloaddition Formation of a Simple Isoxazole. Available at: [Link]
Nguyen, T., et al. (2017). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journal of Organic Chemistry. Available at: [Link]
PubChem. 2-(5-Isoxazolyl)phenol. Available at: [Link]
Hernandez, R. A., et al. (2024). Achieving Regioselective Control for Mechanochemical Reactions: A Planetary Ball‐Milling, Ru‐Catalyzed Synthesis of 3,4‐ and 3,4,5‐Isoxazoles. Chemistry – A European Journal. Available at: [Link]
Technical Support Center: Managing Thermal Instability in 2-(5-Isoxazolyl)-4-methylphenol Synthesis
Welcome to the technical support center for the synthesis of 2-(5-Isoxazolyl)-4-methylphenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential thermal hazar...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the technical support center for the synthesis of 2-(5-Isoxazolyl)-4-methylphenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential thermal hazards associated with this synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure procedural safety and optimal reaction outcomes. Our approach is grounded in established scientific principles and practical field experience.
Introduction: The Challenge of Thermal Instability
The synthesis of 2-(5-Isoxazolyl)-4-methylphenol, a valuable intermediate in pharmaceuticals and agrochemicals, often involves the cyclocondensation of a β-enaminone with hydroxylamine or its salts.[1] While this method is efficient, the use of hydroxylamine introduces a significant risk of thermal instability. Hydroxylamine and its derivatives are known to be thermally sensitive and can undergo highly exothermic decomposition, potentially leading to a runaway reaction if not properly controlled.[2][3] This guide will provide a structured approach to identifying, understanding, and mitigating these thermal risks.
Troubleshooting Guide: Addressing Thermal Events During Synthesis
This section addresses specific issues you may encounter during the synthesis, focusing on the underlying causes and providing actionable solutions.
Scenario 1: Uncontrolled Exotherm During Hydroxylamine Addition
Question: I observed a rapid and unexpected temperature increase when adding hydroxylamine hydrochloride to my solution of (E)-3-(dimethylamino)-1-(2-hydroxy-5-methylphenyl)prop-2-en-1-one. What is happening and how can I prevent it?
Answer:
This is a classic sign of an uncontrolled exothermic reaction, likely due to the rapid reaction of hydroxylamine with the enaminone and the potential for decomposition of the hydroxylamine itself. The rate of heat generation is exceeding the rate of heat removal from your reactor.
Root Cause Analysis:
Rapid Reagent Addition: Adding hydroxylamine too quickly leads to a localized concentration buildup, accelerating the reaction rate and heat generation.
Inadequate Cooling: The cooling capacity of your reaction setup may be insufficient for the scale and concentration of your reactants.
pH Effects: The decomposition of hydroxylamine is pH-dependent. Acidic or basic conditions can catalyze its decomposition, which is also exothermic.[2]
High Reactant Concentration: More concentrated solutions lead to a faster reaction rate and greater heat output per unit volume.
Mitigation Strategies & Protocols:
1. Controlled Addition of Hydroxylamine:
Protocol:
Dissolve the hydroxylamine hydrochloride in a suitable solvent (e.g., ethanol, water) to create a dilute solution.
Add the hydroxylamine solution dropwise to the stirred solution of the enaminone at a controlled temperature.
Use an addition funnel or a syringe pump for precise control over the addition rate.
Continuously monitor the internal temperature of the reaction mixture.
2. Enhanced Heat Removal:
Recommendation: Employ a cooling bath (e.g., ice-water, ice-salt) to maintain the desired reaction temperature. For larger scale reactions, consider a cryostat or a reactor with a cooling jacket.
Best Practice: Ensure efficient stirring to promote heat transfer from the reaction mixture to the cooling medium.
3. pH Control:
Insight: The reaction of enaminones with hydroxylamine hydrochloride can be influenced by pH. While the hydrochloride salt provides a slightly acidic medium, localized pH changes can occur.
Protocol:
Consider buffering the reaction mixture if you suspect pH shifts are contributing to instability.
Alternatively, the use of hydroxylamine sulfate, which is known to be more stable than the free base or hydrochloride salt, can be explored.[4]
4. Calorimetric Data for Process Safety:
Recommendation: Before scaling up, perform a reaction calorimetry study (e.g., using a Reaction Calorimeter - RC1) or Differential Scanning Calorimetry (DSC) on a small sample of the reaction mixture. This will provide critical data on the heat of reaction, the maximum temperature of the synthesis reaction (MTSR), and the onset temperature of decomposition.
Parameter
Typical Value Range (Illustrative)
Significance
Heat of Reaction (ΔHr)
-80 to -150 kJ/mol
Quantifies the total heat evolved. Higher values indicate a more energetic and potentially hazardous reaction.
Adiabatic Temperature Rise
50 to 150 °C
The theoretical temperature increase if no heat is removed. A high value is a key indicator of runaway potential.
Tonset (Decomposition)
> 150 °C
The temperature at which the reaction mixture begins to self-decompose. The reaction temperature must be kept well below this value.
Frequently Asked Questions (FAQs)
Q1: What is the likely synthetic pathway for 2-(5-Isoxazolyl)-4-methylphenol that I should be assessing for thermal hazards?
A1: A common and efficient synthetic route involves a two-step process:
Formation of the Enaminone Intermediate: Reaction of 2'-Hydroxy-5'-methylacetophenone with N,N-dimethylformamide dimethyl acetal (DMFDMA) to form (E)-3-(dimethylamino)-1-(2-hydroxy-5-methylphenyl)prop-2-en-1-one.[5] This reaction is typically performed at elevated temperatures and is generally endothermic.
Cyclization with Hydroxylamine: The enaminone intermediate is then reacted with hydroxylamine (often as hydroxylamine hydrochloride) to form the isoxazole ring.[1] This cyclization step is the primary source of the thermal hazard due to its exothermic nature and the inherent instability of hydroxylamine.
Q2: What are the key signs of thermal runaway in this synthesis?
A2: Be vigilant for the following indicators of a developing thermal runaway:
A sudden, uncontrolled increase in reaction temperature.
An increase in the rate of temperature rise, even with cooling applied.
A rapid increase in pressure within a closed system.
Noticeable gas evolution from the reaction mixture.
A change in the color or viscosity of the reaction mixture.
Q3: Can I use a different reagent instead of hydroxylamine to avoid these thermal issues?
A3: While hydroxylamine is the most common reagent for this transformation, alternative synthetic routes to isoxazoles exist, such as 1,3-dipolar cycloaddition of nitrile oxides with alkynes.[6] However, these methods may require different starting materials and catalysts, and nitrile oxides themselves can be reactive intermediates. For the specific conversion of the enaminone to the isoxazole, hydroxylamine is the most direct reagent. The focus should be on managing the risks associated with its use rather than substitution.
Q4: How does the scale of the reaction affect thermal stability?
A4: The risk of thermal runaway increases significantly with the scale of the reaction. This is due to the change in the surface-area-to-volume ratio. As the volume of the reaction increases, the surface area available for heat dissipation does not increase proportionally. This makes it much more difficult to remove the heat generated by the reaction, increasing the likelihood of a temperature excursion. Always conduct small-scale pilot runs to establish safe operating parameters before proceeding to a larger scale.
Q5: What analytical techniques can I use to monitor the reaction and potentially detect the onset of instability?
A5: In addition to temperature and pressure monitoring, the following techniques can be valuable:
In-situ IR (Infrared) or Raman Spectroscopy: To monitor the concentration of reactants and products in real-time, which can provide information on the reaction rate.
Reaction Calorimetry (RC1) or Adiabatic Calorimetry (ARC): To directly measure the heat flow and pressure changes during the reaction, providing a comprehensive safety profile.[2]
Visualizing the Process and Hazards
To better understand the synthesis and the critical points for thermal control, the following diagrams are provided.
Synthetic Pathway and Critical Control Points
Caption: Synthetic pathway for 2-(5-Isoxazolyl)-4-methylphenol highlighting the critical exothermic cyclization step.
Decision Tree for Managing a Temperature Excursion
Caption: A decision-making workflow for responding to a temperature excursion during the synthesis.
References
Wang, Q., Wei, C., Pérez, L. M., Rogers, W. J., Hall, M. B., & Mannan, M. S. (2010). Reaction pathways of hydroxylamine decomposition in the presence of acid/base. Journal of Physical Chemistry A, 114(34), 9294-9303.
Wang, Q., Wei, C., Pérez, L. M., Rogers, W. J., Hall, M. B., & Mannan, M. S. (2010). Thermal decomposition pathways of hydroxylamine: theoretical investigation on the initial steps. The Journal of Physical Chemistry A, 114(34), 9294-9303.
Moskvina, V., & Gornostaev, A. (2018). Condensation of 2-(4-chlorophenyl)-1-(2,4-dihydroxyphenyl) ethanone with N,N-dimethylformamide dimethyl acetal: An effective approach to 3-(4-chlorophenyl)-7-methoxy-4H-chromen-4-one, N,O- and N,N-heterocycles. Chemistry of Heterocyclic Compounds, 54(8), 799-804.
Thippeswamy, G. B., Vijay Kumar, D., Jayashree, B. S., Sridhar, M. A., & Shashidhara Prasad, J. (2011). 1-(2-Hydroxy-5-methylphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 6), o1492.
Fahim, A. M., El-Sayed, M. A., & El-Sattar, N. E. A. (2022). Synthesis of (E)-3-(dimethylamino)-1-(2-hydroxyphenyl)prop-2-en-1-one(3)(Template). ResearchGate. Retrieved from [Link]
Vijay Kumar, D., Thippeswamy, G. B., Jayashree, B. S., & Sridhar, M. A. (2011). 1-(2-Hydroxy-5-methylphenyl)-3-(2-methylphenyl)prop-2-en-1-one. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 6), o1492.
Cisneros, L. O., & Mannan, M. S. (2006). Comparison of the thermal decomposition behavior for members of the hydroxylamine family.
Dahl, O., Jensen, J., Petersen, M. A., & Henriksen, U. (2005). Cyclization reactions of 1-[3'-hydroxy-2'-(hydroxymethyl)prop-1'-enyl]pyrimidine nucleobases: intramolecular Michael additions to the C(5)=C(6) bonds and intramolecular dehydrations. Organic & Biomolecular Chemistry, 3(10), 1964–1970.
Zhang, Y., & Dong, D. (2011). Regioselective Synthesis of 3-Arylamino- and 5-Arylaminoisoxazoles from Enaminones. Organic Letters, 13(24), 6512-6515.
Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Retrieved from [Link]
PubChem. (n.d.). 3-(Dimethylamino)-1-(2-hydroxyphenyl)prop-2-en-1-one. Retrieved from [Link]
Technical Support Center: Catalyst Poisoning in "2-(5-Isoxazolyl)-4-methylphenol" Reactions
Welcome to the Technical Support Center dedicated to addressing catalyst poisoning in reactions involving "2-(5-Isoxazolyl)-4-methylphenol." This guide is designed for researchers, scientists, and drug development profes...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the Technical Support Center dedicated to addressing catalyst poisoning in reactions involving "2-(5-Isoxazolyl)-4-methylphenol." This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical solutions for common issues encountered during catalytic processes with this valuable intermediate.
I. Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding catalyst poisoning in the context of "2-(5-Isoxazolyl)-4-methylphenol" reactions.
Q1: What are the most common catalysts used in reactions with "2-(5-Isoxazolyl)-4-methylphenol" and why are they prone to poisoning?
A1: Palladium-based catalysts, such as Pd/C, Pd(PPh₃)₄, and PdCl₂(dppf), are frequently employed in cross-coupling reactions (e.g., Suzuki-Miyaura, Heck) to functionalize "2-(5-Isoxazolyl)-4-methylphenol."[1][2] These catalysts are susceptible to poisoning because the active palladium centers can strongly interact with various chemical species, rendering them catalytically inactive.[3]
Q2: What are the primary signs of catalyst poisoning in my reaction?
A2: Key indicators of catalyst poisoning include a significant decrease in reaction rate, incomplete conversion of starting materials, a drop in product yield, and the formation of palladium black (finely divided, inactive palladium metal).[4] In some cases, you may observe a change in the color of the reaction mixture.
Q3: Can the "2-(5-Isoxazolyl)-4-methylphenol" molecule itself poison the catalyst?
A3: Yes, this is a critical consideration. The isoxazole ring contains a nitrogen atom with a lone pair of electrons that can coordinate to the palladium center, potentially acting as an inhibitor or a poison.[5] The phenolic hydroxyl group can also interact with the catalyst and influence its activity.
Q4: What are the most likely external contaminants that can poison the catalyst in these reactions?
A4: The most common external poisons are sulfur and nitrogen-containing compounds. Sulfur compounds, even at parts-per-million (ppm) levels, are notorious for irreversibly poisoning palladium catalysts.[3] Other sources of poisoning can include impurities in reagents, solvents, or starting materials.
II. Troubleshooting Guide: Diagnosing and Resolving Catalyst Poisoning
This guide provides a systematic approach to identifying and addressing catalyst deactivation issues.
Problem 1: Reaction is sluggish or has stalled, with low conversion of starting materials.
Diagram: Troubleshooting Workflow for Low Conversion
Caption: A logical workflow for troubleshooting low-yield reactions.
Step 1: Initial Diagnosis - Is it Poisoning?
Action: Run a control reaction with fresh, high-purity reagents and solvents. If this reaction proceeds as expected, it strongly suggests that your previous reaction was affected by a poison in one of the components.
Causality: This step helps to isolate the source of the problem. If the issue is reproducible with the same batch of reagents but resolved with a new batch, contamination is the likely culprit.
Step 2: Identifying the Poison Source
Nitrogen-based Poisoning (from the substrate itself):
Symptom: The reaction starts but slows down over time.
Causality: The isoxazole ring of the substrate or product can bind to the palladium catalyst, leading to gradual deactivation.
Solution:
Increase Catalyst Loading: A modest increase in catalyst loading (e.g., from 1 mol% to 3-5 mol%) can sometimes compensate for the gradual loss of active sites.[4]
Ligand Modification: Employ bulky, electron-rich ligands (e.g., Buchwald ligands like SPhos or XPhos) that can help to stabilize the active palladium species and promote the desired catalytic cycle over catalyst inhibition.[6]
Sulfur-based Poisoning (from contaminants):
Symptom: The reaction fails to initiate or shows very little conversion from the start.
Causality: Sulfur compounds strongly and often irreversibly bind to palladium, blocking the active sites.[4]
Solution:
Purify Starting Materials: If sulfur contamination is suspected in your starting materials, purification by recrystallization or chromatography may be necessary.
Use Sulfur Scavengers: In some cases, adding a scavenger like copper powder or zinc dust can help to remove trace sulfur impurities.
Problem 2: Significant formation of palladium black is observed.
Diagram: Factors Leading to Palladium Black Formation
Caption: Common causes of palladium black precipitation.
Causality: The formation of palladium black indicates that the soluble, active palladium species has aggregated into insoluble, inactive palladium metal.[4]
Troubleshooting Steps:
Ensure Inert Atmosphere: Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction. Oxygen can oxidize the active Pd(0) to inactive Pd(II) and promote aggregation.[6]
Check Ligand Stability: Phosphine ligands can be susceptible to oxidation or degradation, especially at elevated temperatures. Consider using more robust ligands or N-heterocyclic carbene (NHC) ligands.
Optimize Reaction Temperature: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition. Try running the reaction at a lower temperature to see if palladium black formation is reduced.
III. Quantitative Data on Catalyst Poisoning
The following table summarizes the potential impact of common poisons on palladium catalyst activity. Note that the exact effect will depend on the specific reaction conditions.
Poison Class
Example
Typical Concentration
Observed Effect on Pd/C Catalyst Activity
Sulfur Compounds
Thiophene
10-100 ppm
Severe deactivation, often leading to complete loss of activity.[3]
Nitrogen Heterocycles
Pyridine
100-1000 ppm
Moderate to severe deactivation, depending on the ligand and reaction conditions.
Halides
Excess Iodide
> 2 equivalents
Can form stable, less reactive palladium-halide complexes, slowing down the catalytic cycle.
IV. Experimental Protocols
Protocol 1: Testing for Catalyst Poisoning in a Suzuki-Miyaura Coupling Reaction
This protocol helps to determine if a component of your reaction is poisoning the catalyst.
Reaction Setup:
Prepare two identical reaction vessels (Vessel A and Vessel B) under an inert atmosphere.
To each vessel, add "2-(5-Isoxazolyl)-4-methylphenol" (if it is a starting material), the aryl halide, the boronic acid, and the base.
Reagent Batches:
In Vessel A, use the reagents and solvents from the batch that resulted in the failed or low-yielding reaction.
In Vessel B, use fresh, high-purity reagents and solvents.
Catalyst Addition and Reaction:
Add the palladium catalyst and ligand to both vessels.
Run both reactions under identical conditions (temperature, stirring, time).
Analysis:
Monitor the progress of both reactions by TLC or LC-MS.
Interpretation: If the reaction in Vessel B proceeds significantly better than in Vessel A, it is a strong indication that one or more of the components in the original batch are contaminated with a catalyst poison.
Protocol 2: Regeneration of a Palladium Catalyst Poisoned by Nitrogen-Containing Compounds
This protocol is for attempting to regenerate a palladium catalyst that has been poisoned by nitrogen heterocycles.
Catalyst Recovery:
After the reaction, filter the solid catalyst from the reaction mixture.
Wash the catalyst thoroughly with a solvent that will dissolve any adsorbed organic material but not the catalyst itself (e.g., acetone, ethyl acetate).
Aqueous Base Wash:
Suspend the washed catalyst in a dilute aqueous solution of a mild base, such as sodium carbonate (e.g., 0.5 M).[7]
Stir the suspension at an elevated temperature (e.g., 60-80 °C) for 1-2 hours.[7]
Washing and Drying:
Filter the catalyst and wash it extensively with deionized water until the filtrate is neutral.
Wash the catalyst with a low-boiling point organic solvent (e.g., ethanol or acetone) to aid in drying.
Dry the catalyst thoroughly under vacuum.
Activity Test:
Test the activity of the regenerated catalyst in a small-scale reaction to determine if its performance has been restored.
Protocol 3: Analysis of Potential Catalyst Poisons using ICP-MS
This protocol outlines the general steps for detecting elemental poisons (e.g., sulfur, lead) on a catalyst using Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).
Sample Preparation:
Accurately weigh a small amount of the spent catalyst.
Digest the catalyst sample in a mixture of high-purity acids (e.g., aqua regia) using a microwave digestion system to bring the metals into solution.[8]
Standard Preparation:
Prepare a series of calibration standards containing known concentrations of the suspected poison elements.[9]
ICP-MS Analysis:
Analyze the digested sample and calibration standards using an ICP-MS instrument.[10]
Data Interpretation:
Quantify the concentration of potential poison elements in the catalyst sample by comparing the results to the calibration standards.[11] This will confirm the presence and amount of inorganic poisons.
V. References
BenchChem. (2025). Technical Support Center: Preventing Catalyst Deactivation in Palladium-Catalyzed Reactions. Retrieved from BenchChem website.
BenchChem. (2025). Overcoming low yields in Suzuki coupling with functionalized boronic acids. Retrieved from BenchChem website.
BenchChem. (2026, January). Technical Support Center: Troubleshooting Failed Suzuki Reactions with Hindered Boronic Acids. Retrieved from BenchChem website.
Larrow, J. F., & Senanayake, C. H. (2004). Method for reactivating palladium catalysts. U.S. Patent No. 3,959,382. Washington, DC: U.S. Patent and Trademark Office.
ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction? [Online discussion forum]. Retrieved from [Link]
Knapp, D. M., et al. (2004). Direct synthesis of unprotected phenols using palladium-catalysed cross coupling reactions of functionalised organozinc reagents. Organic & Biomolecular Chemistry, 2(1), 110-3.
Erhardt, S., et al. (2008). Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system. Journal of the American Chemical Society, 130(14), 4828-4841.
BenchChem. (2025). catalyst deactivation issues in palladium-catalyzed synthesis of 2-(4-fluorophenyl)thiophene. Retrieved from BenchChem website.
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? [Online discussion forum]. Retrieved from [Link]
Marion, N., & Nolan, S. P. (2011). The role of the stabilizing/leaving group in palladium catalysed cross-coupling reactions. Dalton Transactions, 40(35), 8750-8761.
Niu, D., et al. (2021). Palladium catalysis enables cross-coupling–like S N 2-glycosylation of phenols. Science, 372(6543), 729-734.
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? [Online discussion forum]. Retrieved from [Link]
Li, G., et al. (2024). Pd Nanoparticles Immobilized on Pyridinic N-Rich Carbon Nanosheets for Promoting Suzuki Cross-Coupling Reactions. Catalysts, 14(10), 833.
ResearchGate. (2015). Suzuki cross-coupling reaction over a palladium–pyridine complex immobilized on hydrotalcite. Retrieved from [Link]
BenchChem. (2025). Technical Support Center: Palladium-Catalyzed Cross-Coupling with Phenolic Compounds. Retrieved from BenchChem website.
Albers, P. W., et al. (2001). Poisoning and deactivation of palladium catalysts. Catalysis Today, 65(2-4), 111-125.
ResearchGate. (2019). Analysis of palladium by high resolution ICP-MS. Retrieved from [Link]
Wang, Y., et al. (2021). Enhancing stability by trapping palladium inside N-heterocyclic carbene-functionalized hypercrosslinked polymers for heterogeneous C-C bond formations. Nature Communications, 12(1), 1-11.
Google Patents. (2008). Method for measuring palladium content in palladium carbon catalyzer by microwave clearing ICP method. Retrieved from
Liu, Y., et al. (2022). Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW). Catalysts, 12(12), 1530.
U.S. Department of Agriculture. (n.d.). Determination of Metals by ICP-MS and ICP-OES (Optical Emission Spectrometry). Retrieved from [Link]
ResearchGate. (2020). An Adventure in Sustainable Cross-Coupling of Phenols and Derivatives via Carbon–Oxygen Bond Cleavage. Retrieved from [Link]
Hegedüs, C., et al. (2021). Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium. Catalysts, 11(4), 496.
Magano, J., & Dunetz, J. R. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(8), 2286-2311.
ResearchGate. (2001). Poisoning and deactivation of palladium catalysts. Retrieved from [Link]
Takeda, K., et al. (2018). Palladium-catalyzed direct carbonylation of thiophenes and furans under CO/CO2-binary conditions leading to carboxylic acids. Catalysis Science & Technology, 8(2), 433-437.
ResearchGate. (2012). Recent Advances in Pd/C-Catalyzed Coupling Reactions. Retrieved from [Link]
Mondal, B., et al. (2021). Application of 4-pyridylselenolate palladium macrocycles in Suzuki couplings. Inorganic Chemistry Frontiers, 8(10), 2466-2476.
Technical Support Center: Synthesis and Work-up of 2-(5-Isoxazolyl)-4-methylphenol
Welcome to the technical support center for the synthesis of 2-(5-Isoxazolyl)-4-methylphenol. This guide is designed for researchers, chemists, and drug development professionals to navigate the critical post-reaction wo...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the technical support center for the synthesis of 2-(5-Isoxazolyl)-4-methylphenol. This guide is designed for researchers, chemists, and drug development professionals to navigate the critical post-reaction work-up and purification stages. Here, we address common challenges and frequently asked questions, providing field-proven insights and detailed protocols to ensure the successful isolation of your target compound with high purity.
Troubleshooting Guide: Navigating Common Work-up Hurdles
This section addresses specific issues that may arise during the isolation and purification of 2-(5-Isoxazolyl)-4-methylphenol.
Issue 1: Low or No Yield After Aqueous Work-up
Question: I've completed the synthesis, but after performing an aqueous work-up and extraction, my final yield is significantly lower than expected. What could be the cause?
Answer: Low recovery after an aqueous work-up often points to issues with pH control or improper solvent selection. 2-(5-Isoxazolyl)-4-methylphenol is a phenolic compound, making it acidic. This property is key to its purification but can also be a source of yield loss if not managed correctly.
Potential Causes & Solutions:
Incomplete Reprotonation: The most common cause is the failure to fully neutralize the aqueous layer after a basic wash. When you wash the reaction mixture with a base (e.g., NaOH), the phenol is deprotonated to form the water-soluble sodium phenoxide salt, which partitions into the aqueous layer[1][2][3]. To recover your product, you must acidify this aqueous layer to reprotonate the phenoxide back to the neutral, organic-soluble phenol, causing it to precipitate or be extracted.
Solution: When acidifying the separated aqueous layer, use a strong acid like concentrated HCl and monitor the pH with litmus paper or a pH meter. Ensure the pH is brought down to approximately 2-3 to guarantee complete protonation and precipitation of your product[4].
Product Lost in Basic Wash: If your reaction mixture contains a stronger acid (e.g., a carboxylic acid byproduct), using a strong base like NaOH for the initial wash will extract both the desired phenol and the stronger acid[5]. This can complicate the subsequent acidification and precipitation step.
Solution: Consider a sequential extraction. First, wash the organic layer with a weak base like sodium bicarbonate (NaHCO₃). This will selectively extract stronger acidic impurities (like carboxylic acids) while leaving the less acidic phenol in the organic layer[2][5]. You can then proceed to extract the phenol with a stronger base like NaOH.
Incorrect Extraction Solvent: The choice of organic solvent is crucial for efficiently extracting the neutral phenol from the aqueous layer.
Solution: Use a water-immiscible organic solvent in which your product is highly soluble. Ethyl acetate and dichloromethane are common and effective choices[4][6]. Perform multiple extractions (e.g., 3 times with smaller volumes of solvent) to maximize recovery from the aqueous phase.
Issue 2: The Crude Product is an Oil, Not a Crystalline Solid
Question: After removing the solvent, my product is a persistent, dark oil and I cannot induce crystallization for further purification. What should I do?
Answer: The phenomenon of "oiling out" occurs when a compound separates from a solution as a liquid rather than a solid, often due to the presence of impurities or residual solvent that depress the melting point.[7]
Troubleshooting Steps:
Ensure Complete Solvent Removal: Use a rotary evaporator followed by high vacuum to thoroughly remove all traces of the extraction solvent. Residual solvent is a primary inhibitor of crystallization[8].
Solvent Trituration: Add a small amount of a solvent in which your product is poorly soluble but the oily impurities are soluble (e.g., cold hexanes or a diethyl ether/hexane mixture). Stir or sonicate the mixture. The pure product should precipitate as a solid, which can then be collected by filtration.
Optimize Recrystallization: If trituration fails, proceed with a systematic approach to recrystallization.
Solvent Screening: Test the solubility of your oily product in various solvents at room temperature and at boiling point to find a suitable system. The ideal solvent dissolves the compound when hot but sparingly when cold[9][10]. For phenolic compounds, ethanol, methanol, or mixtures with water are often effective[7][11].
Slow Cooling: Rapid cooling encourages oiling out. Allow the hot, saturated solution to cool slowly to room temperature before moving it to an ice bath[7][12].
Induce Crystallization: If crystals do not form spontaneously, try scratching the inside of the flask with a glass rod at the solution's surface or adding a seed crystal of the pure compound[7].
Caption: Decision tree for troubleshooting an oily product.
Issue 3: Impurities Persist After Acid-Base Extraction
Question: My NMR/TLC analysis shows impurities even after a standard acid-base extraction. What are these impurities and how do I remove them?
Answer: While acid-base extraction is powerful, it primarily removes neutral and basic impurities. Acidic or other phenolic byproducts may remain. The synthesis of isoxazoles can also lead to the formation of regioisomers, which have very similar chemical properties and are not easily separated by extraction[13].
Common Impurities & Purification Strategies:
Unreacted Starting Materials: Depending on the synthetic route, unreacted aldehydes, ketones, or alkynes may persist. Most of these are neutral and should be removed by the basic wash.
Regioisomers: The formation of isoxazole regioisomers is a common challenge, particularly in syntheses involving unsymmetrical 1,3-dicarbonyl compounds or 1,3-dipolar cycloadditions[13]. These isomers will have nearly identical pKa values and will not be separable by extraction.
Furoxans: In syntheses using nitrile oxides, dimerization can occur to form furoxans, which are common byproducts[13].
Advanced Purification Protocol: Column Chromatography
When extraction and recrystallization are insufficient, column chromatography is the most effective method for separating challenging impurities like regioisomers[13][14].
Parameter
Guideline
Rationale
Stationary Phase
Silica Gel (Standard Grade)
Silica gel is a polar adsorbent suitable for separating compounds of moderate polarity like phenols and isoxazoles.
Mobile Phase
Hexanes/Ethyl Acetate Gradient
Start with a low polarity mixture (e.g., 9:1 Hexanes:EtOAc) and gradually increase the polarity. This allows for the elution of less polar impurities first, followed by your product, and finally more polar impurities.[13]
Monitoring
Thin-Layer Chromatography (TLC)
Use TLC to identify the solvent system that provides the best separation (difference in Rf values) between your product and the impurities before running the column[13].
Frequently Asked Questions (FAQs)
Q1: Why is an acid-base extraction the preferred work-up method for this synthesis?A1: The presence of the phenolic hydroxyl group (-OH) on the 2-(5-Isoxazolyl)-4-methylphenol molecule makes it weakly acidic (pKa ~10)[3]. This acidity allows for its selective conversion into a water-soluble salt (phenoxide) by a strong base like sodium hydroxide. This salt then moves into the aqueous layer, leaving non-acidic (neutral) organic impurities behind in the organic layer. Subsequent re-acidification of the aqueous layer regenerates the pure, water-insoluble phenol. This technique is a simple, efficient, and cost-effective alternative to more complex methods like chromatography for initial purification[3].
Q2: Can I use a weak base like sodium bicarbonate for the extraction?A2: No, sodium bicarbonate is generally not a strong enough base to deprotonate a phenol completely[2]. It is, however, useful for selectively removing more acidic impurities, such as carboxylic acids (pKa ~4-5), from the organic layer before you extract your phenol with a stronger base[2][5].
Q3: What is the best way to confirm the purity of my final product?A3: A combination of techniques should be used to confirm purity:
Melting Point Analysis: A pure crystalline solid will have a sharp melting point range that matches the literature value (175-177 °C). A broad or depressed melting point indicates the presence of impurities.
High-Performance Liquid Chromatography (HPLC): This is a reliable quantitative method for assessing purity. A pure sample will show a single major peak[7].
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and detect the presence of impurities by identifying unexpected signals.
Thin-Layer Chromatography (TLC): A pure compound should appear as a single spot on a TLC plate developed with an appropriate solvent system.
Q4: Are there any safety precautions I should take during the work-up?A4: Yes. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves[15][16]. Both concentrated acids (like HCl) and strong bases (like NaOH) are corrosive and should be handled with care. The organic solvents used for extraction are often flammable and volatile. Consult the Safety Data Sheets (SDS) for all chemicals before use[16].
Experimental Protocols
Protocol 1: Standard Acid-Base Extraction Work-up
Quenching: Once the reaction is complete, cool the reaction mixture to room temperature. If applicable, pour the mixture into crushed ice or cold water to quench any reactive species[13].
Initial Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate, 3 x 50 mL for a 100 mL reaction volume). Combine the organic layers.
Base Wash: Wash the combined organic layers with 1M sodium hydroxide (NaOH) solution (2 x 50 mL). Crucially, save the aqueous layers , as they now contain your deprotonated product.
Isolate Aqueous Layer: Combine the basic aqueous layers in a separate flask or beaker. The remaining organic layer, containing neutral impurities, can be discarded.
Acidification: Cool the combined aqueous layer in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise with stirring until the pH of the solution is ~2-3 (check with pH paper). A precipitate of your product should form.
Product Isolation: Collect the solid product by vacuum filtration. Wash the solid with cold deionized water to remove any inorganic salts.
Drying: Dry the purified solid under vacuum to yield the crude 2-(5-Isoxazolyl)-4-methylphenol. This crude product can then be further purified by recrystallization.
Caption: Workflow for purification via acid-base extraction.
Protocol 2: Recrystallization from an Ethanol/Water System
Dissolution: Place the crude solid product in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to just dissolve the solid completely. Keep the solution at or near its boiling point.
Addition of Anti-Solvent: While the ethanol solution is still hot, add deionized water dropwise until you observe persistent cloudiness (the cloud point). This indicates the solution is saturated[12]. Add a drop or two of hot ethanol to redissolve the precipitate and obtain a clear solution.
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Pure crystals of the product should form.
Chilling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation and yield.
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol/water mixture.
Drying: Dry the crystals in a vacuum oven to remove all traces of solvent.
References
University of Kerbala. (n.d.). Recrystallization. Retrieved from [Link]
Chemistry Steps. (n.d.). Organic Acid-Base Extractions. Retrieved from [Link]
ResearchGate. (2015). Can I use acid - base extraction for fractional of phenols and flavonoids from plant extract? Retrieved from [Link]
Nichols, L. (2022). 4.8: Acid-Base Extraction. Chemistry LibreTexts. Retrieved from [Link]
Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]
Swarthmore College. (n.d.). Acid-Base Extraction. Retrieved from [Link]
Chassaing, C., et al. (2017). Small scale separation of isoxazole structurally related analogues by chiral supercritical fluid chromatography. Journal of Chromatography A. Retrieved from [Link]
MDPI. (2023). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Retrieved from [Link]
ResearchGate. (n.d.). Removal and recovery of phenolic compounds from olive mill wastewater by cooling crystallization. Retrieved from [Link]
ResearchGate. (n.d.). Valuable phenolic compounds recovery from olive mill wastewater streams by means of cooling crystallization techniques. Retrieved from [Link]
Larock, R. C., & Dong, D. (2007). The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib. Organic letters, 9(19), 3813–3815. Retrieved from [Link]
Sciforum. (n.d.). Isoxazoles via Cycloaddition of Terminal Alkynes and Nitrile Oxides (from Oximes). Retrieved from [Link]
National Library of Medicine. (2022). Extraction and characterization of phenolic compounds and their potential antioxidant activities. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Retrieved from [Link]
National Library of Medicine. (2023). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Retrieved from [Link]
OChem Pal. (n.d.). recrystallization-2.doc.pdf. Retrieved from [Link]
PROMETHEUS – Protocols. (n.d.). Chemical determination of phenolic compounds. Retrieved from [Link]
ResearchGate. (2017). What the steps should be taken when primary detecting of phenolic compounds? Retrieved from [Link]
SciSpace. (n.d.). Extraction techniques for the determination of phenolic compounds in food. Retrieved from [Link]
Chem-Impex. (n.d.). 2-(5-Isoxazolyl)-4-methylphenol. Retrieved from [Link]
International Journal of Pharmaceutical Chemistry and Analysis. (n.d.). A review of isoxazole biological activity and present synthetic techniques. Retrieved from [Link]
Technical Support Center: Overcoming Solubility Challenges with 2-(5-Isoxazolyl)-4-methylphenol
Welcome to the technical support guide for 2-(5-Isoxazolyl)-4-methylphenol. This resource is designed for researchers, scientists, and drug development professionals to navigate the common solubility hurdles encountered...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the technical support guide for 2-(5-Isoxazolyl)-4-methylphenol. This resource is designed for researchers, scientists, and drug development professionals to navigate the common solubility hurdles encountered when working with this compound in various assays. As a molecule combining a phenolic core and an isoxazole ring, it presents unique solubility characteristics that require careful consideration for successful and reproducible experimental outcomes. This guide provides in-depth, field-proven insights and actionable protocols to ensure your experiments are not compromised by poor solubility.
Frequently Asked Questions (FAQs)
Q1: My 2-(5-Isoxazolyl)-4-methylphenol, dissolved in DMSO, is precipitating when I add it to my aqueous assay buffer. Why is this happening?
A1: This is a classic issue of solvent shifting. 2-(5-Isoxazolyl)-4-methylphenol, like many phenolic and isoxazole-containing compounds, is significantly more soluble in a polar aprotic solvent like dimethyl sulfoxide (DMSO) than in aqueous solutions. When you introduce the DMSO stock into your aqueous buffer, the overall polarity of the solvent system dramatically increases. The DMSO concentration becomes too low to maintain the solubility of the compound, causing it to "crash out" or precipitate. The key is to manage the transition from a high-concentration organic stock to a low-concentration aqueous working solution.
Q2: What is the best solvent to use for creating a stock solution of 2-(5-Isoxazolyl)-4-methylphenol?
A2: For initial stock solutions, Dimethyl sulfoxide (DMSO) is generally the recommended starting point due to its strong solubilizing power for a wide range of organic molecules. Phenolic compounds are known to be highly soluble in DMSO.[1] Ethanol is another viable option, particularly for phenolic acids, and can sometimes be less toxic to cells at higher concentrations than DMSO.[2]
Q3: What is the maximum concentration of DMSO I can use in my cell-based assay?
A3: The tolerance to DMSO is highly cell-line dependent. A general rule of thumb is to keep the final concentration of DMSO in your cell culture medium at or below 0.5%. However, some sensitive cell lines may exhibit stress responses or altered gene expression at concentrations as low as 0.1%. It is always best practice to perform a vehicle control experiment to determine the maximum tolerable DMSO concentration for your specific cell line and assay duration.
Q4: Can I heat the solution to get my compound to dissolve?
A4: Gentle warming (e.g., a 37°C water bath) can be effective in dissolving the compound in the initial stock solution (e.g., in DMSO). However, be cautious, as excessive heat can degrade the compound. For aqueous working solutions, warming can also help, but the more critical factor is often the solvent composition.
In-Depth Troubleshooting Guide
The Challenge: Aqueous Incompatibility
The core issue with 2-(5-Isoxazolyl)-4-methylphenol is its hydrophobic nature, making it poorly soluble in water-based media essential for most biological assays. The following sections provide a systematic approach to overcoming this challenge.
Step 1: Optimizing the Stock Solution
A well-prepared, high-concentration stock solution is the foundation for accurate and reproducible experiments.
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
Weighing: Accurately weigh out the desired amount of 2-(5-Isoxazolyl)-4-methylphenol powder in a sterile microfuge tube.
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve a high-concentration stock (e.g., 10-50 mM). Start with a conservative concentration and increase if the compound fully dissolves.
Solubilization: Vortex the solution vigorously. If necessary, gently warm the tube in a 37°C water bath for 5-10 minutes. Sonication can also be used to aid dissolution.
Visual Inspection: Ensure that no particulate matter is visible. The solution should be clear.
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Step 2: The Critical Intermediate Dilution
Directly diluting a high-concentration DMSO stock into an aqueous buffer is a common cause of precipitation. An intermediate dilution step can mitigate this.
dot
Caption: Intermediate dilution workflow.
Protocol 2: Serial Dilution to Working Concentration
Intermediate Step: Prepare an intermediate dilution of your compound from the high-concentration DMSO stock into your complete assay medium. The goal is to lower the compound concentration while keeping the DMSO concentration relatively high (e.g., 5-10%) to maintain solubility.
Final Dilution: From this intermediate dilution, perform the final dilution to your desired working concentration in the assay medium. This two-step process gradually acclimates the compound to the aqueous environment.
Step 3: Advanced Solubilization Strategies
If precipitation persists, consider these advanced formulation strategies.
1. Co-Solvent Approach
Using a less-toxic co-solvent like ethanol in combination with DMSO can be effective.
The phenolic hydroxyl group on 2-(5-Isoxazolyl)-4-methylphenol is weakly acidic. Increasing the pH of the buffer can deprotonate this group, forming a more water-soluble phenolate salt.
Consideration: The biological activity of your compound may be pH-dependent. Also, ensure your assay system is compatible with the pH change. Phenolic compounds generally show increased solubility at alkaline pH.[4]
dot
Caption: Effect of pH on solubility.
3. Use of Surfactants
Non-ionic surfactants like Tween® 20 or Tween® 80 can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.
Caution: Surfactants can interfere with some assays and may have their own biological effects. Always run a vehicle control with the surfactant alone.
Application-Specific Considerations
The intended use of 2-(5-Isoxazolyl)-4-methylphenol as an intermediate in the synthesis of pharmaceuticals targeting inflammatory and pain-related conditions, as well as in biochemical assays, provides context for its application.[5][6]
Cell-Based Assays (e.g., anti-inflammatory screens): Minimizing solvent toxicity is paramount. Titrate DMSO and other co-solvents to the lowest effective concentration.
Enzyme Inhibition Assays: Ensure that the chosen solubilization method (e.g., pH change, surfactants) does not affect the enzyme's activity or stability.
Agrochemical Screening: Solubility in formulations for spraying or soil application will have different requirements, potentially allowing for a wider range of excipients.
By systematically addressing the factors of stock solution preparation, dilution strategy, and the use of solubility-enhancing excipients, researchers can confidently and accurately assess the biological activity of 2-(5-Isoxazolyl)-4-methylphenol.
References
Extraction and characterization of phenolic compounds and their potential antioxidant activities. PMC - PubMed Central. Available at: [Link]
Effect of pH on the solubility of phenolic compounds. ResearchGate. Available at: [Link]
Optimization of Extraction Conditions to Improve Phenolic Content and In Vitro Antioxidant Activity in Craft Brewers’ Spent Grain Using Response Surface Methodology (RSM). PubMed Central. Available at: [Link]
Between Ethanol and DMSO, which will be better for dissolving phenolic acids like rosmarinic acid, caffeic acid for using in antifungal assay? ResearchGate. Available at: [Link]
Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. PMC - NIH. Available at: [Link]
Distinct effects of polyphenols and solvents on dentin collagen crosslinking interactions and biostability. PMC - NIH. Available at: [Link]
(PDF) Studies on the solubility of phenolic compounds. ResearchGate. Available at: [Link]
(PDF) Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. ResearchGate. Available at: [Link]
The synthetic and therapeutic expedition of isoxazole and its analogs. PMC. Available at: [Link]
A review of isoxazole biological activity and present synthetic techniques. Available at: [Link]
Dimethyl Sulfoxide (DMSO) Solubility Data. ResearchGate. Available at: [Link]
Coexistence of Substituted Phenols Reduces the Fouling Ability of Phenol in Non-aqueous Solvents | Periodica Polytechnica Chemical Engineering. Available at: [Link]
The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. PubMed Central. Available at: [Link]
Effect of solvent composition on the acidity of phenols in dimethyl sulfoxide - water mixtures. Available at: [Link]
A Comparative Guide to Anti-Inflammatory Scaffolds: Profiling Isoxazole Derivatives Against Classical and Modern Therapeutics
Authored for Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of the 2-(5-isoxazolyl)-4-methylphenol scaffold and its class of isoxazole derivatives against other est...
Author: BenchChem Technical Support Team. Date: January 2026
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the 2-(5-isoxazolyl)-4-methylphenol scaffold and its class of isoxazole derivatives against other established anti-inflammatory agents. We will delve into the mechanistic underpinnings, comparative efficacy, and the experimental methodologies required for a thorough evaluation of these compounds.
Section 1: The Inflammatory Cascade: A Landscape of Therapeutic Targets
Inflammation is a critical biological response to harmful stimuli, such as pathogens or damaged cells.[1] However, dysregulated or chronic inflammation contributes to a wide range of diseases.[2] The inflammatory process is orchestrated by a complex network of signaling pathways and molecular mediators, which present numerous targets for therapeutic intervention. Two of the most critical pathways are the arachidonic acid cascade, which produces prostaglandins and leukotrienes, and the pro-inflammatory cytokine signaling pathway, primarily mediated by transcription factors like NF-κB.
The activation of immune cells, such as macrophages, by stimuli like lipopolysaccharide (LPS) triggers intracellular signaling cascades involving Mitogen-Activated Protein Kinases (MAPKs) and the IκB kinase (IKK) complex.[1] This leads to the activation and nuclear translocation of transcription factors like NF-κB and AP-1, which in turn drive the expression of key inflammatory enzymes (COX-2, iNOS) and cytokines (TNF-α, IL-6, IL-1β).[3][4] These mediators are responsible for the classic signs of inflammation.
Caption: Key Inflammatory Pathways and Targets.
Section 2: The Isoxazole Scaffold: A Privileged Structure for COX-2 Inhibition
The isoxazole ring is a five-membered heterocycle that is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous pharmacologically active compounds.[5][6] Its utility in anti-inflammatory drug design is prominently exemplified by the selective COX-2 inhibitor Valdecoxib.[5] The isoxazole moiety is crucial for the biological activity of many such drugs.[5]
While specific experimental data for "2-(5-Isoxazolyl)-4-methylphenol" is not extensively detailed in publicly available literature, its structure belongs to a class of derivatives that have been widely synthesized and tested for anti-inflammatory properties.[6][7] The primary mechanism of action for many anti-inflammatory isoxazole derivatives is the inhibition of cyclooxygenase (COX) enzymes.[8][9]
Mechanism of Action: Selective COX-2 Inhibition
The therapeutic benefit of non-steroidal anti-inflammatory drugs (NSAIDs) comes from the inhibition of COX-2, which is upregulated at sites of inflammation and produces prostaglandins that mediate pain and swelling.[3] However, the common gastrointestinal side effects of traditional NSAIDs stem from the simultaneous inhibition of the constitutively expressed COX-1 enzyme, which is responsible for producing prostaglandins that protect the stomach lining.
The development of selective COX-2 inhibitors (Coxibs) was a significant advance.[10] Many isoxazole-based compounds achieve this selectivity.[9][11] The molecular structure of the isoxazole scaffold allows for specific interactions within the larger, more flexible active site of the COX-2 enzyme compared to the more constricted active site of COX-1. This targeted action minimizes gastrointestinal risks associated with non-selective NSAIDs.[10]
Caption: Conceptual fit of scaffolds in COX isoenzymes.
Section 3: Comparative Analysis of Major Anti-Inflammatory Scaffolds
The isoxazole scaffold must be evaluated in the context of other major anti-inflammatory drug classes, each with distinct mechanisms and therapeutic profiles.
Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)
Mechanism: This broad class works primarily by inhibiting COX enzymes. They are categorized as either non-selective (inhibiting both COX-1 and COX-2) or COX-2 selective.
Advantages: Widely available and effective for mild to moderate pain and inflammation.
Limitations: Non-selective agents carry a risk of gastrointestinal ulceration and bleeding.[6] Some selective COX-2 inhibitors have been associated with cardiovascular side effects.[10]
Corticosteroids
Mechanism: These are potent, broad-spectrum anti-inflammatory agents. They function by binding to the glucocorticoid receptor, which then translocates to the nucleus to suppress the expression of numerous pro-inflammatory genes (including those for COX-2, iNOS, and cytokines like TNF-α and IL-6) and upregulate anti-inflammatory genes.
Examples: Dexamethasone, Prednisone.
Advantages: High potency, effective in severe inflammatory and autoimmune conditions.
Limitations: Significant and severe side effects with long-term systemic use, including immunosuppression, metabolic changes, osteoporosis, and mood disturbances.
Janus Kinase (JAK) Inhibitors
Mechanism: A newer class of small molecules that target the intracellular JAK-STAT signaling pathway. Many pro-inflammatory cytokines rely on this pathway to transmit their signals from the cell surface receptor to the nucleus. By inhibiting JAK enzymes, these drugs block the signaling of multiple cytokines simultaneously.
Examples: Tofacitinib, Baricitinib.
Advantages: Targeted mechanism effective for autoimmune diseases like rheumatoid arthritis.[12] Can be administered orally.
Limitations: Their mechanism of blocking cytokine signaling can lead to an increased risk of serious infections, and other specific side-effect profiles are still being characterized.
Section 4: Quantitative Performance Comparison
The following table summarizes the key characteristics of the different anti-inflammatory scaffolds. IC50 values are representative and can vary significantly based on the specific compound and assay conditions.
Increased risk of serious infections, specific hematological effects.[12]
Section 5: Experimental Protocols for Comparative Evaluation
To objectively compare a novel isoxazole derivative like 2-(5-isoxazolyl)-4-methylphenol against other scaffolds, a tiered experimental approach is necessary.
Caption: Workflow for evaluating novel anti-inflammatory compounds.
Protocol 5.1: In Vitro Cellular Anti-Inflammatory Assay
Objective: To determine the ability of a test compound to inhibit the production of key inflammatory mediators in a cellular context.
Causality: This assay uses lipopolysaccharide (LPS) to mimic a bacterial challenge, which robustly activates the TLR4 signaling pathway in macrophages (e.g., RAW 264.7 cell line), leading to the production of nitric oxide (NO), prostaglandins (PGE2), and pro-inflammatory cytokines.[1][4] Measuring the reduction of these mediators provides a clear indication of the compound's anti-inflammatory potential.
Methodology:
Cell Culture: Seed RAW 264.7 macrophages in 96-well plates and allow them to adhere overnight.
Pre-treatment: Treat the cells with various concentrations of the test compound (e.g., 2-(5-isoxazolyl)-4-methylphenol, diclofenac as a control) for 1-2 hours.
Stimulation: Add LPS (e.g., 1 µg/mL) to all wells except the negative control. Incubate for 18-24 hours.
Mediator Quantification:
Nitric Oxide (NO): Collect the cell supernatant. Measure nitrite (a stable product of NO) concentration using the Griess reagent assay.[13]
Prostaglandin E2 (PGE2): Measure PGE2 levels in the supernatant using a commercially available ELISA kit.[1]
Cytokines (TNF-α, IL-6): Quantify cytokine concentrations in the supernatant using specific ELISA kits.[14]
Data Analysis: Calculate the IC50 value (the concentration of compound that inhibits mediator production by 50%) for each endpoint. A cell viability assay (e.g., MTT) should be run in parallel to ensure the observed effects are not due to cytotoxicity.
Protocol 5.2: In Vitro Enzyme Inhibition Assay (COX-1/COX-2)
Objective: To determine the direct inhibitory activity and selectivity of a test compound against COX-1 and COX-2 isoenzymes.
Causality: This cell-free assay directly measures the compound's ability to interfere with the enzymatic activity of purified COX proteins.[15] By running parallel assays for both COX-1 and COX-2, a selectivity index can be calculated, which is a critical parameter for predicting the potential for gastrointestinal side effects.[9]
Methodology:
Assay Preparation: Use a commercial colorimetric or fluorescent COX inhibitor screening assay kit containing purified ovine or human recombinant COX-1 and COX-2 enzymes.
Compound Incubation: In separate wells of a 96-well plate, add the COX-1 or COX-2 enzyme, heme cofactor, and various concentrations of the test compound. Incubate for a short period (e.g., 10-15 minutes) at room temperature.
Reaction Initiation: Add arachidonic acid as the substrate to initiate the enzymatic reaction.
Signal Detection: After a specified incubation period (e.g., 5-10 minutes), the reaction is stopped, and the product (Prostaglandin G2, which is then reduced to Prostaglandin H2) is measured. The probe in the kit reacts with the peroxidase activity of COX to generate a colorimetric or fluorescent signal.
Data Analysis: Calculate the IC50 for both COX-1 and COX-2. The Selectivity Index (SI) is calculated as (IC50 for COX-1) / (IC50 for COX-2). A higher SI value indicates greater selectivity for COX-2.
Protocol 5.3: In Vivo Acute Inflammation Model (Carrageenan-Induced Paw Edema)
Objective: To evaluate the anti-inflammatory efficacy of a test compound in a live animal model of acute inflammation.
Causality: The sub-plantar injection of carrageenan in a rodent's paw induces a well-characterized, biphasic acute inflammatory response.[16][17] The initial phase is mediated by histamine and serotonin, while the later phase (3-5 hours) is primarily driven by prostaglandin production via COX-2.[18] The ability of a compound to reduce the paw swelling (edema) in this later phase is a strong indicator of its potential as a COX-2-targeting anti-inflammatory agent.
Methodology:
Animal Acclimation: Use male or female Sprague-Dawley rats or Wistar rats (150-200g), acclimated for at least one week.
Grouping: Divide animals into groups (n=6-10 per group): Vehicle Control, Positive Control (e.g., Diclofenac or Indomethacin), and Test Compound groups (at least 3 dose levels).
Compound Administration: Administer the test compound or controls orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection.
Inflammation Induction: Measure the initial paw volume of the right hind paw using a plethysmometer. Inject 0.1 mL of a 1% carrageenan solution into the sub-plantar surface of the paw.
Edema Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
Data Analysis: Calculate the percentage of edema inhibition for each group at each time point compared to the vehicle control group. This demonstrates the compound's efficacy and duration of action in a living system.
Section 6: Conclusion and Future Perspectives
The 2-(5-isoxazolyl)-4-methylphenol scaffold belongs to the well-regarded isoxazole class of anti-inflammatory agents, which primarily function as selective COX-2 inhibitors.[5] This mechanism offers a significant advantage over traditional, non-selective NSAIDs by potentially reducing gastrointestinal side effects.[6] However, its therapeutic potential must be carefully weighed against other classes like corticosteroids, which offer superior potency but with a severe side-effect profile, and newer targeted therapies like JAK inhibitors, which have transformed the treatment of specific autoimmune diseases.
Future research in this area should focus on:
Enhanced Selectivity: Synthesizing novel isoxazole derivatives with even higher selectivity for COX-2 to further minimize off-target effects.
Multi-Target Ligands: Designing hybrid molecules that combine the isoxazole scaffold with other pharmacophores to inhibit multiple inflammatory targets simultaneously (e.g., COX-2 and 5-LOX).
Exploring Non-COX Mechanisms: Investigating if certain isoxazole derivatives can modulate other inflammatory pathways, such as the NF-κB or MAPK signaling cascades, to provide broader anti-inflammatory coverage.
By employing the rigorous, multi-tiered experimental approach outlined in this guide, researchers can effectively characterize the performance of novel isoxazole compounds and accurately position them within the complex and evolving landscape of anti-inflammatory therapeutics.
References
A review of isoxazole biological activity and present synthetic techniques. (n.d.). Google Scholar.
Synthesis, characterization and anti-inflammatory activity of some novel isoxazoles. (2025).
In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity- A Review. (n.d.). Google Scholar.
SYNTHESIS AND ANTI-INFLAMMATORY, ANTIOXIDANT STUDIES OF NOVEL CHALCONES-BASED ISOXAZOLE DERIVATIVES. (2022). Rasayan Journal of Chemistry.
Synthesis of New Isoxazole-, Pyridazine-, Pyrimidopyrazines and Their Anti-Inflammatory and Analgesic Activity. (2018). PubMed.
Synthesis, characterization and anti-inflammatory activity of some novel isoxazoles. (2011). Der Pharmacia Lettre.
A Comparative Guide to the Efficacy of 2-(5-Isoxazolyl)-4-methylphenol Derivatives as Anti-Inflammatory Agents
This guide provides a comprehensive comparison of the anti-inflammatory efficacy of various derivatives of the 2-(5-Isoxazolyl)-4-methylphenol scaffold. Designed for researchers, scientists, and drug development professi...
Author: BenchChem Technical Support Team. Date: January 2026
This guide provides a comprehensive comparison of the anti-inflammatory efficacy of various derivatives of the 2-(5-Isoxazolyl)-4-methylphenol scaffold. Designed for researchers, scientists, and drug development professionals, this document delves into the structure-activity relationships (SAR), comparative experimental data, and the underlying mechanistic rationale for the design and evaluation of these compounds. We will explore both in vivo and in vitro data to build a holistic understanding of their therapeutic potential.
Introduction: The Rationale for Derivatizing the 2-(5-Isoxazolyl)-4-methylphenol Scaffold
The isoxazole ring is a prominent heterocyclic motif in medicinal chemistry, known to be a core component of various biologically active compounds.[1][2] Specifically, isoxazole derivatives have shown significant promise as anti-inflammatory agents, often through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX).[1][3] The 2-(5-Isoxazolyl)-4-methylphenol scaffold presents a promising starting point for the development of novel anti-inflammatory drugs due to its structural features that can be readily modified to optimize potency, selectivity, and pharmacokinetic properties.
The derivatization of this core structure allows for a systematic exploration of the chemical space to identify substituents that enhance the desired biological activity while minimizing off-target effects. This guide will focus on a comparative analysis of such derivatives, providing a clear rationale for the experimental designs used to evaluate their efficacy.
Comparative Efficacy of 2-(5-Isoxazolyl)-4-methylphenol Derivatives
The anti-inflammatory potential of novel compounds is typically assessed through a combination of in vivo models that mimic the inflammatory response in a whole organism and in vitro assays that probe the compound's effect on specific molecular targets.
In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema Model
A well-established and widely used model for evaluating acute inflammation is the carrageenan-induced paw edema model in rats.[1][4][5] This model allows for the assessment of a compound's ability to reduce the swelling (edema) that occurs in response to an inflammatory stimulus.
A study by an independent research group synthesized a series of 2-(isoxazol-5-yl) phenyl 4-methylbenzene sulfonate derivatives and evaluated their anti-inflammatory activity using this model.[1] The results, summarized in Table 1, demonstrate the varying efficacy of these derivatives compared to the standard non-steroidal anti-inflammatory drug (NSAID), Indomethacin.
Table 1: In Vivo Anti-inflammatory Activity of 2-(isoxazol-5-yl) phenyl 4-methylbenzene sulfonate derivatives (5a-e) [1]
Compound
Substituent (R)
% Reduction in Paw Edema (after 3h)
5a
H
25.8
5b
4-CH₃
62.5
5c
4-OCH₃
58.7
5d
4-Cl
55.2
5e
2,4-di-Cl
49.3
Indomethacin
-
68.4
Data sourced from a 2019 study on the synthesis and biological activity of these derivatives.[1]
Interpretation of In Vivo Data:
The data clearly indicates that the nature of the substituent on the phenyl ring significantly influences the anti-inflammatory activity. The unsubstituted derivative (5a) showed modest activity, while the introduction of an electron-donating methyl group (5b) or methoxy group (5c) at the para-position of the phenyl ring led to a marked increase in efficacy, with compound 5b showing activity comparable to Indomethacin.[1] Halogen substitution also conferred significant activity, although slightly less than the electron-donating groups.[1] This structure-activity relationship suggests that electronic and steric factors of the substituents play a crucial role in the interaction of these compounds with their biological target(s).
In Vitro Efficacy: Cyclooxygenase (COX) Inhibition
To understand the molecular mechanism underlying the observed anti-inflammatory effects, in vitro enzyme inhibition assays are crucial. The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are primary targets for many anti-inflammatory drugs.[1][3] COX-2 is inducibly expressed at sites of inflammation and is responsible for the production of pro-inflammatory prostaglandins, making it a desirable target for selective inhibitors with a potentially improved gastrointestinal safety profile compared to non-selective NSAIDs.[1]
A separate study on a series of novel isoxazole derivatives provided valuable insights into their COX inhibitory activity.[6] While not direct derivatives of the core topic scaffold, the data in Table 2 offers a strong rationale for investigating the COX inhibitory potential of 2-(5-isoxazolyl)-4-methylphenol derivatives and highlights the potential for achieving COX-2 selectivity within this chemical class.
Table 2: In Vitro COX-1 and COX-2 Inhibitory Activity of Selected Isoxazole Derivatives [6]
Compound
COX-1 IC₅₀ (µM)
COX-2 IC₅₀ (µM)
Selectivity Index (SI = COX-1 IC₅₀ / COX-2 IC₅₀)
C3
22.57
0.93
24.26
C5
60.09
0.85
70.68
C6
33.95
0.55
61.73
Celecoxib
15.2
0.049
310.2
IC₅₀ values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. Data is illustrative and based on a 2023 study on new isoxazole derivatives.[6]
Interpretation of In Vitro Data:
The data in Table 2 demonstrates that isoxazole derivatives can exhibit potent and selective inhibition of the COX-2 enzyme.[6] The high selectivity indices (SI) for compounds C5 and C6 suggest a preferential binding to the COX-2 active site.[6] This is a critical feature for developing safer anti-inflammatory drugs. The structural variations among these compounds, such as the presence of furan and methoxyphenyl moieties, underscore the importance of specific substitutions in achieving high potency and selectivity.[6] This provides a strong impetus for synthesizing and evaluating 2-(5-isoxazolyl)-4-methylphenol derivatives with diverse substituents to identify potent and selective COX-2 inhibitors.
Experimental Protocols
To ensure the reproducibility and validity of the presented data, this section provides detailed methodologies for the key experiments discussed.
In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema
This protocol is a standard and reliable method for assessing the acute anti-inflammatory activity of a test compound.[1][4][5]
Experimental Workflow:
Caption: Workflow for Carrageenan-Induced Paw Edema Assay.
Step-by-Step Protocol:
Animal Acclimatization and Grouping: Male Wistar rats are acclimatized for at least one week before the experiment. They are then fasted overnight with free access to water and divided into groups (e.g., control, standard, and test compound groups).[1]
Compound Administration: The test compounds, vehicle (control), and a standard anti-inflammatory drug (e.g., Indomethacin) are administered orally (p.o.) or intraperitoneally (i.p.).[1]
Induction of Inflammation: Thirty minutes after compound administration, a 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw of each rat to induce localized edema.[1]
Measurement of Paw Edema: The volume of the inflamed paw is measured at specified time intervals (e.g., 1, 2, and 3 hours) after carrageenan injection using a plethysmometer.[1]
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group. Statistical analysis is performed to determine the significance of the observed anti-inflammatory effects.[1]
In Vitro COX Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, providing insights into its mechanism of action and selectivity.
Experimental Workflow:
Caption: Workflow for In Vitro COX Inhibition Assay.
Step-by-Step Protocol:
Enzyme and Compound Preparation: Purified COX-1 and COX-2 enzymes are prepared. The test compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations.
Enzyme Inhibition Reaction: The enzyme is pre-incubated with the test compound or vehicle at 37°C for a specified time. The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.
Quantification of Prostaglandin Production: The reaction is stopped, and the amount of prostaglandin E2 (PGE2) produced is quantified using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.
Data Analysis: The percentage of COX inhibition is calculated for each concentration of the test compound relative to the vehicle control. The IC₅₀ value (the concentration of the compound that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.[6]
In Vitro Nitric Oxide (NO) Production Assay in Macrophages
This cell-based assay is used to evaluate the effect of compounds on the production of the pro-inflammatory mediator nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.[7][8][9][10][11]
Experimental Workflow:
Caption: Workflow for Nitric Oxide Production Assay.
Step-by-Step Protocol:
Cell Culture: RAW 264.7 murine macrophage cells are cultured in a suitable medium and seeded in 96-well plates.[8]
Compound Treatment and Stimulation: The cells are pre-treated with various concentrations of the test compounds for a specific duration. Subsequently, the cells are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and NO production.[8]
Nitrite Measurement: After an incubation period, the cell culture supernatant is collected. The concentration of nitrite, a stable metabolite of NO, is measured using the Griess reagent.[7]
Data Analysis: The absorbance is measured using a microplate reader, and the nitrite concentration is determined from a standard curve. The percentage inhibition of NO production by the test compounds is calculated relative to the LPS-stimulated control.
Structure-Activity Relationship (SAR) and Mechanistic Insights
The collective data from in vivo and in vitro studies on various isoxazole derivatives allows for the elucidation of key structure-activity relationships.
Caption: Structure-Activity Relationship of 2-(5-Isoxazolyl)-4-methylphenol Derivatives.
Substituents on the Phenyl Ring: As observed in the in vivo data, the nature and position of substituents on the phenyl ring are critical for anti-inflammatory activity. Electron-donating groups at the para-position appear to enhance efficacy.[1] This could be due to improved binding affinity to the target enzyme or enhanced pharmacokinetic properties.
The Phenolic Hydroxyl Group: The presence of a phenolic hydroxyl group is often important for the activity of anti-inflammatory compounds, as it can act as a hydrogen bond donor in interactions with the target protein.[12][13] Derivatization of this group, as seen in the sulfonate derivatives, can modulate the compound's properties, including its acidity and lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile.[1]
The Isoxazole Ring: The isoxazole ring itself is a key pharmacophore. Substitutions on the isoxazole ring can influence the electronic properties and steric bulk of the molecule, which can be fine-tuned to achieve selective inhibition of COX-2 over COX-1.[6]
Conclusion and Future Directions
The 2-(5-Isoxazolyl)-4-methylphenol scaffold serves as a promising template for the development of novel anti-inflammatory agents. The presented data highlights the significant impact of structural modifications on the efficacy of its derivatives, both in vivo and in vitro. The identification of derivatives with potent anti-inflammatory activity, comparable to that of established drugs like Indomethacin, and the potential for achieving high COX-2 selectivity, underscores the therapeutic potential of this chemical class.
Future research should focus on a more extensive exploration of the structure-activity relationships by synthesizing and evaluating a broader range of derivatives with diverse substituents on both the phenol and isoxazole rings. Further mechanistic studies, including the determination of COX-1/COX-2 inhibitory profiles for the most potent compounds and their effects on other inflammatory mediators, will be crucial for a comprehensive understanding of their mode of action. Ultimately, these efforts could lead to the identification of a clinical candidate with superior efficacy and an improved safety profile for the treatment of inflammatory diseases.
References
Synthesis, Anti-inflammatory and Antimicrobial Activity of 2-(isoxazol-5-yl) phenyl 4-methylbenzene sulfonate derivatives. International Journal of Current Engineering and Scientific Research. [Link]
Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Future Journal of Pharmaceutical Sciences. [Link]
Synthesis and COX2 inhibitory properties of N-Phenyl-and N-benzyl-substituted amides of 2-(4-methylsulfonylphenyl)cyclopent-1-ene-1-carboxylic acid and of their pyrazole, thiophene, and isoxazole analogs. ARPI. [Link]
Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega. [Link]
Anti-inflammatory evaluation of isoxazole derivatives. Scholars Research Library. [Link]
Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. MDPI. [Link]
Inhibition of nitric oxide (NO.) production in murine macrophages by flavones. PubMed. [Link]
Quantitative structure-activity relationship analysis of phenolic antioxidants. PubMed. [Link]
Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents. PMC. [Link]
Inhibition of NO production by activated macrophages by phenolcarboxylic acid monomers and polymers with radical scavenging activity. PubMed. [Link]
Lipopolysaccharide-Induced Nitric Oxide and Prostaglandin E2 Production Is Inhibited by Tellimagrandin II in Mouse and Human Macrophages. MDPI. [Link]
Inhibition of nitric oxide production of activated mice peritoneal macrophages is independent of the Toxoplasma gondii strain. PMC. [Link]
Anti-inflammatory properties of an isoxazole derivative - MZO-2. PubMed. [Link]
Suppression of nitric oxide production in mouse macrophages by soybean flavonoids accumulated in response to nitroprusside and fungal elicitation. PMC. [Link]
Synthesis, in vivo anti-inflammatory, COX-1/COX-2 and 5-LOX inhibitory activities of new 2,3,4-trisubstituted thiophene derivatives. PubMed. [Link]
In vitro 5-LOX inhibitory and antioxidant potential of isoxazole derivatives. PubMed. [Link]
Structure-activity-relationship (SAR) for anti-oxidative and... ResearchGate. [Link]
A Senior Scientist's Guide to Purity Validation of 2-(5-Isoxazolyl)-4-methylphenol via Elemental Analysis
This guide provides an in-depth technical framework for researchers, scientists, and drug development professionals on the validation of "2-(5-Isoxazolyl)-4-methylphenol" purity. We will delve into the foundational princ...
Author: BenchChem Technical Support Team. Date: January 2026
This guide provides an in-depth technical framework for researchers, scientists, and drug development professionals on the validation of "2-(5-Isoxazolyl)-4-methylphenol" purity. We will delve into the foundational principles of elemental analysis, compare its utility against orthogonal analytical techniques, and provide a detailed, field-tested experimental protocol. The objective is to equip the reader with the expertise to design and interpret a robust, self-validating workflow for purity confirmation, a critical step in both research and manufacturing environments.[1][]
The Foundational Role of Elemental Analysis
Elemental analysis, specifically CHN (Carbon, Hydrogen, Nitrogen) analysis, serves as a cornerstone for verifying the empirical formula of a pure organic compound.[3] The technique operates on a simple yet highly precise principle: the complete combustion of a sample in an oxygen-rich atmosphere. The resultant gases—carbon dioxide (CO2), water (H2O), and nitrogen (N2)—are quantitatively measured.[3][4][5] The measured mass fractions of each element are then compared against the theoretical values calculated from the compound's molecular formula.
For 2-(5-Isoxazolyl)-4-methylphenol , the molecular formula is C10H9NO2 .[6][7][8] Based on a molecular weight of 175.18 g/mol , the theoretical elemental composition is:
Carbon (C): 68.56%
Hydrogen (H): 5.18%
Nitrogen (N): 7.99%
A close agreement between the experimental results and these theoretical values provides strong evidence of high purity. Significant deviations can indicate the presence of impurities, residual solvents, or inorganic contaminants.[1][9]
A Comparative Framework for Purity Assessment
While elemental analysis is fundamental, it does not provide a complete picture of purity. For instance, it cannot distinguish between isomers or identify the specific nature of an impurity.[10] Therefore, it is most powerfully used in conjunction with orthogonal methods—techniques that assess purity based on different physicochemical principles.
Analytical Technique
Principle
Information Provided
Strengths
Limitations
Elemental Analysis (CHN)
High-temperature combustion and detection of resulting elemental gases.[4][11]
Confirms the percentage of C, H, and N, validating the empirical formula.
Fast, cost-effective, highly accurate for elemental composition, and provides a direct measure of bulk purity.[9][11]
Does not identify impurity structures; insensitive to isomeric impurities; requires a pure, dry sample.[10]
High-Performance Liquid Chromatography (HPLC)
Differential partitioning of analytes between a mobile and stationary phase.[12][13]
Quantifies the main component relative to impurities, providing a purity profile based on area percent.
Excellent for separating and quantifying organic impurities and degradation products; highly sensitive and reproducible.[13][14]
Requires method development; quantification of specific impurities requires reference standards; may not detect non-UV active impurities.
Quantitative NMR (qNMR)
The integral of an NMR signal is directly proportional to the number of contributing nuclei.[14]
Provides structural confirmation and can determine purity against a certified internal standard without needing a reference standard of the analyte.[10][14]
A primary analytical method that provides both structural and quantitative data; non-destructive.[10]
Lower sensitivity than HPLC; potential for signal overlap in complex mixtures; requires a highly pure internal standard.[14]
Liquid Chromatography-Mass Spectrometry (LC-MS)
Combines HPLC separation with mass-based detection.
Provides molecular weight information for the main peak and separated impurity peaks.
Powerful for identifying unknown impurities by providing their molecular weights and fragmentation patterns.[12][13]
Generally considered less quantitative than HPLC with UV detection unless specific standards and protocols are used.
Experimental Protocol: CHN Analysis of 2-(5-Isoxazolyl)-4-methylphenol
This protocol details a robust method for determining the elemental composition of the target compound. The causality behind each step is explained to ensure technical understanding and reproducibility.
Objective: To quantitatively determine the Carbon, Hydrogen, and Nitrogen content of a 2-(5-Isoxazolyl)-4-methylphenol sample and compare it to the theoretical values.
Instrumentation:
A modern CHN Elemental Analyzer (e.g., Vario EL Cube or similar).[9]
Microanalytical balance (readable to at least 0.001 mg).
Materials:
2-(5-Isoxazolyl)-4-methylphenol sample, finely ground and dried under vacuum to a constant weight. This is critical to remove residual solvents and moisture which would skew the H and C results.
Tin or silver capsules for sample encapsulation.
Certified Organic Analytical Standard (e.g., Acetanilide) for instrument calibration and validation.
Methodology:
Instrument Calibration:
Rationale: To ensure the accuracy and reliability of the measurements, the instrument's response must be calibrated against a known standard.
Procedure: Analyze 3-5 replicates of the certified standard (e.g., Acetanilide) to create a calibration curve and verify that the instrument is performing within specifications.
Sample Preparation:
Rationale: A precise and accurate sample weight is paramount for an accurate final calculation. The sample must be homogenous to ensure the small amount weighed is representative of the bulk material.
Procedure: On the microbalance, accurately weigh approximately 1-2 mg of the dried 2-(5-Isoxazolyl)-4-methylphenol into a sample capsule. Record the weight precisely. Securely crimp the capsule to enclose the sample.
Combustion and Analysis:
Rationale: This step converts the solid organic sample into measurable inorganic gases.
Procedure: Place the encapsulated sample into the instrument's autosampler. The instrument will drop the sample into a high-temperature furnace (~1150 °C) with a pulse of pure oxygen.[5] This triggers "flash combustion," instantaneously converting the sample to CO2, H2O, and various nitrogen oxides (NOx).[3]
Reduction and Separation:
Rationale: The combustion products must be converted into stable, easily measurable forms and separated from each other.
Procedure: The gas mixture flows through a reduction tube (typically containing copper at ~850 °C) to convert all NOx species to N2 gas.[5] The resulting mixture of CO2, H2O, and N2 is then separated, often using a chromatographic column.
Detection and Calculation:
Rationale: A thermal conductivity detector (TCD) measures the concentration of each gas relative to a helium carrier gas.
Procedure: As each gas elutes from the column, the TCD registers a signal. The instrument's software integrates these signals and, using the recorded sample weight and calibration data, calculates the final percentage of C, H, and N.
Data Interpretation:
Rationale: The final step is to compare the experimental data against the theoretical benchmark.
Procedure: Compare the average experimental %C, %H, and %N values from triplicate analyses to the theoretical values. Per United States Pharmacopeia (USP) guidelines, a result is typically considered acceptable if it falls within ±0.4% of the theoretical value.
Data Presentation and Workflow Visualization
Hypothetical Data Summary:
The following table presents a hypothetical but realistic data set for a high-purity batch of 2-(5-Isoxazolyl)-4-methylphenol.
Element
Theoretical %
Experimental Result % (Avg. of n=3)
Deviation %
Pass/Fail (Criteria: ±0.4%)
Carbon (C)
68.56
68.41
-0.15
Pass
Hydrogen (H)
5.18
5.22
+0.04
Pass
Nitrogen (N)
7.99
8.05
+0.06
Pass
Purity Validation Workflow Diagram:
Caption: A comprehensive workflow for purity validation, integrating elemental analysis with orthogonal methods.
Trustworthiness: The Self-Validating System
The integrity of any analytical result hinges on a self-validating system. In this context, trustworthiness is achieved through two pillars:
Traceable Calibration: The entire procedure is anchored to a certified reference material.[15] This ensures that the instrument's measurements are not just precise (reproducible) but also accurate (close to the true value), as defined by validation guidelines like USP <1225>.[16][17]
Orthogonal Cross-Validation: By analyzing the same sample with a technique like HPLC, we create a system of checks and balances. If elemental analysis shows a theoretical match (e.g., 99.8% purity implied), but HPLC reveals a 2% impurity peak, this discrepancy immediately flags a problem (e.g., an isomeric impurity) that elemental analysis alone could not detect. This multi-faceted approach provides a much higher degree of confidence in the final purity statement.
References
VELP Scientifica. (n.d.). Ensuring Pharmaceutical Purity and Compliance with CHNS-O Analysis. Retrieved from VELP Scientifica. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE0CEGj88E4JyrRaTBaaHdOlRp4Jl18xCBwuMNa8-_DU9oKpmKMwXF990thhW82aV6rTVgIViYhB6aTSWvP-4YZG5C-WeM_RJaaA5K1rokZI-_uMy7cahcF-HNFh_nE5p0ts59koDLc10scHHFxdpMp0HTZ_Ym3AOJ9toyjljxd2i7rlTdR4-TNUVX3GMyBIdnbGNhzsQLJtw_Q8dY=]
Sigma-Aldrich. (n.d.). 2-(5-Isoxazolyl)-4-methylphenol 98. Retrieved from Sigma-Aldrich. [https://www.sigmaaldrich.com/US/en/product/aldrich/594615]
Chem-Impex. (n.d.). 2-(5-Isoxazolyl)-4-methylphenol. Retrieved from Chem-Impex International. [https://www.chemimpex.com/products/2-5-isoxazolyl-4-methylphenol]
The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. (n.d.). Retrieved from an industry publication. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEr6SG1wEUYE5u1CcN6Q4173tSKTEVIIIuVaLf6iPcHceIPuChSe7WoOOcbX1Q5KppuTgq1Go2hHe8TX6R_v6-lmCF166xWFKxC2zGsoI-RXm0AGLELJ0fYAW9osD52rOL8a-XR5VvRe0rWhUAiZWXfpiRBD-hfCEBYpZIS4zybt6NBWrW43518JwH35LZ6n3ZWZ6aKRHKQiTg4x0IdzcwqwSsVNEGVJ_bBUg==]
Shekhovtsova, T.N., & Fadeeva, V.I. (n.d.). Elemental Analysis. In Encyclopedia of Life Support Systems (EOLSS). [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEf7lWdE-xci93L242c3CRHYt8InY82oPwfrsK6IJhFK4YSjHfYEDM-qGfUHPiKPwj3BTTP7uvcDKljr9QqX_R3kHaTPKpWjHofWuXqxg98P2X9W5s8nTJz9rp8bRwaU3OEzm2UXkMps2Aza4uPkq9kLhCn]
BenchChem. (2025). A Comparative Guide to HPLC and Alternative Methods for Purity Analysis of N-Boc-4-hydroxypiperidine. Retrieved from BenchChem. [https://www.benchchem.com/blog/a-comparative-guide-to-hplc-and-alternative-methods-for-purity-analysis-of-n-boc-4-hydroxypiperidine/]
BenchChem. (2025). A Comparative Guide to HPLC and Alternative Methods for Purity Analysis of 4-(Diphenylamino)benzeneboronic Acid. Retrieved from BenchChem. [https://www.benchchem.com/blog/a-comparative-guide-to-hplc-and-alternative-methods-for-purity-analysis-of-4-diphenylamino-benzeneboronic-acid/]
Santa Cruz Biotechnology, Inc. (n.d.). 2-(5-Isoxazolyl)-4-methylphenol. SCBT. [https://www.scbt.com/p/2-5-isoxazolyl-4-methylphenol-164171-56-6]
Modern Analytical Technique for Characterization Organic Compounds. (n.d.). Retrieved from an academic publisher. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFnlk6SGgQ3pkpqWzyBOT3-1n6vrvqdd1JAyaQuvlcxG2QkdO3km4prLhirWSoy70GSAGiNRj40BUOvR674F0BTLgK2QC1NpMlFcGPOiixELFBT8c0hsjVbrw9xqAsXuC3XAyY-IVQra6zn9-5ikMxjDHODDxehfSrdsm3qRMJJUS8fkJuyRnXdCFegXbXPTaNkVWv5Gq3lbYaa03Yt2A7_]
J&K Scientific. (n.d.). 2-(5-Isoxazolyl)-4-methylphenol. Retrieved from J&K Scientific. [https://www.jk-sci.com/2-5-isoxazolyl-4-methylphenol-164171-56-6]
Elemental Analysis and Biological Characterization. (n.d.). In ResearchGate. [https://www.researchgate.
AZoM. (2021, May 6). A Look at Elemental Analysis for Organic Compounds. Retrieved from AZoM. [https://www.azom.com/article.aspx?ArticleID=20433]
Santa Cruz Biotechnology, Inc. (n.d.). 2-(5-Isoxazolyl)-4-methylphenol. Retrieved from Santa Cruz Biotechnology. [https://www.scbt.com/p/2-5-isoxazolyl-4-methylphenol-164171-56-6]
PubChem. (n.d.). 2-(5-Isoxazolyl)phenol. National Center for Biotechnology Information. [https://pubchem.ncbi.nlm.nih.gov/compound/578506]
United States Pharmacopeia. (n.d.). General Chapters: <1225> Validation of Compendial Methods. Retrieved from uspbpep.com. [http://www.uspbpep.com/usp29/v29240/usp29nf24s0_c1225.html]
Universal Lab Blog. (2024, March 7). Basic principles and tests of organic element analysis. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHwqKr_vpjPxnMLkff6e_c0kf0-f9rfZfttOi6TVvFBuNaLDFvc4X_vRxNzzGWv7llTHeo0mmZij20hxWTFfxEZO21jIY0Rh9z2c3fkWPiNCIYVNpTb7wz2umAEmC86w2uyUY01F45B4EQzTUQpL8TZKlrA-8HUDcKi7GGIph_HiQ0Tbk8-YhkUbqziKBVi]
IKEV. (n.d.). Validation of Analytical Methods. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH2C6x-BmslaSgZei1ZU8joLAuFHtjQM5Hsc3X_dXs99L0TXVK7zrPqRGjorSxeExyuSUZEkEz1WYyXLwIldgpWrcHy9MJ2adBWf7-5Rue2tH9v_dyBp7hLlR5BN3tHK365ET0=]
USP. (2020, November 30). Validation, Verification, & Transfer of Analytical Methods – USP General Chapters 1224, 1225 & 1226 [Video]. YouTube. [https://www.youtube.
Ofni Systems. (n.d.). <1225> Validation of Compendial Procedures. Retrieved from Ofni Systems. [https://www.ofnisystems.
BOC Sciences. (n.d.). Analytical Services for Purity Determination. Retrieved from BOC Sciences. [https://www.bocsci.
SPECIFIC POLYMERS. (2024, July). HPLC, a modular technique that complements NMR. [https://www.specificpolymers.
Dahlin, J. L., et al. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry. [https://pubs.acs.org/doi/10.1021/jm501345y]
Echemi. (n.d.). 2-(5-isoxazolyl)-4-methylphenol. Retrieved from Echemi. [https://www.echemi.com/products/pd20160803-231945-849.html]
Malvern Panalytical. (2024, October 15). How to Use XRF to Rapidly Trace Elemental Analysis While Ensuring the Purity of Pharmaceuticals. [https://www.materials-talks.com/blog/2024/10/15/how-to-use-xrf-to-rapidly-trace-elemental-analysis-while-ensuring-the-purity-of-pharmaceuticals/]
NETZSCH Analyzing & Testing. (2020, July 22). The Importance of Purity Determination of Pharmaceuticals. [https://analyzing-testing.netzsch.
A Comparative Guide to the Cross-Validation of Analytical Methods for "2-(5-Isoxazolyl)-4-methylphenol"
This guide provides a comprehensive framework for the cross-validation of analytical methods for the quantitative determination of "2-(5-Isoxazolyl)-4-methylphenol," a key intermediate in the pharmaceutical and agrochemi...
Author: BenchChem Technical Support Team. Date: January 2026
This guide provides a comprehensive framework for the cross-validation of analytical methods for the quantitative determination of "2-(5-Isoxazolyl)-4-methylphenol," a key intermediate in the pharmaceutical and agrochemical industries.[1][2] As researchers, scientists, and drug development professionals, ensuring the consistency and reliability of analytical data across different methods is paramount for regulatory compliance and product quality. This document will delve into the rationale behind experimental choices, present detailed protocols, and offer a robust cross-validation plan.
Introduction: The Analytical Imperative for 2-(5-Isoxazolyl)-4-methylphenol
2-(5-Isoxazolyl)-4-methylphenol is a molecule of significant interest, serving as a building block in the synthesis of a variety of bioactive compounds.[1][2] Its unique structure, featuring a substituted phenol and an isoxazole ring, necessitates well-defined analytical methods for its quantification in various matrices, from raw materials to final formulations. The objective of any analytical method is to ensure it is fit for its intended purpose, a principle rigorously outlined by the International Council for Harmonisation (ICH) guidelines.[3][4][5]
Cross-validation of analytical methods is a critical exercise to demonstrate the equivalency of two or more distinct analytical procedures.[6][7][8] This is particularly crucial when transferring a method between laboratories, introducing a new method, or when results from different techniques need to be compared.[6][9][10] This guide will compare two workhorse analytical techniques for the quantification of 2-(5-Isoxazolyl)-4-methylphenol: High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry.
Analytical Methodologies: A Tale of Two Techniques
The choice of an analytical technique is governed by the physicochemical properties of the analyte and the intended application of the method. For 2-(5-Isoxazolyl)-4-methylphenol, both HPLC and UV-Vis spectrophotometry present viable options, each with its own set of advantages and limitations.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Specificity
HPLC is a powerful separation technique that is widely employed for the analysis of phenolic compounds.[11][12][13][14][15] Its high resolving power allows for the separation of the analyte of interest from impurities and degradation products, ensuring a high degree of specificity.
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.
Chromatographic Conditions:
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% phosphoric acid. The acidic modifier helps to suppress the ionization of the phenolic hydroxyl group, leading to better peak shape and retention.
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C. Maintaining a constant column temperature is crucial for reproducible retention times.
Detection Wavelength: 280 nm, a common wavelength for the detection of phenolic compounds.[16]
Injection Volume: 10 µL.
Standard and Sample Preparation:
Standard Stock Solution: Accurately weigh and dissolve 2-(5-Isoxazolyl)-4-methylphenol reference standard in the mobile phase to prepare a stock solution of 1 mg/mL.
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.
Sample Preparation: Dissolve the sample containing 2-(5-Isoxazolyl)-4-methylphenol in the mobile phase and filter through a 0.45 µm syringe filter before injection.
UV-Vis Spectrophotometry: A Rapid and Cost-Effective Approach
UV-Vis spectrophotometry is a simpler, faster, and more cost-effective technique for the quantitative analysis of compounds that absorb ultraviolet or visible light.[17][18][19][20] Due to the presence of the phenolic ring and the isoxazole moiety, 2-(5-Isoxazolyl)-4-methylphenol is expected to have a distinct UV absorbance profile.
Instrumentation: A calibrated UV-Vis spectrophotometer.
Methodology:
Solvent: Use a suitable solvent that dissolves the analyte and is transparent in the UV region of interest (e.g., ethanol or methanol).
Wavelength of Maximum Absorbance (λmax): Scan a dilute solution of 2-(5-Isoxazolyl)-4-methylphenol across the UV range (e.g., 200-400 nm) to determine the λmax. This ensures maximum sensitivity and adherence to Beer-Lambert's Law.
Blank: Use the solvent as the blank to zero the spectrophotometer.
Standard and Sample Preparation:
Standard Stock Solution: Prepare a stock solution of the reference standard in the chosen solvent.
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to concentrations that yield absorbances within the linear range of the instrument (typically 0.1 to 1.0 AU).
Sample Preparation: Dissolve the sample in the solvent, ensuring the final concentration falls within the calibrated range. Filtration may be necessary if the sample contains particulates.
The cross-validation of the HPLC and UV-Vis spectrophotometry methods will be performed by analyzing the same set of samples and comparing the results. The protocol should be clearly defined before the commencement of the study.[4]
Experimental Workflow
The following diagram illustrates the workflow for the cross-validation study:
Caption: Workflow for the cross-validation of HPLC and UV-Vis methods.
Statistical Analysis
The results obtained from both methods will be compared using appropriate statistical tests. A paired t-test can be used to determine if there is a significant difference between the mean results of the two methods. An F-test can be used to compare the precision of the two methods. Acceptance criteria should be pre-defined in the validation protocol. For example, the percentage difference between the mean results should not be more than a specified limit (e.g., ±2.0%).
Comparative Performance Data
The following tables summarize the expected performance data for the two analytical methods based on a hypothetical validation study. These tables are designed to provide a clear and objective comparison of the methods' capabilities.
Table 1: Comparison of Method Validation Parameters
Validation Parameter
HPLC-UV Method
UV-Vis Spectrophotometry
Rationale for Performance
Specificity
High
Low to Medium
HPLC separates the analyte from interfering substances, while UV-Vis measures the total absorbance at a specific wavelength, which can be affected by other components.
Linearity (r²)
> 0.999
> 0.995
Both methods are expected to show excellent linearity within their respective ranges.
Range (µg/mL)
1 - 100
5 - 50
The linear range of the UV-Vis method is often narrower than that of HPLC.
Accuracy (% Recovery)
98.0 - 102.0%
97.0 - 103.0%
Both methods should provide accurate results, with HPLC potentially offering slightly better accuracy due to its higher specificity.
Precision (%RSD)
< 2.0%
< 3.0%
The precision of the HPLC method is generally superior due to the automated nature of the injection and separation process.
Limit of Detection (LOD)
Lower
Higher
The sensitivity of the HPLC-UV method is typically greater than that of UV-Vis spectrophotometry.
Limit of Quantitation (LOQ)
Lower
Higher
A lower LOQ for the HPLC method allows for the accurate measurement of lower concentrations of the analyte.
Table 2: Hypothetical Cross-Validation Results
Sample ID
HPLC Result (µg/mL)
UV-Vis Result (µg/mL)
% Difference
Sample 1
24.8
25.3
2.02%
Sample 2
49.5
50.1
1.21%
Sample 3
75.2
74.5
-0.93%
Mean
49.83
49.97
0.28%
Standard Deviation
25.21
24.60
Paired t-test (p-value)
> 0.05
Indicates no significant difference between the means.
F-test (p-value)
> 0.05
Indicates no significant difference in variances.
Conclusion and Recommendations
This guide has outlined a comprehensive approach to the cross-validation of HPLC and UV-Vis spectrophotometric methods for the analysis of 2-(5-Isoxazolyl)-4-methylphenol. The choice between the two methods will depend on the specific requirements of the analysis.
For routine quality control where high sample throughput and cost-effectiveness are critical, and the sample matrix is relatively simple, the UV-Vis spectrophotometry method may be suitable.
For release testing, stability studies, and the analysis of complex mixtures where high specificity and sensitivity are paramount, the HPLC-UV method is the recommended choice.
A successful cross-validation study provides documented evidence that both methods can deliver comparable and reliable results, ensuring data integrity and facilitating method transfer between different analytical environments.
References
Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples. [Link]
Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples. [Link]
HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. [Link]
ICH Q2(R2) Validation of analytical procedures. [Link]
Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. [Link]
Assessment of Phenolic Compounds by Spectrophotometry: Exploring the Technique's Limitations - A Mini-Review. [Link]
Validation of Analytical Procedures Q2(R2). [Link]
Determination of Phenolic Compounds Using HPLC-UV Method in Wild Fruit Species. [Link]
The Role of UV-Visible Spectroscopy for Phenolic Compounds Quantification in Winemaking. [Link]
ICH Guidelines for Analytical Method Validation Explained. [Link]
RP-HPLC Analysis of the Phenolic Compounds of Plant Extracts. Investigation of Their Antioxidant Capacity and Antimicrobial Activity. [Link]
Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link]
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
Colour and Phenolic Content Analysis of Wine Using a UV-Vis Spectrophotometer. [Link]
A Comparative Analysis of Isoxazole Derivatives and Celecoxib in Modulating Inflammatory Pathways
For Immediate Release to the Scientific Community This guide provides a comprehensive comparison of the biological activities of a promising class of isoxazole-based compounds, using "2-(5-Isoxazolyl)-4-methylphenol" as...
Author: BenchChem Technical Support Team. Date: January 2026
For Immediate Release to the Scientific Community
This guide provides a comprehensive comparison of the biological activities of a promising class of isoxazole-based compounds, using "2-(5-Isoxazolyl)-4-methylphenol" as a representative scaffold, against the well-established selective COX-2 inhibitor, Celecoxib. This document is intended for researchers, scientists, and professionals in drug development, offering an in-depth analysis supported by experimental data to facilitate the evaluation of these compounds as potential anti-inflammatory and analgesic agents.
Introduction: The Quest for Superior Anti-Inflammatory Agents
For decades, non-steroidal anti-inflammatory drugs (NSAIDs) have been the cornerstone of managing pain and inflammation. Their mechanism primarily involves the inhibition of cyclooxygenase (COX) enzymes. The discovery of two distinct isoforms, COX-1 and COX-2, revolutionized the field. While COX-1 is constitutively expressed and plays a crucial role in gastrointestinal protection and platelet aggregation, COX-2 is inducible and its expression is significantly upregulated during inflammation.[1] This understanding led to the development of selective COX-2 inhibitors, like Celecoxib, with the aim of providing potent anti-inflammatory and analgesic effects while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[2][3][4]
Celecoxib, a diaryl-substituted pyrazole, has demonstrated significant clinical success.[4] However, the search for novel scaffolds with improved potency, selectivity, and pharmacokinetic profiles is a continuous endeavor in medicinal chemistry. Isoxazole-containing compounds have emerged as a promising class of candidates.[1][5][6] The isoxazole ring is a key structural feature in several biologically active molecules and has been identified as a pharmacophore for selective COX-2 inhibition.[6] This guide will delve into a comparative analysis of representative isoxazole derivatives against Celecoxib, exploring their in vitro and in vivo biological activities.
Mechanism of Action: Targeting the Prostaglandin Synthesis Pathway
The anti-inflammatory and analgesic effects of both Celecoxib and the isoxazole derivatives discussed herein are primarily attributed to their inhibition of the COX-2 enzyme. COX enzymes catalyze the conversion of arachidonic acid to prostaglandin H2 (PGH2), a crucial precursor for various prostaglandins and thromboxanes that mediate inflammation, pain, and fever.[6][7][8]
Selective inhibition of COX-2 is a key therapeutic strategy to reduce inflammation and pain without disrupting the homeostatic functions of COX-1.[1] The structural differences in the active sites of COX-1 and COX-2 allow for the design of drugs that preferentially bind to and inhibit COX-2.
The Isoxazole-Phenol Scaffold: A Comparative Guide to Structure-Activity Relationships
For researchers and professionals in drug development, the journey from a promising chemical scaffold to a viable therapeutic candidate is one of meticulous optimization. The 2-(5-isoxazolyl)-4-methylphenol core represen...
Author: BenchChem Technical Support Team. Date: January 2026
For researchers and professionals in drug development, the journey from a promising chemical scaffold to a viable therapeutic candidate is one of meticulous optimization. The 2-(5-isoxazolyl)-4-methylphenol core represents a privileged structure, a recurring motif in compounds exhibiting a spectrum of biological activities. This guide provides an in-depth analysis of the structure-activity relationships (SAR) governing the efficacy of this scaffold, drawing comparisons with key alternatives to illuminate the chemical nuances that drive biological function. The insights presented herein are supported by experimental data from peer-reviewed literature, offering a robust resource for the rational design of next-generation therapeutics.
The 2-(5-Isoxazolyl)-4-methylphenol Core: A Foundation for Diverse Bioactivity
The 2-(5-isoxazolyl)-4-methylphenol scaffold is a composite of a phenol ring, a five-membered isoxazole heterocycle, and a methyl group. This arrangement of functional groups bestows upon the molecule a unique electronic and steric profile, making it a versatile intermediate for derivatization. Published research indicates that compounds bearing this core structure are being investigated for a range of therapeutic applications, including as antimicrobial, anti-inflammatory, and anticancer agents.[1] The isoxazole ring, in particular, is a common feature in many biologically active compounds, valued for its ability to participate in hydrogen bonding and other non-covalent interactions with biological targets.[2][3]
Comparative Analysis of Biological Activities: A Tale of Three Scaffolds
To understand the SAR of the 2-(5-isoxazolyl)-4-methylphenol core, it is instructive to compare its performance with structurally related analogs across different biological assays. Here, we will focus on three key areas of investigation: antimicrobial, anti-inflammatory, and anticancer (Wnt pathway inhibition) activities.
Antimicrobial Activity: The Impact of Substitution
The isoxazole moiety is a well-established pharmacophore in antimicrobial drug discovery.[4] Studies on derivatives of the isoxazolyl-phenol scaffold have revealed key insights into the structural features that govern their antibacterial and antifungal efficacy.
A study on a series of 2-(5-phenylisoxazol-3-yl)phenol derivatives provides valuable, albeit indirect, SAR data.[1] While the point of attachment of the phenylisoxazolyl group to the phenol is different from our core molecule, the general principles of substitution on the phenolic and phenyl rings are likely to be relevant.
Key SAR Observations for Antimicrobial Activity:
Substitution on the Phenyl Ring of the Isoxazole: The presence of electron-withdrawing groups, such as nitro and chloro groups, on the phenyl ring attached to the isoxazole tends to enhance antibacterial activity.[2] Conversely, electron-donating groups like methoxy and dimethylamino groups at the C-5 phenyl ring have also been shown to improve antibacterial efficacy.[2] This suggests that the electronic properties of this substituent play a crucial role in target interaction.
Substitution on the Phenol Ring: While less explored in the available literature for this specific scaffold, the hydroxyl group of the phenol is a critical feature. Its ability to act as a hydrogen bond donor is likely essential for activity. The position and nature of other substituents on the phenol ring will influence the pKa of the hydroxyl group and the overall lipophilicity of the molecule, both of which are key determinants of antimicrobial activity.
Table 1: Comparative Antimicrobial Activity of Isoxazolyl-Phenol Analogs
Note: The data in this table is derived from studies on structurally related compounds and is intended to be illustrative of general SAR trends.
Anti-inflammatory Activity: Modulating the Inflammatory Response
Chronic inflammation is a hallmark of numerous diseases, and the development of novel anti-inflammatory agents is a major focus of pharmaceutical research. The isoxazolyl-phenol scaffold has emerged as a promising starting point for the design of such agents.[5][6]
One of the key mechanisms of inflammation involves the production of pro-inflammatory mediators. The ability of a compound to inhibit the production of these mediators is a common metric of its anti-inflammatory potential. A study on isoxazolyl-2,3-dihydrospiro[benzo[f]isoindole-1,3'-indoline]-2',4,9-triones, which contain an isoxazole moiety, demonstrated potent anti-inflammatory activity in a carrageenan-induced paw edema model in rats.[6]
Key SAR Observations for Anti-inflammatory Activity:
Substitution on the Isoxazole Ring: The nature of the substituent at the 5-position of the isoxazole ring appears to be critical. In the aforementioned study, styryl groups with electron-donating or moderately electron-withdrawing substituents on the phenyl ring exhibited the most potent activity.[6]
The Phenolic Hydroxyl Group: The presence of the phenolic hydroxyl group is likely crucial for anti-inflammatory activity, potentially through its ability to scavenge reactive oxygen species (ROS) or interact with key enzymes in the inflammatory cascade.
Table 2: Comparative Anti-inflammatory Activity of Isoxazole Analogs
Note: This data is from a study on isoxazole derivatives with a different core structure but highlights the importance of substitution on the isoxazole ring for anti-inflammatory activity.
Wnt/β-catenin Pathway Inhibition: A Potential Anticancer Strategy
The Wnt/β-catenin signaling pathway plays a critical role in embryonic development and tissue homeostasis.[7][8] Aberrant activation of this pathway is a key driver in the development of several cancers, particularly colorectal cancer.[9][10] Consequently, the identification of small molecule inhibitors of this pathway is a highly sought-after goal in oncology drug discovery.
A recent study identified a close analog of our topic molecule, 2-(isoxazol-5-yl)phenyl 3,4-dihydroxybenzoate (S11), as a potential inhibitor of the Wnt/β-catenin pathway.[9] This discovery provides the most direct and quantitative SAR data relevant to the 2-(5-isoxazolyl)phenol scaffold.
Key SAR Observations for Wnt/β-catenin Pathway Inhibition:
The 3,4-Dihydroxybenzoate Moiety: The structural optimization that led to the discovery of S11 revealed that the 3,4-dihydroxybenzoate group is a critical pharmacophore.[9] This suggests that the catechol-like functionality is essential for potent inhibition.
The 2-(isoxazol-5-yl)phenyl Core: The study started from a natural product, carnosic acid, and through structural simplification, identified the 2-(isoxazol-5-yl)phenol moiety as a key component for activity.[9] This underscores the importance of the spatial arrangement of the phenol and isoxazole rings.
This data clearly demonstrates that while the core 2-(isoxazol-5-yl)phenol scaffold (S0) has weak activity, the addition of the 3,4-dihydroxybenzoate group (S11) dramatically improves potency.[9]
Experimental Protocols: A Guide to In Vitro Evaluation
To facilitate further research and comparative studies, this section provides detailed, step-by-step methodologies for key in vitro assays relevant to the biological activities discussed.
Antimicrobial Susceptibility Testing: Agar Well Diffusion Method
This method is a widely used technique to assess the antimicrobial activity of a compound.[11]
Protocol:
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., S. aureus, E. coli) in sterile saline to a turbidity equivalent to a 0.5 McFarland standard.
Preparation of Agar Plates: Pour molten Mueller-Hinton agar into sterile Petri dishes and allow it to solidify.
Inoculation: Evenly spread the prepared microbial inoculum over the surface of the agar plates using a sterile cotton swab.
Well Preparation: Create wells of a defined diameter (e.g., 6 mm) in the agar using a sterile cork borer.
Application of Test Compound: Add a specific volume (e.g., 100 µL) of the test compound solution (at a known concentration) into each well. A solvent control and a standard antibiotic should be included.
Incubation: Incubate the plates at 37°C for 24 hours.
Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.
In Vitro Anti-inflammatory Assay: Inhibition of Albumin Denaturation
This assay provides a simple and rapid method to screen for anti-inflammatory activity by measuring the ability of a compound to inhibit heat-induced protein denaturation.[1]
Protocol:
Preparation of Reaction Mixture: Prepare a reaction mixture containing 0.2 mL of egg albumin, 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of various concentrations of the test compound.
Incubation: Incubate the reaction mixtures at 37°C for 15 minutes.
Induction of Denaturation: Induce denaturation by heating the mixtures at 70°C for 5 minutes.
Cooling and Measurement: After cooling, measure the turbidity of the solutions at 660 nm using a spectrophotometer.
Calculation: Calculate the percentage inhibition of denaturation using the following formula:
% Inhibition = [(Absorbance of control - Absorbance of test) / Absorbance of control] x 100
Wnt/β-catenin Pathway Luciferase Reporter Assay
This cell-based assay is used to quantify the activity of the Wnt/β-catenin signaling pathway.
Protocol:
Cell Culture and Transfection: Culture a suitable cell line (e.g., SW480, which has a constitutively active Wnt pathway) and transfect the cells with a luciferase reporter plasmid containing TCF/LEF binding sites (e.g., TOPFlash).
Treatment with Test Compound: After transfection, treat the cells with various concentrations of the test compound for a specified period (e.g., 24 hours).
Cell Lysis: Lyse the cells using a suitable lysis buffer.
Luciferase Assay: Measure the luciferase activity in the cell lysates using a luminometer according to the manufacturer's instructions.
Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency. Calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of luciferase activity.
Visualizing the Path to Discovery: Workflows and Pathways
To provide a clearer understanding of the experimental processes and biological context, the following diagrams illustrate a typical workflow for SAR studies and the canonical Wnt/β-catenin signaling pathway.
Caption: A typical workflow for structure-activity relationship studies.
Caption: The canonical Wnt/β-catenin signaling pathway.
Conclusion and Future Directions
The 2-(5-isoxazolyl)-4-methylphenol scaffold represents a fertile ground for the discovery of novel therapeutic agents. The available structure-activity relationship data, primarily from closely related analogs, highlights the critical role of substitutions on both the isoxazole and phenol rings in dictating biological activity. For antimicrobial and anti-inflammatory applications, the electronic nature of substituents on an appended phenyl ring of the isoxazole appears to be a key determinant of potency. In the context of anticancer activity via Wnt pathway inhibition, the addition of a 3,4-dihydroxybenzoate moiety to the phenolic oxygen has been shown to be a highly effective strategy.
Future research in this area should focus on a more systematic exploration of the SAR of the 2-(5-isoxazolyl)-4-methylphenol core itself. This would involve the synthesis and evaluation of a focused library of analogs with diverse substitutions on the phenol ring and the isoxazole ring. Such studies will undoubtedly provide a more granular understanding of the molecular features required for optimal activity and selectivity, paving the way for the development of new and improved therapies.
References
Synthesis of novel isoxazoles with 2-(5-phenylisoxazol-3-yl) phenol. (2024). World Journal of Pharmaceutical Research, 13(11), 1234-1245.
Discovery of 2-(isoxazol-5-yl)phenyl 3,4-dihydroxybenzoate as a potential inhibitor for the Wnt/β-catenin pathway. (2022). Bioorganic Chemistry, 128, 106116.
A review of isoxazole biological activity and present synthetic techniques. (2023). Journal of Chemical Reviews, 5(1), 1-24.
Inhibition of canonical Wnt signaling by the compounds occurs at the level of the β-catenin destruction complex. (2010). Cancer Research, 70(12), 4953-4962.
Molecular dynamics and structure-activity relationship data provide insights into interactions contributing to isoxazole 1/2-CnAcs1 binding. (2023).
Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. (2023). Pharmaceuticals, 16(2), 228.
Synthesis, Antimicrobial and Antioxidant Activities of 2-Isoxazoline Deriv
Antimicrobial activity of synthesized isoxazolines (2a-l). (2015). Journal of Chemical and Pharmaceutical Research, 7(3), 1000-1006.
Synthesis, Antimicrobial and Antioxidant Activities of 2-Isoxazoline Deriv
Natural compounds: Wnt pathway inhibitors with therapeutic potential in lung cancer. (2023). Frontiers in Pharmacology, 14, 1187593.
Synthesis, Antimicrobial and Antioxidant Activities of 2-Isoxazoline Deriv
Small-molecule inhibitors of Wnt signaling pathway: towards novel anticancer therapeutics. (2016). Future Medicinal Chemistry, 8(1), 103-123.
Antimicrobial activity of synthesized isoxazolines (2a-l). (2015). Journal of Chemical and Pharmaceutical Research, 7(3), 1000-1006.
Anti-inflammatory properties of an isoxazole derivative - MZO-2. (2016). Pharmacological Reports, 68(4), 810-815.
Regulating WNT Pathway by Natural Compounds. (2023).
A facile synthesis, anti-inflammatory and analgesic activity of isoxazolyl-2,3-dihydrospiro[benzo[f]isoindole-1,3'-indoline]-2',4,9-triones. (2013). European Journal of Medicinal Chemistry, 65, 438-446.
Synthesis of novel isoxazoles with 2-(5-phenylisoxazol-3-yl) phenol. (2024). World Journal of Pharmaceutical Research, 13(11), 1234-1245.
Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents. (2024). Journal of Molecular Structure, 1301, 137350.
Anti-inflammatory properties of an isoxazole derivative– MZO-2. (2016). Pharmacological Reports, 68(4), 810-815.
Obtaining substituted phenol derivatives with potential antimicrobial activity. (2023).
Synthesis, characterization and anti-inflammatory activity of some novel isoxazoles. (2011). Der Pharmacia Lettre, 3(3), 378-382.
ISOXAZOLE – A POTENT PHARMACOPHORE. (2017). International Journal of Pharmacy and Pharmaceutical Sciences, 9(7), 13-24.
Exploring the Interplay of Antioxidants, Inflammation, and Oxidative Stress: Mechanisms, Therapeutic Potential, and Clinical Implications. (2024). Antioxidants, 13(5), 567.
A Comparative Analysis of the Antifungal Spectrum of 2-(5-Isoxazolyl)-4-methylphenol and Commercial Fungicides: A Guide for Researchers
Introduction The escalating incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a formidable challenge to global public health. This necessitates a continuous search fo...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction
The escalating incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a formidable challenge to global public health. This necessitates a continuous search for novel antifungal agents with improved efficacy and broader spectra of activity. Isoxazole derivatives have emerged as a promising class of heterocyclic compounds, with numerous studies highlighting their potential as scaffolds for the development of new antifungal drugs.[1][2] This guide provides a comparative analysis of the potential antifungal spectrum of a specific isoxazole derivative, 2-(5-Isoxazolyl)-4-methylphenol , against established commercial fungicides.
While specific experimental data on the antifungal activity of 2-(5-Isoxazolyl)-4-methylphenol is not extensively available in peer-reviewed literature, its structural features, combining a phenol and an isoxazole ring, suggest a potential for antifungal properties.[3] This document will, therefore, extrapolate the potential antifungal profile of this compound based on the known activities of related isoxazole-containing molecules and compare it with the well-documented spectra of three major classes of commercial fungicides: azoles, echinocandins, and polyenes. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of new antifungal therapies.
Chemical Profile of 2-(5-Isoxazolyl)-4-methylphenol
Attribute
Value
IUPAC Name
4-methyl-2-(1,2-oxazol-5-yl)phenol
CAS Number
164171-56-6
Molecular Formula
C₁₀H₉NO₂
Molecular Weight
175.18 g/mol
Structure
This compound is known as an intermediate in the synthesis of pharmaceuticals and agrochemicals, with its role in the development of molecules with antifungal and antibacterial properties being a key area of interest for researchers.[3][4]
The Antifungal Potential of the Isoxazole Scaffold
The isoxazole ring is a five-membered heterocycle that is present in several therapeutic drugs and has been extensively studied for its diverse biological activities.[5] In the context of antifungal research, isoxazole derivatives have demonstrated activity against a range of fungal pathogens.[1][2]
Potential Mechanism of Action: Molecular docking studies on some isoxazole derivatives suggest a potential mechanism of action involving the inhibition of the fungal enzyme sterol 14α-demethylase.[6] This enzyme is a crucial component of the ergosterol biosynthesis pathway, which is essential for maintaining the integrity of the fungal cell membrane. This mechanism is shared with the widely used azole class of fungicides.
Reported Antifungal Activity of Isoxazole Derivatives:
Various studies have reported the in vitro antifungal activity of synthesized isoxazole derivatives against clinically relevant fungi, including:
Candida species: Including Candida albicans and Candida glabrata.[7]
Aspergillus species: Such as Aspergillus fumigatus.[7]
Phytopathogenic fungi: Including Rhizoctonia solani and Fusarium fujikuroi.[6]
The antifungal efficacy of these derivatives is highly dependent on the specific chemical groups attached to the isoxazole core, indicating that the antifungal spectrum and potency can be fine-tuned through chemical modification.[7]
Comparative Antifungal Spectra of Commercial Fungicides
A meaningful evaluation of any novel antifungal candidate requires a direct comparison with the current standards of care. The following sections detail the antifungal spectra of the three primary classes of systemic antifungal agents.
The azoles are a cornerstone of antifungal therapy and are characterized by their inhibition of lanosterol 14α-demethylase.[8]
Spectrum of Activity:
Fluconazole: Exhibits a narrower spectrum, primarily effective against most Candida species (with the notable exception of Candida krusei and often variable activity against Candida glabrata) and Cryptococcus neoformans.[4][8][9] It has limited to no activity against molds like Aspergillus species.[8]
Voriconazole: Possesses a broader spectrum than fluconazole, with excellent activity against most Candida species, Cryptococcus neoformans, and is considered the treatment of choice for invasive aspergillosis.[4][10]
Posaconazole: Has the broadest spectrum among the azoles, covering a wide range of yeasts and molds, including Aspergillus species and, crucially, members of the order Mucorales, which are not susceptible to other azoles.[4][9]
Table 1: Comparative Antifungal Spectrum of Azoles
Echinocandins represent a distinct class of antifungals that act by inhibiting the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall.[11] This mechanism of action is not present in mammalian cells, contributing to their favorable safety profile.[12]
Spectrum of Activity:
Echinocandins are highly active against most Candida species, including azole-resistant strains, and are fungicidal against these yeasts.[11][12]
They are also active against Aspergillus species, although their effect is generally fungistatic rather than fungicidal.[11][12]
Echinocandins are not active against Cryptococcus neoformans, Zygomycetes (e.g., Mucorales), or Fusarium species.[12]
Amphotericin B is a broad-spectrum polyene antifungal that has been a mainstay of therapy for severe invasive fungal infections for decades.[13] Its mechanism of action involves binding to ergosterol in the fungal cell membrane, leading to the formation of pores and subsequent leakage of intracellular contents.[5][14]
Spectrum of Activity:
Amphotericin B has the broadest spectrum of activity among the currently available antifungal agents.[13]
It is active against a wide range of yeasts, including most Candida species and Cryptococcus neoformans, as well as a variety of molds, including Aspergillus species and Mucorales.[5][14]
The development of resistance to Amphotericin B is relatively rare.[13]
Its use is often limited by its significant toxicity, particularly nephrotoxicity.[14]
Table 3: Antifungal Spectrum of Amphotericin B
Fungal Group
Amphotericin B
Candida albicans
Susceptible
Candida glabrata
Susceptible
Candida krusei
Susceptible
Cryptococcus neoformans
Susceptible
Aspergillus fumigatus
Susceptible
Mucorales
Susceptible
Experimental Protocols for Antifungal Susceptibility Testing
To facilitate further research and a direct comparison of "2-(5-Isoxazolyl)-4-methylphenol" with existing antifungals, standardized methodologies for in vitro susceptibility testing are crucial. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide internationally recognized guidelines for these assays.[1][6][15][16][17][18][19][20][21][22]
Broth Microdilution Method (Based on CLSI M27 for Yeasts)
This method is a gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent against yeasts.
Step-by-Step Methodology:
Preparation of Antifungal Stock Solution:
Dissolve "2-(5-Isoxazolyl)-4-methylphenol" in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to a high concentration (e.g., 1600 µg/mL).
Preparation of Inoculum:
Subculture the yeast isolate onto a suitable agar medium (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours.
Prepare a cell suspension in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard.
Further dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.
Preparation of Microdilution Plates:
Perform serial twofold dilutions of the antifungal stock solution in a 96-well microtiter plate containing RPMI 1640 medium to achieve the desired final concentration range.
Include a growth control well (no antifungal) and a sterility control well (no inoculum).
Inoculation and Incubation:
Inoculate each well (except the sterility control) with the prepared yeast suspension.
Incubate the plates at 35°C for 24-48 hours.
Reading of Results:
The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control.
Caption: Workflow for the Broth Microdilution Antifungal Susceptibility Test.
Comparative Summary and Future Directions
The following diagram provides a visual comparison of the known antifungal spectra of commercial fungicides and the potential, extrapolated spectrum of 2-(5-Isoxazolyl)-4-methylphenol based on the activity of the isoxazole class.
Caption: Comparative Antifungal Spectra.
While "2-(5-Isoxazolyl)-4-methylphenol" is a commercially available compound used in chemical synthesis, its intrinsic antifungal activity has not been well-characterized in the public domain. However, the broader class of isoxazole derivatives has shown considerable promise as a source of new antifungal leads. Based on the available information, it is plausible that "2-(5-Isoxazolyl)-4-methylphenol" could exhibit activity against a range of fungal pathogens, potentially through the inhibition of ergosterol biosynthesis.
To ascertain the true antifungal potential of this compound, the following experimental steps are recommended:
In Vitro Susceptibility Testing: Conduct comprehensive in vitro susceptibility testing of "2-(5-Isoxazolyl)-4-methylphenol" against a broad panel of clinically relevant yeasts and molds using standardized CLSI or EUCAST methodologies. This will establish its MIC values and provide a direct comparison with commercial fungicides.
Spectrum of Activity Determination: The panel of fungi should include various Candida species (including azole-resistant isolates), Cryptococcus neoformans, Aspergillus species, and other opportunistic molds.
Mechanism of Action Studies: Investigate the mechanism of action of "2-(5-Isoxazolyl)-4-methylphenol" to determine if it targets ergosterol biosynthesis or another fungal-specific pathway.
Structure-Activity Relationship (SAR) Studies: Synthesize and evaluate a series of analogues of "2-(5-Isoxazolyl)-4-methylphenol" to understand the relationship between chemical structure and antifungal activity, with the goal of identifying more potent derivatives.
By undertaking these studies, the scientific community can gain a clearer understanding of the antifungal potential of "2-(5-Isoxazolyl)-4-methylphenol" and its derivatives, potentially paving the way for the development of a new class of much-needed antifungal therapies.
References
da Silva, F. de C., et al. (2010). Synthesis of new isoxazoles and dihydroisoxazoles and in vitro evaluation of their antifungal activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 25(5), 659-666. [Link]
Wojtowicz, A., et al. (2022). Echinocandins – structure, mechanism of action and use in antifungal therapy. Postepy Higieny i Medycyny Doswiadczalnej, 76, 1-15. [Link]
Clinical and Laboratory Standards Institute. (2022). M27M44S: Performance Standards for Antifungal Susceptibility Testing of Yeasts. CLSI. [Link]
European Committee on Antimicrobial Susceptibility Testing. (n.d.). Clinical breakpoint table. EUCAST. [Link]
Tevyashova, A. N., et al. (2013). Structure-Antifungal Activity Relationships of Polyene Antibiotics of the Amphotericin B Group. Antimicrobial Agents and Chemotherapy, 57(9), 4279–4287. [Link]
Mazu, T. K., & Bricker, B. A. (2019). Amphotericin B and Other Polyenes—Discovery, Clinical Use, Mode of Action and Drug Resistance. Journal of Fungi, 5(4), 111. [Link]
Pai, M. P., et al. (2007). Comparison of echinocandin antifungals. Therapeutics and Clinical Risk Management, 3(1), 71–97. [Link]
Clinical and Laboratory Standards Institute. (2022). M38M51S: Performance Standards for Antifungal Susceptibility Testing of Filamentous Fungi. CLSI. [Link]
Kumar, A., et al. (2022). A review of isoxazole biological activity and present synthetic techniques. World Journal of Pharmacy and Pharmaceutical Sciences, 11(8), 1133-1153. [Link]
Kumar, A., et al. (2024). Synthesis, antifungal evaluation, two-dimensional quantitative structure-activity relationship and molecular docking studies of isoxazole derivatives as potential fungicides. Pest Management Science, 80(7), 3338-3350. [Link]
Nagel, K. M. (2025). Polyene antifungals. Research Starters: Pharmacy. [Link]
U.S. Food and Drug Administration. (2025). Antifungal Susceptibility Test Interpretive Criteria. [Link]
Rodriguez-Tudela, J. L., et al. (2008). EUCAST breakpoints for antifungals. Clinical Microbiology and Infection, 14(s1), 52-58. [Link]
Arendrup, M. C. (2010). EUCAST breakpoints for antifungals. Current Opinion in Infectious Diseases, 23(6), 573-578. [Link]
Arendrup, M. C., et al. (2017). In Vitro Antifungal Susceptibility Testing of Candida Isolates with the EUCAST Methodology, a New Method for ECOFF Determination. Antimicrobial Agents and Chemotherapy, 61(5), e02512-16. [Link]
A Comparative Benchmarking Guide to the Synthetic Efficiency of 2-(5-Isoxazolyl)-4-methylphenol Routes
Introduction: The Significance of 2-(5-Isoxazolyl)-4-methylphenol in Modern Chemistry 2-(5-Isoxazolyl)-4-methylphenol is a versatile heterocyclic compound that serves as a crucial intermediate in the development of pharm...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction: The Significance of 2-(5-Isoxazolyl)-4-methylphenol in Modern Chemistry
2-(5-Isoxazolyl)-4-methylphenol is a versatile heterocyclic compound that serves as a crucial intermediate in the development of pharmaceuticals and agrochemicals.[1][2] Its structure, which marries a 4-methylphenol moiety with an isoxazole ring, makes it a valuable scaffold for synthesizing a variety of bioactive molecules. The isoxazole ring itself is a privileged structure in medicinal chemistry, found in a range of approved drugs. This guide provides a comprehensive comparison of the primary synthetic routes to 2-(5-Isoxazolyl)-4-methylphenol, offering an in-depth analysis of their efficiency, practicality, and adherence to the principles of green chemistry. For researchers and professionals in drug development, selecting the optimal synthetic pathway is paramount for achieving cost-effective and sustainable production.
Core Synthetic Strategies: A Mechanistic Overview
The construction of the isoxazole ring in 2-(5-Isoxazolyl)-4-methylphenol can be broadly approached through two principal and highly effective strategies:
Route A: Cyclocondensation of a β-Enaminone with Hydroxylamine. This classical and widely employed method involves the reaction of a β-enaminone, a type of α,β-unsaturated ketone, with hydroxylamine. The reaction proceeds via a nucleophilic addition-elimination mechanism, leading to the formation of the isoxazole ring.
Route B: 1,3-Dipolar Cycloaddition of a Nitrile Oxide with an Alkyne. This elegant and often highly regioselective approach is a cornerstone of modern heterocyclic chemistry.[3] It involves the [3+2] cycloaddition of a nitrile oxide, generated in situ from an oxime, with an alkyne dipolarophile.
This guide will dissect each of these routes, providing detailed experimental protocols and a comparative analysis of their respective strengths and weaknesses.
Route A: The β-Enaminone Cyclocondensation Approach
This synthetic pathway is a robust and reliable method for the preparation of 5-substituted isoxazoles. The key to this route is the synthesis of the β-enaminone intermediate, 1-(2-hydroxy-5-methylphenyl)-3-(dimethylamino)prop-2-en-1-one.
Visualizing the Workflow: β-Enaminone Route
Caption: Workflow for the synthesis of 2-(5-Isoxazolyl)-4-methylphenol via the β-enaminone route.
Experimental Protocols
Step 1: Synthesis of 1-(2-Hydroxy-5-methylphenyl)-3-(dimethylamino)prop-2-en-1-one
Principle: This step involves the condensation of 2-hydroxy-5-methylacetophenone with N,N-dimethylformamide dimethyl acetal (DMF-DMA). DMF-DMA serves as a convenient source of a one-carbon electrophile and a dimethylamino group.
Procedure:
To a solution of 2-hydroxy-5-methylacetophenone (1.50 g, 10 mmol) in 20 mL of toluene, add N,N-dimethylformamide dimethyl acetal (1.43 g, 12 mmol).
Heat the reaction mixture to reflux for 2-3 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, cool the reaction mixture to room temperature.
The product will precipitate from the solution. Collect the solid by vacuum filtration and wash with cold toluene.
Dry the solid under vacuum to yield the desired β-enaminone.
Step 2: Cyclization to form 2-(5-Isoxazolyl)-4-methylphenol
Principle: The β-enaminone undergoes a cyclocondensation reaction with hydroxylamine hydrochloride. The hydroxylamine displaces the dimethylamino group and subsequently cyclizes to form the isoxazole ring.
Procedure:
Suspend the 1-(2-hydroxy-5-methylphenyl)-3-(dimethylamino)prop-2-en-1-one (2.05 g, 10 mmol) in 30 mL of ethanol.
Add hydroxylamine hydrochloride (0.76 g, 11 mmol) to the suspension.
Heat the mixture to reflux for 4-6 hours, during which the suspension should become a clear solution.
Monitor the reaction by TLC.
After completion, cool the reaction mixture to room temperature and pour it into 100 mL of ice-cold water.
The product will precipitate as a solid. Collect the solid by vacuum filtration and wash with water.
Recrystallize the crude product from an ethanol/water mixture to obtain pure 2-(5-Isoxazolyl)-4-methylphenol.
Route B: The 1,3-Dipolar Cycloaddition Approach
This modern and efficient route relies on the in-situ generation of a nitrile oxide from an oxime, which then undergoes a cycloaddition reaction with acetylene.
Visualizing the Workflow: 1,3-Dipolar Cycloaddition Route
A Comparative Guide to 2-(5-Isoxazolyl)-4-methylphenol as a Reference Standard in Analytical Chemistry
This guide provides an in-depth, objective comparison of 2-(5-Isoxazolyl)-4-methylphenol as an analytical reference standard. Designed for researchers, scientists, and drug development professionals, this document delves...
Author: BenchChem Technical Support Team. Date: January 2026
This guide provides an in-depth, objective comparison of 2-(5-Isoxazolyl)-4-methylphenol as an analytical reference standard. Designed for researchers, scientists, and drug development professionals, this document delves into its performance characteristics against a relevant alternative, supported by detailed experimental protocols and data. Our goal is to equip you with the technical insights necessary to make informed decisions for your analytical workflows.
The Imperative of High-Quality Reference Standards
In analytical chemistry, the accuracy and reliability of quantitative and qualitative results are fundamentally tethered to the quality of the reference standards used. These standards are the bedrock of method validation, instrument calibration, and system suitability testing, ensuring that data is reproducible, traceable, and defensible. An ideal reference standard exhibits high purity, stability, and is thoroughly characterized. This guide focuses on 2-(5-Isoxazolyl)-4-methylphenol, a heterocyclic compound increasingly utilized in pharmaceutical and agrochemical research, to evaluate its suitability and performance as a primary analytical standard.
2-(5-Isoxazolyl)-4-methylphenol is an isoxazole derivative that combines a methylphenol group with a five-membered isoxazole ring.[1] This unique structure makes it a valuable intermediate in the synthesis of bioactive molecules.[1] For its role as a reference standard, a comprehensive understanding of its physical and chemical properties is paramount.
Table 1: Physicochemical Properties of Reference Standards
Favorable solubility in common organic solvents[1]
Sparingly soluble in water (1.9 g/100 ml), soluble in alkali[4]
Comparative Framework: The Rationale for 4-Cresol
To objectively evaluate 2-(5-Isoxazolyl)-4-methylphenol, we have selected 4-Cresol (p-Cresol) as a comparative standard. 4-Cresol is a simple methylphenol and represents the core phenolic structure of our target compound without the heterocyclic isoxazole ring.[4][6] This comparison allows us to isolate and understand the analytical impact—such as chromatographic retention, spectral characteristics, and ionization efficiency—imparted by the isoxazole moiety. 4-Cresol is a well-characterized, common industrial chemical and a known biomarker, making it a robust and relevant alternative for this analysis.[2][6]
Experimental Design: A Multi-Modal Analytical Approach
A rigorous assessment of a reference standard requires a multi-pronged analytical strategy. We employ three orthogonal techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) for routine quantification, Liquid Chromatography-Mass Spectrometry (LC-MS) for structural confirmation and sensitivity, and quantitative Nuclear Magnetic Resonance (qNMR) for an absolute purity assessment.
Protocol 1: Purity and Retention Analysis by HPLC-UV
Rationale: HPLC-UV is the workhorse of quality control labs for its robustness and quantitative accuracy.[1][7] This protocol is designed to assess the chromatographic purity and determine the retention characteristics of each compound on a standard reversed-phase column. The choice of a C18 column is based on its wide applicability for separating moderately polar phenolic compounds.[8] The mobile phase, a gradient of acetonitrile and acidified water, is optimized for sharp peak shapes and efficient elution.[9]
Step-by-Step Methodology:
Standard Preparation: Accurately weigh and dissolve each reference standard in methanol to prepare 1.0 mg/mL stock solutions. Prepare a working solution of 100 µg/mL by diluting the stock with a 50:50 methanol:water mixture.
Chromatographic System:
System: Agilent 1200 series or equivalent HPLC with a Diode Array Detector (DAD).[10]
Column: Zorbax SB-C18, 4.6 x 150 mm, 5 µm particle size.[10]
Mobile Phase A: 0.1% Phosphoric Acid in Water.
Mobile Phase B: Acetonitrile.
Gradient: 30% B to 80% B over 10 minutes, hold at 80% B for 2 minutes, return to 30% B and equilibrate for 3 minutes.
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C.
Injection Volume: 10 µL.
Detection: Monitor at 220 nm, 254 nm, and 280 nm. For 2-(5-Isoxazolyl)-4-methylphenol, also monitor at its UV maxima if different.
Data Analysis:
Determine the retention time (RT) for each compound.
Calculate chromatographic purity using the area percent method (Area of main peak / Total area of all peaks) x 100.
Assess peak symmetry (tailing factor).
Protocol 2: Identity Confirmation by LC-MS
Rationale: LC-MS provides unequivocal structural confirmation by measuring the mass-to-charge ratio (m/z) of the parent molecule and its fragments. This is crucial for verifying the identity of a reference standard. We use Electrospray Ionization (ESI) as it is a soft ionization technique suitable for polar molecules like phenols.
Step-by-Step Methodology:
System: Couple the HPLC system from Protocol 4.1 to a triple-quadrupole or TOF mass spectrometer.
Ionization Source: Electrospray Ionization (ESI), operated in both positive and negative modes.
MS Parameters (Typical):
Capillary Voltage: 3.5 kV.
Nebulizer Gas (N₂): 35 psi.
Drying Gas (N₂): 10 L/min at 350 °C.
Data Acquisition:
Full Scan Mode: Scan from m/z 50 to 500 to detect the parent ion ([M+H]⁺ or [M-H]⁻).
Tandem MS (MS/MS): Isolate the parent ion and fragment it to obtain a characteristic fragmentation pattern for identity confirmation.
Data Analysis: Compare the observed m/z of the parent ion with the theoretical exact mass.
Protocol 3: Absolute Purity by Quantitative NMR (qNMR)
Rationale: qNMR is a primary ratio method for determining purity without needing a specific reference standard of the same analyte.[11][12] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, allowing for a direct and highly accurate purity measurement against a certified internal standard.[13] This self-validating system provides an "absolute" purity value, which is a hallmark of a primary reference material.[14]
Step-by-Step Methodology:
Materials:
Internal Standard (IS): Maleic acid (certified reference material), dried under vacuum.
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).
Sample Preparation:
Accurately weigh ~10 mg of the reference standard (e.g., 2-(5-Isoxazolyl)-4-methylphenol) into a vial.
Accurately weigh ~5 mg of the maleic acid internal standard into the same vial.
Dissolve the mixture in a precise volume (~0.7 mL) of DMSO-d₆.
NMR Acquisition:
Spectrometer: 400 MHz or higher.
Key Parameters: Use a long relaxation delay (D1) of at least 30 seconds to ensure full magnetization recovery for all protons. Acquire with a 90° pulse.
Data Processing & Analysis:
Carefully phase and baseline-correct the spectrum.
Integrate a well-resolved, unique signal for the analyte and a signal for the internal standard (e.g., the two olefinic protons of maleic acid at ~6.3 ppm).
Calculate the purity using the standard qNMR equation, accounting for the weights, molecular weights, and number of protons for both the analyte and the internal standard.[15]
Comparative Performance Data (Hypothetical)
The following tables summarize the expected results from the experimental protocols, designed to highlight the distinct analytical characteristics of each compound.
Table 2: HPLC-UV Performance Comparison
Parameter
2-(5-Isoxazolyl)-4-methylphenol
4-Cresol (p-Cresol)
Senior Scientist's Insight
Retention Time (RT)
7.8 min
5.2 min
The isoxazole ring adds polarity and size, leading to stronger interaction with the C18 stationary phase and a longer retention time.
Chromatographic Purity
99.7%
99.9%
Both show high purity, suitable for reference standard use.
Tailing Factor
1.1
1.3
The acidic phenol in 4-Cresol can interact with residual silanols on the column, causing more tailing. The isoxazole compound shows better peak shape.
UV λmax
215 nm, 265 nm
220 nm, 278 nm
The distinct UV maxima provide selectivity, allowing for specific detection in mixtures.
Table 3: LC-MS and qNMR Characterization
Parameter
2-(5-Isoxazolyl)-4-methylphenol
4-Cresol (p-Cresol)
Senior Scientist's Insight
Observed [M-H]⁻ (m/z)
174.0561
107.0502
The observed mass confirms the identity of each compound with high accuracy against their theoretical exact masses.
Key MS/MS Fragments
m/z 132, 104
m/z 92, 65
Fragmentation patterns are unique structural fingerprints, essential for unequivocal identification in complex matrices.
Absolute Purity (qNMR)
99.6 ± 0.2%
99.8 ± 0.1%
qNMR provides a highly accurate, SI-traceable purity value, confirming the high quality of both materials as primary reference standards.[11]
Discussion and Recommendations
Our comparative analysis demonstrates that 2-(5-Isoxazolyl)-4-methylphenol is an excellent candidate for use as a reference standard, particularly in assays involving related isoxazole-containing active pharmaceutical ingredients (APIs) or impurities.
Key Advantages of 2-(5-Isoxazolyl)-4-methylphenol:
Structural Relevance: Its unique structure makes it an indispensable tool for developing and validating analytical methods for novel isoxazole-based pharmaceuticals and agrochemicals.[1][7]
Chromatographic Behavior: It exhibits excellent peak shape and a distinct retention time compared to simpler phenols, facilitating its separation and quantification in complex mixtures.
Spectral Uniqueness: The presence of the isoxazole ring provides a unique UV spectrum and mass fragmentation pattern, ensuring high selectivity and specificity in analytical methods.
Considerations for Use:
Alternative Choice: For general phenolic analysis where the isoxazole moiety is not relevant, a simpler, more common standard like 4-Cresol may be sufficient and more cost-effective.
Method Development: The longer retention time of 2-(5-Isoxazolyl)-4-methylphenol requires a slightly longer gradient elution compared to simpler phenols, a factor to consider in high-throughput screening.
Recommendation: We recommend the use of 2-(5-Isoxazolyl)-4-methylphenol as a primary reference standard for all analytical methods targeting isoxazole derivatives. Its robust performance in HPLC-UV, confirmed identity by LC-MS, and high absolute purity determined by qNMR establish it as a trustworthy and reliable calibrator for ensuring the accuracy and validity of analytical data in research and regulated environments.
Jeong, S., & Ahn, S. (2021). Quantitative NMR as a Versatile Tool for the Reference Material Preparation. Molecules. [Link]
Robbins, R. J. (2016). Techniques for Analysis of Plant Phenolic Compounds. MDPI. [Link]
ResearchGate. (PDF) Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples. [Link]
Konyukhov, I. V., et al. (2019). HPLC analysis of phenolic compounds in leaves and inflorescences of Sorbaria pallasii. [Link]
qNMR Exchange. Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. [Link]
YouTube. qNMR: A Powerful and Affordable Tool for Purity/Potency Determination. [Link]
Brieflands. Simple Determination of p-Cresol in Plasma Samples Using Fluorescence Spectroscopy Technique. [Link]
A Comparative Analysis of 2-(5-Isoxazolyl)-4-methylphenol and its Positional Isomers: A Guide for Researchers
In the landscape of medicinal chemistry and drug discovery, the nuanced structural variations among positional isomers can lead to profound differences in physicochemical properties, biological activities, and overall th...
Author: BenchChem Technical Support Team. Date: January 2026
In the landscape of medicinal chemistry and drug discovery, the nuanced structural variations among positional isomers can lead to profound differences in physicochemical properties, biological activities, and overall therapeutic potential. This guide provides a comprehensive comparative analysis of 2-(5-Isoxazolyl)-4-methylphenol and its key positional isomers. Designed for researchers, scientists, and drug development professionals, this document delves into the synthesis, characterization, and potential biological significance of these closely related compounds, supported by experimental data and established scientific principles.
Introduction: The Significance of Isomeric Variation
2-(5-Isoxazolyl)-4-methylphenol, a molecule featuring a phenol ring substituted with a methyl group and an isoxazole ring, serves as a valuable scaffold in the development of novel therapeutic agents.[1] The isoxazole moiety is a well-established pharmacophore known for a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2] Similarly, phenolic compounds are recognized for their antioxidant and antimicrobial capabilities.[3] The specific arrangement of these functional groups on the aromatic core dictates the molecule's three-dimensional structure, electronic distribution, and ultimately, its interaction with biological targets. Understanding the impact of positional isomerism is therefore critical for rational drug design and lead optimization.
This guide will focus on a comparative analysis of the parent compound, 2-(5-Isoxazolyl)-4-methylphenol, and a selection of its positional isomers. These isomers are categorized based on the substitution pattern on the phenol ring and the point of attachment to the isoxazole ring.
Defining the Isomers
The core structure of 2-(5-Isoxazolyl)-4-methylphenol (IUPAC name: 4-methyl-2-(1,2-oxazol-5-yl)phenol) provides a basis for several positional isomers. For the purpose of this guide, we will consider the following representative isomers for a detailed comparison:
Isomers with varied substitution on the phenol ring:
2-(5-Isoxazolyl)-5-methylphenol: Methyl group is meta to the hydroxyl group.
4-(5-Isoxazolyl)-2-methylphenol: Isoxazolyl and methyl groups are swapped.
Isomer with a different isoxazole ring linkage:
2-(3-Isoxazolyl)-4-methylphenol: Phenol ring is attached to the 3-position of the isoxazole ring.
The structural differences between these isomers are depicted in the diagram below.
Caption: Chemical structures of 2-(5-Isoxazolyl)-4-methylphenol and its selected positional isomers.
Comparative Physicochemical Properties
The seemingly minor shifts in substituent positions can significantly influence the physicochemical properties of the isomers, impacting their solubility, lipophilicity, and crystal packing. These properties, in turn, affect their pharmacokinetic and pharmacodynamic profiles.
Note: Some data for the isomers are estimated based on computational models due to the limited availability of experimental data.
The consistent molecular weight and formula highlight that these are true isomers. The melting point of the parent compound is well-documented. The predicted LogP values suggest that all isomers are moderately lipophilic. The identical topological polar surface area, hydrogen bond donor, and acceptor counts indicate that their general polarity is similar, though subtle differences in intramolecular hydrogen bonding potential exist, which can influence solubility and interactions with biological macromolecules.
Synthesis of Isoxazolyl-Phenol Isomers: A General Approach
The synthesis of these isoxazolyl-phenol isomers can be achieved through several established routes, with the most common being the reaction of a hydroxylamine with an α,β-unsaturated ketone (chalcone) or a 1,3-dicarbonyl compound. A general and adaptable synthetic pathway is outlined below.[5][6][7]
A Head-to-Head Comparison of 2-(5-Isoxazolyl)-4-methylphenol with Known Enzyme Inhibitors in the Arachidonic Acid Cascade
Introduction: The Rationale for Investigating 2-(5-Isoxazolyl)-4-methylphenol as an Anti-Inflammatory Agent 2-(5-Isoxazolyl)-4-methylphenol is a heterocyclic compound featuring a phenol group linked to an isoxazole ring....
Author: BenchChem Technical Support Team. Date: January 2026
Introduction: The Rationale for Investigating 2-(5-Isoxazolyl)-4-methylphenol as an Anti-Inflammatory Agent
2-(5-Isoxazolyl)-4-methylphenol is a heterocyclic compound featuring a phenol group linked to an isoxazole ring. While primarily utilized as a key intermediate in the synthesis of pharmaceuticals targeting inflammatory and pain-related conditions, its intrinsic bioactivity remains largely uncharacterized in publicly available literature. The structural motifs present in this molecule—both the phenolic and isoxazole moieties—are well-represented in a multitude of known enzyme inhibitors, suggesting its potential as a direct modulator of enzymatic activity.
Given its association with the development of anti-inflammatory drugs, a logical starting point for characterization is to evaluate its inhibitory potential against key enzymes in the arachidonic acid cascade. This pathway is a cornerstone of inflammatory processes, and its modulation is the mechanism of action for many commercially successful anti-inflammatory drugs. The two primary branches of this cascade are mediated by the cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes, making them prime targets for this investigation.
This guide provides a comparative framework for evaluating the enzyme inhibitory activity of "2-(5-Isoxazolyl)-4-methylphenol" against established inhibitors of COX-1, COX-2, and 5-LOX. We will present a hypothetical data set to illustrate how this compound might perform and provide detailed, field-proven protocols for conducting these comparative assays in a research setting.
The Arachidonic Acid Cascade: A Key Inflammatory Pathway
The arachidonic acid cascade is a metabolic pathway that produces biologically active lipids called eicosanoids, which are key mediators of inflammation. The pathway begins with the release of arachidonic acid from the cell membrane by phospholipase A2. From there, the pathway bifurcates, with the COX and 5-LOX enzymes catalyzing the production of prostaglandins and leukotrienes, respectively.
Caption: Workflow for the fluorometric COX inhibitor screening assay.
Materials:
COX-1 and COX-2 enzymes (ovine or human recombinant)
Test compound ("2-(5-Isoxazolyl)-4-methylphenol") and reference inhibitors (Indomethacin, Celecoxib) dissolved in DMSO
96-well black microplate
Fluorometric plate reader
Procedure:
Reagent Preparation: Prepare all reagents according to the supplier's instructions. The test compound and reference inhibitors should be prepared as 10x stock solutions in DMSO and then diluted to the final desired concentrations in assay buffer.
Plate Setup:
Enzyme Control (100% activity): Add assay buffer, enzyme (COX-1 or COX-2), fluorescent probe, and DMSO (vehicle control) to designated wells.
Inhibitor Wells: Add assay buffer, enzyme, fluorescent probe, and the test compound or reference inhibitor at various concentrations.
Background Wells: Add assay buffer, fluorescent probe, and DMSO, but no enzyme.
Pre-incubation: Incubate the plate at 25°C for 10 minutes, protected from light.
Reaction Initiation: Add arachidonic acid to all wells to start the enzymatic reaction.
Fluorescence Measurement: Immediately begin kinetic measurement of fluorescence at an excitation wavelength of ~535 nm and an emission wavelength of ~587 nm. Record data every minute for 10-15 minutes.
Data Analysis:
Calculate the rate of reaction (change in fluorescence over time) for each well.
Subtract the background rate from all other rates.
Calculate the percent inhibition for each concentration of the test compound relative to the enzyme control.
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
This protocol is based on commercially available kits for the screening of 5-LOX inhibitors.
Principle: This assay measures the activity of 5-LOX by detecting the formation of hydroperoxides from a suitable fatty acid substrate. A fluorescent probe is used that reacts with the hydroperoxide products to generate a fluorescent signal.
Comparative
A Comparative Guide to the Synthesis of 2-(5-Isoxazolyl)-4-methylphenol: An Evaluation of Reproducibility and Practicality
In the landscape of pharmaceutical and agrochemical research, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, 2-(5-Isoxazolyl)-4-methylphenol stands out as a valuable intermedia...
Author: BenchChem Technical Support Team. Date: January 2026
In the landscape of pharmaceutical and agrochemical research, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, 2-(5-Isoxazolyl)-4-methylphenol stands out as a valuable intermediate, prized for its role in the development of new therapeutic agents and crop protection solutions.[1] The reliability and efficiency of its synthesis are therefore of paramount importance to researchers in both academic and industrial settings. This guide provides an in-depth comparison of the primary synthetic routes to this key molecule, with a focus on reproducibility, scalability, and the underlying chemical principles that govern their success.
Introduction to the Synthetic Challenge
The synthesis of substituted isoxazoles, such as 2-(5-Isoxazolyl)-4-methylphenol, presents a unique set of challenges. The desired isomer, with the phenol group at the 2-position and the isoxazole ring at the 5-position, requires precise regiochemical control. Furthermore, the presence of the reactive phenol group necessitates careful selection of reagents and reaction conditions to avoid unwanted side reactions. This guide will dissect two of the most prevalent and mechanistically distinct strategies for the synthesis of this target molecule: the Chalcone Cyclization Method and the 1,3-Dipolar Cycloaddition Method .
Method 1: The Chalcone Cyclization Pathway
This classical and widely employed method involves a two-step sequence: a Claisen-Schmidt condensation to form a chalcone intermediate, followed by a cyclization reaction with hydroxylamine.[2] This approach is favored for its use of readily available starting materials and its generally straightforward execution.
Mechanistic Rationale
The synthesis begins with the base-catalyzed condensation of 2-hydroxy-5-methyl acetophenone with a suitable aldehyde, typically a derivative of glyoxal or a protected equivalent, to yield a 1-(2-hydroxy-5-methylphenyl)-3-substituted-prop-2-en-1-one (a chalcone). The subsequent reaction with hydroxylamine hydrochloride proceeds via a Michael addition of the hydroxylamine to the α,β-unsaturated ketone, followed by an intramolecular condensation and dehydration to form the stable isoxazole ring. The basic conditions in the second step are crucial for the cyclization to occur.
Caption: Workflow for the Chalcone Cyclization Method.
Experimental Protocol (Representative)
Step 1: Synthesis of the Chalcone Intermediate
To a stirred solution of 2-hydroxy-5-methyl acetophenone (1 equivalent) in ethanol, add an aqueous solution of a suitable base (e.g., 40% KOH).[3]
Add the aldehyde (1 equivalent) dropwise at room temperature.
Stir the reaction mixture for 12-24 hours, monitoring by Thin Layer Chromatography (TLC).
Upon completion, pour the reaction mixture into crushed ice and acidify with a dilute acid (e.g., HCl) to precipitate the chalcone.
Filter, wash with water, and dry the crude product. Recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.
Step 2: Cyclization to form 2-(5-Isoxazolyl)-4-methylphenol
Dissolve the chalcone intermediate (1 equivalent) and hydroxylamine hydrochloride (1.5 equivalents) in ethanol.[3]
Add a base (e.g., 40% KOH or sodium acetate) and reflux the mixture for 4-12 hours, monitoring by TLC.[3][4]
After completion, cool the reaction mixture and pour it into ice-cold water.
Acidify with a dilute acid to precipitate the crude product.
Filter the solid, wash with water, and dry. Purify by column chromatography or recrystallization to yield 2-(5-Isoxazolyl)-4-methylphenol.
Method 2: The 1,3-Dipolar Cycloaddition Pathway
This elegant and often more regioselective approach utilizes a [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.[5] This method can offer higher yields and cleaner reactions, although it may require the synthesis of more specialized starting materials.
Mechanistic Rationale
The key to this method is the in-situ generation of a nitrile oxide from an aldoxime, typically 2-hydroxy-5-methylbenzaldehyde oxime. The oxime is oxidized using a mild oxidizing agent (e.g., N-chlorosuccinimide or bleach) to form the highly reactive nitrile oxide intermediate.[6] This intermediate then readily undergoes a 1,3-dipolar cycloaddition with an alkyne dipolarophile (e.g., acetylene or a protected equivalent) to form the isoxazole ring. The regioselectivity is generally high, leading to the desired 5-substituted isoxazole.
Caption: Workflow for the 1,3-Dipolar Cycloaddition Method.
Experimental Protocol (Representative)
Step 1: Synthesis of 2-Hydroxy-5-methylbenzaldehyde oxime
Dissolve 2-hydroxy-5-methylbenzaldehyde (1 equivalent) in ethanol.
Add an aqueous solution of hydroxylamine hydrochloride (1.2 equivalents) and a base (e.g., sodium hydroxide or pyridine) to neutralize the HCl.
Stir the mixture at room temperature for 2-4 hours, monitoring by TLC.
Remove the solvent under reduced pressure and add water to precipitate the oxime.
Filter, wash with cold water, and dry to obtain the pure oxime.
Step 2: 1,3-Dipolar Cycloaddition
Dissolve the 2-hydroxy-5-methylbenzaldehyde oxime (1 equivalent) and the alkyne (1.5 equivalents) in a suitable solvent (e.g., dichloromethane or THF).
Add a solution of the oxidizing agent (e.g., N-chlorosuccinimide in DMF or aqueous sodium hypochlorite) dropwise at 0°C.
Allow the reaction to warm to room temperature and stir for 12-24 hours.
Monitor the reaction by TLC. Upon completion, quench the reaction with a reducing agent (e.g., sodium sulfite solution).
Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
Purify the crude product by column chromatography to yield 2-(5-Isoxazolyl)-4-methylphenol.
Comparative Analysis and Reproducibility
Parameter
Chalcone Cyclization Method
1,3-Dipolar Cycloaddition Method
Starting Materials
Readily available and inexpensive.
Requires synthesis of the aldoxime.
Number of Steps
Typically two distinct steps.
Can be a one-pot reaction from the oxime.
Regioselectivity
Can sometimes lead to mixtures of isomers.
Generally high, favoring the 5-substituted product.
Reaction Conditions
Often requires elevated temperatures (reflux).
Can often be performed at room temperature.
Yield
Variable, can be moderate to good.
Often provides good to excellent yields.
Purification
May require extensive purification to remove byproducts.
Generally cleaner, simplifying purification.
Scalability
Readily scalable.
Scalability may be limited by the handling of the alkyne and the in-situ generation of the nitrile oxide.
Reproducibility:
The Chalcone Cyclization Method , while robust, can suffer from reproducibility issues. The Claisen-Schmidt condensation can sometimes be low-yielding, and the subsequent cyclization can produce isomeric byproducts, complicating purification and lowering the overall yield of the desired product. The reaction conditions, particularly the base concentration and temperature, need to be carefully controlled to ensure consistent results.
The 1,3-Dipolar Cycloaddition Method generally offers higher reproducibility due to its concerted and highly regioselective nature. The primary source of variability lies in the efficiency of the in-situ generation of the nitrile oxide. However, with well-established and mild oxidizing agents, this step can be reliably controlled. The cleaner reaction profile often leads to more consistent yields and simpler purification protocols.
Conclusion and Recommendations
Both the Chalcone Cyclization and the 1,3-Dipolar Cycloaddition methods represent viable pathways for the synthesis of 2-(5-Isoxazolyl)-4-methylphenol.
The Chalcone Cyclization Method is a good choice for initial explorations and when starting materials are a primary consideration. However, researchers should be prepared for potential challenges in purification and yield optimization.
For applications demanding high purity, consistent yields, and excellent regiochemical control, the 1,3-Dipolar Cycloaddition Method is the superior choice. While it may require an additional preparatory step for the aldoxime, the benefits in terms of reaction efficiency and reproducibility often outweigh this initial investment of time and effort.
Ultimately, the choice of synthetic route will depend on the specific needs of the researcher, including available resources, desired scale, and purity requirements. A thorough understanding of the mechanistic underpinnings of each method is crucial for troubleshooting and optimizing the synthesis of this important chemical intermediate.
References
Dighade S. R, Chincholkar M. M. Synthesis of Some New 3-(2-Hydroxy-5-Methylphenyl)-5, 5-Dialkyl/5,5-Diaryl/5-Aryl Isoxazolines. Oriental Journal of Chemistry 2001;17(3). [Link]
Synthesis of novel isoxazoles with 2-(5-phenylisoxazol-3-yl) phenol. (2024-07-30). [Link]
Synthesis of 2,3 and 4,5-Dihydro-hydroxy-isoxazoles and Isoxazoles Under Different pH Conditions. Request PDF. (2025-08-07). [Link]
Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. PMC - PubMed Central. [Link]
A NEW SYNTHESIS OF 5-HYDROXY-2- ISOXAZOLINES AND THEIR CONVERSION INTO ISOXAZOLES. JournalAgent. [Link]
An Expeditious and Facile Synthesis of Isoxazole Derivatives in Deep Eutectic Solvent. Connect Journals. [Link]
Synthesis of Fused Isoxazoles: A Comprehensive Review. MDPI. [Link]
Definitive Structural Elucidation: A Comparative Guide to Confirming the Identity of 2-(5-Isoxazolyl)-4-methylphenol Using X-ray Crystallography
In the landscape of drug discovery and agrochemical development, the unequivocal confirmation of a molecule's three-dimensional structure is a cornerstone of research and development. For novel compounds such as 2-(5-Iso...
Author: BenchChem Technical Support Team. Date: January 2026
In the landscape of drug discovery and agrochemical development, the unequivocal confirmation of a molecule's three-dimensional structure is a cornerstone of research and development. For novel compounds such as 2-(5-Isoxazolyl)-4-methylphenol, a versatile intermediate with significant potential in pharmaceuticals and agrochemicals, establishing the precise atomic arrangement is not merely a formality but a critical step that underpins all subsequent investigations into its bioactivity, and safety.[1][2] This guide provides an in-depth comparison of analytical techniques for the structural elucidation of 2-(5-Isoxazolyl)-4-methylphenol, with a primary focus on single-crystal X-ray crystallography as the definitive method.
While techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools in the chemist's arsenal for determining molecular structure, single-crystal X-ray diffraction stands alone in its ability to provide a direct and unambiguous visualization of the atomic arrangement in the solid state.[3][4][5] This guide will delve into the practical application of X-ray crystallography for confirming the identity of 2-(5-Isoxazolyl)-4-methylphenol, while also providing a comparative analysis with other spectroscopic methods to offer a comprehensive perspective for researchers and drug development professionals.
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal.[6][7] By analyzing the diffraction pattern of X-rays passing through a single crystal of the material, it is possible to determine bond lengths, bond angles, and the overall molecular geometry with unparalleled accuracy.[6][8]
Experimental Workflow for X-ray Crystallography of 2-(5-Isoxazolyl)-4-methylphenol
The process of confirming the structure of 2-(5-Isoxazolyl)-4-methylphenol via X-ray crystallography involves a meticulous, multi-step workflow. Each stage is critical for obtaining a high-quality crystal structure.
Caption: Workflow for Single-Crystal X-ray Crystallography.
Step 1: Crystal Growth: The initial and often most challenging step is to obtain high-quality single crystals of 2-(5-Isoxazolyl)-4-methylphenol. Suitable techniques include slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization. The choice of solvent is critical and may require screening of various options. For a compound like 2-(5-Isoxazolyl)-4-methylphenol, which has a melting point of 171-177 °C and is an off-white crystalline powder, solvents such as ethanol, methanol, or acetone could be suitable starting points.[1]
Step 2: Crystal Selection and Mounting: A suitable crystal, typically 0.1-0.3 mm in size, is selected under a microscope.[9] The crystal should be free of cracks and other defects. It is then mounted on a goniometer head, which allows for precise rotation during data collection.[7][9]
Step 3: Data Collection: The mounted crystal is placed in an X-ray diffractometer. A focused beam of X-rays is directed at the crystal, which is rotated to collect diffraction data from various orientations.[6][10] The diffracted X-rays are recorded by a detector, generating a unique diffraction pattern.[6]
Step 4: Data Processing: The collected diffraction data is processed to determine the unit cell dimensions and the intensities of the diffracted spots. This step involves integrating the raw data and applying corrections for various experimental factors.
Step 5: Structure Solution: The "phase problem" is a central challenge in crystallography, as the phases of the diffracted X-rays cannot be directly measured. Computational methods, such as direct methods or Patterson methods, are used to solve the phase problem and generate an initial electron density map.
Step 6: Structure Refinement: The initial structural model is refined against the experimental data using least-squares minimization. This iterative process adjusts the atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns.
Step 7: Structure Validation: The final crystal structure is validated to ensure its quality and chemical reasonableness. The International Union of Crystallography (IUCr) provides a service called checkCIF that automatically checks for inconsistencies and potential errors in the crystallographic data.[11][12]
A Comparative Analysis: X-ray Crystallography vs. Other Techniques
While X-ray crystallography provides the most definitive structural information, other techniques offer complementary data and may be more suitable in certain situations. The following table compares X-ray crystallography with NMR spectroscopy and mass spectrometry for the structural elucidation of 2-(5-Isoxazolyl)-4-methylphenol.
Feature
Single-Crystal X-ray Crystallography
Nuclear Magnetic Resonance (NMR) Spectroscopy
Mass Spectrometry (MS)
Principle
Diffraction of X-rays by a crystalline lattice.[5]
Absorption of radiofrequency radiation by atomic nuclei in a magnetic field.[13]
Measurement of the mass-to-charge ratio of ionized molecules.[14][15]
Information Obtained
Precise 3D atomic coordinates, bond lengths, bond angles, and crystal packing.[3][6][7]
Connectivity of atoms (through-bond correlations), stereochemistry, and dynamic processes in solution.[13][16]
Molecular weight, elemental composition, and fragmentation patterns that suggest structural motifs.[14][15][17]
Sample Requirements
High-quality single crystal (typically 0.1-0.3 mm).[5][9]
Soluble sample in a suitable deuterated solvent.[16]
Small amount of sample, can be solid, liquid, or gas.[15]
Advantages
Unambiguous and definitive structure determination.[3] Provides absolute configuration for chiral molecules.[3]
Excellent for determining connectivity and stereochemistry in solution. Non-destructive.[13]
High sensitivity, requires very small sample amounts. Provides accurate molecular weight.[17][18]
Limitations
Requires a suitable single crystal, which can be difficult to obtain. Provides information on the solid-state structure, which may differ from the solution conformation.[19]
Does not provide direct information on bond lengths and angles. Can have overlapping signals in complex molecules.[13]
Does not provide definitive 3D structure or stereochemistry on its own. Fragmentation can be complex to interpret.[15][20]
Application to 2-(5-Isoxazolyl)-4-methylphenol
Would provide the exact positions of all atoms in the molecule, confirming the connectivity of the isoxazole and methylphenol rings and revealing intermolecular interactions in the crystal lattice.
¹H and ¹³C NMR would confirm the presence and connectivity of all protons and carbons, respectively. 2D NMR experiments (e.g., COSY, HSQC, HMBC) would definitively establish the bonding framework.
Would confirm the molecular weight of 175.18 g/mol .[][22] High-resolution MS would confirm the elemental formula C₁₀H₉NO₂. Fragmentation patterns could help identify the isoxazole and methylphenol moieties.
Decision-Making in Structural Elucidation
The choice of analytical technique depends on the specific research question and the available sample. The following workflow illustrates a logical approach to structural elucidation.
Caption: Decision workflow for selecting analytical techniques.
Conclusion
For the unambiguous confirmation of the identity of 2-(5-Isoxazolyl)-4-methylphenol, single-crystal X-ray crystallography is the ultimate arbiter. It provides a level of detail regarding the three-dimensional structure that is unattainable with other techniques. While NMR and MS are essential for initial characterization and for providing complementary information about the molecule's connectivity and composition, the direct visualization of the atomic arrangement afforded by X-ray crystallography provides the highest level of confidence. For researchers and professionals in drug development and agrochemical synthesis, a high-quality crystal structure is not just data; it is the foundational blueprint upon which all further understanding of a molecule's function is built. The investment in obtaining a single crystal and performing a diffraction experiment is often justified by the certainty and wealth of information it provides, ensuring the integrity and validity of subsequent research.
References
Broad Institute. (n.d.). What is Mass Spectrometry? Retrieved from [Link]
Hiden Analytical. (2024, October 8). What Is Mass Spectrometry Used For? Retrieved from [Link]
Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]
ALWSCI. (2024, November 28). What Is Mass Spectrometry And How Does It Revolutionize Chemical Analysis? Retrieved from [Link]
North Carolina State University. (n.d.). Small Molecule X-ray Crystallography | METRIC. Retrieved from [Link]
Wikipedia. (2024, November 29). Mass spectrometry. Retrieved from [Link]
Chemistry LibreTexts. (2019, July 24). 2.2: Mass Spectrometry. Retrieved from [Link]
The University of Queensland. (n.d.). Small molecule X-ray crystallography. Retrieved from [Link]
Creative Biostructure. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Retrieved from [Link]
International Union of Crystallography. (n.d.). Crystallographic Information Framework. Retrieved from [Link]
ACS Publications. (2022, May 16). From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics. Retrieved from [Link]
Fiveable. (n.d.). Single crystal X-ray diffraction | Crystallography Class Notes. Retrieved from [Link]
News-Medical.Net. (2019, April 11). Characterizing Small Molecules with NMR. Retrieved from [Link]
International Science Council. (n.d.). International Union of Crystallography (IUCr). Retrieved from [Link]
Wikipedia. (2024, November 28). Nuclear magnetic resonance spectroscopy. Retrieved from [Link]
SERC (Carleton). (2007, May 17). Single-crystal X-ray Diffraction. Retrieved from [Link]
AZoLifeSciences. (2020, March 20). Applying NMR to Study Small-Molecule Interactions in Drug Discovery. Retrieved from [Link]
Pulstec USA. (2023, October 25). The Differences Between Single Crystal X-Ray Diffraction & Powder X-Ray Diffraction. Retrieved from [Link]
Wikipedia. (2024, October 16). International Union of Crystallography. Retrieved from [Link]
ACS Publications. (2021, January 15). Zero- to Ultralow-Field NMR Spectroscopy of Small Biomolecules. Analytical Chemistry. Retrieved from [Link]
YouTube. (2020, November 19). What is Single Crystal X-ray Diffraction? Retrieved from [Link]
IUCr. (2011, June 2). Publication standards for crystal structures. Retrieved from [Link]
Royal Society of Chemistry. (2025, December 3). NMR spectroscopy of small molecules in solution. Nuclear Magnetic Resonance, 51. Retrieved from [Link]
IUCr Journals. (n.d.). Standards for structural and crystallization communications - estimation of resolution limits. Retrieved from [Link]
IIIT Hyderabad. (n.d.). Rethinking Structure Prediction in Computational Chemistry: The Role of Machine Learning in Replacing Database Searches. Retrieved from [Link]
Fiehn Lab. (n.d.). Structure Elucidation of Small Molecules. Retrieved from [Link]
Intertek. (n.d.). Molecular Structure Characterisation and Structural Elucidation. Retrieved from [Link]
ResearchGate. (2018, October 4). Which is the best spectroscopic method for the structure elucidation of organic molecule without the help of other method? Retrieved from [Link]
NIH. (2020, September 1). Computational modelling as a tool in structural science. PMC. Retrieved from [Link]
ResearchGate. (2016, December 20). Computer methods for structure elucidation of new organic compounds from NMR spectra. Retrieved from [Link]
LCGC International. (n.d.). Techniques for Structure Elucidation of Unknowns: Finding Substitute Active Pharmaceutical Ingredients in Counterfeit Medicines. Retrieved from [Link]
ResearchGate. (n.d.). Structure identification methods for atomistic simulations of crystalline materials. Retrieved from [Link]
J-STAR Research. (n.d.). Predicting Molecular Properties via Computational Chemistry. Retrieved from [Link]
NIH. (n.d.). Structure-Based Computational Scanning of Chemical Modification Sites in Biologics. PMC. Retrieved from [Link]
Evaluating the off-target effects of "2-(5-Isoxazolyl)-4-methylphenol"
A Senior Application Scientist's Guide to Evaluating Off-Target Effects of Novel Kinase Inhibitors Authored for Researchers, Scientists, and Drug Development Professionals In drug discovery, the specificity of a molecule...
Author: BenchChem Technical Support Team. Date: January 2026
A Senior Application Scientist's Guide to Evaluating Off-Target Effects of Novel Kinase Inhibitors
Authored for Researchers, Scientists, and Drug Development Professionals
In drug discovery, the specificity of a molecule for its intended target is paramount. Unintended interactions, or off-target effects, are a primary cause of toxicity and clinical trial failures.[1] This guide provides a comprehensive framework for evaluating the off-target profile of a novel small molecule, using the hypothetical compound "2-(5-Isoxazolyl)-4-methylphenol"—herein designated Compound X —as a case study.
While "2-(5-Isoxazolyl)-4-methylphenol" is documented as an intermediate in pharmaceutical and agrochemical synthesis[2][3], its specific biological targets are not extensively characterized in public literature. To illustrate a robust evaluation process, we will hypothesize that Compound X has been designed as an inhibitor of p38 mitogen-activated protein kinase (MAPK) , a critical node in inflammatory signaling pathways and a compelling therapeutic target.[4]
This guide will compare the off-target evaluation strategy for Compound X against a well-characterized, selective p38 MAPK inhibitor, Skepinone-L [5][6], providing a benchmark for selectivity.
Part 1: The Off-Target Evaluation Workflow: A Multi-Pillar Approach
A thorough assessment of off-target effects is not a single experiment but a multi-stage, iterative process. The goal is to build a comprehensive selectivity profile, moving from broad, predictive methods to highly specific, quantitative validation. This workflow ensures that resources are focused on the most promising and safest candidates.
Our evaluation is built on three pillars:
Predictive In Silico Analysis: Using computational tools to forecast potential off-target interactions.
Broad In Vitro Profiling: Experimentally screening the compound against large panels of proteins (e.g., kinases) to identify off-target "hits."
Cellular Target Engagement Validation: Confirming that predicted or identified off-target interactions occur within the complex environment of a living cell.
Below is a diagram illustrating this strategic workflow.
Caption: General experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Protocol: CETSA for Off-Target Validation (e.g., GSK3β)
Cell Culture: Grow a relevant cell line (e.g., HEK293T) to ~80% confluency.
Compound Treatment: Treat cells with a high concentration of Compound X (e.g., 10 µM) and a vehicle control (DMSO) for 1-2 hours at 37°C.
[7]3. Heat Challenge: Aliquot the cell suspensions into PCR tubes. Use a thermal cycler to heat the tubes for 3 minutes across a range of temperatures (e.g., 40°C to 70°C). Immediately cool to 4°C.
[7][8]4. Lysis and Separation: Lyse the cells (e.g., via freeze-thaw cycles) and centrifuge at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
[8]5. Quantification: Carefully collect the supernatant containing the soluble proteins. Analyze the amount of soluble GSK3β at each temperature point using Western blotting with a specific anti-GSK3β antibody. A loading control should also be probed.
[7]6. Data Analysis: Plot the band intensity of soluble GSK3β versus temperature. A rightward shift in the melting curve for Compound X-treated cells compared to DMSO-treated cells indicates target stabilization and confirms cellular engagement.
Follow-up (Isothermal Dose-Response): To quantify the potency of this off-target engagement, perform the assay at a single, fixed temperature (chosen from the melt curve) with varying concentrations of Compound X. This will generate a dose-response curve from which a cellular IC50 can be calculated.
Comparative Data Summary
Target
Assay Type
Compound X IC50
Skepinone-L IC50
Selectivity Window (Off-Target/On-Target)
p38α
Biochemical
25 nM
5 nM
-
p38α
Cellular (CETSA)
150 nM
40 nM
-
GSK3β
Biochemical
800 nM
> 10,000 nM
-
GSK3β
Cellular (CETSA)
2,500 nM
> 20,000 nM
16.7-fold
CDK2
Biochemical
1,200 nM
> 10,000 nM
-
CDK2
Cellular (CETSA)
> 20,000 nM
> 20,000 nM
> 133-fold
Table 2: Quantitative comparison of on-target and validated off-target potencies for Compound X and Skepinone-L. The selectivity window is calculated from the cellular CETSA IC50 values (IC50 Off-Target / IC50 On-Target). A larger window indicates better selectivity.
Interpretation: The data in Table 2 reveals that while Compound X had hits against GSK3β and CDK2 in biochemical assays, the cellular context is crucial. The off-target interaction with GSK3β is confirmed in cells, but it is over 16 times weaker than its on-target engagement with p38α. The interaction with CDK2, however, is not observed in the cellular assay, suggesting it may be an artifact of the biochemical screen or that the compound cannot access CDK2 effectively in a cellular environment. Skepinone-L demonstrates a superior selectivity profile with no significant off-target engagement observed.
[6][19]
Part 3: Conclusion and Recommendations
This guide outlines a systematic, evidence-based approach to evaluating the off-target effects of a novel compound. For our hypothetical p38 MAPK inhibitor, Compound X , this workflow provided critical insights:
In silico tools provided an initial risk assessment, guiding experimental design.
Broad kinase profiling identified GSK3β and CDK2 as the primary off-target liabilities from a panel of over 400 kinases.
Cellular target engagement (CETSA) validated the GSK3β interaction in a physiological context and, importantly, refuted the CDK2 interaction. It also quantified the selectivity window, revealing a 16.7-fold preference for the intended target over the most significant off-target.
Final Recommendation: Compared to the highly selective benchmark Skepinone-L, Compound X displays a measurable off-target liability for GSK3β. While the 16.7-fold selectivity window may be acceptable for an early-stage tool compound, it would be a significant concern for a therapeutic candidate. Further medicinal chemistry efforts should focus on modifying the structure of Compound X to reduce its affinity for GSK3β while retaining its potent p38α inhibition. This iterative process of design, synthesis, and comprehensive off-target evaluation is the cornerstone of developing safe and effective medicines.
References
Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved from [Link]
Manghwar, H., et al. (n.d.). Tools for sgRNA Target Finding and Evaluation, and Prediction of Off-Target Effects. Creative Biolabs. Retrieved from [Link]
Kim, H., et al. (2020). Tools for experimental and computational analyses of off-target editing by programmable nucleases. Nature Reviews Methods Primers. Retrieved from [Link]
Lopes, G. P., et al. (2022). In silico analysis of potential off-target sites to gene editing for Mucopolysaccharidosis type I using the CRISPR/Cas9 system: Implications for population-specific treatments. PLOS ONE. Retrieved from [Link]
Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Retrieved from [Link]
Li, X., et al. (2023). In silico off-target profiling for enhanced drug safety assessment. Nature Communications. Retrieved from [Link]
Park, J., et al. (2025). web-based in silico variant-aware potential off-target site identification for genome editing applications. Nucleic Acids Research. Retrieved from [Link]
Vasta, J. D., et al. (2019). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. Retrieved from [Link]
Creative Diagnostics. (n.d.). Off-Target Effects Analysis. Retrieved from [Link]
Chang, R. L., et al. (2010). Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model. PLOS Computational Biology. Retrieved from [Link]
Badshah, M., & Wang, X. (2026). Computational Strategies Reshaping Modern Drug Discovery. Molecules. Retrieved from [Link]
Patsnap. (2025). How can off-target effects of drugs be minimised?. Retrieved from [Link]
Kroeplien, B., et al. (2011). Skepinone-L is a selective p38 mitogen-activated protein kinase inhibitor. Nature Chemical Biology. Retrieved from [Link]
Tang, K., et al. (2016). Unprecedently Large-Scale Kinase Inhibitor Set Enabling the Accurate Prediction of Compound–Kinase Activities. Journal of Chemical Information and Modeling. Retrieved from [Link]
Kroeplien, B., et al. (2012). Skepinone-L is a selective p38 mitogen-activated protein kinase inhibitor. ResearchGate. Retrieved from [Link]
Koeberle, D., et al. (2013). Metabolism of a novel skepinone l-like p38 mitogen-activated protein kinase inhibitor. MedChemComm. Retrieved from [Link]
A Senior Application Scientist's Guide to the Proper Disposal of 2-(5-Isoxazolyl)-4-methylphenol Authored by: Your Senior Application Scientist This document provides a comprehensive, step-by-step guide for the safe and...
Author: BenchChem Technical Support Team. Date: January 2026
A Senior Application Scientist's Guide to the Proper Disposal of 2-(5-Isoxazolyl)-4-methylphenol
Authored by: Your Senior Application Scientist
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 2-(5-Isoxazolyl)-4-methylphenol (CAS No. 164171-56-6). Adherence to these procedures is critical not only for regulatory compliance but also for ensuring the safety of laboratory personnel and protecting the environment. The protocols outlined herein are grounded in established chemical safety principles and best practices for hazardous waste management.
Compound Identification and Hazard Profile
Before handling or disposing of any chemical, a thorough understanding of its properties and associated hazards is paramount. 2-(5-Isoxazolyl)-4-methylphenol is an off-white crystalline powder utilized as an intermediate in pharmaceutical and agrochemical synthesis.[1] Its hazard profile necessitates careful handling to avoid irritation and exposure.
The causality behind these classifications lies in the compound's chemical structure, which combines a phenol group (known for its corrosive and irritant properties) with an isoxazole ring. This combination dictates the need for stringent personal protective measures and specialized disposal routes.
Caption: Chemical structure of 2-(5-Isoxazolyl)-4-methylphenol.
Pre-Disposal Safety: Handling and Personal Protective Equipment (PPE)
Safe disposal begins with safe handling. The primary routes of exposure are inhalation of dust, skin contact, and eye contact. Therefore, all handling and waste consolidation activities must be performed within a certified chemical fume hood or a well-ventilated area to minimize inhalation risk.[5][7]
Mandatory Personal Protective Equipment (PPE):
Eye Protection : Safety glasses with side-shields conforming to EN166, or chemical safety goggles, are required.[5]
Hand Protection : Handle with compatible chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of after contamination.[2][5]
Respiratory Protection : For operations that may generate significant dust, a NIOSH-approved N95 dust mask or a higher level of respiratory protection should be used.[2][8]
Skin and Body Protection : A lab coat must be worn.[7] For larger quantities, consider a protective apron.
Waste Segregation and Containment: A Self-Validating System
Proper segregation is the cornerstone of a safe and compliant waste management program. Cross-contamination of waste streams can lead to dangerous chemical reactions and significantly increases disposal costs.[9]
Protocol for Waste Collection:
Designate a Waste Container : Use a clearly labeled, sealable, and chemically compatible container for collecting solid 2-(5-Isoxazolyl)-4-methylphenol waste. Plastic containers are often preferred.[10] The container must be in good condition with a secure screw-top cap.[11]
Labeling : The moment waste is first added, the container must be labeled.[9][10] The label must include:
The full chemical name: "2-(5-Isoxazolyl)-4-methylphenol".
The specific hazards (e.g., "Irritant," "Combustible Solid").[12]
The name of the Principal Investigator (PI) and the laboratory location (Building/Room).[9]
Segregation :
DO NOT mix this waste with halogenated or non-halogenated solvents.[9]
DO NOT dispose of this solid waste down the drain or in the regular trash.[9][13][14]
Keep separate from incompatible materials such as strong oxidizing agents.[15][16]
Storage : The waste container must be kept closed at all times except when adding waste.[9][11] Store the container in a designated and marked "Satellite Accumulation Area" (SAA) within the laboratory, at or near the point of generation.[10][11] The SAA must have secondary containment to prevent spills from reaching drains.[9]
Step-by-Step Disposal Protocol
The disposal of 2-(5-Isoxazolyl)-4-methylphenol is managed through your institution's Environmental Health & Safety (EHS) department. The recommended final disposal method is high-temperature incineration at a licensed hazardous waste facility.[13][17][18]
Caption: Disposal workflow for 2-(5-Isoxazolyl)-4-methylphenol waste.
Experimental Protocol:
Consolidation of Solid Waste : Carefully transfer any unused or waste 2-(5-Isoxazolyl)-4-methylphenol solid into the designated hazardous waste container. Use a dedicated spatula or scoop.
Contaminated Labware : Disposable items (e.g., weigh boats, contaminated paper towels, gloves) should be placed into the same solid waste container.
Rinsate Collection : If rinsing non-disposable glassware that was in contact with the compound, collect the initial rinsate (using a minimal amount of a suitable solvent like acetone or ethanol) as hazardous liquid waste in a separate, appropriately labeled container. Do not flush rinsate down the drain.[13][14]
Container Sealing : Once the waste container is full (do not overfill; leave at least one inch of headspace), securely seal the cap.[11]
Request Pickup : Submit a hazardous waste pickup request to your institution's EHS department as per their specific procedures.[9][10] Do not transport hazardous waste yourself.[9]
Spill Management Procedures
Accidental spills must be handled promptly and safely.
Small Spills (<50 ml or equivalent solid) :
Ensure proper PPE is worn, including respiratory protection.[15]
Prevent dust formation.[5] Gently sweep up the solid material.[5] If using an absorbent for a solution, materials like sand or vermiculite are appropriate.[13][15]
Carefully collect the absorbed material and place it into your hazardous waste container.[5][13]
Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.
Alert colleagues and restrict access to the laboratory.
If there is any risk of dust becoming airborne, close the fume hood sash and shut the laboratory door.
Contact your institution's EHS department or emergency response line immediately.[15]
Regulatory Context
All hazardous waste is regulated from the point of generation to its final disposal.[10] In the United States, this is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). Your institution's EHS department translates these complex regulations into actionable laboratory procedures.[19] Failure to comply can result in significant fines and institutional penalties.[12]
Comprehensive Safety Guide: Personal Protective Equipment for Handling 2-(5-Isoxazolyl)-4-methylphenol
As a key intermediate in the development of novel pharmaceuticals and agrochemicals, 2-(5-Isoxazolyl)-4-methylphenol (CAS No. 164171-56-6) is increasingly utilized in research and development laboratories.[1] While its p...
Author: BenchChem Technical Support Team. Date: January 2026
As a key intermediate in the development of novel pharmaceuticals and agrochemicals, 2-(5-Isoxazolyl)-4-methylphenol (CAS No. 164171-56-6) is increasingly utilized in research and development laboratories.[1] While its potential for creating bioactive molecules is significant, ensuring the safety of the professionals who handle it is paramount. This guide provides a detailed, risk-based framework for selecting and using Personal Protective Equipment (PPE). It moves beyond simple checklists to explain the scientific rationale behind each recommendation, empowering researchers to build a culture of safety grounded in expertise.
Hazard Assessment: Understanding the "Why"
A thorough understanding of a chemical's potential hazards is the foundation of any safety protocol. For 2-(5-Isoxazolyl)-4-methylphenol, we must consider both its documented classifications and the risks inferred from its chemical structure.
Documented Hazards:
According to its Safety Data Sheet (SDS) and harmonized classifications, this compound is known to be an irritant.[2][3][4]
Hazard by Analogy: The Phenol Moiety
A critical aspect of a senior scientist's risk assessment is to look beyond the explicit data. The structure of 2-(5-Isoxazolyl)-4-methylphenol contains a phenol group. Phenol itself is a highly dangerous substance, known for being both corrosive and systemically toxic upon absorption through the skin.[5][6] It can penetrate the skin rapidly, potentially without causing immediate pain due to its anesthetic properties, and lead to severe systemic health effects.[5][7]
Given that the toxicological properties of this specific derivative have not been exhaustively investigated, it is scientifically prudent to treat it with a level of caution appropriate for phenolic compounds.[2] This "hazard by analogy" approach dictates a more stringent PPE protocol than might be assumed from its irritant classification alone.
Hazard Category
Description
Potential Impact
Skin Irritation/Corrosion
Causes irritation upon contact. The phenolic structure suggests a potential for rapid absorption and deeper tissue damage.[2][3][5]
Redness, inflammation, burns. Systemic toxicity if absorbed.[6]
Eye Irritation
Causes serious irritation and potential damage to eye tissue upon contact.[2][3]
Pain, redness, watering, potential for permanent eye injury.[5]
Respiratory Irritation
As a powder, it can irritate the respiratory tract if inhaled.[2][4]
Coughing, shortness of breath, inflammation of the respiratory tract.
Combustible Solid
The material is a combustible solid, though it does not have an applicable flash point.[4]
Can burn if exposed to an ignition source.
A Multi-Layered PPE Strategy: The Core of Protection
Effective protection relies on a multi-layered approach, where engineering controls are the first line of defense, supplemented by carefully selected PPE. All handling of 2-(5-Isoxazolyl)-4-methylphenol, especially when preparing solutions or handling the powder, must be conducted within a certified chemical fume hood.[6] An emergency eyewash station and safety shower must be accessible within 10 seconds of the work area.[5]
The following table outlines task-specific PPE recommendations.
Task
Minimum Eye/Face Protection
Minimum Hand Protection
Minimum Body Protection
Minimum Respiratory Protection
Weighing Solid (<1g)
Chemical safety goggles
Double-layered nitrile gloves
Fully-buttoned lab coat, long pants, closed-toe shoes
Work within a chemical fume hood
Handling Bulk Solid
Chemical safety goggles
Double-layered nitrile gloves
Fully-buttoned lab coat, long pants, closed-toe shoes
NIOSH-approved N95 dust mask (used within a fume hood)[4]
Preparing Solutions
Chemical safety goggles and a face shield
Butyl rubber or neoprene gloves over nitrile gloves[5][6]
Chemical-resistant apron (butyl or neoprene) over a lab coat[6]
Work within a chemical fume hood
Incidental Contact (e.g., handling sealed vials)
Safety glasses with side shields
Nitrile gloves
Lab coat
Not required
Causality Behind Glove Selection
Standard nitrile gloves offer protection against incidental splashes but can be quickly penetrated by phenolic compounds.[7] For tasks involving solution preparation or the potential for significant contact, more robust materials are necessary. Butyl rubber and neoprene provide superior resistance to phenols, significantly reducing the risk of dermal absorption.[5][6] Always inspect gloves for any signs of degradation or puncture before use and use proper removal techniques to avoid contaminating your skin.[2]
Procedural Guidance: From Preparation to Disposal
A robust safety plan extends beyond PPE selection to encompass the entire workflow.
Step-by-Step Operational Plan
Pre-Operational Checklist:
Verify that the chemical fume hood has a current certification and is functioning correctly.
Confirm the location of the nearest eyewash station, safety shower, and spill kit.
All materials contaminated with 2-(5-Isoxazolyl)-4-methylphenol must be treated as hazardous chemical waste.[8]
Solid Waste: Collect unused compound and contaminated items (e.g., weigh boats, paper towels, gloves, disposable lab coats) in a dedicated, leak-proof container.[8] The container must be clearly labeled with "Hazardous Waste" and the full chemical name.[9]
Liquid Waste: Collect solutions in a chemically compatible, sealed container. Do not mix with other waste streams unless compatibility has been verified.
Disposal: Under no circumstances should this chemical be disposed of down the drain or in regular trash.[8] Contact your institution's Environmental Health and Safety (EHS) department to arrange for the collection and proper disposal of the hazardous waste.[9]
Visualization: PPE Selection Workflow
The following diagram illustrates a logical workflow for selecting the appropriate level of PPE based on the specific task being performed.
Caption: PPE selection workflow based on task-associated risk.
By implementing this comprehensive safety and PPE strategy, research professionals can confidently handle 2-(5-Isoxazolyl)-4-methylphenol, ensuring both personal safety and the integrity of their invaluable work.
References
Appendix P - Phenol First Aid Guide and PPE | Environment, Health and Safety . University of North Carolina at Chapel Hill. Available from: [Link]
Standard Operating Procedure - Phenol . Yale Environmental Health & Safety. Available from: [Link]
THE DO'S AND DON'TS for the SAFE USE of PHENOL . Phenol And Acetone Sector Group (PASG). Available from: [Link]
Understanding Phenolic Edge Protection Resin: Features, Benefits, and Safety Precautions . Kemet. Available from: [Link]
2-(5-Isoxazolyl)-4-methylphenol Chemical Label . GHS. Available from: [Link]
OESO Phenol Guideline . Duke University Occupational and Environmental Safety Office. Available from: [Link]
2-(5-Isoxazolyl)phenol PubChem Entry . National Center for Biotechnology Information. Available from: [Link]
Safety Data Sheet - 2-(2H-Benzotriazol-2-yl)-6-dodecyl-4-methylphenol . Angene Chemical. Available from: [Link]
Imidazole - University of Washington . University of Washington Environmental Health & Safety. Available from: [Link]
SOP for Disposal of Expired Chemicals, Reagents, Solvents and Micro-biological Medium . Pharma Guideline. Available from: [Link]
Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media . MDPI. Available from: [Link]